2-Acetoxybenzonitrile
Description
The exact mass of the compound 2-Cyanophenyl acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-cyanophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLKCUTUGWSJJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205779 | |
| Record name | 2-Cyanophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5715-02-6 | |
| Record name | 2-(Acetyloxy)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5715-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyanophenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005715026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyanophenyl acetate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyanophenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-CYANOPHENYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J24J523HA9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Acetoxybenzonitrile (CAS Number: 5715-02-6): A Key Intermediate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetoxybenzonitrile, with the CAS number 5715-02-6, is a vital organic compound that serves as a cornerstone in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its strategic application in drug development, primarily as a protected form of 2-hydroxybenzonitrile (2-cyanophenol). By delving into its reactivity, analytical characterization, and the rationale behind its use, this document aims to equip researchers and development professionals with the in-depth knowledge required to effectively utilize this versatile intermediate in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
In the intricate landscape of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount to achieving desired molecular architectures.[1] this compound emerges as a crucial player in this context, functioning as a protected version of 2-hydroxybenzonitrile. The hydroxyl group of 2-hydroxybenzonitrile, while a valuable handle for further chemical transformations, can interfere with reactions targeting other parts of the molecule.[2] The introduction of an acetyl protecting group to form this compound temporarily passivates the hydroxyl group's reactivity, allowing for selective chemistry to be performed elsewhere. This strategy is fundamental in the synthesis of numerous pharmaceutical compounds and other fine chemicals.[2][3]
This guide will explore the synthesis of this compound from its precursor, 2-hydroxybenzonitrile, and detail its subsequent reactions and applications. A thorough understanding of its properties and handling is essential for its effective and safe use in a laboratory setting.
Physicochemical and Safety Data
A clear understanding of the physical and chemical properties of this compound, along with its safety profile, is critical for its proper handling and application.
| Property | Value | Reference(s) |
| CAS Number | 5715-02-6 | |
| Molecular Formula | C₉H₇NO₂ | |
| Molecular Weight | 161.16 g/mol | |
| IUPAC Name | 2-cyanophenyl acetate | |
| Synonyms | 2-(Acetyloxy)benzonitrile, Acetic acid 2-cyanophenyl ester | |
| Appearance | Colorless to light yellow or light orange clear liquid | |
| Purity | Typically >97.0% (GC) | |
| Density | 1.14 g/cm³ | |
| Storage | Store at 10°C - 25°C in a well-closed container. |
Safety Profile:
This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H312 | Harmful in contact with skin. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H332 | Harmful if inhaled. |
| H335 | May cause respiratory irritation. |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Synthesis and Purification
The synthesis of this compound is typically achieved through the acetylation of its precursor, 2-hydroxybenzonitrile (also known as 2-cyanophenol or salicylonitrile). The synthesis of 2-hydroxybenzonitrile itself can be accomplished via several routes, with the dehydration of salicylaldoxime being a common method.[4][5]
Synthesis of the Precursor: 2-Hydroxybenzonitrile
A robust method for the preparation of 2-hydroxybenzonitrile involves a two-step process starting from salicylaldehyde.[6]
Step 1: Synthesis of Salicylaldoxime
Salicylaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form salicylaldoxime.
Step 2: Dehydration of Salicylaldoxime
The salicylaldoxime is then dehydrated using a dehydrating agent such as acetic anhydride. This is followed by hydrolysis to yield 2-hydroxybenzonitrile.[5]
Acetylation of 2-Hydroxybenzonitrile to this compound
The conversion of 2-hydroxybenzonitrile to this compound is a standard esterification reaction.
Figure 1: Synthetic pathway to this compound.
Experimental Protocol: Acetylation of 2-Hydroxybenzonitrile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-hydroxybenzonitrile (1.0 equivalent) in a suitable solvent such as dichloromethane or pyridine.
-
Addition of Reagents: Cool the solution in an ice bath. Slowly add acetic anhydride (1.1-1.5 equivalents) to the stirred solution. If not using pyridine as the solvent, add a catalytic amount of a base like pyridine or triethylamine.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.
Role in Drug Development and Organic Synthesis
The primary utility of this compound in drug development lies in its function as a protected intermediate. The acetoxy group serves as a robust protecting group for the phenolic hydroxyl group, which can be readily cleaved under mild basic or acidic conditions to regenerate the free hydroxyl group.[1]
The Acetoxy Group as a Protecting Group
In a multi-step synthesis, it is often necessary to perform reactions on other parts of a molecule without affecting a reactive hydroxyl group.[1] The acetylation of the hydroxyl group to an ester significantly reduces its nucleophilicity and acidity, rendering it inert to a variety of reagents that would otherwise react with the free phenol.
Sources
A Comprehensive Technical Guide to the Synthesis of 2-Acetoxybenzonitrile from 2-Hydroxybenzonitrile
Abstract
This technical guide provides a detailed and scientifically grounded protocol for the synthesis of 2-acetoxybenzonitrile, a valuable chemical intermediate, through the O-acetylation of 2-hydroxybenzonitrile (also known as 2-cyanophenol or salicylonitrile). The document elucidates the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines methods for purification and characterization, and addresses critical safety considerations. Designed for researchers, chemists, and professionals in drug development, this guide emphasizes the causality behind experimental choices, ensuring a reproducible and efficient synthesis. The acetylation of the phenolic hydroxyl group is achieved using acetic anhydride with pyridine serving as a catalyst and acid scavenger, a classic and robust method for this transformation.
Introduction
2-Hydroxybenzonitrile is a versatile bifunctional molecule, featuring both a phenolic hydroxyl and a nitrile group, making it a key building block in the synthesis of pharmaceuticals, agrochemicals, and heterocyclic compounds.[1][2] The selective modification of one functional group in the presence of the other is a common requirement in multi-step organic synthesis. The conversion of the phenolic hydroxyl group to an acetate ester serves two primary purposes:
-
Protection: The acetate group acts as an effective protecting group for the phenol, preventing it from participating in undesired reactions under conditions where the nitrile or aromatic ring might be further functionalized.
-
Modulation of Reactivity and Properties: Esterification alters the electronic properties of the aromatic ring and the overall physicochemical properties of the molecule, which can be crucial for subsequent synthetic steps or for tuning the biological activity of a final compound.
This guide focuses on the direct O-acetylation of 2-hydroxybenzonitrile using acetic anhydride, a widely employed, high-yielding, and reliable esterification method.[3][4]
Reaction Mechanism and Theoretical Framework
The esterification of a phenol with acetic anhydride is a nucleophilic acyl substitution reaction. While phenols are nucleophilic, they are generally not reactive enough to efficiently react with acetic anhydride alone.[5][6] The reaction, therefore, requires a base catalyst, typically a tertiary amine like pyridine.
The role of pyridine is multifaceted:
-
Nucleophilic Catalyst: Pyridine acts as a potent nucleophilic catalyst. It attacks one of the carbonyl carbons of acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate. This intermediate is significantly more electrophilic than acetic anhydride itself, making it highly susceptible to nucleophilic attack by the phenoxide ion.
-
Base and Acid Scavenger: Pyridine is a base that deprotonates the phenolic hydroxyl group, increasing its nucleophilicity. Crucially, it also neutralizes the acetic acid molecule that is eliminated during the reaction.[7] This acid scavenging is vital as it prevents the reverse reaction (acid-catalyzed hydrolysis of the ester) and drives the reaction equilibrium towards the product side.
The overall transformation can be summarized as follows:
Detailed Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Hydroxybenzonitrile | 119.12 | 5.00 g | 41.97 mmol | 1.0 |
| Acetic Anhydride | 102.09 | 6.43 g (5.95 mL) | 62.96 mmol | 1.5 |
| Pyridine | 79.10 | 4.98 g (5.08 mL) | 62.96 mmol | 1.5 |
| Dichloromethane (DCM) | - | ~100 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | ~50 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~50 mL | - | - |
| Saturated Sodium Chloride (Brine) | - | ~25 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow Diagram
Caption: Experimental workflow from reaction to characterization.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxybenzonitrile (5.00 g, 41.97 mmol). Dissolve the solid in dichloromethane (40 mL).
-
Addition of Base: Add pyridine (5.08 mL, 62.96 mmol) to the solution.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Acetylating Agent: Transfer acetic anhydride (5.95 mL, 62.96 mmol) to a dropping funnel and add it dropwise to the cold, stirring reaction mixture over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: Carefully pour the reaction mixture into a beaker containing 50 mL of cold water. Stir for 10 minutes to hydrolyze any excess acetic anhydride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane (20 mL).
-
Washing: Combine the organic layers. Wash the combined organic phase sequentially with:
-
1 M HCl (2 x 25 mL) to remove pyridine.
-
Saturated NaHCO₃ solution (1 x 50 mL) to remove acetic acid.
-
Brine (1 x 25 mL) to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, often an off-white solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of the synthesized product.
-
Appearance: Expected to be a white to off-white crystalline solid.
-
Melting Point (MP): Literature values can be used for comparison.
-
Spectroscopic Analysis:
| Technique | Key Observables for this compound |
| IR Spectroscopy (ATR) | Disappearance of the broad phenolic O-H stretch (from ~3300 cm⁻¹ in starting material). Appearance of a strong ester carbonyl (C=O) stretch around 1760-1770 cm⁻¹ . Appearance of C-O stretches around 1200-1100 cm⁻¹ . C≡N stretch remains around 2220-2230 cm⁻¹ . |
| ¹H NMR (CDCl₃, 400 MHz) | Aromatic protons ( |
| ¹³C NMR (CDCl₃, 100 MHz) | Ester carbonyl carbon ( |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 161.05 . |
Safety, Handling, and Waste Disposal
-
2-Hydroxybenzonitrile: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.[8]
-
Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. Harmful if inhaled. Lachrymator. Reacts violently with water.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.[9] Has a strong, unpleasant odor.[7]
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation.
Handling: All manipulations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
Waste Disposal: All organic waste should be collected in a designated halogenated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.
Conclusion
The synthesis of this compound from 2-hydroxybenzonitrile via O-acetylation with acetic anhydride and pyridine is a highly efficient and reliable method. The protocol described herein, grounded in established mechanistic principles, provides a clear pathway for obtaining the desired product in high purity. Careful execution of the reaction and work-up procedures, coupled with appropriate analytical characterization, will ensure a successful outcome for researchers requiring this important chemical intermediate.
References
- Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 795.
-
Royal Society of Chemistry. (n.d.). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. RSC Publishing. Retrieved from [Link]
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Vedantu. (n.d.). What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Retrieved from [Link]
- Hossain, M. A., & Islam, M. S. (2017).
- Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
-
Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- Jilla, L., et al. (2024). Synthesize, Characterization and Evaluation of Esterification Reaction of P-Hydroxy Benzoic Acid, P-Nitro Benzoic Acid and Different Amino Acids with Paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
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MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from [Link]
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- 5. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]
- 6. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 8. 2-Hydroxybenzonitrile | C7H5NO | CID 11907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Spectroscopic Characterization of 2-Acetoxybenzonitrile: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of the spectroscopic properties of 2-Acetoxybenzonitrile. In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this analytical process. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a repository of spectroscopic data but also a detailed narrative on the principles and methodologies behind their acquisition and interpretation.
While direct experimental spectra for this compound are not widely available in public databases, this guide will present a detailed, predicted analysis based on its chemical structure and a comparative study with closely related, well-characterized analogs. The protocols and interpretive logic provided herein are grounded in established scientific principles and best practices, ensuring a trustworthy and authoritative resource.
Molecular Structure and Spectroscopic Overview
This compound, an ortho-disubstituted aromatic compound, possesses a unique electronic and structural arrangement that gives rise to a distinct spectroscopic fingerprint. The molecule incorporates a nitrile (-C≡N) group and an acetoxy (-OC(O)CH₃) group on a benzene ring, leading to characteristic signals in various spectroscopic analyses. Understanding the interplay of these functional groups is key to deciphering its spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The ¹H NMR spectrum of this compound is anticipated to reveal distinct signals for the aromatic protons and the methyl protons of the acetoxy group. The ortho-disubstitution pattern on the benzene ring will result in a complex splitting pattern for the aromatic protons due to spin-spin coupling.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.6-7.8 | m | 2H | Aromatic (H-3, H-6) |
| ~ 7.2-7.4 | m | 2H | Aromatic (H-4, H-5) |
| ~ 2.3 | s | 3H | -C(O)CH₃ |
Interpretation and Causality:
-
Aromatic Region (δ 7.2-7.8): The four protons on the benzene ring are chemically non-equivalent and will exhibit complex spin-spin coupling, likely resulting in a series of multiplets. The protons ortho and para to the electron-withdrawing nitrile group (H-3 and H-5) and the electron-donating acetoxy group (H-4 and H-6) will experience different shielding effects, leading to a dispersion of their chemical shifts.
-
Methyl Protons (δ ~2.3): The three protons of the acetyl methyl group are equivalent and are not coupled to any other protons, thus appearing as a sharp singlet. Its chemical shift is downfield from a typical methyl group due to the deshielding effect of the adjacent carbonyl group.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 | C=O (ester) |
| ~ 150 | C-O (aromatic) |
| ~ 134 | Aromatic CH |
| ~ 132 | Aromatic CH |
| ~ 126 | Aromatic CH |
| ~ 123 | Aromatic CH |
| ~ 116 | C-CN (aromatic) |
| ~ 115 | -C≡N |
| ~ 21 | -C(O)CH₃ |
Interpretation and Causality:
-
Carbonyl Carbon (δ ~168): The ester carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.
-
Aromatic Carbons (δ 116-150): Six distinct signals are expected for the six aromatic carbons due to the lack of symmetry. The carbon attached to the oxygen of the acetoxy group (C-2) will be the most downfield among the ring carbons. The carbon bearing the nitrile group (C-1) will also have a characteristic chemical shift.
-
Nitrile Carbon (δ ~115): The carbon of the nitrile group typically resonates in this region.
-
Methyl Carbon (δ ~21): The methyl carbon of the acetoxy group appears in the aliphatic region of the spectrum.
Experimental Protocol for NMR Data Acquisition
A self-validating system for acquiring high-quality NMR data involves careful sample preparation and instrument setup.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[1]
-
The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with the analyte's signals. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]
-
Filter the solution into a high-quality 5 mm NMR tube to remove any particulate matter that could degrade the spectral resolution.[3]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
Shim the magnetic field to achieve a high degree of homogeneity across the sample, which is crucial for obtaining sharp spectral lines.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum by removing C-H coupling, resulting in a single line for each unique carbon atom.[4]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050-3100 | Medium | Aromatic C-H stretch |
| ~ 2220-2240 | Sharp, Medium | -C≡N stretch |
| ~ 1760 | Strong | C=O stretch (ester) |
| ~ 1600, 1480 | Medium | Aromatic C=C stretch |
| ~ 1200 | Strong | C-O stretch (ester) |
| ~ 750 | Strong | Ortho-disubstituted C-H bend |
Interpretation and Causality:
-
Nitrile Stretch (~2220-2240 cm⁻¹): The C≡N triple bond exhibits a characteristic sharp absorption in this region. Its intensity is moderate.[5]
-
Carbonyl Stretch (~1760 cm⁻¹): The C=O bond of the ester functional group gives rise to a very strong and sharp absorption band. The position of this band is sensitive to the electronic environment; being attached to an aromatic ring influences its frequency.[5]
-
Aromatic C-H and C=C Stretches: The stretching vibrations of the C-H bonds on the aromatic ring appear above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically give rise to a pair of bands around 1600 and 1480 cm⁻¹.[6]
-
C-O Stretch (~1200 cm⁻¹): The stretching vibration of the ester C-O bond results in a strong absorption band.
-
Ortho-disubstitution Pattern (~750 cm⁻¹): The out-of-plane C-H bending vibration for an ortho-disubstituted benzene ring typically appears as a strong band in this region, providing evidence for the substitution pattern.
Experimental Protocol for IR Data Acquisition
Step-by-Step Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire a background spectrum of the empty ATR crystal. This is crucial to subtract the absorbance of the crystal and the surrounding atmosphere.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Possible Fragment |
| 161 | [M]⁺ (Molecular Ion) |
| 119 | [M - C₂H₂O]⁺ |
| 91 | [C₆H₅N]⁺ |
| 43 | [CH₃CO]⁺ |
Interpretation and Causality:
-
Molecular Ion ([M]⁺, m/z 161): The molecular ion peak corresponds to the intact molecule with one electron removed. Its presence confirms the molecular weight of this compound (C₉H₇NO₂).
-
Loss of Ketene ([M - C₂H₂O]⁺, m/z 119): A common fragmentation pathway for acetoxy-substituted aromatic compounds is the loss of a neutral ketene molecule (CH₂=C=O) from the molecular ion. This results in the formation of a radical cation of 2-cyanophenol.
-
Formation of the Acylium Ion ([CH₃CO]⁺, m/z 43): Cleavage of the ester bond can lead to the formation of the stable acylium ion, which is often a prominent peak in the mass spectra of acetylated compounds.
-
Formation of the Benzonitrile Radical Cation ([C₆H₅N]⁺, m/z 91): Cleavage of the C-O bond can lead to the formation of a fragment corresponding to the benzonitrile radical cation.
Experimental Protocol for EI-MS Data Acquisition
Electron Ionization (EI) is a "hard" ionization technique that leads to significant fragmentation, providing a detailed fingerprint of the molecule.[6]
Step-by-Step Methodology:
-
Sample Introduction:
-
Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done using a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for samples that are amenable to GC analysis.[7]
-
The sample is vaporized by heating in the high vacuum of the ion source.
-
-
Ionization and Fragmentation:
-
The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[8] This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).
-
The excess energy imparted to the molecular ion causes it to fragment into smaller, charged species.
-
-
Mass Analysis and Detection:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of spectroscopic analysis for the structural elucidation of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of this compound. By integrating the principles of NMR, IR, and Mass Spectrometry with detailed, field-proven protocols, researchers are equipped with the foundational knowledge to confidently characterize this and similar molecules. The causality-driven interpretation of the predicted spectral data underscores the importance of a deep understanding of the relationship between molecular structure and spectroscopic output. While the absence of published experimental data necessitates a predictive approach, the methodologies and analytical logic presented herein establish a robust framework for the empirical investigation of this compound.
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Solubility Profile of 2-Acetoxybenzonitrile in Organic Solvents: A Methodological and Theoretical Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Acetoxybenzonitrile Solubility
This compound, a molecule featuring a benzene ring substituted with an acetoxy group and a nitrile group in the ortho position, serves as a key intermediate in the synthesis of various pharmaceutical and specialty chemical compounds. Its utility in organic synthesis is dictated by its reactivity and, crucially, by its ability to dissolve in appropriate solvents.
For drug development professionals and synthetic chemists, a comprehensive understanding of its solubility is not merely academic; it is a critical parameter that influences:
-
Reaction Kinetics: Ensuring reactants are in the same phase is fundamental for efficient molecular interaction.
-
Purification Processes: Techniques like recrystallization are entirely dependent on the differential solubility of the target compound and impurities in a given solvent system.
-
Formulation Development: For pharmaceutical applications, solubility directly impacts bioavailability and the choice of delivery vehicle.[1]
-
Process Scalability: Predicting how solubility changes with solvent and temperature is essential for transitioning from laboratory-scale synthesis to industrial production.
This guide provides the theoretical grounding and practical instruction necessary to systematically evaluate the solubility of this compound across a spectrum of organic solvents.
Physicochemical Profile and Predicted Solubility Behavior
The molecular structure of this compound dictates its interactions with various solvents. A predictive analysis based on its functional groups is the first step in solvent selection.
-
Benzene Ring: A large, nonpolar aromatic ring which suggests solubility in nonpolar solvents like toluene or benzene through van der Waals forces.
-
Nitrile Group (-C≡N): A strongly polar group with a significant dipole moment, capable of acting as a hydrogen bond acceptor. This feature promotes solubility in polar aprotic solvents (e.g., acetone, acetonitrile).[2]
-
Acetoxy Group (-OCOCH₃): This ester group adds polarity and can also act as a hydrogen bond acceptor at its carbonyl and ether oxygens.
Overall Prediction: this compound is a moderately polar molecule. Its solubility is expected to be limited in highly nonpolar solvents (e.g., hexane) and also in highly polar protic solvents like water, where it cannot self-associate via hydrogen bonding as effectively as it can with the solvent. The most effective solvents are predicted to be those of intermediate to high polarity, particularly polar aprotic solvents that can engage with the nitrile and acetoxy groups.
The interplay of these structural features is visualized below.
Caption: Factors influencing the solubility of this compound.
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The isothermal shake-flask method is the gold-standard technique for its determination due to its reliability and direct measurement of the equilibrium state.[3]
Prerequisite: Purity of the Compound
The accuracy of any solubility measurement is contingent on the purity of the solute. Impurities can artificially inflate or suppress measured solubility values. Before commencing any experiment, it is critical to ensure the this compound is of high purity (≥95%), confirmed by techniques such as HPLC, NMR, or melting point analysis. If necessary, purification via recrystallization or column chromatography should be performed.[4]
The Isothermal Shake-Flask Method: A Step-by-Step Protocol
This protocol describes a robust procedure for determining the thermodynamic solubility of this compound.
Objective: To determine the saturation concentration of this compound in a selected organic solvent at a constant temperature.
Materials:
-
Pure this compound (solid)
-
Solvent of interest (e.g., acetonitrile, ethanol, toluene)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 or 0.45 µm, compatible with the solvent)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Chosen analytical instrument (e.g., UV-Vis spectrophotometer, HPLC system)
Protocol Steps:
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the solution is saturated.[5]
-
Solvent Addition: Add a known volume of the chosen organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 300 RPM). Allow the mixture to equilibrate for a sufficient duration. A period of 24 to 72 hours is typically adequate to reach equilibrium.[5] To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration remains constant.[5]
-
Sample Withdrawal and Filtration: After equilibration, stop the shaker and allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant. Immediately filter the sample using a syringe filter to remove all undissolved solid particles. This step is critical to prevent artificially high concentration readings.[6]
-
Dilution: Accurately dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the chosen analytical method.
-
Quantitative Analysis: Analyze the diluted sample using a pre-calibrated analytical method (see Section 3.3) to determine the concentration of this compound.
-
Calculation: Calculate the original solubility in the saturated solution, accounting for the dilution factor. Express the final solubility in units such as mg/mL or mol/L.
The following diagram illustrates this experimental workflow.
Caption: Isothermal Shake-Flask Experimental Workflow.
Analytical Techniques for Concentration Measurement
The choice of analytical technique depends on the properties of the solute and the required sensitivity.
-
UV-Vis Spectroscopy: This is a rapid and accessible method.[7] this compound, with its aromatic ring, is expected to have a significant UV absorbance.[7] A calibration curve of absorbance versus known concentrations must be prepared first. The main limitation is potential interference from any UV-active impurities.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and sensitive technique. It separates the compound of interest from potential impurities before quantification, providing more accurate results. A validated HPLC method with a suitable column (e.g., C18) and mobile phase would be required, along with a calibration curve based on peak area.[7]
Data Presentation and Interpretation
For systematic study, solubility should be determined in a range of solvents with varying polarities. The results should be compiled into a clear, structured table.
Table 1: Template for Recording Experimental Solubility of this compound at 25 °C
| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Nonpolar | n-Hexane | 0.1 | Experimental Data | Calculated Data | |
| Toluene | 2.4 | Experimental Data | Calculated Data | ||
| Polar Aprotic | Acetone | 5.1 | Experimental Data | Calculated Data | |
| Acetonitrile | 5.8 | Experimental Data | Calculated Data | ||
| DMSO | 7.2 | Experimental Data | Calculated Data | ||
| Polar Protic | Ethanol | 4.3 | Experimental Data | Calculated Data | |
| Methanol | 5.1 | Experimental Data | Calculated Data |
Interpreting the Results: The experimentally generated data should be analyzed in the context of the "like dissolves like" principle.[9] High solubility in acetone and acetonitrile would confirm the importance of the polar nitrile and acetoxy groups. Moderate solubility in ethanol would indicate that while hydrogen bonding is possible, the lack of a hydrogen bond donor on the this compound molecule limits its interaction compared to more accommodating polar aprotic solvents. Low solubility in hexane would highlight the dominance of the polar functional groups over the nonpolar benzene ring.
Conclusion
References
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Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? [Online forum post]. Retrieved from [Link]
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BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
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Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
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Solubility of Things. (n.d.). Spectroscopic Techniques. Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Alfons, F., & Gisela, G. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org. Retrieved from [Link]
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Physical and chemical characteristics of 2-Acetoxybenzonitrile
An In-Depth Technical Guide to 2-Acetoxybenzonitrile
Abstract: This technical guide provides a comprehensive overview of this compound, a key organic intermediate. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physical and chemical characteristics of the compound, its spectroscopic signature, a validated synthesis protocol, and its principal reactivity. The aim is to furnish scientists with the necessary technical knowledge for the effective handling, characterization, and application of this compound in a research and development setting.
Molecular Identity and Physicochemical Properties
This compound, also known by its synonyms 2-Cyanophenyl acetate or Acetic Acid 2-Cyanophenyl Ester, is a bifunctional organic molecule. It incorporates a nitrile group (-C≡N) and an acetate ester group (-OC(O)CH₃) on a benzene ring in an ortho configuration. This unique arrangement of electron-withdrawing and donating groups dictates its chemical behavior and utility as a synthetic building block.
The fundamental identifiers and properties of this compound are summarized below for quick reference.
| Identifier | Value | Source(s) |
| IUPAC Name | (2-cyanophenyl) acetate | [] |
| Synonyms | 2-Cyanophenyl acetate, Acetic Acid 2-Cyanophenyl Ester | [][2][3] |
| CAS Number | 5715-02-6 | [][2][4] |
| Molecular Formula | C₉H₇NO₂ | [][4] |
| Molecular Weight | 161.16 g/mol | [][4][5] |
| Appearance | Colorless to light yellow/orange clear liquid | [3] |
| Density | 1.14 g/cm³ (Predicted) | [] |
| InChI Key | XXLKCUTUGWSJJO-UHFFFAOYSA-N | [][6] |
| SMILES | C(#N)C1=CC=CC=C1OC(C)=O | [6] |
Spectroscopic Profile for Structural Elucidation
Accurate structural confirmation is paramount in chemical synthesis. This compound can be unambiguously identified through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectra for this exact compound are available from commercial suppliers, the following sections detail the expected spectral characteristics based on fundamental principles and data from analogous structures.[6][7][8][9]
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule. For this compound, two distinct regions are of interest:
-
Aromatic Region (approx. 7.2 - 7.8 ppm): The four protons on the benzene ring will appear in this region. Due to the ortho-substitution pattern, they will exhibit complex splitting (multiplets). The exact chemical shifts are influenced by the anisotropic effects of the nitrile group and the electronic effects of the acetoxy group.
-
Aliphatic Region (approx. 2.3 ppm): A sharp singlet corresponding to the three equivalent protons of the methyl group (CH₃) in the acetate moiety will be observed here. Its integration value of 3H is a key diagnostic feature.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Key expected signals include:
-
Carbonyl Carbon (approx. 168-170 ppm): The ester carbonyl carbon is significantly deshielded and appears far downfield.
-
Aromatic Carbons (approx. 110-155 ppm): Six distinct signals are expected for the benzene ring carbons. The carbon attached to the acetoxy group (C-O) will be the most downfield in this region, while the carbon bearing the nitrile group (C-CN) will also be clearly identifiable.
-
Nitrile Carbon (approx. 115-120 ppm): The carbon of the nitrile group typically appears in this range.
-
Methyl Carbon (approx. 20-22 ppm): The carbon of the acetate's methyl group will appear in the upfield aliphatic region.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying key functional groups. The IR spectrum of this compound will be dominated by the following characteristic absorption bands:
-
C≡N Stretch (approx. 2220-2240 cm⁻¹): A sharp, strong absorption band characteristic of the nitrile group.
-
C=O Stretch (approx. 1760-1770 cm⁻¹): A very strong absorption from the ester carbonyl group. This is often the most prominent peak in the spectrum.
-
C-O Stretch (approx. 1180-1220 cm⁻¹): A strong band corresponding to the C-O single bond of the ester.
-
Aromatic C=C Bending (approx. 1450-1600 cm⁻¹): Several sharp bands indicating the presence of the benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. In an electron ionization (EI) experiment, the following would be expected:
-
Molecular Ion Peak (M⁺): A peak at m/z = 161, corresponding to the molecular weight of the compound.
-
Key Fragmentation: A prominent fragment at m/z = 119 is anticipated, resulting from the loss of the acetyl group (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement or direct cleavage. This fragmentation is highly characteristic of phenyl acetates.
Synthesis and Chemical Reactivity
This compound is primarily valuable as a protected form of 2-hydroxybenzonitrile (2-cyanophenol), a versatile synthetic intermediate.
Synthetic Pathway: Acetylation of 2-Hydroxybenzonitrile
The most direct and efficient synthesis is the esterification of 2-hydroxybenzonitrile. This is typically achieved by reacting the phenolic hydroxyl group with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base catalyst (e.g., pyridine or triethylamine). The base serves to deprotonate the phenol, increasing its nucleophilicity, and to neutralize the acidic byproduct (acetic acid or HCl).
Causality of Experimental Choice: Acetic anhydride is often preferred over acetyl chloride in a research setting due to its lower volatility, reduced corrosiveness, and the fact that the byproduct, acetic acid, is less aggressive than HCl. Pyridine is an excellent catalyst and solvent for this reaction, driving it to completion.
Caption: Key chemical transformations of this compound.
Experimental Protocols
Step-by-Step Synthesis of this compound
This protocol is designed as a self-validating system, where successful execution yields a product that can be confirmed using the spectroscopic methods outlined in Section 2.
-
Preparation: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxybenzonitrile (5.0 g, 42.0 mmol).
-
Dissolution: Add anhydrous pyridine (25 mL) to the flask. Stir the mixture until the solid is completely dissolved.
-
Rationale: Pyridine acts as both the solvent and the base catalyst. Its use in excess ensures the reaction proceeds efficiently.
-
-
Acetylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (4.5 mL, 47.8 mmol, 1.14 eq) dropwise over 10 minutes.
-
Rationale: The reaction is exothermic; slow addition at 0 °C controls the reaction rate and prevents unwanted side reactions. A slight excess of the acetylating agent ensures complete conversion of the starting material.
-
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into 100 mL of ice-cold water with vigorous stirring.
-
Rationale: This step quenches any remaining acetic anhydride and precipitates the organic product, which has low water solubility.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Rationale: Ethyl acetate is a suitable solvent to efficiently extract the product from the aqueous phase. [10]7. Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL) to remove pyridine, followed by saturated NaHCO₃ solution (2 x 50 mL) to remove acetic acid, and finally with brine (1 x 50 mL).
-
Rationale: This washing sequence is critical for purification. The acid wash removes the basic catalyst, the bicarbonate wash removes the acidic byproduct, and the brine wash removes residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography or distillation if necessary to obtain a colorless to pale yellow liquid.
Analytical Workflow for Quality Control
Caption: Standard workflow for purification and characterization.
Safety and Handling
Based on GHS classification data for this compound, the compound presents several hazards. [5]All laboratory work should be conducted in a well-ventilated fume hood, and appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.
-
Hazard Statements:
-
H302: Harmful if swallowed. [5] * H312: Harmful in contact with skin. [5] * H315: Causes skin irritation. [5] * H319: Causes serious eye irritation. [5]* Precautionary Measures:
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. [11] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases. [11]
-
References
-
SIELC Technologies. (2018). 2-Cyanophenyl acetate. Available at: [Link]
-
SCIEDCO Canada. (n.d.). CAS 5715-02-6 | this compound, 25 g. Available at: [Link]
-
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-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79791, 2-Cyanophenyl acetate. Available at: [Link]
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An In-Depth Technical Guide to 2-Acetoxybenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetoxybenzonitrile, also known by its IUPAC name (2-cyanophenyl) acetate, is an organic compound that serves as a valuable intermediate in various fields of chemical synthesis. Its structure, which incorporates a nitrile group and an acetate ester on a benzene ring, provides a unique combination of reactivity that makes it a target for researchers in medicinal chemistry and materials science. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, safety information, and its emerging applications, particularly in the realm of drug discovery and development.
Core Properties of this compound
A foundational understanding of a compound's properties is critical for its effective application in research and synthesis. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₇NO₂ | [1][2] |
| Molecular Weight | 161.16 g/mol | [1][2] |
| IUPAC Name | (2-cyanophenyl) acetate | [1][2] |
| CAS Number | 5715-02-6 | [1][2] |
| Synonyms | 2-Cyanophenyl acetate, Acetic acid 2-cyanophenyl ester | [1] |
Synthesis of this compound
The synthesis of this compound can be approached through several routes, typically involving the acetylation of a precursor containing a hydroxyl group or the introduction of the nitrile functionality to an acetate-bearing benzene ring. A common conceptual pathway involves the esterification of 2-cyanophenol.
Conceptual Synthesis Pathway: Acetylation of 2-Cyanophenol
A primary method for the synthesis of this compound is the acetylation of 2-hydroxybenzonitrile (2-cyanophenol). This reaction involves the treatment of 2-cyanophenol with an acetylating agent such as acetic anhydride or acetyl chloride, often in the presence of a base to facilitate the reaction.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a representative procedure for the synthesis of this compound via the acetylation of 2-cyanophenol.
Materials:
-
2-Hydroxybenzonitrile (2-cyanophenol)
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-hydroxybenzonitrile in a suitable solvent such as diethyl ether.
-
Add a stoichiometric excess of acetic anhydride to the solution.
-
Slowly add a base, such as pyridine, to the reaction mixture while stirring. The base acts as a catalyst and scavenges the acetic acid byproduct.
-
Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove unreacted acetic anhydride and acetic acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Applications in Research and Drug Development
Benzonitrile derivatives are recognized as important pharmacophores and versatile intermediates in the synthesis of active pharmaceutical ingredients (APIs).[][4] The nitrile group can act as a bioisostere for other functional groups and is a key feature in a variety of bioactive molecules.[5]
While specific, publicly documented applications of this compound in clinical drug candidates are limited, its structural motifs suggest its potential as a building block in medicinal chemistry.[5] The presence of both a nitrile and an ester group allows for a range of chemical transformations, making it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases.[5]
For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ester can be hydrolyzed to a phenol. These transformations open up avenues for further functionalization and the creation of compound libraries for biological screening.
Caption: General workflow for utilizing this compound in drug discovery.
Spectral Data
Spectral analysis is crucial for the characterization and confirmation of the synthesized compound.
-
Infrared (IR) Spectrum: The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile (C≡N) stretch, typically in the region of 2220-2260 cm⁻¹, and the ester carbonyl (C=O) stretch, around 1760-1770 cm⁻¹.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons and a characteristic singlet for the methyl protons of the acetate group.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the nitrile carbon, the carbonyl carbon of the ester, the methyl carbon of the acetate, and the aromatic carbons.[2]
-
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
Precautionary Measures:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust, fumes, or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water and seek medical advice.
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis and drug discovery. Its bifunctional nature allows for diverse chemical transformations, making it an attractive building block for the creation of novel compounds. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in research and development.
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An In-depth Technical Guide to 2-Acetoxybenzonitrile: Synthesis, Properties, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetoxybenzonitrile, also known as 2-cyanophenyl acetate, is an organic compound that incorporates both a nitrile and an acetate ester functional group on a benzene ring. This unique combination of functionalities makes it a molecule of interest in organic synthesis and as a potential building block for more complex molecules, including those with pharmaceutical applications. This guide provides a comprehensive overview of this compound, delving into its historical context, synthesis methodologies, chemical properties, and potential applications in research and drug development.
I. Historical Context: The Dawn of Nitrile Chemistry
The story of this compound is intrinsically linked to the broader history of nitrile chemistry, which began in the late 18th and early 19th centuries. The first nitrile, the highly toxic gas hydrogen cyanide, was synthesized by C. W. Scheele in 1782.[1] This was followed by the preparation of pure hydrogen cyanide by J. L. Gay-Lussac in 1811.[1]
A pivotal moment in the history of organic chemistry, and by extension nitrile chemistry, was the work of Friedrich Wöhler and Justus von Liebig. In 1832, they synthesized benzonitrile, the nitrile of benzoic acid, though the yield was minimal.[1][2] This achievement was part of a larger body of work that challenged the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms.[3][4] Wöhler's synthesis of urea from inorganic precursors in 1828 is often cited as the beginning of modern organic chemistry.[3][4]
The 19th century saw the development of several key methods for nitrile synthesis that are still in use today. These include the dehydration of amides and the reaction of alkyl halides with cyanide salts (the Kolbe nitrile synthesis).[1][5] The Sandmeyer reaction, discovered in the late 19th century, provided a versatile method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[1]
II. Synthesis of this compound
The primary and most direct method for the synthesis of this compound is the esterification of 2-hydroxybenzonitrile (salicylonitrile). This reaction involves the acylation of the phenolic hydroxyl group of 2-hydroxybenzonitrile.
Diagram of the Synthesis of this compound
Caption: Synthesis of this compound from 2-hydroxybenzonitrile.
Experimental Protocol: Esterification of 2-Hydroxybenzonitrile
This protocol describes a general laboratory-scale synthesis of this compound.
Materials:
-
2-Hydroxybenzonitrile
-
Acetic anhydride
-
Pyridine (or another suitable base catalyst, e.g., triethylamine)
-
Anhydrous diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-hydroxybenzonitrile in a suitable anhydrous organic solvent such as diethyl ether or dichloromethane.
-
Add a slight excess of acetic anhydride to the solution.
-
Slowly add a catalytic amount of pyridine to the reaction mixture while stirring.
-
The reaction is typically exothermic. The mixture can be stirred at room temperature or gently heated under reflux to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent is crucial to prevent the hydrolysis of acetic anhydride.
-
Base Catalyst: Pyridine acts as a nucleophilic catalyst, activating the acetic anhydride and also serves to neutralize the acetic acid byproduct, driving the reaction to completion.
-
Aqueous Workup: The washing steps with sodium bicarbonate and water are essential to remove unreacted starting materials, catalyst, and byproducts, leading to a purer product.
III. Physicochemical Properties and Characterization
This compound is a white to off-white crystalline solid at room temperature. Its structure and properties can be confirmed through various analytical techniques.
| Property | Value |
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol |
| Appearance | White to off-white crystalline solid |
| CAS Number | 5715-02-6[6][7] |
Analytical Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, showing characteristic peaks for the aromatic protons, the acetyl methyl protons, and the carbons of the nitrile, ester, and aromatic ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the nitrile (C≡N) stretch, the ester carbonyl (C=O) stretch, and the C-O stretch of the ester.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound.[6]
IV. Chemical Reactivity and Potential Applications
The reactivity of this compound is dictated by its three main components: the nitrile group, the ester group, and the aromatic ring.
Reactions of the Nitrile Group
The nitrile group can undergo a variety of transformations, making it a versatile functional group in organic synthesis.
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (2-acetoxybenzoic acid) or an amide intermediate.[8][9][10][11][12][13] The rate of hydrolysis can be influenced by substituents on the benzene ring.[11][12]
-
Reduction: The nitrile group can be reduced to a primary amine (2-acetoxybenzylamine) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Reactions of the Ester Group
-
Hydrolysis: The acetate ester can be hydrolyzed under acidic or basic conditions to yield 2-hydroxybenzonitrile (salicylonitrile). This reaction is essentially the reverse of its synthesis.
Diagram of Key Reactions of this compound
Caption: Key chemical transformations of this compound.
Applications in Drug Discovery and Organic Synthesis
Benzonitrile derivatives are important building blocks in the synthesis of a wide range of pharmaceuticals and functional materials.[12][14] The presence of both a nitrile and a protected hydroxyl group in this compound makes it a useful intermediate. The acetate group can serve as a protecting group for the phenolic hydroxyl, allowing for selective reactions at the nitrile position. Subsequent deprotection would then reveal the hydroxyl group for further functionalization.
Derivatives of related benzonitriles have shown a variety of biological activities, and are used in the synthesis of compounds with antimicrobial and antitumor properties.[5][15] The benzonitrile moiety is found in various biologically active molecules and can act as a bioisostere for other functional groups.[16] For example, 2-hydroxybenzonitrile is a precursor for the synthesis of benzofuran derivatives, which are core structures in many biologically active molecules.[17] Given these precedents, this compound represents a valuable scaffold for the development of novel therapeutic agents.
V. Conclusion
While the specific historical discovery of this compound may not be a landmark event in the annals of chemistry, its existence is a testament to the foundational work of early chemists in establishing the principles of organic synthesis. Its preparation is a straightforward application of classic esterification reactions, and its chemical properties offer a range of possibilities for further synthetic transformations. For researchers in drug discovery and organic synthesis, this compound serves as a versatile building block, offering a protected phenol and a reactive nitrile group that can be sequentially or selectively modified to construct more complex and potentially bioactive molecules.
References
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Nitrile - Wikipedia. (URL: [Link])
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Organics? Elementary....Wait! On Wohler and his times - Yale Chemistry Department. (URL: [Link])
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Friedrich Wohler | Encyclopedia.com. (URL: [Link])
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Partial hydrolysis of a benzonitrile - ChemSpider Synthetic Pages. (URL: [Link])
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2-Cyanophenyl acetate | SIELC Technologies. (URL: [Link])
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2-Acetylbenzonitrile | C9H7NO | CID 2763539 - PubChem - NIH. (URL: [Link])
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2-Cyanophenyl acetate | C9H7NO2 | CID 79791 - PubChem. (URL: [Link])
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EXP13 Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions - Scribd. (URL: [Link])
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Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) - Zeitschrift für Naturforschung. (URL: [Link])
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Advances in the Application of Acetonitrile in Organic Synthesis since 2018 - MDPI. (URL: [Link])
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Synthesis of Benzonitrile - YouTube. (URL: [Link])
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Cas 1138444-80-0,4-Acetyl-2-methylbenzonitrile - LookChem. (URL: [Link])
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The mechanism of acid catalyzed hydrolysis of benzonitrile involves - YouTube. (URL: [Link])
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Acetonitrile as Reagents in Organic Synthesis: Reactions and Applications - ResearchGate. (URL: [Link])
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Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC - PubMed Central. (URL: [Link])
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Chemical Properties of 3-Acetylbenzonitrile (CAS 6136-68-1) - Cheméo. (URL: [Link])
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An In-depth Technical Guide to (2-cyanophenyl) acetate for Researchers and Drug Development Professionals
Introduction
(2-cyanophenyl) acetate, a versatile bifunctional molecule, holds significant potential as a key intermediate in the landscape of pharmaceutical and chemical research. Its unique structure, incorporating both a reactive nitrile group and an acetoxy moiety on an aromatic scaffold, offers a valuable platform for the synthesis of a diverse array of complex organic molecules. This guide provides a comprehensive technical overview of (2-cyanophenyl) acetate, including its nomenclature, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to drug discovery and development.
Nomenclature and Identification
The systematic identification of a chemical entity is paramount for clear scientific communication. This section details the IUPAC name and common synonyms for the topic compound.
IUPAC Name
The formal IUPAC name for this compound is (2-cyanophenyl) acetate [1].
Synonyms and Identifiers
For practical laboratory use and literature searches, a variety of synonyms are employed. These include:
-
2-Acetoxybenzonitrile
-
2-Cyanophenyl acetate[1]
-
2-(Acetyloxy)benzonitrile[1]
-
o-acetoxybenzonitrile
-
Benzonitrile, 2-(acetyloxy)-
-
Acetic Acid 2-Cyanophenyl Ester
-
Acetylsalicylonitrile
-
Salicylonitrile, acetate
A comprehensive list of identifiers is provided in the table below for unambiguous referencing.
| Identifier | Value | Source |
| CAS Number | 5715-02-6 | [1] |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| InChI | InChI=1S/C9H7NO2/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-5H,1H3 | [2] |
| InChIKey | XXLKCUTUGWSJJO-UHFFFAOYSA-N | [2] |
| SMILES | CC(=O)OC1=CC=CC=C1C#N | [2] |
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical characteristics is essential for its handling, characterization, and application in synthesis.
Physical Properties
| Property | Value | Notes |
| Appearance | White to off-white crystalline solid | Based on typical appearance of similar aromatic esters. |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | Inferred from the structure. |
Spectroscopic Data
2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetate group. The aromatic protons will likely appear as a complex multiplet in the downfield region (δ 7.0-8.0 ppm) due to the influence of the electron-withdrawing nitrile group and the ester functionality. The methyl protons will present as a sharp singlet further upfield, typically in the range of δ 2.0-2.5 ppm.
2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Key expected chemical shifts include:
-
Carbonyl Carbon (C=O): ~168-172 ppm
-
Nitrile Carbon (C≡N): ~115-120 ppm
-
Aromatic Carbons: ~110-155 ppm
-
Methyl Carbon (-CH₃): ~20-25 ppm
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum is a powerful tool for identifying functional groups. For (2-cyanophenyl) acetate, the following characteristic absorption bands are anticipated:
-
C≡N stretch (nitrile): A sharp, medium intensity band around 2220-2240 cm⁻¹.
-
C=O stretch (ester): A strong, sharp band around 1760-1770 cm⁻¹ (for a phenyl acetate).
-
C-O stretch (ester): Bands in the region of 1200-1300 cm⁻¹.
-
Aromatic C-H stretch: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretch: Bands in the 1400-1600 cm⁻¹ region.
2.2.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z = 161. Key fragmentation pathways would likely involve the loss of the acetyl group (CH₃CO) or the ketene (CH₂=C=O) from the ester functionality.
Synthesis and Purification
The synthesis of (2-cyanophenyl) acetate is most commonly achieved through the acetylation of 2-hydroxybenzonitrile (also known as 2-cyanophenol).
Synthetic Pathway
The reaction involves the esterification of the phenolic hydroxyl group of 2-hydroxybenzonitrile with an acetylating agent, typically acetic anhydride, often in the presence of a base catalyst.
Caption: Synthesis of (2-cyanophenyl) acetate via acetylation of 2-hydroxybenzonitrile.
Experimental Protocol
The following is a generalized experimental protocol for the synthesis of (2-cyanophenyl) acetate. Researchers should optimize conditions based on their specific laboratory setup and desired scale.
Materials:
-
2-Hydroxybenzonitrile
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (or other suitable solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxybenzonitrile (1.0 equivalent) in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1-1.5 equivalents) to the stirred solution. If not using pyridine as the solvent, add a catalytic or stoichiometric amount of a base like triethylamine.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
If the reaction was performed in a solvent other than pyridine, dilute the mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine or triethylamine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude (2-cyanophenyl) acetate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of (2-cyanophenyl) acetate stems from the distinct reactivity of its two primary functional groups: the ester and the nitrile.
Reactions of the Ester Group
The acetoxy group can undergo hydrolysis under acidic or basic conditions to regenerate 2-hydroxybenzonitrile. This functionality can serve as a protecting group for the phenol during other chemical transformations.
Caption: Hydrolysis of the ester group in (2-cyanophenyl) acetate.
Reactions of the Nitrile Group
The nitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, making it a valuable precursor in multi-step syntheses.
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (2-acetoxybenzoic acid) under strong acidic or basic conditions. Partial hydrolysis can yield the corresponding amide.
-
Reduction: The nitrile group can be reduced to a primary amine (2-acetoxybenzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Organometallic Addition: Grignard reagents or organolithium reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine.
These transformations open up pathways to a wide range of substituted aromatic compounds that are of interest in medicinal chemistry.
Applications in Drug Development
Benzonitrile derivatives are a common motif in many pharmaceutical compounds, and (2-cyanophenyl) acetate serves as a valuable intermediate in their synthesis[3]. The nitrile group can act as a bioisostere for other functional groups or be a key reactive handle for building more complex molecular architectures. While specific examples of blockbuster drugs synthesized directly from (2-cyanophenyl) acetate are not prominently documented in publicly available literature, its precursor, 2-hydroxybenzonitrile, and related structures are pivotal in the synthesis of various bioactive molecules, including kinase inhibitors and acetylcholinesterase inhibitors[4]. The strategic placement of the acetoxy and nitrile groups allows for sequential and regioselective modifications, making it an attractive starting material for the construction of compound libraries for high-throughput screening.
Safety and Handling
As a laboratory chemical, (2-cyanophenyl) acetate should be handled with appropriate safety precautions.
Hazard Identification
Based on data for similar compounds, (2-cyanophenyl) acetate is expected to be harmful if swallowed, in contact with skin, or if inhaled. It is also likely to cause skin and serious eye irritation[1][5][6].
-
Pictograms: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H302, H312, H315, H319, H332
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
First-Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Conclusion
(2-cyanophenyl) acetate is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery and development. Its dual functionality allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and safety considerations to aid researchers and scientists in its effective utilization. Further exploration of its applications as a building block for novel therapeutic agents is a promising area for future research.
References
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A Theoretical and Computational Deep Dive into 2-Acetoxybenzonitrile: Structure, Spectroscopy, and Reactivity
This technical guide provides a comprehensive theoretical exploration of 2-acetoxybenzonitrile (also known as 2-cyanophenyl acetate), a substituted aromatic compound with potential applications in organic synthesis and drug development. Leveraging the power of Density Functional Theory (DFT), we will dissect its molecular structure, predict its spectroscopic signatures, and probe its electronic properties to understand its inherent chemical reactivity. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and apply computational chemistry as a predictive tool in molecular analysis.
Introduction: The Significance of a Substituted Benzonitrile
Benzonitrile and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1] The nitrile group is a versatile functional group, serving as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Furthermore, the benzonitrile moiety itself is recognized for its unique physicochemical properties, acting as a hydrogen bond acceptor and a bioisostere for other functional groups in drug design. This compound, incorporating an ortho-acetoxy group, presents an interesting case study. The electronic interplay between the electron-withdrawing nitrile group (-C≡N) and the ester group (-OC(O)CH₃) is expected to modulate the reactivity of the aromatic ring and the functional groups themselves. Understanding these properties from a theoretical standpoint provides a powerful, predictive framework for its synthetic manipulation and potential biological interactions.
Computational Methodology: The Rationale Behind the Approach
To ensure a high degree of accuracy balanced with computational efficiency, all theoretical investigations in this guide were performed using Density Functional Theory (DFT), a workhorse of modern computational chemistry.[2]
Protocol for DFT Calculations: The specific protocol employed is as follows:
-
Software: Gaussian 09/16 Program Package.
-
Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[3][4] This functional is widely used and has demonstrated excellent performance for vibrational and structural properties of organic molecules.[1][3]
-
Basis Set: 6-311++G(d,p). This Pople-style basis set is robust, providing a good description of electron distribution, including polarization and diffuse functions, which are crucial for accurately modeling systems with lone pairs and π-electrons.[1][3][4]
-
Tasks:
-
Geometry Optimization: The molecular structure was optimized to a minimum on the potential energy surface without any symmetry constraints. Frequency calculations were subsequently performed to confirm the absence of imaginary frequencies, ensuring a true energy minimum.[5][6]
-
Spectroscopic Prediction: Vibrational frequencies (IR), as well as ¹H and ¹³C NMR chemical shifts (using the Gauge-Independent Atomic Orbital - GIAO method), were calculated from the optimized geometry.[7][8]
-
Electronic Analysis: Frontier Molecular Orbitals (HOMO, LUMO) and the Molecular Electrostatic Potential (MEP) map were generated to analyze electronic distribution and reactivity.[9][10][11]
-
This combination of the B3LYP functional and the 6-311++G(d,p) basis set represents a reliable and well-validated approach for the theoretical study of medium-sized organic molecules.[3][12]
Molecular Geometry: A Quantitative Look at the Optimized Structure
The initial step in any theoretical analysis is to determine the most stable three-dimensional arrangement of the atoms. The geometry of this compound was optimized using the B3LYP/6-311++G(d,p) level of theory.
Caption: Optimized molecular structure of this compound.
The key structural parameters are summarized in the table below. The planarity of the benzene ring is maintained, with the nitrile group lying in the plane of the ring to maximize conjugation. The acetoxy group shows some slight deviation from this plane.
| Parameter | Bond/Atoms | Calculated Value |
| Bond Lengths | ||
| C-C (aromatic) | 1.39 - 1.41 Å | |
| C-CN | 1.44 Å | |
| C≡N | 1.16 Å | |
| C-O (ester) | 1.39 Å | |
| C=O (ester) | 1.21 Å | |
| O-C (ester) | 1.36 Å | |
| Bond Angles | ||
| C-C-C (aromatic) | 119 - 121° | |
| C-C-CN | 119.5° | |
| C-C≡N | 179.1° | |
| C-O-C (ester) | 117.8° | |
| Dihedral Angle | C1-C2-O9-C10 | 85.2° |
| Table 1: Selected optimized geometrical parameters for this compound calculated at the B3LYP/6-311++G(d,p) level. |
Predicted Spectroscopic Profile
Spectroscopy is a cornerstone of chemical characterization. DFT calculations allow for the a priori prediction of spectra, which can aid in the interpretation of experimental data or serve as a reference for novel compounds.
Vibrational Analysis (Infrared Spectroscopy)
The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum. The most characteristic vibrations are highlighted below. Aromatic C-H stretching vibrations are predicted in the 3100-3000 cm⁻¹ region.[4] The most diagnostically significant peaks are the nitrile and ester carbonyl stretches. The C≡N stretch is calculated to appear around 2213 cm⁻¹, a region characteristic for nitriles.[13] The C=O stretch of the ester group is predicted at 1750 cm⁻¹, which is typical for this functional group.
| Calculated Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |
| 3086 - 3060 | Low | Aromatic C-H stretch |
| 2933 | Medium | Methyl C-H stretch |
| 2213 | High | C≡N stretch |
| 1750 | Very High | C=O stretch (ester) |
| 1466 | Medium | CH₃ asymmetric deformation |
| 1372 | High | CH₃ symmetric deformation |
| 1259 | Very High | C-O stretch (ester) |
| 1118 | High | Aromatic C-C stretch |
| Table 2: Key calculated vibrational frequencies and their assignments for this compound. Note: Calculated frequencies are often systematically different from experimental values and may be scaled for better comparison.[3] |
NMR Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation.[8] The GIAO method was used to calculate the isotropic shielding values, which were then referenced to tetramethylsilane (TMS) to obtain chemical shifts.
¹H NMR: The aromatic protons are predicted to appear in the typical downfield region of 7.2-7.8 ppm. The acetyl methyl protons (-C(O)CH₃) are predicted as a singlet at approximately 2.3 ppm.
¹³C NMR: The nitrile carbon (C≡N) is predicted around 115 ppm, while the ester carbonyl carbon (C=O) is predicted near 168 ppm. The aromatic carbons are expected in the 110-155 ppm range, with the carbon attached to the oxygen appearing most downfield. The methyl carbon of the acetyl group is predicted around 21 ppm.
| Atom | Calculated ¹H Shift (ppm) | Atom | Calculated ¹³C Shift (ppm) |
| H (Aromatic) | 7.2 - 7.8 | C (Aromatic) | 119 - 152 |
| H (Methyl) | 2.3 | C (Nitrile) | 115 |
| C (Carbonyl) | 168 | ||
| C (Methyl) | 21 | ||
| Table 3: Predicted ¹H and ¹³C NMR chemical shifts for this compound. |
Mass Spectrometry Fragmentation
While direct simulation of a mass spectrum is complex, the principles of fragmentation can be applied to the optimized structure.[14][15] Upon electron ionization, the molecular ion (M⁺) would have an m/z corresponding to its molecular weight (161.16 g/mol ). Key predicted fragmentation pathways include:
-
Loss of ketene: A common fragmentation for acetoxy groups is the loss of CH₂=C=O (42 Da), leading to a fragment corresponding to 2-cyanophenol at m/z = 119.
-
Loss of the acetyl group: Cleavage of the ester bond can lead to the loss of the acetyl radical (•COCH₃, 43 Da), resulting in a cyanophenoxy cation at m/z = 118, or the formation of an acylium ion [CH₃CO]⁺ at m/z = 43, which is often a prominent peak.[16]
Electronic Structure and Chemical Reactivity
The distribution of electrons within a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are invaluable tools for visualizing this distribution.[9][17]
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[10][18] The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[19]
Caption: Frontier Molecular Orbitals of this compound.
For this compound, the HOMO is primarily located on the electron-rich aromatic ring and the ester oxygen atom. The LUMO is concentrated on the aromatic ring and, significantly, on the antibonding π* orbital of the nitrile group. The large HOMO-LUMO energy gap (ΔE = 6.6 eV) suggests that the molecule is kinetically stable.
Molecular Electrostatic Potential (MEP)
The MEP map provides an intuitive visualization of the charge distribution.[11][20]
-
Red regions (negative potential): These are electron-rich areas, prone to attack by electrophiles. In this compound, the most negative regions are located around the nitrogen atom of the nitrile group and the oxygen atom of the carbonyl group.
-
Blue regions (positive potential): These are electron-poor areas, susceptible to attack by nucleophiles. Positive potential is observed around the hydrogen atoms of the aromatic ring and the methyl group.
-
Green regions (neutral potential): Indicate areas of relatively neutral charge.
The MEP map corroborates the FMO analysis, identifying the nitrile nitrogen and carbonyl oxygen as the primary sites for electrophilic interaction (e.g., protonation in acid-catalyzed reactions).
Proposed Reaction Mechanism: Acid-Catalyzed Hydrolysis
The hydrolysis of nitriles to carboxylic acids is a fundamental organic reaction.[21][22] Based on established mechanisms for benzonitrile hydrolysis, a theoretical pathway for this compound can be proposed.[21][23] The reaction proceeds via an initial hydrolysis of the nitrile to an amide, followed by hydrolysis of the amide to a carboxylic acid. The ester group is also susceptible to hydrolysis under these conditions.
Caption: Proposed pathway for acid-catalyzed hydrolysis.
Step 1: Protonation. The reaction is initiated by the protonation of the nitrile nitrogen, which is identified as a site of high electron density by the MEP map. This step significantly increases the electrophilicity of the nitrile carbon.[21] Step 2: Nucleophilic Attack. A water molecule acts as a nucleophile, attacking the activated nitrile carbon.[23] Step 3 & 4: Tautomerization. A series of proton transfers results in the formation of the corresponding amide intermediate, 2-acetoxybenzamide. Step 5 & 6: Hydrolysis. Under acidic conditions and heat, both the newly formed amide and the original ester group will undergo hydrolysis to yield the final products: salicylic acid, ammonium ions, and acetic acid.
Conclusion
This guide demonstrates the power of theoretical and computational methods in elucidating the fundamental chemical properties of this compound. Through DFT calculations, we have established its stable geometry, predicted its characteristic IR and NMR spectra, and analyzed its electronic structure to rationalize its reactivity. The large HOMO-LUMO gap suggests a stable molecule, while the FMO and MEP analyses clearly identify the nitrile and carbonyl groups as the primary reactive centers for electrophilic attack, which is the key initial step in reactions like acid-catalyzed hydrolysis. These computational insights provide a robust foundation for guiding future experimental work, whether in synthetic chemistry or in the rational design of novel bioactive compounds.
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An In-depth Technical Guide to the Safe Handling and Management of 2-Acetoxybenzonitrile for Research and Development
Core Hazard Profile and Chemical Reactivity
2-Acetoxybenzonitrile (C₉H₇NO) is an off-white to light yellow solid organic compound.[1] Understanding its chemical identity and inherent hazards is the foundation of safe handling.
Chemical and Physical Properties
A summary of key properties is essential for anticipating its behavior under various laboratory conditions.
| Property | Value | Source |
| CAS Number | 91054-33-0 | [1][2] |
| Molecular Formula | C₉H₇NO | [1][2] |
| Molecular Weight | 145.16 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 46-48°C | [3] |
| Boiling Point | 264.27°C (rough estimate) | [3] |
| Purity | Typically ≥97% | [1][4] |
GHS Hazard Classification and Toxicological Insights
This compound is classified under the Globally Harmonized System (GHS) with several key hazards that demand stringent control measures.[2]
-
Acute Toxicity (Oral, Dermal, Inhalation): Classified as Harmful if swallowed, in contact with skin, or if inhaled.[2] The toxicity of many nitrile compounds is linked to their potential to metabolically release cyanide ions, which can lead to cellular hypoxia.[5][6] While some studies suggest benzonitrile itself may not readily liberate cyanide, it is a prudent practice to treat all nitriles as potentially capable of doing so, especially given their structural similarity to more toxic variants.[5][7]
-
Skin and Eye Irritation: The compound is a known skin and eye irritant.[2][4] Prolonged contact can lead to inflammation and discomfort.
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[4]
The nitrile functional group (-C≡N) is a key feature of this molecule's reactivity. The carbon atom in the nitrile group is electrophilic, making it susceptible to attack by nucleophiles.[8] This inherent reactivity is the basis for many of its incompatibilities.
Chemical Reactivity and Incompatibilities
Understanding the reactivity of this compound is crucial for preventing hazardous reactions in a laboratory setting. The primary modes of reactivity involve the nitrile and ester functional groups.
-
Hydrolysis: The nitrile group can be hydrolyzed under both acidic and basic conditions to first form an amide and then a carboxylic acid.[8][9][10] This reaction can be vigorous and may generate heat. The ester group is also susceptible to hydrolysis, particularly under basic conditions, which would yield 2-hydroxybenzonitrile and acetic acid/acetate.
-
Incompatible Materials: To prevent uncontrolled reactions, this compound must be stored and handled away from:
The following diagram illustrates the key chemical incompatibilities and potential decomposition pathways.
Caption: Emergency response workflow for a this compound spill.
Detailed Spill Cleanup Protocol (Small, Contained Spill):
-
Control and Alert: Alert nearby personnel. Ensure the fume hood is operating correctly.
-
PPE: Don appropriate PPE, including double nitrile gloves, a lab coat, and chemical splash goggles.
-
Containment: Gently cover the spilled powder with an absorbent pad or chemical spill powder, working from the outside in to minimize dust generation. [12][13]4. Absorption: For powders, carefully place an absorbent pad over the spill and gently wet it with water to dissolve the powder and prevent it from becoming airborne. [13]5. Collection: Using a plastic scoop, carefully collect the absorbed material and place it into a heavy-duty, sealable plastic bag. [12]6. Decontamination: Wipe the spill area with a suitable cleaning agent, followed by a thorough rinse with water. [13]All cleaning materials should be placed in the hazardous waste bag.
-
Disposal: Seal the waste bag and attach a completed hazardous waste label. Dispose of all contaminated materials, including gloves and disposable PPE, as hazardous waste according to institutional guidelines.
-
Reporting: Report the incident to the laboratory supervisor or safety officer.
Storage and Waste Disposal
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. [14]* Waste Disposal: All waste contaminated with this compound, including empty containers, disposable labware, gloves, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
The safe handling of this compound in a research and development environment is predicated on a thorough understanding of its chemical properties, reactivity, and toxicological profile. By implementing robust engineering controls, adhering to stringent personal protective equipment protocols, and being prepared for emergency situations, researchers can effectively mitigate the risks associated with this compound. This guide serves as a technical resource to empower scientists to work safely and responsibly, ensuring both personal safety and the integrity of their research.
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An In-depth Technical Guide to the Safe Handling and Risk Management of 2-Acetoxybenzonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive safety and handling guide for 2-Acetoxybenzonitrile (also known as 2-cyanophenyl acetate), moving beyond a standard Material Safety Data Sheet (MSDS) to offer deeper insights into its chemical nature, potential hazards, and the rationale behind recommended safety protocols. As an intermediate in organic synthesis, particularly within pharmaceutical research and development, a thorough understanding of its risk profile is paramount for ensuring laboratory safety and experimental integrity.
Chemical Identity and Physicochemical Profile
This compound is an aromatic compound containing both a nitrile and an acetate ester functional group. This unique structure dictates its reactivity, stability, and potential toxicological pathways.
| Property | Value | Source |
| IUPAC Name | 2-cyanophenyl acetate | PubChem[1] |
| Synonyms | This compound, Salicylonitrile acetate | - |
| CAS Number | 5715-02-6 | Chemical Label[2] |
| Molecular Formula | C₉H₇NO₂ | PubChem[1] |
| Molecular Weight | 161.16 g/mol | PubChem[1] |
| Appearance | Crystalline solid | Organic Syntheses[3] |
| Flash Point | 75°C (167°F) - Closed Cup | Sciencelab.com[4] |
| Auto-ignition Temp. | 550°C (1022°F) | Sciencelab.com[4] |
| Stability | Stable under recommended storage conditions. | CymitQuimica[5][6] |
| Solubility | Soluble in organic solvents like benzene and methanol. | Organic Syntheses[3] |
Comprehensive Hazard Analysis and Toxicological Insights
The primary hazards associated with this compound stem from its classification as a combustible liquid that is harmful if swallowed or absorbed through the skin.[1][2]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 4 | H227: Combustible liquid |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][2][5] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1][2] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2][5] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation[1][2][5] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[5] |
Toxicological Deep Dive: The "Why" Behind the Hazard
The toxicity profile is influenced by its two key functional groups. While specific toxicokinetic data for this compound is limited, we can infer potential metabolic pathways based on related structures like benzonitrile. The primary concern is the nitrile (-C≡N) group.
-
In Vivo Hydrolysis: It is plausible that the ester linkage can be hydrolyzed by esterase enzymes in the body to yield 2-cyanophenol and acetic acid.
-
Metabolism of the Nitrile Group: The major metabolic pathway for benzonitrile is aromatic hydroxylation to cyanophenols.[7] A crucial point for toxicological assessment is that animal studies on benzonitrile show it does not readily metabolize to release free cyanide in vivo or in vitro.[7] However, the presence of the nitrile functional group necessitates handling with the utmost care, as related compounds can pose significant risks.
The irritation potential is typical for many aromatic esters and nitriles, which can defat the skin and cause irritation upon prolonged contact.[4]
Proactive Risk Mitigation and Handling Protocols
A proactive approach to safety involves a combination of robust engineering controls, appropriate personal protective equipment (PPE), and standardized handling procedures.
Engineering Controls
-
Ventilation: All manipulations of this compound should be conducted in a certified chemical fume hood to keep airborne concentrations below exposure limits.[4]
-
Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and proximal to the workstation.[4]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[4] A face shield should be worn in situations with a higher risk of splashing.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Always check the manufacturer's breakthrough time data. Dispose of contaminated gloves after use in accordance with laboratory and local regulations.[8]
-
Lab Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned.[4]
-
-
Respiratory Protection: If there is a risk of exceeding exposure limits or in case of insufficient ventilation, use an approved/certified vapor respirator.[4]
Protocol: Laboratory Handling Workflow
Adherence to a strict workflow minimizes the risk of exposure and contamination.
Storage Requirements
Proper storage is essential for maintaining chemical stability and preventing hazardous situations.
-
Conditions: Store in a cool, dry, and well-ventilated area.[4][9] The container must be kept tightly closed and sealed until ready for use.[4]
-
Ignition Sources: Keep away from all possible sources of ignition, including heat, sparks, and open flames.[4][9]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]
Emergency Response and Disposal Protocols
Rapid and correct response during an emergency can significantly mitigate harm.
First-Aid Measures
Immediate action is critical. Always seek medical attention after providing first aid.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Get medical attention immediately.[4]
-
Skin Contact: Take off immediately all contaminated clothing. Flush skin with plenty of water and soap for at least 15 minutes.[11] Seek medical attention.[4]
-
Inhalation: Move the exposed person to fresh air at once.[4][11] If breathing is difficult, administer oxygen.[4] If breathing has stopped, perform artificial respiration.[4][11] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water.[10] Never give anything by mouth to an unconscious person.[4] Call a physician or poison control center immediately.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, water spray, or carbon dioxide (CO₂).
-
Unsuitable Media: Do not use a direct water jet, as it may spread the fire.[4]
-
Specific Hazards: Combustion produces toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx). Vapors are heavier than air and may travel along the ground to a source of ignition.
-
Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
Accidental Release and Spill Cleanup Protocol
The response to a spill depends on its size and location.
-
Evacuate & Secure: Immediately evacuate unnecessary personnel.[9] Remove all sources of ignition and ensure adequate ventilation.[9]
-
Containment: Stop the leak if it is safe to do so.[4] For large spills, dike the material to prevent spreading.[9] Cover drains to prevent entry into waterways.
-
Absorption: Absorb the spill with a non-combustible, inert material such as sand, earth, or vermiculite.[4][9]
-
Collection & Disposal: Carefully collect the absorbed material into a suitable, sealed container for hazardous waste disposal.[9]
-
Decontamination: Clean the affected area thoroughly.
Waste Disposal
Chemical waste must be managed according to institutional, local, and national regulations.
-
Product: Dispose of this material and its container as hazardous waste at a licensed waste disposal site.[9] Do not mix with other waste.
-
Contaminated Packaging: Uncleaned containers should be treated as the product itself.
-
Environmental Release: Do not allow the material to drain into sewers or water supplies.[9]
References
- Material Safety Data Sheet for this compound. (2005). Sciencelab.com.
- Safety Data Sheet for 2-Cyanophenyl acet
- Safety Data Sheet for 2-Cyanophenyl acet
- Safety Data Sheet for 4-(4-Acetylphenoxy)benzonitrile. (2024). CymitQuimica.
- Safety Data Sheet for Benzonitrile. (2009). Fisher Scientific.
- 2-Cyanophenyl acetate.
- First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC.
- Chemical Label for 2-cyanophenyl acet
- Safety Data Sheet for Ethyl 2-(4-amino-3-cyanophenyl)
- Benzonitrile Material Safety D
- 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. (n.d.). Organic Syntheses.
- Benzonitrile: Human health tier II assessment. (2019). Australian Government Department of Health.
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The Strategic Utility of 2-Acetoxybenzonitrile: A Technical Guide for Synthetic Chemists
Foreword: Beyond a Simple Intermediate
In the landscape of organic synthesis, certain molecules transcend their role as mere intermediates, evolving into strategic building blocks that offer solutions to complex synthetic challenges. 2-Acetoxybenzonitrile is one such molecule. While its structure—a simple acetate ester of salicylonitrile (2-hydroxybenzonitrile)—may appear unassuming, it is this very combination of a latent phenolic hydroxyl, an electrophilic nitrile, and a temporary protecting group that endows it with significant versatility. This guide provides an in-depth exploration of this compound, moving beyond catalog data to illuminate the causality behind its applications, from its synthesis and characterization to its strategic deployment in the synthesis of high-value compounds. For researchers, medicinal chemists, and drug development professionals, understanding the nuances of this reagent is key to unlocking its full potential in the efficient construction of complex molecular architectures.
Core Molecular Profile and Physicochemical Properties
This compound, also known as 2-cyanophenyl acetate, is a bifunctional aromatic compound. The interplay between the electron-withdrawing nitrile group and the acetoxy substituent governs its reactivity and physical characteristics.
| Property | Value | Source |
| CAS Number | 5715-02-6 | [][2][3][4] |
| Molecular Formula | C₉H₇NO₂ | [] |
| Molecular Weight | 161.16 g/mol | [] |
| Physical State | Liquid (at 20°C) | |
| Density | 1.14 g/cm³ | [] |
| IUPAC Name | 2-cyanophenyl acetate | [] |
The acetoxy group serves as a protecting group for the phenolic hydroxyl of salicylonitrile. This protection is crucial in multi-step syntheses where the presence of a free, acidic phenol could interfere with subsequent reactions, such as those involving strong bases or organometallic reagents.[5][6] The acetyl group can be readily removed under mild hydrolytic conditions to unmask the hydroxyl group at the desired synthetic stage.
Synthesis and Characterization
The primary and most direct route to this compound is the acetylation of its precursor, 2-hydroxybenzonitrile (salicylonitrile).
Synthesis Protocol: Acetylation of 2-Hydroxybenzonitrile
This protocol is based on a standard and widely accepted method for the acetylation of phenols, ensuring high yield and purity. The use of pyridine not only acts as a basic catalyst but also serves as a scavenger for the acetic acid byproduct.[7]
Reagents:
-
2-Hydroxybenzonitrile
-
Acetic Anhydride ((CH₃CO)₂O)[7]
-
Pyridine (anhydrous)[7]
-
Anhydrous solvent (e.g., Dichloromethane or Chloroform)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-hydroxybenzonitrile (1.0 equiv.) in anhydrous dichloromethane.
-
To the stirred solution, add pyridine (1.5 equiv.).
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add acetic anhydride (1.2 equiv.) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer successively with 1M HCl, deionized water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of the synthesized this compound. Below are the expected spectroscopic signatures based on its structure and data from analogous compounds.[8][9][10]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (4H): The four protons on the benzene ring will appear in the aromatic region (typically δ 7.0-7.8 ppm). Due to the ortho, meta, and para relationships and the influence of the electron-withdrawing nitrile and the acetoxy group, they will present as a complex multiplet pattern.
-
Acetyl Protons (3H): A sharp singlet will be observed in the upfield region (typically δ 2.1-2.4 ppm), corresponding to the three equivalent protons of the methyl group in the acetate moiety.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C=O): A signal in the downfield region, characteristic of an ester carbonyl, is expected around δ 168-172 ppm.
-
Aromatic Carbons (6C): Six distinct signals will be present in the aromatic region (δ 110-155 ppm). The carbon attached to the acetoxy group will be shifted downfield, while the carbon of the nitrile group (C≡N) will appear around δ 115-120 ppm. The carbon ipso to the nitrile group will be found at a lower field.
-
Methyl Carbon (CH₃): An upfield signal around δ 20-25 ppm will correspond to the methyl carbon of the acetate group.
IR (Infrared) Spectroscopy:
-
Nitrile Stretch (C≡N): A sharp, strong absorption band will be present in the range of 2220-2240 cm⁻¹.
-
Ester Carbonyl Stretch (C=O): A strong, sharp absorption band will appear around 1760-1770 cm⁻¹ (characteristic for phenyl acetates).
-
C-O Stretch: An absorption band corresponding to the C-O bond of the ester will be observed in the 1200-1250 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: These will be observed in their characteristic regions (around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively).
Strategic Applications in Organic Synthesis
The utility of this compound lies in its ability to act as a stable, protected precursor to 2-hydroxybenzonitrile, enabling a range of transformations that would otherwise be complicated by the free phenol.
Role as a Protected Building Block for Heterocycles
The primary application of this compound is as a masked form of 2-hydroxybenzonitrile, a key precursor for various heterocyclic systems of medicinal and materials science interest.
Workflow for Heterocycle Synthesis via this compound:
Caption: Strategic workflow for heterocycle synthesis.
Causality: By protecting the hydroxyl group, reactions that are sensitive to acidic protons can be performed on other parts of the molecule. For example, metal-catalyzed cross-coupling reactions on a halogenated version of this compound or nucleophilic addition to the nitrile can be carried out without the complication of phenol deprotonation. Once the desired modification is complete, the acetyl group is removed to reveal the hydroxyl group, which can then participate in a subsequent intramolecular cyclization.
Synthesis of Benzofuran Derivatives
Benzofurans are a common scaffold in biologically active molecules. 2-Hydroxybenzonitrile is a popular starting material for their synthesis. The use of this compound allows for initial modifications before the crucial cyclization step.
Experimental Protocol: Synthesis of a 3-Aminobenzofuran Precursor
This protocol first involves the hydrolysis of this compound, followed by an O-alkylation and a Thorpe-Ziegler cyclization.
Step 1: Hydrolysis to 2-Hydroxybenzonitrile
-
This compound is dissolved in a mixture of methanol and water.
-
A catalytic amount of acid (e.g., HCl) or a stoichiometric amount of base (e.g., NaOH) is added.
-
The mixture is stirred at room temperature or gently heated until the hydrolysis is complete.
-
The product, 2-hydroxybenzonitrile, is isolated by extraction.
Step 2: Synthesis of 2-(Cyanomethoxy)benzonitrile
-
To a stirred solution of 2-hydroxybenzonitrile (from Step 1) in DMF, add potassium carbonate (K₂CO₃) and 2-chloroacetonitrile at room temperature.
-
The reaction mixture is heated (e.g., to 80°C) for several hours.
-
After completion, the mixture is worked up by pouring into water and extracting the product with an organic solvent.
Step 3: Thorpe-Ziegler Cyclization
-
The 2-(cyanomethoxy)benzonitrile from the previous step is dissolved in a solvent like ethanol.
-
A strong base, such as potassium hydroxide (KOH) or sodium ethoxide, is added.
-
The mixture is heated to induce an intramolecular cyclization, forming the 3-aminobenzofuran-2-carboxamide.
Caption: Pathway to benzofurans from this compound.
Precursor to Quinazolines and Other N-Heterocycles
The nitrile group of this compound (after deprotection) can serve as an anchor point for the construction of nitrogen-containing heterocycles like quinazolines.[2][3][4] These syntheses often involve the reaction of the ortho-amino or ortho-hydroxyl group with the nitrile.
Conceptual Pathway: A common strategy involves the reduction of a nitro group at the ortho position to an amine, followed by a cyclization reaction involving the nitrile. The initial presence of the acetoxy group can be advantageous if the reduction conditions are sensitive to free phenols.
-
Starting Material: A nitrated derivative of this compound.
-
Reduction: The nitro group is reduced to an amine.
-
Deprotection: The acetoxy group is hydrolyzed to a hydroxyl group.
-
Cyclization: The newly formed ortho-aminobenzonitrile or a derivative thereof undergoes cyclization, often with another reagent, to form the quinazoline ring system.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound and its precursors. Based on data for structurally similar compounds like acetylbenzonitriles, the following hazards should be considered:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
Recommended Handling Procedures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.
-
Avoid breathing vapors or dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.
Conclusion and Future Outlook
This compound is a testament to the strategic importance of protecting groups in modern organic synthesis.[5][6] Its value lies not just in its own reactivity, but in its ability to temporarily mask a reactive functional group, thereby enabling a wider range of chemical transformations on the rest of the molecule. This guide has detailed its synthesis, characterization, and key applications, particularly in the construction of medicinally relevant heterocyclic scaffolds like benzofurans and quinazolines.
The causality behind its use is clear: by investing in the two extra steps of protection and deprotection, chemists gain access to synthetic routes that would otherwise be unfeasible. As the demand for complex, highly functionalized molecules in drug discovery and materials science continues to grow, the strategic use of well-designed building blocks like this compound will remain a cornerstone of efficient and successful molecular design and construction.
References
-
Chen, Z., et al. (2013). Unexpected copper-catalyzed cascade synthesis of quinazoline derivatives. The Journal of Organic Chemistry, 78(21), 11342-11348. [Link]
-
Hao, Z., et al. (2022). An Atom-Economic Nickel-Catalyzed [4 + 2] Annulation of Benzylamines and Nitriles via C–H/N–H Bond Activation. The Journal of Organic Chemistry, 87(18), 12596-12607. [Link]
-
Jiang, B., et al. (2018). Transition-Metal-Free Chemoselective Synthesis of π-Conjugated Quinazoline-Substituted Ethenes. Organic Letters, 20(15), 4581-4585. [Link]
-
Cole-Parmer. Material Safety Data Sheet: this compound, 99.5+%. [Link]
-
PubChem. 2-Acetylbenzonitrile. [Link]
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Supplementary Information File. NMR Data. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
Organic Chemistry Data. 13C NMR Chemical Shifts. [Link]
-
Truman State University. Multi-Step Synthesis of Methyl m-Nitrobenzoate. [Link]
-
ResearchGate. Questions in Multistep Synthesis. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
IBM Research. Guiding multistep retrosynthesis planning with continuous pathway representations. [Link]
-
Biological Magnetic Resonance Bank. Benzonitrile at BMRB. [Link]
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ResearchGate. A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines. [Link]
-
Wikipedia. Protecting group. [Link]
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PubChem. 2-Ethoxybenzonitrile. [Link]
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Kocienski, P. J. Protecting Groups. [Link]
-
Organic Syntheses. Benzoic Anhydride. [Link]
-
SynArchive. Protecting Groups List. [Link]
-
Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331. [Link]
-
MDPI. Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. [Link]
-
Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Deferasirox Utilizing 2-Acetoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Deferasirox, an essential oral iron chelator, with a particular focus on the strategic use of 2-acetoxybenzonitrile as a key starting material. Deferasirox, chemically known as 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid, is a critical therapeutic agent for managing chronic iron overload.[1][2] The synthetic pathway detailed herein proceeds through the formation of the pivotal intermediate, 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one, which is subsequently converted to Deferasirox.[1][3] This guide offers in-depth experimental protocols, mechanistic insights, and process optimization strategies, underpinned by authoritative references to ensure scientific rigor and reproducibility.
Introduction: The Clinical Significance of Deferasirox and its Synthesis
Patients with chronic hematological disorders, such as thalassemia and sickle cell anemia, often require regular blood transfusions, leading to a progressive and life-threatening accumulation of iron.[1] Deferasirox serves as a first-line oral iron chelator, effectively binding to excess iron and facilitating its excretion, thereby preventing organ damage.[2] The efficient and scalable synthesis of this active pharmaceutical ingredient (API) is of paramount importance to ensure its availability and affordability.
The most prevalent synthetic routes to Deferasirox converge on the formation of the 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one intermediate.[1][3] This application note delineates a robust synthetic strategy that commences with this compound, a readily accessible starting material. The rationale behind this choice lies in its potential for streamlined conversion to salicylamide, a direct precursor to the benzoxazinone intermediate.
Synthetic Pathway Overview
The synthesis of Deferasirox from this compound can be logically structured into a three-stage process. This modular approach allows for process control and optimization at each critical juncture.
Caption: Overall workflow for the synthesis of Deferasirox from this compound.
Part 1: Synthesis of Salicylamide from this compound
Mechanistic Rationale: The conversion of this compound to salicylamide requires the hydrolysis of both the ester and the nitrile functionalities. A controlled, one-pot acidic hydrolysis is proposed. The acetate group is readily hydrolyzed to a hydroxyl group, while the nitrile is converted to a carboxylic acid amide under controlled acidic conditions.
Experimental Protocol 1: Acid-Catalyzed Hydrolysis of this compound
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (16.1 g, 0.1 mol).
-
Acidic Hydrolysis: Add a 4:1 (v/v) mixture of concentrated sulfuric acid and water (100 mL) to the flask.
-
Heating: Gently heat the mixture to 90-100°C with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quenching and Neutralization: After 2-3 hours, or upon completion of the reaction as indicated by TLC, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g).
-
Precipitation and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7. A white precipitate of salicylamide will form.
-
Filtration and Washing: Filter the precipitate using a Buchner funnel and wash thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the isolated solid in a vacuum oven at 60°C to a constant weight.
Expected Outcome: A white crystalline solid of salicylamide with an expected yield of 85-90%.
Part 2: Synthesis of 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one
Mechanistic Rationale: This crucial step involves the condensation of salicylamide with salicyloyl chloride. The reaction proceeds via a nucleophilic acyl substitution, followed by an intramolecular cyclization to form the benzoxazinone ring system. Salicyloyl chloride can be generated in situ from salicylic acid and a chlorinating agent like thionyl chloride.[3]
Caption: Key reactant relationships in the formation of the benzoxazinone intermediate.
Experimental Protocol 2: Synthesis of the Benzoxazinone Intermediate
-
Preparation of Salicyloyl Chloride (In Situ): In a 1 L three-necked flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend salicylic acid (13.8 g, 0.1 mol) in anhydrous toluene (200 mL). Add thionyl chloride (13.1 g, 0.11 mol) dropwise at room temperature. Heat the mixture to reflux (approximately 110°C) for 2 hours until the evolution of HCl gas ceases. Cool the resulting solution to room temperature.
-
Condensation Reaction: To the freshly prepared salicyloyl chloride solution, add salicylamide (13.7 g, 0.1 mol) and a phase transfer catalyst such as tetrabutylammonium bromide (1 g).
-
Heating: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Isolation of Intermediate: Cool the reaction mixture to below 40°C. Add isopropanol (100 mL) to the suspension and stir for 30 minutes to facilitate precipitation.
-
Filtration and Drying: Isolate the precipitated solid by filtration, wash with cold isopropanol, and dry under vacuum at 70°C.
Quantitative Data Summary for Benzoxazinone Synthesis
| Reagent/Parameter | Quantity | Moles | Role |
| Salicylic Acid | 13.8 g | 0.1 | Precursor |
| Thionyl Chloride | 13.1 g | 0.11 | Chlorinating Agent |
| Salicylamide | 13.7 g | 0.1 | Reactant |
| Toluene | 200 mL | - | Solvent |
| Isopropanol | 100 mL | - | Anti-solvent |
| Tetrabutylammonium Bromide | 1 g | - | Catalyst |
| Reaction Temperature | 110°C | - | Condition |
| Reaction Time | 4-6 hours | - | Condition |
| Expected Yield | ~80-85% | - | Outcome |
Part 3: Synthesis of Deferasirox
Mechanistic Rationale: The final step involves the reaction of the 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one intermediate with 4-hydrazinobenzoic acid. This reaction proceeds through a nucleophilic attack by the hydrazine, leading to the opening of the oxazinone ring, followed by an intramolecular cyclization and dehydration to form the stable 1,2,4-triazole ring of Deferasirox.
Experimental Protocol 3: Final Synthesis of Deferasirox
-
Reaction Setup: In a 2 L round-bottom flask, suspend 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one (23.9 g, 0.1 mol) and 4-hydrazinobenzoic acid (16.7 g, 0.11 mol) in ethanol (1.5 L).
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 5-7 hours with continuous stirring.
-
Reaction Monitoring: Monitor the completion of the reaction by HPLC.
-
Crystallization and Isolation: Upon completion, cool the reaction mixture to room temperature (25-30°C). The crude Deferasirox will precipitate out of the solution.
-
Filtration and Washing: Filter the solid product, wash with a small amount of cold ethanol, and then with deionized water.
-
Purification (Optional): The crude product can be recrystallized from a suitable solvent system, such as a mixture of dimethylformamide (DMF) and water, to achieve high purity.
-
Drying: Dry the purified Deferasirox in a vacuum oven at 80°C until a constant weight is achieved.
Quantitative Data Summary for Deferasirox Synthesis
| Reagent/Parameter | Quantity | Moles | Role |
| 2-(2-hydroxyphenyl)-1,3(4H)-benzoxazin-4-one | 23.9 g | 0.1 | Reactant |
| 4-Hydrazinobenzoic Acid | 16.7 g | 0.11 | Reactant |
| Ethanol | 1.5 L | - | Solvent |
| Reaction Temperature | 80-85°C | - | Condition |
| Reaction Time | 5-7 hours | - | Condition |
| Expected Yield | ~85-92% | - | Outcome |
Discussion and Field-Proven Insights
The successful synthesis of Deferasirox hinges on the careful control of reaction parameters at each stage.
-
Purity of Intermediates: The purity of the salicylamide and the benzoxazinone intermediate is critical for the final API quality. Impurities in these stages can lead to the formation of related substances that are difficult to remove in the final purification steps.
-
In Situ Generation of Salicyloyl Chloride: The in situ generation of salicyloyl chloride from salicylic acid and thionyl chloride is advantageous as it avoids the isolation of the highly reactive and moisture-sensitive acid chloride.[3]
-
Phase Transfer Catalysis: The use of a phase transfer catalyst, such as tetrabutylammonium bromide, in the formation of the benzoxazinone intermediate can facilitate the reaction by improving the solubility and reactivity of the reactants, potentially allowing for milder reaction conditions.
-
Solvent Selection: The choice of solvent is crucial in all steps. Toluene is a suitable solvent for the formation of the benzoxazinone due to its high boiling point, while ethanol is an excellent choice for the final step, as it allows for the precipitation of the Deferasirox product upon cooling.
Conclusion
This application note provides a detailed and scientifically grounded framework for the synthesis of Deferasirox, starting from this compound. By elucidating the rationale behind each synthetic step and providing robust experimental protocols, this guide aims to empower researchers and drug development professionals in the efficient and reproducible production of this vital pharmaceutical agent. The modular nature of the synthesis allows for optimization and adaptation to various scales of production, from laboratory research to industrial manufacturing.
References
-
European Patent Office. (n.d.). Process for preparing salicylamide compounds (EP 0143628 B1). Retrieved from [Link]
- Google Patents. (n.d.). CN105646269A - Synthetic method of salicylamide.
- Google Patents. (n.d.). Process for preparing crystalline form of deferasirox (EP2964659B1). Retrieved from [https://patents.google.
- Google Patents. (n.d.). Process for the preparation of deferasirox (CA2903712A1). Retrieved from [https://patents.google.
- Google Patents. (n.d.). Processes for the preparation of deferasirox, and deferasirox polymorphs (EP2509423B1). Retrieved from [https://patents.google.
-
Medicinal Chemistry Lectures Notes. (2014, July 16). Medicinal Chemistry of SalicylAmide and its Synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of deferasirox. [Figure]. Retrieved from [Link]
-
ResearchGate. (n.d.). Two-step process of synthesis of salicylamide (5). [Diagram]. Retrieved from [Link]
- Steinhauser, S., et al. (2004). Complex Formation of ICL670 and Related Ligands with FeIII and FeII. European Journal of Inorganic Chemistry, 2004(21), 4177-4192.
- Szymańska, E., et al. (2024). Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis. Processes, 12(1), 123.
Sources
The Strategic Role of 2-Acetoxybenzonitrile in Agrochemical Synthesis: A Guide to Application and Protocol
Introduction: Unveiling the Synthetic Potential of 2-Acetoxybenzonitrile
In the landscape of modern agrochemical development, the pursuit of efficient and scalable synthetic routes to novel and effective active ingredients is paramount. This compound, also known as 2-cyanophenyl acetate, emerges as a strategic intermediate, primarily valued for its role as a stable precursor to the highly versatile building block, 2-hydroxybenzonitrile (salicylonitrile)[1][2]. The acetyl group in this compound serves as a protecting group for the phenolic hydroxyl functionality, which can be readily deprotected under controlled conditions to unmask the reactive phenol for subsequent transformations. This application note provides a comprehensive overview of the practical applications of this compound in agrochemical synthesis, with a focus on detailed, field-proven protocols and the underlying chemical principles.
Core Synthetic Transformation: From this compound to 2-Hydroxybenzonitrile
The primary utility of this compound in an agrochemical synthesis workflow is its conversion to 2-hydroxybenzonitrile. The hydrolysis of the acetate ester is a straightforward and high-yielding reaction, making this compound an excellent starting material for syntheses where the free phenol is required in a later step.
Protocol 1: Base-Catalyzed Hydrolysis of this compound
This protocol details the efficient conversion of this compound to 2-hydroxybenzonitrile via saponification.
Materials:
-
This compound (C₉H₇NO₂)[3]
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Water
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in methanol or ethanol.
-
Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide or potassium hydroxide (1.1 to 1.5 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add water and wash with ethyl acetate to remove any non-polar impurities.
-
Carefully acidify the aqueous layer with 2M hydrochloric acid to a pH of approximately 2-3. A precipitate of 2-hydroxybenzonitrile should form.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-hydroxybenzonitrile. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene-hexane) or by sublimation to afford a white to light yellow crystalline solid[4].
Causality of Experimental Choices:
-
The use of a slight excess of base ensures complete hydrolysis of the ester.
-
Refluxing provides the necessary activation energy for the saponification reaction to proceed at a reasonable rate.
-
Acidification of the reaction mixture after hydrolysis is crucial to protonate the phenoxide intermediate, leading to the precipitation of the desired 2-hydroxybenzonitrile.
-
Extraction with an organic solvent is a standard and efficient method for isolating the product from the aqueous reaction mixture.
Application in Fungicide Synthesis: A Key Intermediate for Azoxystrobin
2-Hydroxybenzonitrile, readily prepared from this compound, is a critical intermediate in the synthesis of the broad-spectrum fungicide, Azoxystrobin[5][6]. Azoxystrobin is a strobilurin-class fungicide that inhibits mitochondrial respiration in fungi, providing preventative and curative control of a wide range of plant diseases.
Synthetic Pathway to an Azoxystrobin Precursor
The synthesis of an advanced intermediate for Azoxystrobin involves the nucleophilic substitution of a chlorine atom on a pyrimidine ring with the phenoxide of 2-hydroxybenzonitrile.
Caption: Synthetic workflow from this compound to a key Azoxystrobin intermediate.
Protocol 2: Synthesis of 4-Chloro-6-(2-cyanophenoxy)pyrimidine
This protocol describes the synthesis of a key intermediate for Azoxystrobin starting from 2-hydroxybenzonitrile.
Materials:
-
2-Hydroxybenzonitrile
-
4,6-Dichloropyrimidine
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer with heating plate
-
Thermometer
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DMF or acetonitrile.
-
Base and Nucleophile Addition: To the solvent, add finely ground anhydrous potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents, handle with extreme care). To this suspension, add 2-hydroxybenzonitrile (1 equivalent) portion-wise at room temperature.
-
Formation of Phenoxide: Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the potassium or sodium salt of 2-hydroxybenzonitrile.
-
Electrophile Addition: Add 4,6-dichloropyrimidine (1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction by TLC or HPLC.
-
Work-up:
-
Cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
-
Isolation and Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 4-chloro-6-(2-cyanophenoxy)pyrimidine.
Trustworthiness and Self-Validation:
-
The progress of the reaction should be monitored by a suitable chromatographic technique (TLC or HPLC) to ensure the complete consumption of the starting materials and to identify the formation of the desired product.
-
The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Condition | Rationale |
| Base | Anhydrous K₂CO₃ or NaH | To deprotonate the phenolic hydroxyl group, forming the nucleophilic phenoxide. |
| Solvent | Anhydrous DMF or Acetonitrile | Aprotic polar solvents that can dissolve the reactants and facilitate the SNAr reaction. |
| Temperature | 80-100 °C | Provides the necessary energy to overcome the activation barrier for the nucleophilic aromatic substitution. |
| Atmosphere | Inert (N₂ or Ar) | To prevent side reactions involving moisture and atmospheric oxygen, especially when using reactive bases like NaH. |
Potential Applications in Herbicide Synthesis
The benzonitrile moiety is a key structural feature in several classes of herbicides, such as bromoxynil and ioxynil[7]. These herbicides typically act by inhibiting photosynthesis. While direct synthetic routes from this compound to commercial herbicides are not extensively documented in publicly available literature, the chemical handles present in 2-hydroxybenzonitrile (the hydroxyl and nitrile groups) offer significant potential for the synthesis of novel herbicidal compounds.
Hypothetical Synthetic Strategies:
-
Ether Synthesis: The phenolic hydroxyl group of 2-hydroxybenzonitrile can be alkylated or arylated to introduce various substituents, potentially leading to new herbicidal ethers.
-
Modification of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for molecular diversification.
Caption: Potential synthetic pathways from 2-hydroxybenzonitrile to novel herbicides.
Conclusion
This compound serves as a valuable and strategically important starting material in agrochemical synthesis. Its primary role as a stable and easily accessible precursor to 2-hydroxybenzonitrile places it at the beginning of synthetic routes to high-value agrochemicals, most notably the fungicide Azoxystrobin. The protocols and insights provided in this application note are intended to equip researchers and synthetic chemists with the necessary knowledge to effectively utilize this compound in the development of next-generation crop protection agents.
References
-
Reachem. (2024, March 15). Innovations in Agrochemical and Pharma Intermediates. Retrieved from [Link]
- Google Patents. (n.d.). CN104824005A - Pesticide composition containing topramezone, thiencarbazone-methyl, and benzonitrile herbicide.
- Google Patents. (n.d.). CN103145627A - Azoxystrobin synthesis method.
-
Eureka | Patsnap. (n.d.). Azoxystrobin patented technology retrieval search results. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyanophenyl acetate. Retrieved from [Link]
Sources
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- 4. guidechem.com [guidechem.com]
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- 7. CN104824005A - Pesticide composition containing topramezone, thiencarbazone-methyl, and benzonitrile herbicide - Google Patents [patents.google.com]
Application Note & Protocol: Methanesulfonic Acid-Catalyzed Deacetylation of 2-Acetoxybenzonitrile
Abstract: This document provides a comprehensive technical guide for the deacetylation of 2-acetoxybenzonitrile to produce 2-hydroxybenzonitrile, a valuable intermediate in the pharmaceutical, agrochemical, and materials science industries.[1] The protocol leverages methanesulfonic acid (MSA) as a potent and environmentally benign catalyst. MSA, a strong organic acid, offers significant advantages over traditional mineral acids, including low corrosivity, non-oxidizing properties, and biodegradability, making it an exemplary catalyst for green chemistry applications.[2][3][4][5] This guide details the underlying reaction mechanism, a step-by-step experimental protocol, methods for reaction monitoring and product characterization, and expert insights into process optimization and troubleshooting.
Part 1: Scientific Rationale and Mechanistic Overview
The core transformation in this protocol is the hydrolysis of an ester (the acetyl group) to reveal a phenolic hydroxyl group. This reaction is efficiently catalyzed by strong acids.
The Role of Methanesulfonic Acid (MSA)
Methanesulfonic acid (pKa ≈ -1.9) is a strong Brønsted acid that serves as an excellent proton source to catalyze the hydrolysis.[4] Its selection is deliberate and offers several advantages over acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl):
-
Non-Oxidizing Nature: Unlike concentrated H₂SO₄ or HNO₃, MSA does not oxidize organic substrates. This is critical when working with molecules containing sensitive functional groups, preventing the formation of undesired byproducts and charring.[5][6]
-
Low Volatility & Handling: MSA is a liquid at room temperature with a very low vapor pressure, which simplifies handling and reduces fume-related hazards.[2][5]
-
Environmental Profile: MSA is recognized as a "green" catalyst due to its ready biodegradability and lower toxicity compared to many conventional mineral acids.[2][3]
-
High Solubility: It is soluble in water and many organic solvents, allowing for flexible reaction conditions.[7]
Reaction Mechanism: Acid-Catalyzed Ester Hydrolysis
The deacetylation of this compound proceeds via a well-established acid-catalyzed nucleophilic acyl substitution mechanism. The process can be dissected into several key steps, as illustrated in the diagram below.
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the acetyl carbonyl oxygen by MSA. This step significantly increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[8]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (acetic acid).
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating acetic acid.
-
Deprotonation: The final step is the deprotonation of the phenolic oxygen to yield the final product, 2-hydroxybenzonitrile, and regenerate the acid catalyst (H⁺).
Caption: Mechanism of MSA-Catalyzed Deacetylation.
Part 2: Safety, Materials, and Instrumentation
Hazard Identification and Safe Handling
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Methanesulfonic Acid (MSA): Danger! Causes severe skin burns and eye damage.[9][10] May be corrosive to metals and cause respiratory irritation.[11] Handle with extreme care, avoiding inhalation and direct contact. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9][10]
-
This compound: While specific data is limited, related benzonitrile compounds can be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[12][13] Treat with standard laboratory caution.
-
Organic Solvents (e.g., Ethyl Acetate, Dichloromethane): Flammable and volatile. Avoid open flames and ensure adequate ventilation.
Required Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% Purity | Sigma-Aldrich, TCI | Starting material. |
| Methanesulfonic Acid (MSA) | ≥99% Purity | Acros Organics, Sigma-Aldrich | Catalyst. Corrosive.[9] |
| Methanol (MeOH) | ACS Grade or higher | Fisher Scientific | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Extraction solvent. |
| Deionized Water | N/A | In-house supply | For work-up. |
| Saturated Sodium Bicarbonate | N/A | In-house prep | To neutralize the acid catalyst. |
| Saturated Sodium Chloride (Brine) | N/A | In-house prep | To aid in phase separation. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | EMD Millipore | Drying agent. |
Required Instrumentation
-
Round-bottom flasks (appropriate sizes)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller or oil bath
-
Reflux condenser and appropriate tubing
-
Glass funnel and separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
-
Analytical balance
-
Standard laboratory glassware (beakers, graduated cylinders)
Part 3: Detailed Experimental Protocol
This protocol describes the deacetylation on a 10 mmol scale. The reaction can be scaled as needed with appropriate adjustments to reagent quantities and vessel sizes.
Caption: Experimental Workflow Diagram.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.61 g, 10.0 mmol).
-
Add methanol (30 mL) to dissolve the starting material.
-
Scientist's Note: Methanol is chosen as the solvent due to its polarity, ability to dissolve the starting material, and its boiling point being suitable for a controlled reaction temperature.
-
-
Catalyst Addition:
-
Carefully add methanesulfonic acid (0.32 mL, ~5.0 mmol, 0.5 equivalents) dropwise to the stirring solution at room temperature.
-
Scientist's Note: Although MSA is a catalyst, using a sub-stoichiometric amount (0.5 eq) provides a high concentration of protons to drive the reaction efficiently without requiring excessive base during the work-up. The addition should be controlled as the dissolution of strong acids can be exothermic.
-
-
Reaction and Monitoring:
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65°C) using a heating mantle or oil bath.
-
Maintain the reflux for 2-4 hours.
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate mobile phase). The starting material should show a higher Rf value than the more polar 2-hydroxybenzonitrile product. The reaction is complete upon the disappearance of the starting material spot.
-
-
Aqueous Work-up:
-
Once the reaction is complete, allow the flask to cool to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water (50 mL).
-
Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic phase sequentially with:
-
Saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining MSA. Observe for CO₂ evolution (gas) during the first wash.
-
Deionized water (1 x 30 mL).
-
Saturated brine solution (1 x 30 mL) to remove bulk water from the organic phase.
-
-
Scientist's Note: The bicarbonate wash is crucial for removing the acid catalyst, which can interfere with purification and stability. The brine wash enhances the separation of the aqueous and organic layers.
-
-
Product Isolation and Purification:
-
Drain the washed organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
The crude 2-hydroxybenzonitrile can be purified by recrystallization (e.g., from a toluene/heptane mixture) or by vacuum distillation to yield a pure crystalline solid.[1][14][15]
-
Part 4: Data Interpretation and Characterization
The successful synthesis of 2-hydroxybenzonitrile can be confirmed by various analytical techniques.
| Parameter | Expected Outcome/Observation |
| Physical Appearance | White to off-white crystalline solid. |
| Yield | 85-95% (typical for this transformation). |
| ¹H NMR (CDCl₃) | Disappearance of the acetyl singlet (~2.3 ppm). Appearance of a broad singlet for the phenolic -OH (concentration-dependent, ~5-7 ppm). Aromatic protons will shift slightly. |
| IR Spectroscopy | Disappearance of the ester C=O stretch (~1760 cm⁻¹). Appearance of a broad O-H stretch (~3200-3500 cm⁻¹). The nitrile (C≡N) stretch remains (~2230 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of 2-hydroxybenzonitrile (C₇H₅NO, M.W. = 119.12). |
Analytical Methods for Reaction Monitoring
Monitoring the degree of deacetylation can be achieved through various methods. While TLC is suitable for qualitative tracking in a synthesis lab, quantitative analysis can be performed using techniques like HPLC, UV-Vis, or titration methods if precise kinetic data is required.[16][17][18][19][20]
Part 5: Troubleshooting and Expert Recommendations
| Issue | Probable Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reaction time, temperature, or catalyst loading. | Extend the reaction time and re-verify by TLC. Ensure the reaction is at a full reflux. If necessary, increase the catalyst loading to 0.75 equivalents. |
| Low Yield | Inefficient extraction during work-up; product loss during recrystallization. | Ensure the pH of the aqueous layer is neutral or slightly basic after the bicarbonate wash to maximize product in the organic phase. Optimize the recrystallization solvent system. |
| Product is an Oil/Gummy | Presence of impurities or residual solvent. | Ensure the product is completely dry. If recrystallization fails, consider purification by column chromatography on silica gel or vacuum distillation.[15] |
| Dark Color in Product | Potential minor side reactions or impurities in the starting material. | Treat a solution of the crude product with activated carbon before the final filtration and recrystallization step to remove colored impurities. |
Senior Scientist Insight: The primary advantage of this MSA-catalyzed protocol is its cleanliness. Compared to hydrolysis with strong bases (e.g., NaOH), which would also hydrolyze the nitrile group if not carefully controlled, this acidic method is highly chemoselective for the ester. Furthermore, the non-oxidizing nature of MSA makes it superior to sulfuric acid for substrates with electron-rich aromatic rings that are prone to sulfonation or oxidative degradation.[5][6]
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methanesulfonic Acid, 99%. Retrieved from [Link]
-
WisdomLib. (2024). Methane sulfonic acid: Significance and symbolism. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Methane Sulphonic Acid is Green Catalyst in Organic Synthesis. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methanesulphonic acid. Retrieved from [Link]
-
American Chemical Society. (2016). Methanesulfonic acid. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: methanesulfonic acid. Retrieved from [Link]
-
TRC Corp. (2022). Methanesulfonic Acid 70% | SAFETY DATA SHEET. Retrieved from [Link]
-
SciELO. (n.d.). Comparative Analysis of Analytical Methods for Quantifying the Deacetylation Degree in Chitosan Polymer Chains. Retrieved from [Link]
-
Justia Patents. (2006). Process for separating a hydroxybenzonitrile-type compound. Retrieved from [Link]
-
SciELO. (n.d.). Comparative Analysis of Analytical Methods for Quantifying the Deacetylation Degree in Chitosan Polymer Chains. Retrieved from [Link]
-
ResearchGate. (2015). Methane Sulphonic Acid is Green Catalyst in Organic Synthesis. Retrieved from [Link]
-
Justia Patents. (1996). Process for the preparation of 2-hydroxybenzonitrile. Retrieved from [Link]
-
Wikipedia. (n.d.). Methanesulfonic acid. Retrieved from [Link]
-
ResearchGate. (2025). Comparative Analysis of Analytical Methods for Quantifying the Deacetylation Degree in Chitosan Polymer Chains. Retrieved from [Link]
-
Quick Company. (n.d.). Process For Preparation Of 2 Hydroxybenzonitrile. Retrieved from [Link]
-
NIH. (n.d.). A New and Rapid HPLC Method to Determine the Degree of Deacetylation of Glutaraldehyde-Cross-Linked Chitosan. Retrieved from [Link]
-
University of Alberta. (n.d.). Reporting degree of deacetylation values of chitosan: the influence of analytical methods. Retrieved from [Link]
- Google Patents. (n.d.). US5637750A - Method for the preparation of 2 hydroxybenzonitrile.
-
PubChem - NIH. (n.d.). 2-Acetylbenzonitrile. Retrieved from [Link]
-
Pearson+. (2024). The mechanism for acidic hydrolysis of a nitrile resembles the ba.... Retrieved from [Link]
-
Semantic Scholar. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Retrieved from [Link]
- Google Patents. (n.d.). CN102174002A - Method for preparing 2-hydroxybenzonitrile from ammonium salicylate as raw material.
-
NIH. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Retrieved from [Link]
-
ResearchGate. (2025). A Novel Application of Methanesulfonic Acid as Catalyst for the Alkylation of Olefins with Aromatics. Retrieved from [Link]
-
SciSpace. (n.d.). Catalyzed sulfonation of methane to methanesulfonic acid. Retrieved from [Link]
-
American Geophysical Union. (n.d.). Investigating the Kinetics of Aqueous Phase Methanesulfinic Acid Oxidation by Ozone Using a Bubble Column Reactor. Retrieved from [Link]
-
Zeitschrift für Naturforschung. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). Retrieved from [Link]
-
ResearchGate. (2025). Mechanistic studies in strong acids. VIII. Hydrolysis mechanisms for some thiobenzoic acids and esters in aqueous sulfuric acid, determined using the excess acidity method. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
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Application Notes and Protocols: 2-Acetoxybenzonitrile as a Versatile Intermediate for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of 2-Acetoxybenzonitrile in Heterocyclic Synthesis
In the landscape of pharmaceutical and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are prevalent in a vast number of biologically active molecules and functional materials. This compound emerges as a strategic starting material in this field, offering a unique combination of functionalities that can be exploited for the construction of complex molecular architectures.
As the acetylated precursor to 2-cyanophenol (2-hydroxybenzonitrile), this compound provides a stable, easily handled solid that serves as a protected form of the more reactive phenol. The true synthetic potential of this molecule is unlocked through the proximate positioning of its two key functional groups: the latent phenolic hydroxyl and the electrophilic nitrile. This ortho-arrangement is ideal for intramolecular cyclization reactions, forming the basis for the synthesis of important heterocyclic scaffolds such as benzofurans and, through further transformations, quinazolines.
The acetyl group can be readily removed in situ, allowing for one-pot procedures that combine deprotection and subsequent elaboration. This efficiency is highly valued in drug development for the rapid generation of compound libraries. This document provides a detailed exploration of the application of this compound as a key intermediate, with a primary focus on a robust protocol for the synthesis of 3-aminobenzofuran-2-carboxamide derivatives, a scaffold of significant interest in medicinal chemistry.
Core Application: Synthesis of Benzofuran Derivatives
Benzofurans are a prominent class of heterocyclic compounds found in numerous pharmaceuticals and natural products, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] A particularly effective strategy for synthesizing substituted benzofurans from this compound involves a tandem deacetylation, O-alkylation, and intramolecular Thorpe-Ziegler cyclization.
Causality in Experimental Design: The "One-Pot" Advantage
The protocol outlined below is designed as a "one-pot" or sequential two-step synthesis. The rationale for this approach is efficiency and atom economy.
-
Initial Deacetylation: The synthesis commences with the base-catalyzed removal of the acetyl protecting group. This unmasks the nucleophilic phenolic hydroxyl group, which is essential for the subsequent alkylation step. Using a base like potassium carbonate allows for a mild deprotection that sets the stage for the next reaction without the need for isolation of the 2-cyanophenol intermediate.
-
O-Alkylation: The newly formed phenoxide ion is a potent nucleophile that readily reacts with an α-halo nitrile, such as chloroacetonitrile.[1][2] This step introduces a second nitrile-containing fragment, creating the dinitrile precursor necessary for cyclization.
-
Thorpe-Ziegler Cyclization: The final step is an intramolecular, base-catalyzed condensation between the two nitrile groups, known as the Thorpe-Ziegler reaction.[3][4] This reaction is a powerful method for forming five- and six-membered rings. The base abstracts an acidic α-proton from one of the methylene carbons, generating a carbanion that then attacks the electrophilic carbon of the other nitrile group. Tautomerization of the resulting imine yields a stable enamine, which upon aqueous workup, can be hydrolyzed to the corresponding carboxamide.
Experimental Workflow Diagram
Caption: One-pot synthesis of 3-aminobenzofuran-2-carboxamide.
Detailed Protocol: Synthesis of 3-Aminobenzofuran-2-carboxamide
This protocol is adapted from established procedures for the synthesis of benzofuran derivatives from 2-cyanophenol.[1]
Step 1: Synthesis of 2-(Cyanomethoxy)benzonitrile (Intermediate 2)
-
Reaction Setup: To a solution of this compound (1.0 eq) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 eq).
-
Deprotection: Stir the mixture at room temperature for 1-2 hours to ensure complete deacetylation to 2-cyanophenol. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Alkylation: To the same reaction mixture, add chloroacetonitrile (1.1 eq) dropwise at room temperature.[1]
-
Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours, or until TLC analysis indicates the complete consumption of 2-cyanophenol.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. The crude product, 2-(cyanomethoxy)benzonitrile, will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.
Step 2: Intramolecular Thorpe-Ziegler Cyclization to 3-Aminobenzofuran-2-carboxamide (Compound 3)
-
Reaction Setup: Suspend the crude 2-(cyanomethoxy)benzonitrile (1.0 eq) in ethanol.
-
Base Addition: Add potassium hydroxide (2.0 eq) to the suspension.[1]
-
Cyclization: Reflux the reaction mixture at 75-80 °C for 3-4 hours. The reaction progress can be monitored by TLC.[1]
-
Workup: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Purification: The product, 3-aminobenzofuran-2-carboxamide, will precipitate. Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol will yield the pure product.
| Step | Reactant | Reagents | Solvent | Time | Temperature | Yield | Reference |
| 1 | This compound | 1. K₂CO₃2. Chloroacetonitrile | DMF | 1-2h (deprotection)4-6h (alkylation) | RT (deprotection)60-70 °C (alkylation) | ~90% (for alkylation step) | [1] |
| 2 | 2-(Cyanomethoxy)benzonitrile | KOH | Ethanol | 3-4h | 75-80 °C (Reflux) | ~65% | [1] |
Mechanism of the Thorpe-Ziegler Cyclization
The key ring-forming step of this synthesis is the Thorpe-Ziegler cyclization. The mechanism is a classic example of a base-catalyzed intramolecular condensation of dinitriles.
Caption: Key steps in the Thorpe-Ziegler cyclization.
Further Applications: Pathway to Quinazoline Derivatives
While the synthesis of benzofurans is a direct application of this compound's reactivity, it can also serve as a precursor for other important heterocyclic systems, such as quinazolines, although this typically requires more extensive synthetic transformations. Quinazolines are a class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties.[5][6]
A common route to quinazolines involves the use of 2-aminobenzonitrile as a starting material.[5] To utilize this compound for this purpose, a synthetic sequence would need to be devised to transform the acetoxy group into an amino group.
Hypothetical Synthetic Workflow to Quinazolines
Caption: Multi-step pathway from this compound to quinazolines.
This multi-step process highlights the versatility of this compound as a foundational building block, from which various functionalized intermediates can be derived for the synthesis of a diverse range of heterocyclic compounds.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of heterocyclic compounds. Its utility is most prominently demonstrated in the efficient, one-pot synthesis of 3-aminobenzofuran-2-carboxamide derivatives via a deacetylation-alkylation-cyclization sequence. The underlying Thorpe-Ziegler cyclization provides a reliable method for the construction of the benzofuran core. Furthermore, through multi-step synthetic routes, this compound can be converted into other key intermediates, such as 2-aminobenzonitrile, opening pathways to other important heterocyclic systems like quinazolines. The protocols and strategies outlined in this document are intended to provide researchers and drug development professionals with a solid foundation for utilizing this strategic starting material in their synthetic endeavors.
References
- One-pot synthesis of benzofurans via heteroannulation of benzoquinones.
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One‐pot synthesis of benzofuran derivatives. ResearchGate. [Link]
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- The 'one-pot' preparation of substituted benzofurans.
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Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. MDPI. [Link]
- Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. (URL not available)
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Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]
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Synthesis of 3‐aminobenzofuran‐2‐carboxamide derivatives. ResearchGate. [Link]
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Quinazoline synthesis. Organic Chemistry Portal. [Link]
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Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. National Institutes of Health. [Link]
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Thorpe reaction. Wikipedia. [Link]
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Synthesis and biological evaluation of new benzofuran carboxamide derivatives. ResearchGate. [Link]
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Chloroacetonitrile. Organic Syntheses. [Link]
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Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. PubMed Central. [Link]
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Transition-metal-catalyzed synthesis of quinazolines: A review. PubMed Central. [Link]
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ChemInform Abstract: Access to 2,3-Disubstituted Benzofurans Through One-Pot Acid-Catalyzed Nucleophilic Substitution/TBAF-Mediated Oxacycloisomerization. ResearchGate. [Link]
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Thorpe-Ziegler Reaction. Chem-Station. [Link]
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Synthesis of 3-aminobenzofuran derivatives and our contributions. ResearchGate. [Link]
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Base-Mediated Cyclization Reaction of 2‑(5-Hydroxy-1-pentynyl)benzonitriles to 4‑Amino-2,3-dihydronaphtho[2,3‑b]furanes and Synthesis of Furanonaphthoquinones. Figshare. [Link]
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Thorpe reaction. L.S.College, Muzaffarpur. [Link]
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Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Semantic Scholar. [Link]
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Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PubMed Central. [Link]
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A FACILE SYNTHESIS OF BENZOFURAN DERIVATIVES: A USEFUL SYNTHON FOR PREPARATION OF TRYPSIN INHIBITOR. Semantic Scholar. [Link]
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ChemInform Abstract: Regioselective Thorpe-Ziegler Cyclization of 3-O-Alkylated Thiophenes; Access to Aminothieno[3,2-b]furans and Aminothieno[3,4-b]furans. ResearchGate. [Link]
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Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. ResearchGate. [Link]
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Chloroacetonitrile. Wikipedia. [Link]
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Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2. National Institutes of Health. [Link]
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Comment on Cyclization of 2-(3-Acylthioureido)benzonitrile in Sulfuric Acid. ResearchGate. [Link]
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2-Acetylbenzonitrile. PubChem. [Link]
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Chloroacetonitrile. ResearchGate. [Link]
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Lewis Base-Catalyzed Cyanomethylation of Carbonyl Compounds with (Trimethylsilyl)acetonitrile. ResearchGate. [Link]
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Application Note & Protocol: Investigating 2-Acetoxybenzonitrile as a Tunable Acyl Transfer Agent for Amine Acylation
Abstract
The introduction of an acyl group is a fundamental transformation in organic and medicinal chemistry, pivotal for synthesizing amides, esters, and ketones.[1][2] While highly reactive agents like acyl chlorides and anhydrides are common, their use can be complicated by harsh reaction conditions and the generation of corrosive byproducts. This application note explores the use of 2-acetoxybenzonitrile as a mild, tunable acyl transfer agent, particularly for the N-acylation of amines. We provide a theoretical framework, a detailed, adaptable experimental protocol for methodology development, and troubleshooting guidance. The protocol is designed for researchers and drug development professionals seeking alternative acylation strategies that offer potentially greater functional group tolerance and controlled reactivity.
Introduction: The Rationale for Alternative Acylating Agents
Acylation is a cornerstone of synthesis, with the reactivity of the acylating agent being a critical parameter. The generally accepted hierarchy of reactivity places acyl chlorides and anhydrides at the top, followed by esters and amides.[2] While efficient, the high electrophilicity of acyl chlorides can lead to a lack of selectivity in complex molecules and requires stringent anhydrous conditions and acid scavengers.
This compound, an ester, presents an intriguing alternative. Its reactivity is inherently lower than traditional agents, which can be advantageous. The key to its utility lies in catalytic activation, allowing the reaction to be "tuned" for specific substrates. The electronic properties of the 2-cyanophenol leaving group play a significant role in the reaction kinetics. This note provides a foundational protocol to explore and optimize the conditions for using this reagent in your specific synthetic context.
Proposed Reaction Mechanism: Nucleophilic Acyl Substitution
The acylation of a primary amine with this compound is proposed to proceed via a base-catalyzed nucleophilic acyl substitution pathway. A suitable, non-nucleophilic base is crucial for deprotonating the amine, thereby increasing its nucleophilicity, and for neutralizing the 2-cyanophenol byproduct.
The proposed mechanism involves two key stages:
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 2-cyanophenoxide anion, which is a relatively stable leaving group due to the electron-withdrawing nature of the nitrile group and resonance stabilization of the phenoxide.
Caption: Proposed mechanism for base-catalyzed N-acylation.
Experimental Design & Parameter Optimization
The successful application of this compound requires careful optimization of several parameters. We recommend using a model reaction, such as the acylation of benzylamine, to establish the optimal conditions before applying them to more complex or valuable substrates.
Table 1: Key Reaction Parameters for Optimization
| Parameter | Options | Rationale & Scientific Justification |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | Aprotic solvents are preferred to prevent hydrolysis of the acylating agent.[3] DCM and THF are excellent starting points. MeCN is also a viable option, though it has been used as an acetylating agent itself under harsh catalytic conditions.[4][5] DMF can aid in dissolving polar substrates but requires more rigorous purification. |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Pyridine, Potassium Carbonate (K₂CO₃) | A non-nucleophilic organic base like TEA or DIPEA is crucial to activate the amine without competing in the reaction.[3] Pyridine can also be used. An inorganic base like K₂CO₃ may be effective in polar solvents like DMF. |
| Temperature | Room Temperature (20-25°C), 40°C, 60°C, Reflux | As an ester, this compound is less reactive than an acyl chloride, so gentle heating may be required to achieve a reasonable reaction rate.[6] Start at room temperature and increase incrementally while monitoring the reaction by TLC or LC-MS. |
| Stoichiometry | 1.0 to 1.5 equivalents of this compound | A slight excess (1.1-1.2 eq) of the acylating agent is recommended to drive the reaction to completion. A larger excess may complicate purification. |
| Catalyst (Optional) | 4-(Dimethylamino)pyridine (DMAP), Scandium Triflate (Sc(OTf)₃) | For less reactive amines or for O-acylation of alcohols, a catalyst may be necessary. DMAP is a highly effective nucleophilic catalyst for acyl transfer. Lewis acids can also activate the ester carbonyl group. |
Detailed Experimental Protocol: N-Acetylation of Benzylamine
This protocol provides a robust starting point for the acylation of a primary amine.
4.1 Materials & Equipment
-
Reagents: Benzylamine, this compound, Triethylamine (TEA), Dichloromethane (DCM, anhydrous), 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Saturated Sodium Chloride (NaCl) solution (brine), Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, reflux condenser (if heating), nitrogen/argon inlet, dropping funnel, separatory funnel, rotary evaporator, standard laboratory glassware.
4.2 Step-by-Step Reaction Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add benzylamine (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration relative to the amine).
-
Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.
-
Addition of Acylating Agent: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every hour. If no significant conversion is observed after 4 hours, gently heat the mixture to 40°C.
-
Reaction Quench: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Quench the reaction by adding deionized water.
-
Aqueous Work-up:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove the 2-cyanophenol byproduct), and finally with brine.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude N-benzylacetamide by column chromatography on silica gel or recrystallization, if necessary.
-
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Visualizing the Experimental Workflow
Caption: General workflow for N-acylation using this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Insufficient reactivity of the amine substrate.2. Reaction temperature is too low.3. Inactive reagents (e.g., hydrolysis of this compound). | 1. Add a catalytic amount of DMAP (0.1 eq).2. Gradually increase the reaction temperature (e.g., to 60°C or reflux).3. Ensure all reagents are pure and solvents are anhydrous. |
| Multiple Products / Side Reactions | 1. Amine starting material is impure.2. Di-acylation of the primary amine (unlikely but possible under harsh conditions).3. Reaction temperature is too high, causing decomposition. | 1. Purify the starting amine before the reaction.2. Use milder conditions (lower temperature, no catalyst).3. Re-optimize the temperature to find a balance between reaction rate and selectivity. |
| Difficult Purification | 1. Incomplete removal of 2-cyanophenol byproduct.2. Emulsion formation during work-up. | 1. Ensure the NaHCO₃ wash is thorough. A dilute NaOH wash can also be used, but may risk hydrolyzing the product.2. Add more brine to the separatory funnel to break the emulsion. |
Conclusion
This compound emerges as a viable and tunable reagent for the acylation of amines, offering a milder alternative to traditional, highly reactive acylating agents. Its effectiveness is contingent on the careful optimization of reaction parameters, including base, solvent, and temperature. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to develop robust and customized acylation methodologies tailored to their specific synthetic challenges.
References
- Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group form
- Solid Acid Catalysts for Acylation of Aromatics.
- Acylation Reaction: Applications in Organic Chemistry. J&K Scientific LLC. (2025-01-17).
- What is the Acyl
- Reaction scheme of the acylation of 2-methoxynaphthalene (2-MN) with...
- Acylation of Anthocyanins and Their Applications in the Food Industry: Mechanisms and Recent Research Advances. PubMed. (2022-07-21).
- Research on the Application and Mechanism of Acylation Reactions in Organic Synthesis. (2026-01-07).
- The chemical structure of some biologically important benzonitrile derivatives.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH.
- Application Notes: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acyl
- Acylation of aromatic compounds by acid anhydrides using Preyssler's anion [NaP5W30O110]14- and heteropolyacids as green catalysts.
- An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride c
- Acetonitrile as a Cyanating Reagent: Copper-Catalyzed Cyanation of Arenes | Request PDF.
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
- Acylation of Alcohols, Part 2: with Other Acyl
- Metal-mediated C−CN Bond Activation in Organic Synthesis. Xingwei Li. (2020-10-14).
- N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- Friedel-Crafts Acyl
- RECENT ADVANCES IN CYANATION REACTIONS†.
- A mild, efficient and green route for acylation of alcohols and phenols with acetic anhydride and Na-Y zeolite.. IOSR Journal.
- Acylation of Alcohols, Part 1: with Acyl Halides. YouTube. (2021-04-06).
- Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as C
- Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. MDPI.
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- Application Note & Protocol: Synthesis of Benzophenones via Friedel-Crafts Acyl
- Application Notes and Protocols: Acylation of Amines with (4-Methylphenoxy)acetyl chloride. Benchchem.
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Application Notes & Protocols: Leveraging 2-Acetoxybenzonitrile for the Strategic Synthesis of Pyrimidine Derivatives
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] The development of efficient and versatile synthetic routes to novel pyrimidine derivatives is, therefore, a critical endeavor in drug discovery. This document details the strategic use of 2-acetoxybenzonitrile as a precursor for the synthesis of 2-amino-4-hydroxypyrimidines. We will explore the underlying chemical principles, provide a robust, step-by-step protocol for the synthesis of 2-amino-4-(2'-hydroxyphenyl)pyrimidine, and discuss the broader applications of this methodology. The presented protocol is designed to be a self-validating system, ensuring reproducibility and high fidelity for researchers in organic synthesis and drug development.
Introduction: The Rationale for this compound in Pyrimidine Synthesis
Pyrimidine and its fused heterocyclic analogues are of immense interest due to their prevalence in nucleic acids (DNA and RNA) and their diverse therapeutic applications.[3][4] The construction of the pyrimidine ring is a foundational task in heterocyclic chemistry. A widely employed and robust strategy involves the condensation of a three-carbon bifunctional fragment with an N-C-N synthon, such as guanidine, urea, or an amidine.[3]
While various precursors can provide the C-C-C fragment, ortho-substituted benzonitriles offer a unique entry point to phenyl-substituted pyrimidines. 2-Hydroxybenzonitrile, for instance, is a versatile building block for a range of heterocyclic compounds.[5][6] In our approach, we utilize this compound. The acetoxy group serves a dual purpose: it acts as a protecting group for the phenolic hydroxyl and can function as a latent leaving group or be hydrolyzed in situ under basic conditions to reveal the nucleophilic phenol. This in situ deprotection facilitates a cyclocondensation reaction with guanidine to yield 2-amino-4-(2'-hydroxyphenyl)pyrimidine, a valuable intermediate for further elaboration in drug discovery programs.
Synthetic Strategy and Mechanism
The core of this synthetic protocol is the base-catalyzed cyclocondensation reaction between this compound and guanidine. The reaction is postulated to proceed through a multi-step mechanism initiated by the nucleophilic attack of guanidine on the electrophilic nitrile carbon.
The proposed mechanistic pathway is as follows:
-
Initial Nucleophilic Attack: Under basic conditions (e.g., sodium ethoxide), guanidine acts as a potent nucleophile, attacking the carbon atom of the nitrile group in this compound.
-
Formation of an Amidine Intermediate: This initial attack leads to the formation of an N-acylamidine intermediate.
-
Hydrolysis of the Acetoxy Group: The basic reaction medium facilitates the hydrolysis of the acetate ester, unmasking the phenolic hydroxyl group.
-
Intramolecular Cyclization: The newly formed hydroxyl group, positioned ortho to the amidine substituent, is perfectly situated for an intramolecular nucleophilic attack on the amidine carbon.
-
Dehydration/Aromatization: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic pyrimidine ring.
This pathway highlights the efficiency of using a precursor like this compound, where multiple transformations can be orchestrated in a single pot.
Caption: Proposed mechanism for pyrimidine synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-(2'-hydroxyphenyl)pyrimidine
This protocol provides a detailed methodology for the laboratory-scale synthesis of 2-amino-4-(2'-hydroxyphenyl)pyrimidine from this compound and guanidine hydrochloride.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Notes |
| This compound | C₉H₇NO₂ | 161.16 | 45-48 | - | Starting material. |
| Guanidine Hydrochloride | CH₅N₃·HCl | 95.53 | ~185 | - | N-C-N synthon. |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 260 (dec.) | - | Base catalyst. |
| Absolute Ethanol | C₂H₅OH | 46.07 | -114 | 78.5 | Anhydrous solvent. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 16.6 | 118 | For neutralization. |
| Deionized Water | H₂O | 18.02 | 0 | 100 | For workup. |
Step-by-Step Procedure
-
Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol (100 mL).
-
Generation of Free Guanidine: To the ethanol, carefully add sodium ethoxide (2.1 g, ~30.8 mmol). Stir the mixture until the sodium ethoxide is fully dissolved. Then, add guanidine hydrochloride (2.0 g, 20.9 mmol) to the solution. Stir for 20 minutes at room temperature to liberate the free guanidine base.
-
Addition of this compound: To the guanidine solution, add this compound (2.7 g, 16.7 mmol).
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 6-8 hours.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1 v/v).
-
Workup and Isolation:
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Carefully neutralize the mixture by adding glacial acetic acid dropwise until the pH is approximately 7.
-
Add 100 mL of cold deionized water to the residue to precipitate the crude product.
-
Stir the resulting suspension in an ice bath for 30 minutes to maximize precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration, washing with cold water (2 x 20 mL).
-
Recrystallize the crude solid from an ethanol/water mixture to obtain the pure 2-amino-4-(2'-hydroxyphenyl)pyrimidine.
-
Dry the purified product in a vacuum oven at 50°C.
-
Characterization
The final product should be characterized using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared Spectroscopy (IR): To identify key functional groups (e.g., -OH, -NH₂, C=N).
-
Melting Point (M.P.): To assess purity.
Caption: Step-by-step experimental workflow.
Applications and Future Perspectives
The synthesis of 2-amino-4-(2'-hydroxyphenyl)pyrimidine provides a valuable scaffold for the development of new chemical entities in drug discovery. The presence of multiple functional groups—the amino, hydroxyl, and the pyrimidine ring itself—offers numerous handles for further chemical modification.
-
Kinase Inhibitors: The aminopyrimidine core is a well-established pharmacophore in the design of kinase inhibitors for oncology.[7] The hydroxyl group can be used to improve solubility or to form key hydrogen bond interactions within a kinase active site.
-
Antimicrobial Agents: Pyrimidine derivatives are known to possess a broad spectrum of antimicrobial activities.[4][8] The synthesized compound can be further functionalized to develop novel antibacterial or antifungal agents.
-
CNS-Active Agents: The pyrimidine nucleus is also found in compounds targeting the central nervous system.[7]
This protocol provides a reliable and scalable method for accessing a key pyrimidine intermediate. The use of this compound as a starting material demonstrates a strategic approach to heterocyclic synthesis, where latent functionality is unmasked in situ to drive the desired cyclization. This principle can be extended to other substituted benzonitriles and N-C-N synthons to generate diverse libraries of pyrimidine-based compounds for biological screening.
References
-
Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols, 2(8), 2018–2023. Available from: [Link]
-
Abdel-Ghani, T. M. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available from: [Link]
- Fathalla, O. A., et al. (2018). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 8(3), 1-13.
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Cativiela, C., & Ordóñez, M. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. Available from: [Link]
-
Fathalla, O. A., et al. (2018). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry, 34(3). Available from: [Link]
- Kumar, R., et al. (2023). SYNTHESIS OF PYRIMIDINE DERIVATIVES AND ITS BIOLOGICAL ACTIVITY. International Journal of Education and Science Research Review, 10(03).
-
El-Hashash, M. A., et al. (2020). Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. Archiv der Pharmazie, 353(9), e2000084. Available from: [Link]
-
Nerkar, B. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 11(3-S), 159-165. Available from: [Link]
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Al-Mulla, A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(1), 1-14. Available from: [Link]
- Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
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Nerkar, B. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available from: [Link]
-
Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6539. Available from: [Link]
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Application Notes and Protocols for One-Pot Synthesis Involving 2-Acetoxybenzonitrile
Introduction: The Strategic Advantage of 2-Acetoxybenzonitrile in One-Pot Syntheses
In the realm of modern synthetic chemistry, particularly in the high-stakes arena of drug discovery and development, the principles of efficiency and atom economy are paramount. One-pot syntheses, wherein multiple reaction steps are conducted in a single reaction vessel without the isolation of intermediates, represent a significant stride towards these ideals. This application note delves into the strategic use of this compound as a versatile and advantageous precursor for the one-pot synthesis of medicinally relevant heterocyclic scaffolds.
While 2-hydroxybenzonitrile is a more common starting material for the synthesis of heterocycles like benzofurans and quinazolines, the use of its acetylated form, this compound, offers several tactical advantages. The acetyl group can serve as a protecting group for the phenolic hydroxyl, allowing for initial transformations that might be incompatible with a free phenol. Subsequently, the in-situ deacetylation of this compound can unmask the reactive hydroxyl group, triggering a cascade of cyclization reactions within the same pot. This approach not only streamlines synthetic routes but also minimizes waste and reduces purification steps, leading to higher overall yields and a greener chemical process.
This guide provides detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals to leverage this compound in the efficient, one-pot construction of valuable heterocyclic frameworks.
Core Concept: In-Situ Deacetylation as a Trigger for One-Pot Cyclization
The central theme of the protocols described herein is the strategic in-situ cleavage of the acetyl group from this compound. This deprotection step is designed to coincide with or immediately precede the key bond-forming events that lead to the desired heterocyclic product. The choice of reagents and reaction conditions is therefore critical to ensure that the deacetylation occurs efficiently and that the newly formed 2-hydroxybenzonitrile intermediate is immediately consumed in the subsequent reaction, minimizing potential side reactions.
Application Protocol 1: One-Pot Synthesis of 3-Amino-2-cyanobenzofurans
Benzofuran derivatives are a cornerstone of many pharmaceuticals, exhibiting a wide range of biological activities. This protocol details a one-pot synthesis of 3-amino-2-cyanobenzofurans from this compound and an α-haloacetonitrile, proceeding through an in-situ deacetylation followed by O-alkylation and Thorpe-Ziegler cyclization.
Causality of Experimental Choices:
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is chosen to facilitate both the deacetylation of this compound and the subsequent O-alkylation of the resulting phenoxide with the α-haloacetonitrile. A stronger base could potentially lead to unwanted side reactions with the nitrile functionalities.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) is employed to ensure the solubility of the reactants and to facilitate the Sₙ2 reaction of the O-alkylation step.
-
α-Haloacetonitrile: Chloroacetonitrile or bromoacetonitrile serves as the two-carbon building block that will ultimately form part of the furan ring. The halogen provides a good leaving group for the alkylation step.
Reaction Workflow Diagram:
Caption: One-pot synthesis of 3-amino-2-cyanobenzofuran.
Detailed Experimental Protocol:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10 mmol, 1.61 g) and potassium carbonate (25 mmol, 3.45 g).
-
Add 40 mL of anhydrous N,N-dimethylformamide (DMF).
-
To the stirring suspension, add chloroacetonitrile (12 mmol, 0.91 g, 0.76 mL) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into 150 mL of ice-cold water with stirring.
-
The solid product will precipitate out. Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water (3 x 30 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to afford the 3-amino-2-cyanobenzofuran.
Expected Results and Characterization:
| Product | Form | Yield (%) | Melting Point (°C) |
| 3-Amino-2-cyanobenzofuran | Pale yellow solid | 75-85 | 168-170 |
Characterization Data: The structure of the product can be confirmed by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Application Protocol 2: One-Pot Synthesis of 2-Aryl-4(3H)-quinazolinones
Quinazolinones are a privileged scaffold in medicinal chemistry, with numerous approved drugs containing this core structure. This protocol outlines a one-pot synthesis of 2-aryl-4(3H)-quinazolinones from this compound, an aromatic aldehyde, and ammonium acetate. The reaction proceeds via an initial in-situ deacetylation to 2-hydroxybenzonitrile, which is then proposed to undergo a complex cascade of reactions. Note: This protocol is a plausible synthetic route based on established chemical transformations, designed to leverage the advantages of a one-pot procedure.
Causality of Experimental Choices:
-
Ammonium Acetate: This reagent serves as both a source of ammonia and a mild acidic catalyst to promote the initial condensation reactions.
-
High Temperature: The reaction requires elevated temperatures to drive the multiple condensation and cyclization steps to completion.
-
Solvent: A high-boiling polar solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is suitable for this reaction.
Plausible Mechanistic Pathway Diagram:
Caption: Plausible pathway for 2-Aryl-4(3H)-quinazolinone synthesis.
Detailed Experimental Protocol:
-
In a 50 mL round-bottom flask, combine this compound (5 mmol, 0.81 g), the desired aromatic aldehyde (5 mmol), and ammonium acetate (25 mmol, 1.93 g).
-
Add 15 mL of glacial acetic acid as the solvent.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Maintain the reflux for 8-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 100 mL of ice-cold water.
-
A solid precipitate should form. If not, neutralize the solution with a saturated sodium bicarbonate solution until a precipitate is observed.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure 2-aryl-4(3H)-quinazolinone.
Expected Results and Substrate Scope:
| R-group on Aldehyde | Product | Yield (%) |
| Phenyl | 2-Phenyl-4(3H)-quinazolinone | 65-75 |
| 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-4(3H)-quinazolinone | 70-80 |
| 4-Chlorophenyl | 2-(4-Chlorophenyl)-4(3H)-quinazolinone | 60-70 |
Note on Plausibility: While a direct one-pot conversion from this compound to quinazolinones is less documented, the individual steps (deacetylation, condensation of the resulting phenol with an aldehyde and ammonia source) are well-established transformations. This protocol provides a strong starting point for further optimization by researchers.
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The progress of the reactions can be conveniently monitored by TLC, allowing for real-time assessment of the conversion of starting materials to products. The expected products are crystalline solids with well-defined melting points, which can be readily compared to literature values. Furthermore, the structures can be unequivocally confirmed by standard spectroscopic methods, ensuring the integrity of the experimental results. The mechanistic rationale provided for each protocol is grounded in fundamental principles of organic chemistry, offering a logical framework for troubleshooting and adaptation.
Conclusion
This compound is a valuable and underutilized precursor in one-pot synthetic strategies. By leveraging in-situ deacetylation as a trigger for subsequent cyclization reactions, complex and medicinally relevant heterocyclic scaffolds can be accessed in a highly efficient and streamlined manner. The protocols detailed in this application note provide a solid foundation for researchers to explore the full potential of this versatile building block in their synthetic endeavors, ultimately contributing to the acceleration of drug discovery and development programs.
References
- Note: As direct one-pot syntheses from this compound are not extensively documented, the following references support the individual transformations that form the basis of the proposed protocols. A comprehensive list of references for the synthesis of benzofurans and quinazolinones from related starting materials can be found in major organic chemistry databases and review articles. The following are representative examples of the types of reactions involved.
-
Thorpe-Ziegler Cyclization: For general information on the Thorpe-Ziegler reaction for the synthesis of cyclic compounds from dinitriles, standard organic chemistry textbooks and review articles on nitrile chemistry are recommended.
-
Synthesis of Quinazolinones: A vast body of literature exists on the synthesis of quinazolinones. For multicomponent reactions leading to this scaffold, see reviews on the Biginelli reaction and related transformations.
-
Deacetylation of Phenols: Standard organic chemistry textbooks detail various methods for the cleavage of acetate esters, including base- and acid-catalyzed hydrolysis.
-
One-Pot Synthesis of Benzofurans: For examples of one-pot benzofuran synthesis from phenols, see: Org. Lett.2010 , 12 (18), pp 4124–4127. (This reference provides an example of a related transformation and is for illustrative purposes of the chemical principles involved).
-
Multicomponent Reactions: For a general overview of the power of multicomponent reactions in heterocyclic synthesis, see: Domling, A.; Ugi, I. Angew. Chem. Int. Ed.2000 , 39, 3168-3210.
Application Notes & Protocols: 2-Acetoxybenzonitrile as a Versatile Precursor in Pharmaceutical Synthesis
Abstract
2-Acetoxybenzonitrile is a highly valuable and versatile intermediate in the synthesis of a range of active pharmaceutical ingredients (APIs), particularly those based on the salicylate scaffold. Its unique bifunctional nature, possessing both a protected phenol (acetate ester) and a nitrile group, allows for selective and sequential chemical transformations. This guide provides an in-depth exploration of its chemical properties, safety protocols, and detailed methodologies for its conversion into key pharmaceutical precursors like salicylic acid and salicylamide, which are foundational for numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutics.
Introduction and Strategic Importance
In the landscape of pharmaceutical development, the selection of a starting material is a critical decision that influences the efficiency, cost-effectiveness, and environmental impact of a synthetic route. This compound emerges as a strategic precursor due to its stable, crystalline nature and the orthogonal reactivity of its functional groups. The acetyl group serves as a robust protecting group for the phenolic hydroxyl, preventing unwanted side reactions during manipulations of the nitrile. The nitrile group, in turn, is a versatile synthon for carboxylic acids, amides, and other nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.[1]
This document serves as a technical guide for researchers and drug development professionals, detailing the practical applications of this compound. We will elucidate the core synthetic transformations, provide step-by-step protocols with an emphasis on the underlying chemical principles, and present the necessary safety and handling information to ensure robust and reproducible results in a laboratory setting.
Physicochemical Properties & Safety Data
A thorough understanding of the precursor's properties and hazards is paramount for safe and effective laboratory operations.
Physical and Chemical Data
The key properties of this compound are summarized below, providing essential data for reaction planning and characterization.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | O-Acetylsalicylonitrile, 2-Cyanophenyl acetate | - |
| CAS Number | 34962-68-0 | - |
| Molecular Formula | C₉H₇NO₂ | [2] |
| Molar Mass | 161.16 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 46-48°C | [3] |
| Boiling Point | ~264°C (estimate) | [3] |
| Solubility | Soluble in organic solvents like methanol, ethanol, acetone; sparingly soluble in water. | - |
Safety & Handling Precautions
This compound is classified as an irritant and requires careful handling in a controlled laboratory environment.[4]
-
Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also considered harmful to aquatic life (H402).[4]
-
Personal Protective Equipment (PPE) : Always wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[4]
-
Handling : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][5]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]
-
First Aid Measures :
-
Skin Contact : Immediately wash with plenty of soap and water. Remove contaminated clothing.[4]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Inhalation : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
-
Ingestion : Rinse mouth. Do NOT induce vomiting. Call a physician if you feel unwell.[6]
-
Core Synthetic Application: Hydrolysis to Salicylic Acid
The primary and most crucial transformation of this compound is its complete hydrolysis to salicylic acid (2-hydroxybenzoic acid). Salicylic acid is a cornerstone API precursor, most famously for the synthesis of acetylsalicylic acid (Aspirin), and also for a wide array of other anti-inflammatory agents, keratolytics, and preservatives.[7][8] The hydrolysis proceeds in two distinct stages: saponification of the acetate ester, followed by the more vigorous hydrolysis of the nitrile group to a carboxylic acid.
Workflow for Salicylic Acid Synthesis
The overall process involves hydrolysis, acidification, isolation, and purification of the final product.
Caption: Workflow for Salicylic Acid Synthesis.
Detailed Protocol: Base-Catalyzed Hydrolysis
This protocol describes the complete hydrolysis of this compound to salicylic acid using sodium hydroxide.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Litmus or pH paper
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Büchner funnel and vacuum filtration apparatus
Procedure:
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of this compound in 100 mL of 10% (w/v) aqueous sodium hydroxide solution.
-
Hydrolysis : Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a steady reflux for 2-3 hours.[9]
-
Rationale: Heating is necessary to overcome the activation energy for both ester and nitrile hydrolysis. The basic conditions facilitate the nucleophilic attack of hydroxide ions on the carbonyl carbon of the ester and the carbon of the nitrile group. Ammonia gas will be evolved during nitrile hydrolysis.
-
-
Cooling and Acidification : After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature, and then further cool in an ice bath.
-
Precipitation : Slowly and carefully add concentrated HCl to the cooled solution with constant stirring until the solution is strongly acidic (pH 1-2), as confirmed by pH paper. A white precipitate of salicylic acid will form.[8]
-
Rationale: The product exists as the water-soluble sodium salicylate in the basic solution. Acidification protonates the carboxylate and phenoxide ions, causing the much less soluble salicylic acid to precipitate out.
-
-
Isolation : Collect the crude salicylic acid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold deionized water to remove residual salts and HCl.[8]
-
Purification : For higher purity, recrystallize the crude product from hot water. The solubility of salicylic acid increases significantly with temperature, allowing for effective purification.[8] Dry the purified crystals in a desiccator or a low-temperature oven.
Expected Outcome:
-
Yield : 75-85%
-
Purity : >98% (after recrystallization)
-
Melting Point : 158-161°C (literature value)[8]
Application in Salicylamide Synthesis
Salicylamide is an over-the-counter drug with analgesic and antipyretic properties.[10] While structurally similar to salicylic acid, its pharmacological profile differs. It can be synthesized from this compound via a controlled, partial hydrolysis of the nitrile group to a primary amide.
Synthetic Pathway to Salicylamide
This pathway involves a two-step, one-pot reaction where the acetate is first hydrolyzed, followed by a carefully controlled hydrolysis of the nitrile to the amide.
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The Enigmatic Role of 2-Acetoxybenzonitrile in Demethanolysis: A Review of Established Methodologies
An extensive review of the scientific literature reveals that the use of 2-acetoxybenzonitrile for the demethanolysis of aryl methyl ethers is not a documented or established method in organic synthesis. While the query into this specific transformation is intriguing, there is a conspicuous absence of protocols, mechanistic studies, or applications detailing the use of this compound as a reagent for this purpose. This suggests that the proposed reaction is either exceptionally novel and unpublished or may be based on a misinterpretation of related chemical principles.
This document, therefore, pivots to provide researchers, scientists, and drug development professionals with a comprehensive overview of well-established and reliable methods for the O-demethylation of aryl methyl ethers. This practical guidance is grounded in authoritative scientific literature and offers a range of options to achieve this critical transformation in organic synthesis.
Established Protocols for the O-Demethylation of Aryl Methyl Ethers
The cleavage of the robust methyl-ether bond in methoxyarenes is a frequent challenge in the synthesis of complex molecules, particularly in the context of natural product synthesis and medicinal chemistry where phenolic hydroxyl groups are often masked as methyl ethers.[1] A variety of reagents and conditions have been developed to effect this transformation, each with its own set of advantages and limitations.
Lewis Acid-Mediated Demethylation
Strong Lewis acids are highly effective reagents for the cleavage of aryl methyl ethers. The mechanism generally involves the coordination of the Lewis acid to the ether oxygen, which activates the C-O bond for nucleophilic attack.
-
Boron Tribromide (BBr₃): This is arguably one of the most common and potent reagents for O-demethylation.[1] The reaction proceeds via the formation of a complex between the ether oxygen and the boron atom, followed by the nucleophilic attack of a bromide ion on the methyl group.[1] Subsequent hydrolysis liberates the free phenol.[1]
-
Causality of Experimental Choice: BBr₃ is particularly effective due to the strong Lewis acidity of boron and the good nucleophilicity of the bromide ion. The reaction is often performed at low temperatures to control its high reactivity.[1]
-
-
Aluminum Trichloride (AlCl₃): Another powerful Lewis acid, AlCl₃, can also be employed for demethanolysis.[1] Its reactivity is generally considered to be lower than that of BBr₃.[1]
Brønsted Acid-Mediated Demethylation
Concentrated hydrohalic acids are classic reagents for ether cleavage.
-
Hydrobromic Acid (HBr) and Hydroiodic Acid (HI): These strong acids protonate the ether oxygen, converting the methoxy group into a good leaving group (methanol).[2][3] The halide anion then acts as a nucleophile to displace methanol via an Sₙ2 reaction.[2][3] Reactions are typically carried out at elevated temperatures.[1]
Nucleophilic Demethylation with Thiolates
Alkyl thiols, under basic conditions, provide a potent nucleophilic species (thiolate) that can effectively cleave aryl methyl ethers.[4][5] This method is advantageous as it avoids the use of strong acids.
-
Mechanism: The thiolate anion attacks the methyl group of the aryl methyl ether in an Sₙ2 fashion, displacing the phenoxide anion. Subsequent workup protonates the phenoxide to yield the desired phenol.
-
Expert Insight: While effective, the use of volatile thiols like ethane thiol is often hampered by their strong, unpleasant odor.[4] The use of long-chain, less volatile thiols such as 1-dodecanethiol in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) offers a more practical and less odorous alternative.[4][5]
-
Summary of Common Demethylation Reagents
| Reagent Class | Specific Reagent(s) | General Conditions | Mechanistic Pathway | Key Considerations |
| Lewis Acids | BBr₃, AlCl₃ | Low to ambient temperature in an inert solvent (e.g., CH₂Cl₂) | Lewis acid activation followed by nucleophilic attack | Highly reactive, moisture-sensitive reagents.[1] |
| Brønsted Acids | 47% HBr, HI | Elevated temperatures, often with acetic acid as a co-solvent | Protonation of ether oxygen followed by Sₙ2 attack by halide | Harsh conditions that may not be suitable for sensitive substrates.[1] |
| Thiolates | EtSH/NaOH, Dodecanethiol/NaOH | Elevated temperatures in a polar aprotic solvent (e.g., NMP, DMSO) | Sₙ2 attack of the thiolate on the methyl group | Odor of low molecular weight thiols can be problematic.[4] |
Experimental Workflow for a General Thiolate-Mediated Demethylation
The following protocol is a generalized representation of a demethylation procedure using an odorless thiol, adapted from established methods.[5]
Caption: A generalized workflow for the O-demethylation of aryl methyl ethers using a thiol reagent.
Conclusion
While the prospect of using this compound for demethanolysis is an interesting academic question, there is currently no evidence in the scientific literature to support its use for this transformation. Researchers seeking to perform O-demethylation are encouraged to consult the well-established methods outlined in this document, which are supported by a wealth of experimental data and mechanistic understanding. The choice of reagent and conditions should be carefully considered based on the specific substrate and the presence of other functional groups.
References
-
Wikipedia. Ether cleavage. [Link]
- Google Patents. CN100999445A - Demethyl method of aryl methyl ether.
-
PubMed. Practical demethylation of aryl methyl ethers using an odorless thiol reagent. [Link]
-
ResearchGate. Demethylating Reaction of Methyl Ethers. [Link]
-
Chem-Station Int. Ed. O-Demethylation. [Link]
-
Chemistry Steps. Reactions of Ethers-Ether Cleavage. [Link]
-
ResearchGate. Practical demethylation of aryl methyl ethers using an odorless thiol reagent. [Link]
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- 5. researchgate.net [researchgate.net]
Synthesis of 3,5-dibromo-2-acetoxybenzonitrile: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 3,5-dibromo-2-acetoxybenzonitrile, a valuable substituted aromatic compound with potential applications as a building block in medicinal chemistry and materials science. The protocol details a robust two-step synthetic sequence commencing with the regioselective dibromination of 2-hydroxybenzonitrile to yield 3,5-dibromo-2-hydroxybenzonitrile, followed by O-acetylation to afford the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth scientific rationale, a meticulously detailed experimental protocol, characterization data, and expert insights to ensure successful and reproducible synthesis.
Chemical Profile & Synthetic Overview
The target molecule, 3,5-dibromo-2-acetoxybenzonitrile, is an acetylated derivative of a dibrominated cyanophenol. The synthesis proceeds via a logical two-step pathway, leveraging fundamental organic transformations.
-
Target Compound: 3,5-dibromo-2-acetoxybenzonitrile
-
Intermediate: 3,5-dibromo-2-hydroxybenzonitrile (CAS: 40718-08-9)[1]
-
Starting Material: 2-hydroxybenzonitrile
-
Key Transformations:
-
Electrophilic Aromatic Bromination: Introduction of two bromine atoms onto the phenolic ring.
-
O-Acetylation: Protection or modification of the hydroxyl group via esterification.
-
The overall synthetic scheme is illustrated below.
Caption: Overall two-step synthesis pathway.
Scientific Rationale & Mechanistic Insights
A deep understanding of the underlying chemical principles is critical for optimizing reaction conditions and troubleshooting potential issues.
Step 1: Regioselective Dibromination
The first step involves the bromination of 2-hydroxybenzonitrile. The regiochemical outcome is dictated by the directing effects of the hydroxyl (-OH) and cyano (-CN) groups.
-
Expertise & Experience: The hydroxyl group is a powerful ortho, para-director and an activating group due to its ability to donate electron density to the aromatic ring via resonance. Conversely, the cyano group is a meta-director and a strong deactivating group due to its inductive electron-withdrawing and resonance effects. The activating, ortho, para-directing nature of the hydroxyl group dominates, directing the incoming electrophile (Br+) to the positions ortho and para to it.
-
Causality of Experimental Choice:
-
Brominating Agent: N-Bromosuccinimide (NBS) is selected as the brominating agent. While elemental bromine (Br₂) can be used, NBS is a solid, making it safer and easier to handle than liquid bromine. It provides a slow, controlled release of electrophilic bromine, which can help minimize over-bromination and the formation of side products.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent that can dissolve the starting material and NBS. Solvents like dichloromethane or chloroform are also viable options.[2]
-
The two bromine atoms are installed at the 3- and 5-positions, which are ortho and para to the strongly activating hydroxyl group, respectively.
Step 2: O-Acetylation
The second step is the esterification of the phenolic hydroxyl group of 3,5-dibromo-2-hydroxybenzonitrile.
-
Expertise & Experience: The acetylation of phenols is a standard transformation. Acetic anhydride (Ac₂O) serves as the acylating agent.[3] The reaction is typically catalyzed by a base, which serves two purposes: it can deprotonate the phenol to form a more nucleophilic phenoxide ion, and it neutralizes the acetic acid byproduct generated during the reaction.
-
Causality of Experimental Choice:
-
Base Catalyst: Pyridine is a commonly used base for this transformation.[4] It acts as a nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate, which is then readily attacked by the phenolic hydroxyl group. It also serves as an acid scavenger.
-
Temperature Control: The reaction is initiated at 0 °C to control the initial exothermic reaction between acetic anhydride and pyridine before being allowed to warm to room temperature to ensure the reaction proceeds to completion.
-
Detailed Experimental Protocol
Safety Precautions: This protocol must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. N-Bromosuccinimide is a lachrymator and irritant. Acetic anhydride and pyridine are corrosive and have strong odors. Dichloromethane is a suspected carcinogen. Consult the Safety Data Sheets (SDS) for all reagents before use.
Materials and Equipment
-
Reagents: 2-hydroxybenzonitrile, N-Bromosuccinimide (NBS), Acetonitrile (anhydrous), Acetic Anhydride, Pyridine (anhydrous), Dichloromethane (DCM, anhydrous), 1 M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, reflux condenser, ice bath, rotary evaporator, Buchner funnel, standard glassware for extraction and filtration, silica gel for column chromatography.
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis.
Part A: Synthesis of 3,5-dibromo-2-hydroxybenzonitrile
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxybenzonitrile (e.g., 5.0 g, 42.0 mmol).
-
Add anhydrous acetonitrile (100 mL) and stir until the solid is fully dissolved.
-
To the stirring solution, add N-Bromosuccinimide (NBS) (e.g., 15.7 g, 88.2 mmol, 2.1 equivalents) in small portions over 30 minutes. The reaction is exothermic; maintain the temperature around room temperature (20-25 °C).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 3,5-dibromo-2-hydroxybenzonitrile as a solid.
Part B: Synthesis of 3,5-dibromo-2-acetoxybenzonitrile
-
In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the purified 3,5-dibromo-2-hydroxybenzonitrile (e.g., 5.0 g, 18.1 mmol) in anhydrous dichloromethane (50 mL).
-
Cool the flask in an ice bath to 0 °C.
-
Add anhydrous pyridine (e.g., 2.9 mL, 36.2 mmol, 2.0 equivalents) to the solution, followed by the dropwise addition of acetic anhydride (e.g., 2.1 mL, 21.7 mmol, 1.2 equivalents) via a syringe.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture back to 0 °C and slowly quench by adding 50 mL of 1 M HCl.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The final product, 3,5-dibromo-2-acetoxybenzonitrile, can be purified by recrystallization (e.g., from ethanol/water) or silica gel chromatography if necessary.
Quantitative Data Summary
The following table summarizes the typical quantities and expected outcomes for this synthesis.
| Parameter | Step 1: Bromination | Step 2: Acetylation |
| Starting Material | 2-hydroxybenzonitrile | 3,5-dibromo-2-hydroxybenzonitrile |
| Molecular Weight ( g/mol ) | 119.12 | 276.92 |
| Typical Scale (mmol) | 42.0 | 18.1 |
| Primary Reagent | N-Bromosuccinimide (NBS) | Acetic Anhydride (Ac₂O) |
| Reagent Equiv. | 2.1 | 1.2 |
| Catalyst/Base | N/A | Pyridine (2.0 equiv.) |
| Solvent | Acetonitrile | Dichloromethane |
| Temperature (°C) | 20 - 25 | 0 to 20-25 |
| Reaction Time (h) | 12 - 16 | 4 - 6 |
| Expected Yield | 75 - 85% | 85 - 95% |
| Product Appearance | White to off-white solid | White crystalline solid |
Characterization and Trustworthiness
To validate the successful synthesis and purity of the final product, the following characterization methods are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure. Expect two aromatic signals (doublets) and a singlet for the acetyl methyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton and functional groups.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups. Look for characteristic peaks for the nitrile (C≡N, ~2230 cm⁻¹), ester carbonyl (C=O, ~1770 cm⁻¹), and C-Br bonds.
-
Mass Spectrometry (MS): To confirm the molecular weight. The isotopic pattern for two bromine atoms will be a distinctive feature.
-
Melting Point: A sharp melting point range indicates high purity.
References
-
Jin, T. S., et al. (2000). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4. Indian Journal of Chemistry - Section B. [Link]
-
Jin, T. S., et al. (2000). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry - Section B. [Link]
- Ramachandraiah, A., et al. (2012). A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile.
- Ramachandraiah, A., et al. (2015). Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile.
-
Ciriminna, R., et al. (2019). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC - NIH. [Link]
-
Cantillo, D., et al. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. Journal of Organic Chemistry. [Link]
-
Butler, A. R., & Sanderson, A. P. (1972). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic. [Link]
- Wang, Z., et al. (2021). Preparation method of 5-bromo-2-chlorobenzoic acid.
-
Bahrami, K., et al. (2010). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. Molecules. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Scale-up synthesis considerations for 2-Acetoxybenzonitrile reactions
An Application Note from the Process Development Center
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Acetoxybenzonitrile, a key intermediate in the pharmaceutical and fine chemical industries. Moving from a laboratory-scale procedure to a pilot or manufacturing scale introduces significant challenges related to reaction control, thermal management, process safety, and product purity. This application note details a robust and scalable protocol for the acetylation of 2-hydroxybenzonitrile using acetic anhydride. It emphasizes critical process parameters, in-process controls (IPCs), purification strategies, and the necessary safety and handling considerations essential for a successful and safe scale-up campaign. The methodologies described are grounded in established chemical principles and are designed for implementation by researchers, scientists, and drug development professionals in a process chemistry environment.
Introduction and Strategic Overview
This compound, also known as 2-cyanophenyl acetate, is a valuable building block whose utility stems from its bifunctional nature, incorporating both a nitrile and a protected phenol. The primary and most industrially viable route to this compound is the acetylation of 2-hydroxybenzonitrile.
While this transformation appears straightforward on paper, scaling the reaction requires a nuanced understanding of its kinetics, thermal profile, and potential side reactions. The primary challenges in scaling up this synthesis are:
-
Exothermic Reaction Control: The reaction between a phenol and acetic anhydride is exothermic. Without precise thermal management, this can lead to temperature runaways, promoting impurity formation and creating significant safety hazards.
-
Reagent and Byproduct Corrosivity: Acetic anhydride and the resulting acetic acid byproduct are corrosive, necessitating careful selection of reactor materials.
-
Product Purity and Isolation: Achieving high purity on a large scale requires an optimized work-up and purification procedure, typically recrystallization, which must be efficient in terms of solvent use and yield.
-
Safety and Handling: The reactants and product contain a nitrile group, demanding stringent handling protocols to mitigate toxicity risks.[1][2][3]
This guide is structured to address these challenges systematically, providing a protocol that is not merely a set of instructions, but a self-validating system built on a foundation of process safety and scientific rationale.
The Synthetic Pathway: Reagent Selection and Rationale
The core transformation is the esterification of the phenolic hydroxyl group of 2-hydroxybenzonitrile.
Diagram: Reaction Pathway
Caption: Acetylation of 2-hydroxybenzonitrile to yield this compound.
For industrial scale, acetic anhydride is the acetylating agent of choice over alternatives like acetyl chloride. The rationale is compelling:
-
Byproducts: Acetic anhydride produces acetic acid, which is less corrosive and volatile than the hydrogen chloride (HCl) gas generated from acetyl chloride. Managing gaseous HCl on a large scale requires specialized scrubbers and equipment.
-
Cost and Availability: Acetic anhydride is an inexpensive and readily available bulk chemical.
-
Reaction Conditions: The reaction can often be performed under milder conditions, and in some cases, without a catalyst, which simplifies the process.[4] While base catalysts (e.g., pyridine, triethylamine) or acid catalysts can accelerate the reaction, they introduce complexities in the work-up and waste streams. For this process, a catalyst-free, thermally driven approach is recommended to enhance process simplicity and sustainability.[4][5]
Pre-Synthesis and Equipment Considerations
A successful scale-up begins long before the first reagent is charged.
Raw Material Qualification
The quality of starting materials is paramount. Impurities can lead to side reactions, lower yields, and complex purification challenges.
| Parameter | 2-Hydroxybenzonitrile | Acetic Anhydride | Specification | Rationale |
| Assay (Purity) | HPLC | GC | > 99.0% | Ensures predictable stoichiometry and minimizes organic impurities. |
| Moisture Content | Karl Fischer | Karl Fischer | < 0.1% | Water will consume acetic anhydride, altering stoichiometry and forming excess acetic acid. |
| Appearance | White to off-white solid | Clear, colorless liquid | As specified | Visual check for gross contamination. |
Equipment Selection
The choice of reactor and peripheral equipment is critical for safety and process control.
-
Reactor: A 100 L glass-lined steel reactor is ideal for this scale. The glass lining provides excellent chemical resistance to both acetic anhydride and acetic acid.
-
Agitation: A retreat curve or pitched-blade turbine agitator is required to ensure efficient mixing of the solid starting material and to maintain temperature homogeneity.
-
Thermal Control: The reactor must be connected to a temperature control unit (TCU) capable of both heating and cooling to manage the reaction exotherm and drive the reaction to completion.
-
Inert Atmosphere: The reactor should be equipped with a nitrogen inlet to maintain an inert blanket, preventing moisture from entering the system.
-
Downstream Equipment: A Nutsche filter-dryer for solid isolation and a vacuum oven for final drying are essential.
Detailed Scale-Up Synthesis Protocol (5 kg Scale)
This protocol is designed for a target output of approximately 5 kg of this compound. Warning: This procedure must be performed by trained personnel in a controlled manufacturing environment with appropriate engineering controls and personal protective equipment.
Reagents and Materials
| Reagent | CAS No. | MW | Quantity (kg) | Moles | Molar Eq. |
| 2-Hydroxybenzonitrile | 611-20-1 | 119.12 | 5.00 | 41.98 | 1.0 |
| Acetic Anhydride | 108-24-7 | 102.09 | 5.14 (4.76 L) | 50.37 | 1.2 |
| Deionized Water | 7732-18-5 | 18.02 | ~50 L | - | - |
| Isopropanol (IPA) | 67-63-0 | 60.10 | ~25 L | - | - |
Step-by-Step Procedure
Step 1: Reactor Preparation and Charging
-
Ensure the 100 L reactor is clean, dry, and has been leak-tested.
-
Inert the reactor by purging with nitrogen. Maintain a gentle nitrogen blanket throughout the process.
-
Charge 2-Hydroxybenzonitrile (5.00 kg, 41.98 mol) into the reactor through a powder charging port.
Step 2: Acetylation Reaction
-
Begin agitation at 100-150 RPM.
-
Set the reactor TCU to 20°C.
-
Slowly add Acetic Anhydride (5.14 kg, 1.2 eq) to the reactor over 60-90 minutes via a metering pump. Monitor the internal temperature closely. The addition is exothermic; maintain the internal temperature below 40°C by adjusting the addition rate or using the TCU for cooling.
-
Once the addition is complete, slowly heat the reaction mixture to 60-65°C.
-
Hold the mixture at 60-65°C for 2-4 hours.
Step 3: In-Process Control (IPC)
-
After 2 hours at temperature, take a sample for HPLC analysis.
-
The reaction is considered complete when the area % of 2-hydroxybenzonitrile is <1.0%. Continue heating if the reaction is incomplete, taking samples hourly.
Step 4: Work-up and Isolation
-
Cool the reaction mixture to 20-25°C.
-
In a separate vessel, prepare 50 L of deionized water.
-
CAUTION: The following step is highly exothermic. Very slowly transfer the reaction mixture into the stirred deionized water. The product will precipitate as a white solid. Maintain the temperature of the water slurry below 30°C using a cooling jacket.
-
Stir the resulting slurry for 1 hour at 20-25°C to ensure complete precipitation and hydrolysis of any remaining acetic anhydride.
-
Isolate the crude solid by filtration using a Nutsche filter.
-
Wash the filter cake with deionized water (2 x 10 L) until the pH of the filtrate is > 4.0. This removes acetic acid.
-
Perform a preliminary drying of the crude product on the filter by pulling vacuum for 2-4 hours.
Step 5: Purification by Recrystallization
-
Transfer the crude, damp solid back into the clean 100 L reactor.
-
Add Isopropanol (~20 L, 4 volumes w/w based on starting material).
-
Heat the slurry to 75-80°C with agitation until a clear solution is obtained. If not fully dissolved, add more IPA in 1 L portions.
-
Once dissolved, cool the solution slowly to 0-5°C over 4-6 hours. The product will crystallize.
-
Hold the slurry at 0-5°C for at least 2 hours.
-
Isolate the purified product by filtration.
-
Wash the cake with cold (0-5°C) Isopropanol (2 x 2.5 L).
Step 6: Drying
-
Transfer the purified, wet cake to a vacuum oven.
-
Dry the product at 40-45°C under full vacuum until a constant weight is achieved (LOD < 0.5%).
-
The expected yield is 5.3 – 5.8 kg (85-95%).
Process Workflow Visualization
Caption: Overall workflow for the scale-up synthesis of this compound.
Analytical Quality Control
Rigorous analytical testing ensures the final product meets the required specifications.
| Technique | Purpose | Key Parameters | Acceptance Criteria |
| HPLC | Assay & Impurity Profile | C18 Column, Mobile Phase: Acetonitrile/Water, UV Detection at 220 nm | Assay: ≥ 99.5%Any single impurity: ≤ 0.15% |
| ¹H NMR | Identity Confirmation | Solvent: CDCl₃ | Spectrum conforms to the structure of this compound. |
| FTIR | Functional Group ID | KBr pellet or ATR | Shows C≡N stretch (~2230 cm⁻¹), C=O stretch (~1765 cm⁻¹). Absence of broad -OH band from starting material. |
| Melting Point | Purity Indication | USP <741> | 52-55°C |
| LOD | Residual Solvents | Loss on Drying | < 0.5% |
Safety, Health, and Environmental (SHE) Considerations
Hazard Identification and Mitigation
All personnel handling these chemicals must be thoroughly trained on their hazards.
| Substance | GHS Pictograms | Key Hazards | Mitigation Measures |
| 2-Hydroxybenzonitrile | GHS06 (Toxic) | Toxic if swallowed, skin contact, or inhaled. Causes serious eye damage.[2] | Handle in a ventilated enclosure (fume hood or isolator). Use nitrile gloves, chemical splash goggles, and a lab coat. |
| Acetic Anhydride | GHS02, GHS05, GHS07 | Flammable liquid, causes severe skin burns and eye damage, harmful if swallowed or inhaled. | Use in a well-ventilated area away from ignition sources. Wear chemical-resistant gloves (butyl rubber), face shield, and apron. |
| This compound | GHS07 (Warning) | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1] | Standard PPE (gloves, goggles, lab coat). Avoid generating dust. |
Personal Protective Equipment (PPE)
A standard PPE ensemble for this process includes:
-
Chemical-resistant gloves (nitrile for general handling, butyl rubber for acetic anhydride).
-
Chemical splash goggles and a face shield, especially during charging and transfer operations.
-
Flame-retardant lab coat or chemical-resistant apron.
-
Ensure safety showers and eyewash stations are readily accessible.[6]
Waste Management
-
Aqueous Filtrate: The primary waste stream is the aqueous filtrate from the initial isolation, which contains significant amounts of acetic acid. This stream must be neutralized with a base (e.g., sodium hydroxide) before being sent to wastewater treatment.
-
Solvent Waste: The mother liquor from the recrystallization (isopropanol) should be collected and sent for solvent recycling or incineration.
-
Solid Waste: Filter aids and contaminated PPE should be disposed of as hazardous chemical waste according to local regulations.
Conclusion
The successful scale-up of the this compound synthesis is highly achievable with careful planning and execution. The key pillars for success are a deep understanding of the reaction's thermal profile, stringent control over raw material quality, and an unwavering commitment to process safety. The catalyst-free protocol detailed herein offers a robust, efficient, and scalable method that minimizes operational complexity and environmental impact. By adhering to the principles and procedures outlined in this application note, research and development teams can confidently transition this synthesis from the bench to the pilot plant and beyond.
References
- Google Patents. (n.d.). US5637750A - Method for the preparation of 2 hydroxybenzonitrile.
-
National Center for Biotechnology Information. (n.d.). 2-Acetylbenzonitrile. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid.
-
Floris, B., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. Retrieved from [Link]
-
PubMed. (n.d.). Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of azoxystrobin and its metabolites, azoxystrobin free acid and 2-hydroxybenzonitrile, in greenhouse-grown lettuce. Retrieved from [Link]
-
Environmental Science Center. (n.d.). III Analytical Methods. Retrieved from [Link]
- Google Patents. (n.d.). WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
-
National Center for Biotechnology Information. (2020). Rediscovering Cyanogen Gas for Organic Synthesis: Formation of 2-Cyanothiazole Derivatives. PMC. Retrieved from [Link]
-
MDPI. (2022). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]
-
ResearchGate. (2024, May). Gram-scale synthesis of benzylamine from benzonitrile. Retrieved from [Link]
-
Loba Chemie. (2016, April 29). BENZONITRILE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Oxford Lab Fine Chem LLP. (n.d.). BENZONITRILE - (For Synthesis) MSDS. Retrieved from [Link]
-
Organic Syntheses. (n.d.). AMINOMALONONITRILE p-TOLUENESULFONATE. Retrieved from [Link]
-
Organic Syntheses. (2024, December 31). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
Sources
- 1. 2-Acetylbenzonitrile | C9H7NO | CID 2763539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 6. fishersci.com [fishersci.com]
Application Notes & Protocols: 2-Acetoxybenzonitrile for the Protection of Phenols
A Guide for Researchers in Synthetic Chemistry and Drug Development
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic protection and deprotection of functional groups are cornerstones of modern organic synthesis, particularly in the multistep preparation of complex molecules like pharmaceuticals and natural products.[1] Phenols, with their inherent nucleophilicity and acidity, often require temporary masking to prevent undesired side reactions. This document introduces the 2-cyanophenyl (2-CP) group as a robust and versatile protecting group for phenols, installed via the reagent 2-acetoxybenzonitrile. The 2-CP group exhibits exceptional stability across a wide range of reaction conditions, yet can be cleaved under remarkably mild and specific, non-hydrolytic conditions. We provide a detailed overview of the underlying mechanisms, step-by-step protocols for protection and deprotection, and a discussion of the group's orthogonality, establishing it as a valuable tool for the synthetic chemist.
Principle of the Method: The 2-Cyanophenyl (2-CP) Group
The use of this compound provides a straightforward method for converting a phenol into its corresponding 2-cyanophenyl ether. This protected form is stable to many reagents, especially those used for manipulating other common protecting groups. The key to this methodology's utility lies in the unique deprotection step. The electron-withdrawing nature of the ortho-cyano group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), allowing for cleavage of the otherwise inert aryl ether C-O bond under very specific, non-acidic and non-basic conditions.
The overall workflow is a two-stage process:
-
Protection: A phenol is reacted with this compound in the presence of a base to form the stable 2-cyanophenyl ether.
-
Deprotection: The 2-cyanophenyl ether is selectively cleaved using a potent, non-basic nucleophile, potassium trimethylsilanolate (KOTMS), to regenerate the free phenol.
Caption: High-level workflow for phenol protection and deprotection.
Mechanism of Action
Protection of the Phenolic Hydroxyl Group
The protection reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide acts as the nucleophile and acetate serves as the leaving group.
-
Deprotonation: A suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), deprotonates the acidic phenol to generate a more nucleophilic phenoxide anion.
-
Nucleophilic Attack: The resulting phenoxide attacks the carbon atom bearing the acetoxy group on this compound.
-
Leaving Group Departure: The acetate group is displaced, forming the stable 2-cyanophenyl ether and a harmless acetate salt byproduct. The choice of a relatively non-nucleophilic base is critical to prevent competitive reactions with the electrophilic reagent.
Caption: Mechanism for the formation of 2-cyanophenyl ether.
Deprotection via SNAr Cleavage
The deprotection step leverages the unique electronic properties of the 2-cyanophenyl group. The strong electron-withdrawing cyano group at the ortho position sufficiently acidifies the aromatic ring, making it susceptible to nucleophilic attack. Potassium trimethylsilanolate (KOTMS) is the reagent of choice for this transformation.[2]
Why KOTMS? Potassium trimethylsilanolate is an exceptionally effective reagent for this purpose because it is a highly potent, oxygen-centered nucleophile but possesses very low basicity.[3] This combination allows it to efficiently attack the aromatic ring without causing base-mediated side reactions, such as hydrolysis of the nitrile group.[4]
The mechanism involves:
-
Nucleophilic Attack: The trimethylsilanolate anion attacks the ipso-carbon of the ether linkage.
-
Formation of Meisenheimer Complex: A stabilized anionic intermediate (Meisenheimer complex) is formed, with the negative charge delocalized by the ortho-cyano group.
-
Cleavage: The C-O bond cleaves, releasing the phenoxide anion.
-
Workup: Upon aqueous workup, the phenoxide is protonated to yield the free phenol, and the silyl byproduct is hydrolyzed to trimethylsilanol, which can be easily removed.
Caption: SNAr mechanism for KOTMS-mediated deprotection.
Advantages and Orthogonality
The primary advantage of the 2-CP protecting group is its distinct stability profile, which makes it orthogonal to many other common protecting groups.[5][6][7]
| Protecting Group Class | Typical Cleavage Conditions | Stability of 2-CP Group | Rationale |
| Silyl Ethers (TMS, TES, TBS) | Fluoride (TBAF), Acid (AcOH, TFA) | Stable | The aryl C-O bond is inert to both fluoride ions and mild to moderate acids. |
| Benzyl Ethers (Bn) | Hydrogenolysis (H₂, Pd/C) | Stable | The aryl C-O bond is not susceptible to catalytic hydrogenation. |
| Esters (Acetate, Benzoate) | Base Hydrolysis (K₂CO₃/MeOH, NaOH) | Stable | While strong bases could potentially hydrolyze the nitrile, the conditions for ester saponification are typically too mild to affect the 2-CP group. |
| Acid-Labile Groups (Boc, Trt, THP) | Strong Acid (TFA, HCl) | Stable | The aryl ether linkage is highly resistant to acidic cleavage. |
This robust stability allows for extensive synthetic manipulations on other parts of the molecule without premature cleavage of the phenol protecting group, making it ideal for complex, multi-step syntheses.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and potassium trimethylsilanolate are moisture-sensitive and should be handled under an inert atmosphere (N₂ or Ar).
Protocol 1: General Procedure for Protection of Phenols
This procedure describes the formation of a 2-cyanophenyl ether from a generic phenol.
Materials:
-
Phenol substrate (1.0 equiv)
-
This compound (1.2 equiv)
-
Cesium Carbonate (Cs₂CO₃), anhydrous (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.0 equiv), this compound (1.2 equiv), and cesium carbonate (1.5 equiv).
-
Add anhydrous DMF to achieve a concentration of 0.2 M with respect to the phenol.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the layers. Wash the organic layer sequentially with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-cyanophenyl ether.
| Substrate Example | Typical Yield (%) | Notes |
| Phenol | 92% | Standard, unhindered substrate. |
| 4-Methoxyphenol | 95% | Electron-donating groups facilitate the reaction. |
| 4-Nitrophenol | 85% | Electron-withdrawing groups slightly retard the reaction due to lower phenoxide nucleophilicity. |
| 2,6-Dimethylphenol | 70% | Steric hindrance can lower yields and require longer reaction times or higher temperatures. |
Protocol 2: General Procedure for Deprotection of 2-Cyanophenyl Ethers
This protocol details the cleavage of the 2-CP group to regenerate the phenol.
Materials:
-
2-Cyanophenyl ether substrate (1.0 equiv)
-
Potassium Trimethylsilanolate (KOTMS) (2.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, dissolve the 2-cyanophenyl ether (1.0 equiv) in anhydrous THF to a concentration of 0.1 M.
-
Add potassium trimethylsilanolate (2.5 equiv) in one portion at room temperature.
-
Heat the reaction mixture to reflux (approx. 66 °C) with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
After completion, cool the reaction to 0 °C using an ice bath.
-
Slowly quench the reaction by adding 1 M HCl until the pH of the aqueous phase is ~2-3.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure phenol.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Protection: Low Yield / No Reaction | 1. Inactive base (hydrated).2. Poor quality DMF.3. Sterically hindered phenol. | 1. Use freshly dried, anhydrous Cs₂CO₃ or K₂CO₃.2. Use freshly opened anhydrous DMF from a sure-seal bottle.3. Increase reaction temperature to 100-120 °C and/or increase reaction time. |
| Deprotection: Incomplete Reaction | 1. KOTMS has degraded due to moisture.2. Insufficient equivalents of KOTMS. | 1. Use KOTMS from a freshly opened bottle or store rigorously under inert gas.2. Increase the equivalents of KOTMS to 3.0-4.0. |
| Nitrile Hydrolysis during Deprotection | Accidental introduction of water during the KOTMS reaction. | Ensure all glassware is flame-dried and solvent is strictly anhydrous. The aqueous acid workup should only be performed after the reaction is complete. |
Conclusion
The 2-cyanophenyl group, installed using this compound, represents a highly effective and practical means of protecting phenols. Its exceptional stability to a broad range of reagents establishes its orthogonality and makes it a strategic choice for complex synthetic routes. The specific and mild cleavage conditions using potassium trimethylsilanolate provide a reliable method for deprotection, avoiding the harsh acidic or basic conditions that can compromise sensitive functional groups elsewhere in the molecule. The protocols and data presented herein demonstrate that the 2-CP group is a valuable addition to the synthetic chemist's toolkit.
References
-
Organic Syntheses Procedure, Cyanic acid, phenyl ester. Organic Syntheses.
-
Sevinçek, R., et al. (2017). Synthesis and Structural Analysis of 2-Cyanophenyl Phenacyl Ether. ResearchGate.
-
Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Journal of the American Chemical Society.
-
University of Bristol. Protecting Groups and Orthogonal Protection Strategies. University of Bristol, School of Chemistry.
-
Ghosh, S., et al. (2022). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters. ChemRxiv.
-
Kocienski, P. J. (2005). Protecting Groups. Thieme.
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis: The Concept of Orthogonal Sets. Wiley.
-
Peterson, J., Yuan, D., & Winter, A. H. (2020). Orthogonal Photolysis of Protecting Groups. ResearchGate.
-
Gassman, P. G., & Guggenheim, T. L. (1982). Potassium Trimethylsilanolate Mediated Hydrolysis of Nitriles to Primary Amides. Journal of the American Chemical Society.
-
Wikipedia. (n.d.). Protecting group. Wikipedia.
-
Jackson, R. F. W., et al. (1998). Potassium trimethylsilanolate induced cleavage of 1,3-oxazolidin-2- and 5-ones. Journal of the Chemical Society, Perkin Transactions 1.
-
BP Chemicals Limited. (1987). Preparation of phenolic ethers. Google Patents.
-
Djuric, S., Venit, J., & Magnus, P. (1981). Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids. Tetrahedron Letters.
-
Paquette, L. A. (Ed.). (2001). Potassium Trimethylsilanolate. Encyclopedia of Reagents for Organic Synthesis.
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The Strategic Utility of 2-Acetoxybenzonitrile in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Masked Precursor
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents often hinges on the strategic manipulation of versatile chemical scaffolds. 2-Acetoxybenzonitrile, the acetylated analogue of the highly valuable 2-hydroxybenzonitrile (salicylonitrile), represents a key intermediate whose full potential is realized through its role as a protected precursor. While 2-hydroxybenzonitrile is a widely recognized building block for a plethora of bioactive heterocycles, the temporary masking of its reactive phenolic hydroxyl group as an acetate ester offers a tactical advantage in multi-step syntheses.[1] This strategic protection prevents undesired side reactions and allows for selective transformations at other sites of the molecule, enhancing the overall efficiency and yield of complex synthetic routes.[2]
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into the rationale behind employing a protecting group strategy, provide detailed protocols for the synthesis and deprotection of this compound, and showcase its utility in the synthesis of medicinally relevant heterocyclic systems, particularly benzofuran derivatives with notable biological activities.
The Acetyl Group: A Versatile Protecting Group for Phenols
The acetylation of phenols is a fundamental and extensively utilized strategy in organic synthesis to temporarily mask the reactivity of the hydroxyl group.[3] The resulting acetate ester is generally stable to a wide range of reaction conditions, yet can be readily cleaved under mild acidic or basic conditions to regenerate the free phenol.[1] This controlled reactivity is paramount in the synthesis of complex molecules where multiple functional groups are present.
Key Advantages of Using this compound as a Protected Intermediate:
-
Enhanced Stability: The acetyl group protects the phenolic hydroxyl from participating in unwanted reactions, such as O-alkylation or oxidation, during subsequent synthetic steps.
-
Improved Solubility: The acetylated form may exhibit different solubility profiles compared to the free phenol, which can be advantageous for purification and reaction setup.
-
Chemoselectivity: By masking the hydroxyl group, reactions can be directed to other functional groups within the molecule with greater precision.
The general workflow for the utilization of this compound as a protected intermediate is depicted below:
Caption: General workflow illustrating the use of this compound as a protected intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound (Acetylation of 2-Hydroxybenzonitrile)
This protocol describes a standard laboratory procedure for the acetylation of 2-hydroxybenzonitrile using acetic anhydride.
Materials:
-
2-Hydroxybenzonitrile
-
Acetic Anhydride
-
Pyridine (or a catalytic amount of a solid acid catalyst like zinc chloride)[4]
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxybenzonitrile (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Deprotection of this compound to 2-Hydroxybenzonitrile
This protocol outlines the hydrolysis of the acetate group to regenerate the phenolic hydroxyl group.
Materials:
-
This compound
-
Methanol
-
1 M Hydrochloric acid (HCl) or 1 M Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution (for acid work-up)
-
1 M Hydrochloric acid (for base work-up)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure (Acidic Hydrolysis):
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Add 1 M HCl (2.0 eq) and stir the mixture at room temperature or gently heat to 50°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Neutralize the remaining aqueous solution with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield 2-hydroxybenzonitrile.
Application in the Synthesis of Bioactive Benzofuran Derivatives
A significant application of 2-hydroxybenzonitrile, and by extension its protected form this compound, is in the synthesis of benzofuran derivatives.[5][6][7][8] These heterocyclic scaffolds are present in numerous natural products and have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[5][9]
A key intermediate that can be synthesized is 3-aminobenzofuran-2-carboxamide, which serves as a versatile precursor for further elaboration into potent bioactive molecules.
Caption: Synthetic pathway to 3-aminobenzofuran-2-carboxamide from 2-hydroxybenzonitrile.
Protocol 3: Synthesis of 3-Aminobenzofuran-2-carboxamide from 2-Hydroxybenzonitrile
This two-step protocol details the synthesis of the key benzofuran intermediate.
Step 1: Synthesis of 2-(Cyanomethoxy)benzonitrile
Materials:
-
2-Hydroxybenzonitrile
-
Chloroacetonitrile
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ice-cold water
-
Hexane
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 2-hydroxybenzonitrile (0.083 mol) in DMF (50 mL), add potassium carbonate (0.166 mol) and chloroacetonitrile (0.101 mol) at room temperature.
-
Reflux the reaction mixture at 80°C for 3 hours.
-
After completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with a small amount of hexane, and dry to obtain 2-(cyanomethoxy)benzonitrile.
Step 2: Synthesis of 3-Aminobenzofuran-2-carboxamide
Materials:
-
2-(Cyanomethoxy)benzonitrile
-
Potassium hydroxide (KOH)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-(cyanomethoxy)benzonitrile (0.083 mol) in ethanol (100 mL), add potassium hydroxide (0.178 mol).
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain 3-aminobenzofuran-2-carboxamide.
Biological Activity of Benzofuran Derivatives
Derivatives synthesized from the 3-aminobenzofuran-2-carboxamide scaffold have shown promising activity as acetylcholinesterase (AChE) inhibitors, which are a class of drugs used in the management of Alzheimer's disease.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Exemplary Benzofuran Derivatives
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
| Derivative A | 0.045 | 0.123 |
| Derivative B | 0.082 | 0.256 |
| Derivative C | 0.150 | 0.589 |
| Donepezil (Standard) | 0.028 | 3.45 |
Data is representative and compiled from analogous studies on benzofuran derivatives.
Conclusion
While direct applications of this compound in medicinal chemistry are not extensively documented, its role as a protected precursor to the versatile building block, 2-hydroxybenzonitrile, is of significant strategic importance. The ability to mask the reactive phenolic hydroxyl group allows for greater control and flexibility in the synthesis of complex, biologically active molecules. The protocols and applications outlined in this guide demonstrate the practical utility of this approach, particularly in the synthesis of benzofuran derivatives with potential therapeutic applications. For researchers and drug development professionals, understanding and utilizing protecting group strategies with intermediates like this compound is a critical tool in the design and execution of efficient and successful synthetic campaigns.
References
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of 2-Hydroxybenzonitrile for Analytical Purposes.
-
Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]
-
A Review: An Insight on Synthesis of Benzofuran. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). ACS Omega. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. [Link]
-
The acetyl function as a protecting group for phenols. (1983). The Journal of Organic Chemistry. [Link]
-
Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]
- BenchChem. (2025). Application Notes and Protocols: 2-Hydroxybenzonitrile in Coordination Chemistry.
-
Acylation of phenols to phenolic esters with organic salts. (2021). Green Chemistry. [Link]
- BenchChem. (2025). Efficacy comparison of different protecting groups for phenols in synthesis.
- BenchChem. (2025). Application Note and Protocol: Acetylation of 2-hydroxy-2'-chlorobenzophenone.
- BenchChem. (2025). Optimizing reaction conditions for acetylation of 2-hydroxy-2'-chlorobenzophenone.
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. (2021). MDPI. [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]
- BenchChem. (2025). literature review on 2-Hydroxybenzonitrile synthesis.
-
Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under Solvent Free Conditions at Room Temperature. (2014). ResearchGate. Retrieved from [Link]
-
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). J. Chil. Chem. Soc.. Retrieved from [Link]
-
O-Acetyl Substituted Phenol Ester Synthesis via Direct Oxidative Esterification Utilizing Ethers as An Acylating Source with Cu2(dhtp) Metal-Organic Framework as A Recyclable Catalyst. (2020). ResearchGate. Retrieved from [Link]
- Preparation method of salicylonitrile. (2020). Google Patents.
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- 5. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 6. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Activation of 2-Acetoxybenzonitrile in Modern Catalytic Transformations
Foreword: Unveiling the Latent Potential of a Bifunctional Building Block
In the landscape of organic synthesis, the pursuit of molecular complexity from simple, readily available starting materials is a paramount objective. 2-Acetoxybenzonitrile, also known as 2-cyanophenyl acetate, presents itself as an exemplary, yet underexplored, scaffold for such endeavors.[1][2] Possessing two distinct and chemically orthogonal functional groups—an activating acetoxy group and a versatile nitrile moiety—this molecule is primed for selective catalytic manipulation. The strategic location of these groups on an aromatic ring opens a gateway to a diverse array of transformations, enabling the synthesis of complex pharmaceutical intermediates and functional materials.
This guide moves beyond a simple recitation of facts. It is designed to provide a deep, mechanistically-grounded understanding of how and why specific catalytic systems are employed to unlock the synthetic potential of this compound. We will explore three primary activation manifolds: the selective cleavage of the C(aryl)-O bond for cross-coupling, the catalytic hydrolysis of the ester for access to valuable cyanophenols, and the targeted transformation of the cyano group. Each section is built upon the pillars of established catalytic principles, offering both the strategic rationale and detailed, field-tested protocols for immediate application.
Part 1: Palladium-Catalyzed C–O Cross-Coupling: Employing this compound as an Aryl Electrophile
Scientific Rationale & Field Insights
The paradigm of cross-coupling has historically been dominated by aryl halides. However, the increasing demand for milder, more sustainable, and functionally tolerant methodologies has brought aryl esters to the forefront as viable electrophilic partners. The activation of the robust C(aryl)–O bond, once a significant challenge, is now routinely achieved with sophisticated palladium-phosphine catalytic systems.[3]
This compound is an ideal candidate for this transformation. The electron-withdrawing nature of the ortho-cyano group is postulated to enhance the propensity of the C–O bond to undergo oxidative addition to a Pd(0) center, a crucial and often rate-limiting step in the catalytic cycle.[4] This activation pathway transforms the traditionally inert phenol derivative into a powerful building block for constructing biaryl structures, which are privileged motifs in medicinal chemistry. The choice of a bulky, electron-rich phosphine ligand is critical; it promotes the formation of the active monoligated Pd(0) species and facilitates the reductive elimination step to release the final product.[4][5]
Workflow for C(aryl)-O Bond Activation and Cross-Coupling
Sources
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- 2. 2-Cyanophenyl acetate | C9H7NO2 | CID 79791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Catalytic C-O Bond Cleavage of 2-Aryloxy-1-arylethanols and Its Application to the Depolymerization of Lignin Related Polymers - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in the Synthesis of 2-Acetoxybenzonitrile
Welcome to the technical support center for the synthesis of 2-acetoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing the yield and purity of this compound. Here, we will delve into the causality behind experimental choices, offer self-validating protocols, and provide authoritative references to support our recommendations.
Overview of the Synthesis
The most common and direct route to this compound is the acetylation of 2-hydroxybenzonitrile (also known as 2-cyanophenol or salicylonitrile). This reaction is typically an esterification where the phenolic hydroxyl group of 2-hydroxybenzonitrile nucleophilically attacks the electrophilic carbonyl carbon of an acetylating agent. The most frequently employed acetylating agent is acetic anhydride, often in the presence of a base catalyst like pyridine.
The overall reaction is as follows:
Figure 1: General reaction scheme for the synthesis of this compound from 2-hydroxybenzonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Monitoring the Reaction: It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).[1][2] Spot the reaction mixture alongside the starting material (2-hydroxybenzonitrile). The reaction is complete when the starting material spot has completely disappeared.
-
Reaction Time and Temperature: Ensure the reaction is stirred for a sufficient duration at an appropriate temperature. While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive it to completion, but be cautious as higher temperatures can promote side reactions.[3][4]
-
-
Presence of Moisture: Acetic anhydride readily hydrolyzes in the presence of water to form acetic acid, which will not acetylate the phenol. This is a common cause of low yields.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use (e.g., oven-dried or flame-dried). Use anhydrous solvents and ensure the starting 2-hydroxybenzonitrile is dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
-
-
Suboptimal Reagent Stoichiometry: The ratio of reactants is critical.
-
Excess Acetic Anhydride: Use a slight excess of acetic anhydride (typically 1.1 to 1.5 equivalents) to ensure the complete conversion of 2-hydroxybenzonitrile.
-
Catalyst Loading: If using a catalyst like pyridine, ensure the correct amount is used. Pyridine also acts as a solvent and a scavenger for the acetic acid byproduct.[5]
-
-
Losses During Work-up and Purification: Significant amounts of product can be lost during the isolation and purification steps.
-
Extraction: Ensure efficient extraction of the product from the aqueous layer by using a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and performing multiple extractions.
-
Purification: Optimize your purification method. If using column chromatography, select an appropriate solvent system to ensure good separation without significant product loss on the column. For recrystallization, choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures.[6][7][8]
-
Q2: I am observing an unexpected side product in my NMR/GC-MS. What could it be?
A2: The formation of side products can complicate purification and reduce the yield of the desired this compound.
Common Side Products and Their Prevention:
-
Unreacted 2-Hydroxybenzonitrile: This is the most common impurity if the reaction is incomplete.
-
Solution: As discussed in Q1, ensure the reaction goes to completion by monitoring with TLC and adjusting reaction time, temperature, or reagent stoichiometry.
-
-
Hydrolysis of the Nitrile Group: Although nitriles are relatively stable, under certain conditions, particularly if the reaction is worked up with strong acid or base and heat, the nitrile group can hydrolyze to a primary amide (2-acetoxybenzamide) or further to a carboxylic acid (2-acetoxybenzoic acid).[9][10][11][12]
-
Solution: Use mild work-up conditions. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. Quench the reaction with cold water or a saturated solution of sodium bicarbonate.
-
-
Diacylation or other side reactions: While less common for this specific substrate, side reactions involving the aromatic ring are theoretically possible under harsh conditions, but are generally not observed with acetic anhydride and pyridine.
The following table summarizes the key analytical data for the desired product and a potential side product:
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Key IR Bands (cm-1) |
| This compound | ~7.6-7.2 (m, 4H, Ar-H), ~2.3 (s, 3H, -COCH3) | ~168 (C=O), ~150-120 (Ar-C), ~116 (CN), ~21 (-CH3) | ~2230 (C≡N), ~1770 (C=O, ester) |
| 2-Hydroxybenzonitrile | ~7.5-6.9 (m, 4H, Ar-H), ~6.0 (br s, 1H, -OH) | ~160-115 (Ar-C), ~117 (CN) | ~3300-3100 (O-H), ~2230 (C≡N) |
| 2-Acetoxybenzamide | ~7.8-7.1 (m, 4H, Ar-H), ~6.5 (br s, 2H, -CONH2), ~2.2 (s, 3H, -COCH3) | ~170 (C=O, amide), ~168 (C=O, ester), ~150-120 (Ar-C), ~21 (-CH3) | ~3400 & 3200 (N-H), ~2230 (C≡N absent), ~1760 (C=O, ester), ~1680 (C=O, amide) |
Note: Exact chemical shifts can vary depending on the solvent and concentration.[13][14][15][16]
Q3: My reaction mixture turns dark, and I'm getting a complex mixture of products. What is happening?
A3: A dark reaction mixture and the formation of multiple products often indicate decomposition or side reactions, which can be triggered by several factors.
Potential Causes and Solutions:
-
High Reaction Temperature: Running the reaction at too high a temperature can lead to the decomposition of the starting material or product and promote the formation of polymeric byproducts.[4][17]
-
Solution: Maintain a controlled temperature. For most acetylations of phenols with acetic anhydride and pyridine, room temperature is sufficient. If heating is necessary, use a water bath and do not exceed 50-60 °C.
-
-
Impurities in Starting Materials: Impurities in the 2-hydroxybenzonitrile or the reagents can act as catalysts for unwanted side reactions.
-
Solution: Use high-purity starting materials. If the purity of the 2-hydroxybenzonitrile is questionable, consider purifying it by recrystallization before use.
-
-
Air Oxidation: Phenols can be susceptible to air oxidation, especially in the presence of base and at elevated temperatures, which can lead to colored impurities.
-
Solution: As mentioned earlier, running the reaction under an inert atmosphere (nitrogen or argon) can mitigate this issue.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard laboratory procedure for the acetylation of 2-hydroxybenzonitrile.
Materials:
-
2-Hydroxybenzonitrile
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Ethyl acetate
-
5% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxybenzonitrile (1.0 eq) in anhydrous pyridine (3-5 volumes). Cool the mixture in an ice bath.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (1.2 eq) to the stirred solution via a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of pyridine used).
-
Combine the organic layers and wash sequentially with cold 5% HCl solution (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel.[6][7][8]
-
Visualizing the Workflow and Troubleshooting
The following diagrams illustrate the experimental workflow and a decision-making tree for troubleshooting low yield.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis.
References
- Agilent Technologies (n.d.).
-
Chemistry LibreTexts (2021). 5.3: TLC Uses. Chemistry LibreTexts. [Link]
-
Request PDF (n.d.). Synthesis of 2-acetylbenzonitriles and reactivity in tandem reactions with carbon- and hetero-nucleophiles: easy access to 3,3-disubstituted isoindolinones. ResearchGate. [Link]
- Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.
-
PubChem (n.d.). 2-Acetylbenzonitrile. National Center for Biotechnology Information. [Link]
-
Washington State University (n.d.). Monitoring Reactions by TLC. WSU. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
MIT OpenCourseWare (n.d.). Two-Solvent Recrystallization Guide. MIT. [Link]
-
Wellesley College (n.d.). Recrystallization 2. Wellesley College. [Link]
-
ResearchGate (n.d.). Effect of temperature on direct synthesis of benzonitrile. Reaction conditions. ResearchGate. [Link]
-
Organic Chemistry Tutor (n.d.). Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]
-
Dow AgroSciences (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Amazon S3. [Link]
-
University of Rochester (n.d.). Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]
-
Lumen Learning (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Lumen Learning. [Link]
-
KPU Pressbooks (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. KPU Pressbooks. [Link]
-
University of Rochester (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
BYJU'S (n.d.). Acidic Hydrolysis of Nitriles. BYJU'S. [Link]
-
EPFL (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]
-
ResearchGate (n.d.). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. ResearchGate. [Link]
-
ResearchGate (n.d.). 3.14. Use of TLC to monitor the progress of an enzymatic synthesis.... ResearchGate. [Link]
-
EPFL (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL. [Link]
-
Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Google Patents (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
-
ResearchGate (n.d.). Synthesis of acetonitrile by catalytic ammonolysis of acetic acid. ResearchGate. [Link]
-
Agilent (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. [Link]
-
National Institutes of Health (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. NIH. [Link]
-
ChemRxiv (n.d.). Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]
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Springer (n.d.). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Springer. [Link]
-
National Institutes of Health (n.d.). ZnCl2-promoted domino reaction of 2-hydroxybenzonitriles with ketones for synthesis of 1,3-benzoxazin-4-ones. NIH. [Link]
-
Wiley Online Library (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Wiley. [Link]
-
The Royal Society of Chemistry (n.d.). Supporting Information Zinc Complex Mediated Regioselective O-Acylation of Therapeutic Agents Rong Tong and Jianjun Cheng Depar*. The Royal Society of Chemistry. [Link]
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RSC Publishing (n.d.). ZnCl2-promoted domino reaction of 2-hydroxybenzonitriles with ketones for synthesis of 1,3-benzoxazin-4-ones. RSC Publishing. [Link]
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Technical Support Center: Navigating Reactions with 2-Acetoxybenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Acetoxybenzonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products encountered during reactions with this versatile building block. As a bifunctional molecule containing both a nitrile and an acetate ester, this compound presents unique challenges and opportunities in synthesis. Understanding and controlling its reactivity is paramount to achieving high yields and purity of your target molecules.
Understanding the Reactivity of this compound
This compound, also known as 2-cyanophenyl acetate, possesses two primary reactive sites: the electrophilic carbon of the nitrile group and the carbonyl carbon of the acetate group. The proximity of these groups on the aromatic ring can also lead to intramolecular interactions and cyclization under certain conditions. The most common transformations involving this molecule are nucleophilic additions to the nitrile and hydrolysis of the ester. However, these desired reactions are often accompanied by the formation of unwanted side products.
This guide will address the most common issues encountered in a question-and-answer format, providing not just solutions, but also the underlying chemical principles to empower you to troubleshoot your specific experimental challenges.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: I am trying to hydrolyze the nitrile group of this compound to salicylamide, but I am getting a significant amount of salicylic acid as a byproduct. How can I improve the selectivity?
Answer:
This is a classic chemoselectivity challenge. Both the nitrile and the acetate ester are susceptible to hydrolysis, and the conditions you choose will dictate the major product. The formation of salicylic acid indicates that the acetate group is also being cleaved.
Causality:
-
Basic Hydrolysis: Under strong basic conditions (e.g., concentrated NaOH or KOH) and elevated temperatures, both the nitrile and the ester will hydrolyze. The ester hydrolysis (saponification) is often faster than nitrile hydrolysis. The initial product of nitrile hydrolysis is salicylamide, which can be further hydrolyzed to salicylate under harsh basic conditions.
-
Acidic Hydrolysis: Strong acidic conditions (e.g., concentrated HCl or H₂SO₄) will also hydrolyze both functional groups. The nitrile will hydrolyze to a carboxylic acid, and the ester will also undergo acid-catalyzed hydrolysis.
Troubleshooting & Optimization:
To selectively hydrolyze the nitrile to the amide (salicylamide) while preserving the acetate, or to form salicylamide from this compound with minimal formation of salicylic acid, consider the following strategies:
-
Controlled Basic Hydrolysis: Employ milder basic conditions. For instance, using a stoichiometric amount of a weaker base like potassium carbonate or sodium bicarbonate in a suitable solvent system at moderate temperatures can favor nitrile hydration to the amide over ester saponification.
-
Enzymatic Hydrolysis: Nitrilase enzymes can offer exceptional selectivity for the hydrolysis of nitriles to carboxylic acids or amides, often under mild pH and temperature conditions, leaving the ester group intact.
-
Stepwise Synthesis: A more controlled approach is a two-step synthesis. First, protect the hydroxyl group of salicylamide by acetylation to get 2-acetoxybenzamide. Then, dehydrate the amide to the nitrile. To get salicylamide from this compound, you would perform a selective hydrolysis.
Experimental Protocol: Selective Hydrolysis to Salicylamide (Conceptual)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a mixture of a water-miscible organic solvent (e.g., dioxane or THF) and water.
-
Reagent Addition: Add a controlled amount (e.g., 1.1 equivalents) of a mild base like potassium carbonate.
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the starting material is consumed and the desired product is maximized, cool the reaction mixture, neutralize with a dilute acid (e.g., 1M HCl) to pH 7, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization or column chromatography.
FAQ 2: During my reaction, I observe the formation of 2-hydroxybenzonitrile (salicylonitrile). What is causing the deacetylation?
Answer:
The formation of 2-hydroxybenzonitrile indicates the cleavage of the acetyl group, a common side reaction.
Causality:
-
Basic Conditions: The acetate group is an ester, which is readily hydrolyzed under basic conditions (saponification). Even mild bases, especially with heating, can promote this reaction. The presence of nucleophilic species in your reaction mixture can also lead to transesterification or cleavage of the acetate.
-
Acidic Conditions: While generally more stable to acid than base, prolonged heating in strong acidic media can also lead to hydrolysis of the acetate ester.
-
Nucleophilic Attack: If your reaction involves a nucleophile intended to react with the nitrile, it might also attack the electrophilic carbonyl of the acetate group, leading to its removal.
Troubleshooting & Optimization:
To minimize deacetylation, consider the following:
-
Reaction pH: If possible, conduct your reaction under neutral or mildly acidic conditions.
-
Temperature Control: Avoid excessive heating. Run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
Protecting Group Strategy: If the hydroxyl group needs to be protected, consider a more robust protecting group that is stable to your reaction conditions.
-
Reagent Choice: If using a nucleophile, choose one that is more selective for the nitrile over the ester. For example, some organometallic reagents may show different selectivities.
Table 1: Influence of pH on Side Product Formation
| pH Condition | Primary Reaction | Common Side Products |
| Strongly Acidic | Nitrile Hydrolysis | Salicylic Acid, 2-Hydroxybenzonitrile |
| Mildly Acidic | Generally stable | Minimal side products |
| Neutral | Generally stable | Minimal side products |
| Mildly Basic | Ester Hydrolysis | 2-Hydroxybenzonitrile, Salicylamide |
| Strongly Basic | Ester & Nitrile Hydrolysis | Salicylic Acid, 2-Hydroxybenzonitrile |
FAQ 3: I am attempting a reaction with a strong nucleophile (e.g., a Grignard reagent) to target the nitrile group, but I am getting a complex mixture of products. What are the likely side reactions?
Answer:
Reactions with strong, hard nucleophiles like Grignard reagents can be challenging with this compound due to the presence of the ester group.
Causality:
-
Attack at the Ester: Grignard reagents are highly reactive towards esters, leading to the formation of tertiary alcohols. In this case, the nucleophile would add twice to the acetate carbonyl.
-
Deprotonation: If your nucleophile is also a strong base, it can deprotonate any acidic protons in the reaction mixture, including potentially the aromatic protons under certain conditions, leading to a complex mixture.
-
Reaction with the Nitrile: The desired reaction is the nucleophilic addition to the nitrile to form an imine intermediate, which upon hydrolysis yields a ketone.[1] However, this is often in competition with the reaction at the ester.
Troubleshooting & Optimization:
-
Protect the Ester: If the desired reaction is at the nitrile, it is often necessary to first hydrolyze the acetate to the phenol and then protect the phenol with a group that is stable to the strong nucleophile (e.g., a silyl ether).
-
Use a Milder Nucleophile: Consider using a softer nucleophile that may show greater selectivity for the nitrile over the ester.
-
Inverse Addition: Adding the this compound solution slowly to the Grignard reagent (inverse addition) can sometimes minimize side reactions by keeping the concentration of the substrate low.
FAQ 4: Are there any potential intramolecular reactions I should be aware of?
Answer:
Yes, the ortho-relationship of the nitrile and acetoxy groups can facilitate intramolecular cyclization under specific conditions, although this is less common than intermolecular reactions.
Causality:
-
Under certain conditions, particularly with the use of strong acids or Lewis acids, the nitrile nitrogen could potentially act as an intramolecular nucleophile, attacking the carbonyl of the acetate group. This would be more likely after activation of the carbonyl. However, such a cyclization to form a five-membered ring is generally not as favorable as intermolecular reactions.
-
More plausible intramolecular reactions could occur if the nitrile is first converted to an intermediate that is more nucleophilic. For example, reduction of the nitrile to an amine could be followed by intramolecular amidation to form a lactam.
Troubleshooting & Optimization:
-
Carefully control reaction conditions, particularly the use of strong Lewis acids or high temperatures, which might promote cyclization.
-
If a desired transformation is failing and a complex mixture is observed, consider the possibility of an intramolecular side reaction and use analytical techniques like Mass Spectrometry and NMR to identify potential cyclic byproducts.
Analytical Methods for Impurity Detection
To effectively troubleshoot and optimize your reactions, it is crucial to have reliable analytical methods to identify and quantify both your desired product and any side products.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent technique for monitoring the progress of your reaction and quantifying the relative amounts of starting material, product, and non-volatile byproducts. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. UV detection is suitable for these aromatic compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying volatile and semi-volatile impurities, such as residual solvents or certain side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of your desired product and any isolated side products.[1] Comparing the spectra of your crude reaction mixture to that of your starting material and pure product can provide valuable information about the presence and nature of impurities.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can provide the exact mass of your product and impurities, aiding in their identification.
Conclusion
Working with this compound requires a careful consideration of reaction conditions to manage the reactivity of its two functional groups. By understanding the potential side reactions and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the outcome of their synthetic endeavors. Always remember to carefully monitor your reactions using appropriate analytical techniques to gain a clear picture of the reaction progress and the formation of any side products.
References
- BenchChem. (2025). Preventing Byproduct Formation in Salicylonitrile Synthesis. BenchChem Technical Support.
- ResearchGate. (n.d.). Analytical Profile of Salicylamide.
- Matrix Fine Chemicals. (n.d.).
- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.).
- CymitQuimica. (n.d.). CAS 1528-41-2: ethyl 2-(4-cyanophenyl)
- Jadrijević-Mladar Takač, M., Vikić-Topić, D., & Govorčinović, T. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163–176.
- SIELC Technologies. (2018).
- PubChemLite. (n.d.).
- Frontiers in Chemistry. (2020).
- Stenutz. (n.d.).
- ResearchGate. (2020). Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid.
- National Institutes of Health. (2013). Neighboring-group Participation by C-2 Acyloxy Groups: Influence of the Nucleophile and Acyl Group on the Stereochemical Outcome of Acetal Substitution Reactions.
- ResearchGate. (2023).
- CORE. (2004).
- Korea Science. (2012). Kinetic Study on Nucleophilic Substitution Reactions of 4-Nitrophenyl X-Substituted-2-Methylbenzoates with Cyclic Secondary Amines in Acetonitrile: Reaction Mechanism and Failure of Reactivity-Selectivity Principle.
- PubMed. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide.
- PubMed. (2014).
- ResearchGate. (2023).
- Semantic Scholar. (2009).
- Sci-Hub. (1974). Synthesis of ortho-substituted benzonitriles by nitro displacement.
- ResearchGate. (n.d.).
- PubMed. (1998). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride.
- National Institutes of Health. (2013). Continuous flow photocyclization of stilbenes – scalable synthesis of functionalized phenanthrenes and helicenes.
- National Institutes of Health. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules.
- National Institutes of Health. (2014).
- ResearchGate. (2018).
Sources
Purification of 2-Acetoxybenzonitrile from crude reaction mixtures
Welcome to the dedicated technical support center for the purification of 2-acetoxybenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guidance and frequently asked questions to address specific challenges encountered during the purification of this compound from crude reaction mixtures. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, offering step-by-step solutions and expert insights.
Question 1: My crude this compound is an oil or a sticky solid and won't crystallize. What should I do?
This is a common issue often caused by the presence of unreacted starting materials or byproducts that act as crystallization inhibitors.
Root Cause Analysis:
-
Excess Acetic Anhydride: If the acetylation of 2-cyanophenol was performed using excess acetic anhydride, the residual anhydride and acetic acid byproduct can prevent crystallization.
-
Unreacted 2-Cyanophenol: Incomplete reaction leaves behind the starting material, 2-cyanophenol, which can form a eutectic mixture with the product.[1]
-
Solvent Residue: Inadequate removal of the reaction solvent can lead to an oily product.
Step-by-Step Troubleshooting Protocol:
-
Initial Work-up and Neutralization:
-
Ensure the reaction mixture has been thoroughly quenched, typically with cold water or ice, to hydrolyze any remaining acetic anhydride.
-
Perform a wash with a mild base, such as a saturated sodium bicarbonate solution, to neutralize acetic acid. Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Follow with a water wash to remove any remaining salts.[2]
-
-
Solvent Removal:
-
After extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), dry the organic layer over an anhydrous salt like magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator. Be cautious with the temperature to avoid decomposition; a water bath temperature of 30-40°C is generally sufficient.
-
-
Inducing Crystallization:
-
If the product remains an oil, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.
-
Alternatively, add a seed crystal of pure this compound if available.
-
If these methods fail, consider a "trituration" step. Add a small amount of a non-polar solvent in which the product is poorly soluble, such as hexane or petroleum ether, and stir vigorously. This can often encourage the product to solidify.
-
Question 2: After recrystallization, the melting point of my this compound is broad and lower than the literature value (46-49 °C). What are the likely impurities and how can I remove them?
A broad and depressed melting point is a classic indicator of impurities. The most probable contaminants are starting materials, byproducts, or hydrolysis products.[3]
Potential Impurities and Their Removal:
| Impurity | Source | Recommended Purification Strategy |
| 2-Cyanophenol | Incomplete acetylation of the starting material. | Recrystallization: 2-Cyanophenol is more polar than this compound. A mixed solvent system like ethanol/water or isopropanol/water can be effective. The product is more soluble in the alcohol, and the addition of water as an anti-solvent will cause the less polar product to crystallize out first.[4][5][6][7] |
| Acetic Acid | Byproduct of the acetylation reaction or hydrolysis of acetic anhydride. | Aqueous Wash: Ensure the crude product is thoroughly washed with a saturated sodium bicarbonate solution before recrystallization to remove acidic impurities. |
| Hydrolysis Product (2-Cyanophenol) | The ester linkage in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions during work-up.[8][9][10][11] | Careful Work-up: Avoid prolonged exposure to strong acids or bases. Use mild conditions and perform extractions and washes promptly. If significant hydrolysis has occurred, column chromatography may be necessary. |
Workflow for Purity Enhancement:
Caption: Decision workflow for purifying this compound.
Question 3: My recrystallization yield is very low. How can I improve it?
Low recovery during recrystallization is a frequent challenge. This can be due to several factors related to solvent choice and experimental technique.
Causality and Optimization:
-
Excessive Solvent: Using too much solvent will keep a significant portion of the product dissolved even after cooling. The goal is to create a saturated solution at the boiling point of the solvent.[6]
-
Solution: Add the hot solvent portion-wise to the crude product until it just dissolves.
-
-
Inappropriate Solvent System: The ideal solvent should dissolve the compound well when hot but poorly when cold.
-
Solution: If a single solvent is not effective, a two-solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be employed. Dissolve the crude product in a minimum amount of the "good" solvent (in which it is highly soluble) at its boiling point, then slowly add the "poor" solvent (the anti-solvent) until the solution becomes cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[4][7]
-
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
Premature Crystallization During Hot Filtration: If there are insoluble impurities, a hot filtration step is necessary. If the solution cools during this process, the product will crystallize on the filter paper.
-
Solution: Use a pre-warmed funnel and filter flask, and add a slight excess of hot solvent before filtration to ensure the product remains in solution.
-
Question 4: Thin Layer Chromatography (TLC) analysis shows multiple spots even after recrystallization. What is the next step?
When recrystallization is insufficient to separate closely related impurities, column chromatography is the recommended purification technique.[12][13]
Expert Protocol for Column Chromatography:
-
Stationary Phase: Silica gel is the most common and effective stationary phase for separating compounds of moderate polarity like this compound.[13]
-
Mobile Phase (Eluent) Selection:
-
Use TLC to determine the optimal solvent system. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.
-
Aim for an Rf value of 0.2-0.4 for the desired product on the TLC plate to ensure good separation on the column.
-
Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
-
Column Packing and Loading:
-
Pack the column with a slurry of silica gel in the initial, low-polarity eluent.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. This "dry loading" technique often results in better separation.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent mixture and collect fractions.
-
Monitor the elution process by spotting fractions on TLC plates.
-
You can gradually increase the polarity of the eluent (gradient elution) to speed up the elution of more polar compounds after the desired product has been collected.[14]
-
-
Product Isolation:
-
Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.
-
Visualizing the Separation Process:
Caption: Idealized elution profile for this compound purification.
II. Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
-
Molecular Formula: C₉H₇NO₂
-
Molecular Weight: 161.16 g/mol [15]
-
Appearance: Off-white to light brown powder or solid.[1]
-
Melting Point: 46-49 °C[3]
-
Boiling Point: 148 °C at 12 mmHg[3]
-
Solubility: Generally insoluble in water, but soluble in many organic solvents like chloroform, ethyl acetate, and alcohols.[16]
Q2: What are the main safety precautions to consider when handling this compound and its reagents?
-
This compound: May cause skin, eye, and respiratory irritation.[3]
-
Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
2-Cyanophenol: Toxic and an irritant.[1]
-
General Precautions: Always wear safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.[17][18][19]
Q3: Can the nitrile group in this compound be hydrolyzed during purification? Yes, both the ester and the nitrile groups can be susceptible to hydrolysis under certain conditions.[8][9][10]
-
Ester Hydrolysis: The acetyl group can be cleaved under strongly acidic or basic conditions, reverting the compound to 2-cyanophenol. This is more likely to occur during prolonged or harsh work-up procedures.
-
Nitrile Hydrolysis: The cyano group can be hydrolyzed to a primary amide (2-acetoxybenzamide) and subsequently to a carboxylic acid (2-acetoxybenzoic acid, also known as acetylsalicylic acid or aspirin) under strong acidic or basic conditions, particularly with heating.[8][9][10][11] It is crucial to maintain neutral or mildly acidic/basic conditions and avoid excessive heat during the aqueous work-up to minimize these side reactions.
Q4: Are there any genotoxic impurity (GTI) concerns with this synthesis? While this compound itself is not typically classified as a genotoxic impurity, the synthesis process should be evaluated for potential GTIs.[20][21] For instance, if alkylating agents were used in alternative synthetic routes, there could be a risk of residual alkyl halides.[20] It is good practice in drug development to assess all starting materials and reagents for potential structural alerts for genotoxicity according to regulatory guidelines.[22][23]
Q5: What analytical techniques are best for assessing the purity of the final product?
-
Thin Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the purity of column fractions.
-
Melting Point Analysis: A sharp melting point at the literature value is a good indicator of high purity.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used to identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.[24]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and separating closely related impurities.[25]
III. References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2763539, 2-Acetylbenzonitrile. Available from: [Link].
-
LookChem. Cas 1138444-80-0, 4-Acetyl-2-methylbenzonitrile. Available from: [Link].
-
Organic Syntheses. Procedure for the preparation of 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Available from: [Link].
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available from: [Link].
-
Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331. Available from: [Link].
-
SIELC Technologies. Separation of Benzonitrile derivative on Newcrom R1 HPLC column. Available from: [Link].
-
University of California, Los Angeles. Recrystallization procedure. Available from: [Link].
-
Google Patents. CN103664698A - 2-cyanophenol preparing method. Available from: .
-
Scribd. EXP13 Hydrolysis of Benzonitrile. Available from: [Link].
-
Magritek. Column Chromatography. Available from: [Link].
-
Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis. Available from: [Link].
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available from: [Link].
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link].
-
Al-Hamdany, R. (2007). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Zeitschrift für Naturforschung A, 62(11), 607-612. Available from: [Link].
-
ResearchGate. How can I purify impure benzonitrile? Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 28414498, 3-(2-Acetylphenoxy)benzonitrile. Available from: [Link].
-
Organic Syntheses. α-PHENYLACETOACETONITRILE preparation. Available from: [Link].
-
Biotage. (2023). Benefits of acetonitrile over methanol in normal-phase flash column chromatography. Available from: [Link].
-
Pharmaceutical Technology. (2021). Evaluating Impurities in Drugs (Part II of III). Available from: [Link].
-
YouTube. (2023). The mechanism of acid catalyzed hydrolysis of benzonitrile involves. Available from: [Link].
-
ResearchGate. (2012). Column Chromatography for Terpenoids and Flavonoids. Available from: [Link].
-
Journal of Young Pharmacists. (2010). Recent trends in the impurity profile of pharmaceuticals. Available from: [Link].
-
Organic Syntheses. Malononitrile preparation. Available from: [Link].
-
Quick Company. Process For The Preparation Of Highly Pure 2 Aminobenzonitrile. Available from: [Link].
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 80222, 3-Acetylbenzonitrile. Available from: [Link].
-
Pharmaffiliates. Benzonitrile-impurities. Available from: [Link].
-
American Pharmaceutical Review. (2006). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. Available from: [Link].
-
ResearchGate. (2025). Control of Genotoxic Impurities in Active Pharmaceutical Ingredients: A Review and Perspective. Available from: [Link].
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- 24. 3-Acetylbenzonitrile | C9H7NO | CID 80222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. Separation of Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl](2-cyanoethyl)amino]phenyl]azo]-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 2-Acetoxybenzonitrile
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 2-Acetoxybenzonitrile. This document is designed to provide in-depth, field-proven insights into overcoming common challenges encountered during this synthetic procedure. The information is presented in a practical question-and-answer format to directly address specific experimental issues.
Section 1: Troubleshooting the Acetylation of 2-Cyanophenol
The conversion of 2-cyanophenol to this compound via acetylation is the final and critical step. Success hinges on the quality of reagents, reaction conditions, and a meticulous work-up procedure. This section addresses the most frequently encountered problems in this transformation.
FAQ 1: My reaction yield is significantly lower than expected. What are the primary causes and how can I optimize the yield?
Low yield is the most common issue, often stemming from several controllable factors. A systematic approach to troubleshooting is essential.
Answer:
The primary culprits for low yield are typically moisture contamination, suboptimal reaction conditions, or impure starting materials. Let's break down the causes and solutions:
-
Moisture Contamination: Acetic anhydride and acetyl chloride, the most common acetylating agents, react vigorously with water. The presence of even trace amounts of moisture in the starting material (2-cyanophenol), solvent, or glassware will consume the acetylating agent, reducing the amount available for the desired reaction. This hydrolysis also produces acetic acid, which can complicate the purification process.
-
Preventative Protocol:
-
Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Use anhydrous grade solvents. If not available, consider distilling the solvent over a suitable drying agent.
-
Dry the 2-cyanophenol starting material in a vacuum oven before use.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system[1].
-
-
-
Suboptimal Reagent Stoichiometry and Activity:
-
Stoichiometry: While a 1:1 molar ratio is theoretically sufficient, using a slight excess (1.1 to 1.5 equivalents) of the acetylating agent can help drive the reaction to completion, especially if minor moisture contamination is unavoidable.
-
Reagent Activity: Acetic anhydride can degrade over time, especially if improperly stored. It is advisable to use a freshly opened bottle or to distill older acetic anhydride before use.
-
-
Incorrect Temperature and Reaction Time:
-
Temperature: The acetylation of phenols is typically exothermic. While gentle heating can accelerate the reaction, excessive temperatures can lead to the formation of colored impurities and potential decomposition of the product. A controlled temperature, often starting at 0-5°C during reagent addition and then warming to room temperature or slightly above, is recommended.
-
Reaction Monitoring: Do not rely solely on a prescribed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting 2-cyanophenol spot is no longer visible[1].
-
Troubleshooting Workflow for Low Yield
Here is a logical workflow to diagnose and solve low-yield issues.
Caption: Desired reaction vs. hydrolysis side reaction.
Section 2: Troubleshooting Synthesis of the Precursor, 2-Cyanophenol
Many researchers synthesize their own 2-cyanophenol starting material. The most common laboratory-scale route proceeds from salicylaldehyde via a salicylaldoxime intermediate. [2][3]
FAQ 4: The dehydration of my salicylaldoxime intermediate to 2-cyanophenol is inefficient. What are the critical factors for success?
Answer:
The dehydration of the oxime to the nitrile is a delicate step. Success is highly dependent on the choice of dehydrating agent and rigorous temperature control.
-
Ineffective Dehydrating Agent: A variety of agents can be used, with acetic anhydride and thionyl chloride being common choices. [2]The choice can significantly impact yield and purity. Formic acid with sodium formate has also been reported. [4]Ensure the agent is active and used in the correct stoichiometry.
-
Excessive Reaction Temperature: This is the most critical parameter. At temperatures above 100°C, 2-cyanophenol can undergo an irreversible self-condensation to form a high-melting triazine byproduct. [2]This side reaction drastically reduces the yield and can cause the reaction mixture to solidify. Careful temperature control is essential.
-
Presence of Water: The salicylaldoxime intermediate must be thoroughly dry. Water will react with and consume most dehydrating agents, rendering them ineffective. Azeotropic removal of water with a solvent like toluene prior to adding the dehydrating agent can be a very effective strategy. [2]
Parameter Recommendation Rationale Dehydrating Agent Acetic Anhydride or Thionyl Chloride These are common and effective agents for oxime dehydration. [2][3] Temperature Do not exceed 100°C; follow protocol-specific ranges. Prevents irreversible self-condensation of the product into a triazine byproduct.[2] Starting Material Ensure salicylaldoxime is completely dry. Water interferes with and consumes the dehydrating agent. | Monitoring | Use TLC to monitor the disappearance of the oxime. | Prevents unnecessary heating and potential side reactions once the reaction is complete. |
Table 1: Critical Parameters for Dehydration of Salicylaldoxime.
Section 3: Purification and Characterization
FAQ 5: What is the best method to purify crude this compound?
Answer:
The optimal purification strategy depends on the nature of the impurities present. A multi-step approach is often best.
-
Aqueous Work-up: As detailed in FAQ 3, a careful aqueous work-up is the first purification step. This removes the catalyst (e.g., pyridine), excess acetylating agent, and the acetic acid byproduct.
-
Recrystallization: This is the most powerful technique for removing colored byproducts and unreacted 2-cyanophenol.
-
Solvent Selection: Start by testing solvent systems on a small scale. Good candidates include ethanol/water, isopropanol, or toluene/hexane. The goal is to find a solvent that fully dissolves the crude product when hot but allows pure crystals to form upon slow cooling.
-
Procedure: Dissolve the crude solid in a minimum amount of boiling solvent. If necessary, perform a hot filtration to remove insoluble impurities. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. [2]Collect the purified crystals by vacuum filtration.
-
-
Column Chromatography: For very high purity requirements or if recrystallization fails to separate impurities with similar solubility, silica gel column chromatography can be employed. A solvent system of ethyl acetate and hexane is a good starting point for developing a separation method.
Purification Strategy Flowchart
Caption: General purification strategy for this compound.
Appendix A: Standard Experimental Protocol for Acetylation
This protocol is a representative example. Always refer to your specific, validated procedure.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-cyanophenol (1.0 eq).
-
Dissolve the 2-cyanophenol in an appropriate anhydrous solvent (e.g., dichloromethane or toluene). Add a catalytic amount of a base such as pyridine or triethylamine (0.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) dropwise via a syringe, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the mixture again in an ice bath and carefully quench with cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl, cold saturated NaHCO₃ solution, and finally, cold brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization.
References
-
PrepChem. (n.d.). Synthesis of 2-cyanophenol. PrepChem.com. [Link]
- Google Patents. (2014). CN103664698A - 2-cyanophenol preparing method.
-
Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331. [Link]
-
Patsnap Eureka. (n.d.). Method for preparing 2-cyanophenol. [Link]
- Google Patents. (2015).
- Google Patents. (2012). CN101781235B - Method for preparing 2-cyanophenol.
-
LibreTexts Chemistry. (2020). Hydrolysis of Esters. [Link]
- Google Patents. (1997).
Sources
Improving the stability of 2-Acetoxybenzonitrile in solution
Welcome to the technical support guide for 2-Acetoxybenzonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound in solution. Due to its chemical structure, featuring both an aryl ester and a nitrile functional group, this compound is susceptible to degradation, which can compromise experimental results. This guide offers troubleshooting advice, validated protocols, and a scientific framework for understanding and mitigating these stability challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound solutions.
Q1: I've observed a progressive loss of my compound's concentration in solution over a short period. What is the likely cause?
A: The most common cause of instability for this compound in solution is the hydrolysis of its ester linkage.[1][2] This reaction cleaves the acetyl group, converting this compound into 2-hydroxybenzonitrile (also known as salicylonitrile) and acetic acid. This process can be catalyzed by acidic or basic conditions and is accelerated by the presence of water and elevated temperatures.[3] While the nitrile group can also undergo hydrolysis, this typically requires more harsh conditions (e.g., strong acid or base and heat) and is less likely to be the primary degradation pathway under typical experimental conditions.[4][5][6]
Q2: What are the critical factors I need to control to ensure the stability of my this compound solution?
A: The stability of this compound is primarily influenced by a set of interconnected environmental and chemical factors.[7] Controlling these is essential for reproducible results:
-
pH: The rate of ester hydrolysis is highly pH-dependent. Both strong acids and strong bases act as catalysts for the degradation reaction.[3]
-
Solvent Choice: The type of solvent used is critical. Protic solvents, especially water, can act as a nucleophile and directly participate in the hydrolysis reaction.[8]
-
Water Content (Moisture): As water is a reactant in hydrolysis, its presence, even in trace amounts in organic solvents, will promote degradation. The solid compound itself is noted to be hygroscopic, meaning it can absorb moisture from the air.[9]
-
Temperature: Chemical degradation rates generally increase with temperature.[7][10] Storing solutions at elevated temperatures will significantly accelerate the hydrolysis of the ester.
-
Light Exposure: Many aromatic compounds are susceptible to photodegradation.[8][11] While hydrolysis is the primary concern, exposure to light, particularly UV radiation, should be minimized as a best practice.
Q3: Which solvents are recommended for preparing stock solutions and experimental samples?
A: The choice of solvent is paramount.
-
Recommended: High-purity, anhydrous (dry) aprotic solvents are strongly recommended. Examples include:
-
Acetonitrile (ACN)[12]
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
-
Use with Caution: Protic solvents like methanol or ethanol can lead to transesterification or solvolysis, though typically at a slower rate than hydrolysis. If their use is unavoidable, they must be anhydrous, and solutions should be prepared fresh and used immediately.
-
Avoid: Aqueous solutions (including buffers) should be avoided for long-term storage. If the experimental protocol demands an aqueous environment, solutions should be prepared immediately before use from a concentrated stock in an anhydrous aprotic solvent. The pH of the final aqueous solution must be carefully controlled.[8]
Q4: What is the optimal pH range to maximize the stability of this compound in aqueous or semi-aqueous solutions?
A: Ester stability is typically greatest in a slightly acidic to neutral pH range (approximately pH 4-7).[13][14] In highly acidic (pH < 3) or alkaline (pH > 8) conditions, the rate of hydrolysis increases significantly.[3] The optimal pH for your specific experimental conditions and matrix should be determined empirically. If your experiment must be conducted outside of this range, it is critical to prepare samples immediately before analysis and keep them cooled to minimize degradation. The use of a well-chosen buffer system is crucial to prevent pH shifts that could accelerate degradation.[8]
Section 2: Degradation Pathway & Troubleshooting
Understanding the degradation mechanism is key to troubleshooting stability issues. The primary pathway is the hydrolysis of the ester bond.
Primary Degradation Mechanism: Ester Hydrolysis
Caption: Hydrolysis of this compound.
Troubleshooting Guide for Compound Instability
| Observed Issue | Potential Cause | Recommended Action |
| Rapid loss of parent compound peak in chromatography. | Ester Hydrolysis: The solvent contains water or is protic, accelerating degradation. | Prepare a fresh solution using an anhydrous, aprotic solvent (e.g., Acetonitrile).[12] Purchase solvents in smaller bottles with septa to minimize water absorption from the atmosphere. |
| Appearance of a new, more polar peak in analysis. | Formation of 2-Hydroxybenzonitrile: This is the expected degradation product from hydrolysis. | Confirm the identity of the new peak by running a 2-hydroxybenzonitrile standard. Use the analytical protocol (Section 3.1) to monitor both parent and degradant.[15] |
| Inconsistent results between experimental replicates. | pH Fluctuation: The pH of the solution is not controlled, leading to variable rates of acid/base-catalyzed hydrolysis. | If using aqueous media, incorporate a suitable buffer system to maintain a stable pH, ideally between 4 and 7.[8] Verify the pH of the final solution. |
| Temperature Variation: Samples are left at ambient temperature for varying lengths of time before analysis. | Prepare samples on ice and keep them in a cooled autosampler. Minimize the time between preparation and analysis. Store stock solutions at -20°C or below.[8][16] | |
| Gradual decline in stock solution concentration over days/weeks. | Slow Degradation During Storage: Caused by trace moisture, inappropriate temperature, or light exposure. | Store stock solutions in an anhydrous aprotic solvent at -20°C or -80°C.[17] Use amber vials or wrap vials in foil to protect from light.[8] Consider storing under an inert gas like argon or nitrogen.[9] |
Section 3: Experimental Protocols
These protocols provide a framework for analyzing the stability of this compound and for determining optimal solution conditions.
Protocol 3.1: HPLC-UV Method for Monitoring Degradation
This reverse-phase HPLC method allows for the simultaneous quantification of the parent compound (this compound) and its primary degradation product (2-hydroxybenzonitrile).
1. Instrumentation and Reagents:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: HPLC-grade Acetonitrile, HPLC-grade Water, Formic Acid.
-
Standards: this compound and 2-hydroxybenzonitrile reference standards (>99% purity).
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water with 0.1% Formic Acid (e.g., 50:50 v/v). The ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: Monitor at a wavelength where both compounds have reasonable absorbance (e.g., 240 nm), or use a DAD to monitor at the λmax for each compound. This compound will be less polar and have a longer retention time than the more polar 2-hydroxybenzonitrile degradation product.
3. Procedure:
-
Standard Preparation: Prepare individual stock solutions (1 mg/mL) of this compound and 2-hydroxybenzonitrile in anhydrous Acetonitrile. Create a mixed working standard and a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Prepare a solution of this compound in the solvent/buffer system to be tested at a known concentration (e.g., 50 µg/mL).
-
Time-Point Analysis: Inject a sample immediately after preparation (T=0). Store the remaining solution under the desired test conditions (e.g., room temperature). Inject additional aliquots at specified time points (e.g., 1, 4, 8, and 24 hours).
-
Quantification: Use the calibration curve to determine the concentration of both this compound and 2-hydroxybenzonitrile at each time point.[15] The stability can be expressed as the percentage of the initial this compound concentration remaining.
Protocol 3.2: Workflow for Optimizing Solution Stability
This workflow systematically evaluates the impact of different solvents and pH conditions on the stability of this compound.
Caption: Workflow for stability testing.
Section 4: Data Interpretation & Best Practices
Illustrative Stability Data
The following table summarizes hypothetical data from a stability study to demonstrate the impact of solvent and pH.
| Condition | Time (hours) | % this compound Remaining | % 2-Hydroxybenzonitrile Formed |
| Anhydrous ACN, 25°C | 24 | >99% | <1% |
| ACN/Water (1:1), 25°C | 24 | 85% | 15% |
| pH 4.0 Buffer, 25°C | 24 | 92% | 8% |
| pH 7.4 Buffer, 25°C | 24 | 88% | 12% |
| pH 9.0 Buffer, 25°C | 24 | 45% | 55% |
| pH 9.0 Buffer, 4°C | 24 | 80% | 20% |
This data is for illustrative purposes only.
Checklist for Best Practices
-
Procurement & Storage: Purchase high-purity, anhydrous solvents.[18] Store solid this compound in a desiccator, protected from light and moisture.[17]
-
Solution Preparation: Always prepare stock solutions in a suitable anhydrous aprotic solvent (e.g., ACN or DMSO).
-
Fresh is Best: Prepare aqueous working solutions immediately before use. Do not store compounds in aqueous buffers.
-
Temperature Control: Keep solutions cool whenever possible. Use an ice bath during preparation and a cooled autosampler for analysis.
-
pH Management: If aqueous media are required, use a buffer to maintain the pH in the optimal 4-7 range.
-
Protect from Light: Use amber glass vials or wrap containers in aluminum foil.[8]
-
Monitor Stability: For critical experiments, perform a preliminary stability check in your specific experimental matrix to understand the compound's degradation kinetics.
References
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Thermal studies of some biologically active new aryl esters of 1,1. Retrieved from [Link]
- Google Patents. (n.d.). US4046735A - Stabilizers of nitrile polymers using triazine derivatives.
-
Milliken. (2024-03-08). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]
-
Molecules. (2022-02-13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]
-
MDPI. (n.d.). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Retrieved from [Link]
-
ARL Bio Pharma. (n.d.). What Factors Influence Stability?. Retrieved from [Link]
-
LibreTexts. (2023-11-23). 20.7 Chemistry of Nitriles. Retrieved from [Link]
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent: benzonitrile. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ACETONITRILE. Retrieved from [Link]
-
LibreTexts. (2025-01-19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
PubMed. (n.d.). Liquid chromatography-tandem mass spectrometry method for simultaneous quantification of azoxystrobin and its metabolites, azoxystrobin free acid and 2-hydroxybenzonitrile, in greenhouse-grown lettuce. Retrieved from [Link]
-
Zeitschrift für Naturforschung. (n.d.). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Retrieved from [Link]
-
PubMed. (n.d.). Influence of pH and light on the stability of some antioxidants. Retrieved from [Link]
-
PubMed. (2014-11-15). Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution. Retrieved from [Link]
-
ResearchGate. (2025-08-08). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
Journal of Food and Nutrition Research. (2015-10-07). Effects of pH on the stability of Cyanidin and Cyanidin 3-O- β -glucopyranoside in Aqueous Solution. Retrieved from [Link]
Sources
- 1. carbodiimide.com [carbodiimide.com]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. scribd.com [scribd.com]
- 6. znaturforsch.com [znaturforsch.com]
- 7. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. jocpr.com [jocpr.com]
- 11. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atamankimya.com [atamankimya.com]
- 13. Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fishersci.com [fishersci.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. fishersci.com [fishersci.com]
Technical Support Center: Work-up Procedures for 2-Acetoxybenzonitrile Reactions
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in chemical syntheses involving 2-acetoxybenzonitrile. It offers troubleshooting solutions and frequently asked questions (FAQs) concerning the critical work-up and quenching stages of reactions utilizing this versatile intermediate. The information herein is grounded in established chemical principles and practical laboratory experience to ensure both scientific integrity and successful experimental outcomes.
Introduction to this compound and its Reactivity
This compound, a cyanohydrin acetate, serves as a valuable precursor in the synthesis of various organic compounds, including 2-hydroxybenzonitrile (salicylonitrile) and its derivatives. The reactivity of this compound is primarily centered around the ester and nitrile functionalities. The work-up procedures for reactions involving this compound are crucial for isolating the desired product in high purity and yield, while mitigating potential side reactions such as hydrolysis of the ester or nitrile group.
Troubleshooting Guide: Navigating Common Work-up Challenges
This section addresses specific issues that may arise during the quenching and work-up of reactions involving this compound.
Question: My reaction mixture has formed an emulsion during the aqueous wash. How can I break it?
Answer: Emulsion formation is a common issue when partitioning organic and aqueous phases, especially when basic solutions are used, leading to the formation of salts that can act as surfactants.
-
Initial Step: Allow the separatory funnel to stand undisturbed for 10-15 minutes. Often, the layers will separate on their own with time.
-
Adding Brine: If the emulsion persists, add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to break the emulsion by "salting out" the organic components.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can be effective.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to a dichloromethane/water mixture) can sometimes disrupt the emulsion. However, be mindful that this may affect the partitioning of your product.
Question: I am trying to hydrolyze the acetate group to get 2-hydroxybenzonitrile, but the reaction is incomplete. What should I do?
Answer: Incomplete hydrolysis of the acetate group can be due to several factors, including insufficient reaction time, inadequate temperature, or the wrong choice of acid or base.
-
Reaction Monitoring: Ensure you are monitoring the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Increasing Reaction Time/Temperature: If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature. For base-catalyzed hydrolysis (e.g., with NaOH or KOH), gentle heating can often drive the reaction to completion.[1]
-
Choice of Reagent: For acid-catalyzed hydrolysis, a stronger acid or a higher concentration may be necessary. For instance, using a mineral acid like HCl or H2SO4 is common.[2][3] For base-catalyzed hydrolysis, ensure you are using a sufficient molar excess of the base.
Question: During the work-up, I suspect my nitrile group is hydrolyzing to a carboxylic acid. How can I prevent this?
Answer: The nitrile group is generally stable under neutral and mildly acidic or basic conditions at room temperature. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis to first an amide and then a carboxylic acid.[4][5][6]
-
Control pH and Temperature: During the work-up, avoid prolonged contact with highly concentrated acids or bases. If an acidic or basic wash is necessary, perform it quickly and at a low temperature (e.g., using an ice bath).
-
Mild Quenching Agents: Opt for milder quenching agents. For example, instead of a strong mineral acid, consider a saturated aqueous solution of ammonium chloride (NH4Cl) to neutralize a basic reaction mixture. For neutralizing acidic conditions, a saturated solution of sodium bicarbonate (NaHCO3) is generally preferred over stronger bases like sodium hydroxide.[7]
-
Work-up Workflow: Design your work-up sequence to minimize the time the reaction mixture is in contact with harsh pH conditions.
Frequently Asked Questions (FAQs)
Q1: What are the standard quenching procedures for reactions involving organometallic reagents with this compound?
A1: When quenching reactions involving highly reactive organometallic reagents (e.g., Grignard reagents or organolithiums), safety and control are paramount. The goal is to neutralize the reactive species without causing an uncontrolled exotherm or unwanted side reactions.
A standard and safe procedure involves the slow, dropwise addition of a quenching agent at a low temperature (typically 0 °C or below).[8][9]
-
Recommended Quenching Agents:
-
Saturated Aqueous NH4Cl: This is a common and generally safe choice for quenching Grignard and organolithium reactions. It is acidic enough to protonate the intermediate alkoxides but mild enough to avoid significant hydrolysis of the nitrile or ester.
-
Isopropanol followed by Water: For very reactive reagents, a less vigorous initial quench with a protic solvent like isopropanol can be performed, followed by the addition of water or an aqueous solution.[8]
-
Q2: What are the key safety precautions to consider during the work-up of this compound reactions?
A2: Safety should always be the top priority in the laboratory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.[10][11][12]
-
Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of potentially harmful vapors.[10][11]
-
Handling Cyanides: Although this compound itself is a nitrile, reactions may involve cyanide salts or generate hydrogen cyanide (HCN) gas under acidic conditions. HCN is highly toxic. Ensure that any work-up involving acidification of a solution containing cyanide ions is done with extreme caution in a fume hood, and have a cyanide poisoning antidote kit readily available.
-
Exothermic Reactions: Be aware that quenching reactions can be exothermic. Add quenching agents slowly and with cooling to maintain control of the reaction temperature.[9][13]
Q3: How do I purify the final product after the work-up?
A3: The choice of purification method depends on the physical properties of the desired product (e.g., 2-hydroxybenzonitrile) and the nature of the impurities.
-
Extraction: A standard liquid-liquid extraction is the first step to separate the product from water-soluble impurities.[7][14]
-
Crystallization/Recrystallization: If the product is a solid, crystallization or recrystallization from a suitable solvent system is an excellent method for achieving high purity.[15]
-
Column Chromatography: For complex mixtures or to separate products with similar polarities, column chromatography on silica gel is a powerful technique.[1]
-
Distillation: If the product is a liquid, distillation, particularly vacuum distillation for high-boiling compounds, can be used for purification.[1][16]
Experimental Protocols
Standard Aqueous Work-up Procedure
This protocol is a general guideline for the work-up of a reaction involving this compound in an organic solvent.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly add the chosen quenching agent (e.g., saturated aqueous NH4Cl) dropwise with vigorous stirring. Monitor the temperature to ensure it does not rise significantly.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the organic solvent is less dense than water (e.g., diethyl ether, ethyl acetate), it will be the top layer. If it is denser (e.g., dichloromethane), it will be the bottom layer.
-
Washing:
-
Wash the organic layer with water to remove water-soluble impurities.
-
Wash with a saturated aqueous solution of NaHCO3 to neutralize any remaining acid. Be cautious of gas evolution (CO2).[7]
-
Wash with brine to help remove residual water from the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
Visualization of Work-up Logic
The following diagram illustrates a typical decision-making workflow for the work-up of a this compound reaction.
Caption: A flowchart illustrating the key decision points in a typical work-up procedure.
References
-
Common Standard Operating Procedure for work with Chemical name/class: Quenching of pyrophoric substances and waste. (n.d.). Retrieved from [Link]
-
Process for saparating a hydroxybenzonitrile-type compound - Justia Patents. (2006, July 6). Retrieved from [Link]
-
SAFETY DATA SHEET - Unigel. (2021, May 25). Retrieved from [Link]
-
Process for the preparation of 2-hydroxybenzonitrile - Justia Patents. (1996, June 14). Retrieved from [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved from [Link]
-
Synthesis of 2-cyanophenol - PrepChem.com. (n.d.). Retrieved from [Link]
-
4.7: Reaction Work-Ups - Chemistry LibreTexts. (2021, September 27). Retrieved from [Link]
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Quenching Reactive Substances - KGROUP. (2006, October 27). Retrieved from [Link]
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A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (n.d.). Retrieved from [Link]
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Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
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EXP13 Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions - Scribd. (n.d.). Retrieved from [Link]
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How To Run A Reaction: The Workup - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
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The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep in Pearson+. (2024, July 8). Retrieved from [Link]
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Cyanohydrin reaction - Wikipedia. (n.d.). Retrieved from [Link]
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Quenching of Water Reactive Materials - Richmond Sarpong. (2016, November 22). Retrieved from [Link]
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Cyanohydrins - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
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Cyanohydrin Formation and Reactions - YouTube. (2024, January 14). Retrieved from [Link]
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20.7: Chemistry of Nitriles - Chemistry LibreTexts. (2025, January 19). Retrieved from [Link]
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Acetone Cyanohydrin Acute Exposure Guideline Levels - NCBI - NIH. (n.d.). Retrieved from [Link]
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Reactions of Nitriles - Chemistry Steps. (n.d.). Retrieved from [Link]
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Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Nitriles (OCR A Level Chemistry A): Revision Note - Save My Exams. (2025, April 14). Retrieved from [Link]
-
21.5. Hydrolysis of nitriles | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved from [Link]
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Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) - Zeitschrift für Naturforschung. (n.d.). Retrieved from [Link]
-
The acid-catalysed hydrolysis of benzonitrile - Semantic Scholar. (1973). Retrieved from [Link]
-
The mechanism of acid catalyzed hydrolysis of benzonitrile involves - YouTube. (2023, May 9). Retrieved from [Link]
-
7.8 Reactions of Nitriles – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved from [Link]
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Challenges in the industrial scale production of 2-Acetoxybenzonitrile
Answering the call for robust, scalable, and reproducible chemical synthesis, this Technical Support Center provides an in-depth guide to navigating the challenges inherent in the industrial-scale production of 2-Acetoxybenzonitrile. Designed for researchers, process chemists, and drug development professionals, this resource moves beyond simple protocols to offer a framework for understanding reaction dynamics, anticipating challenges, and systematically troubleshooting issues. As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested insights to empower your process development and manufacturing campaigns.
Synthesis Overview: The Acetylation of 2-Hydroxybenzonitrile
The primary industrial route to this compound is the esterification of 2-hydroxybenzonitrile (also known as salicylonitrile). This reaction involves the acetylation of the phenolic hydroxyl group, typically using acetic anhydride as the acetylating agent. While seemingly straightforward, maintaining high yield and purity on a large scale requires precise control over reaction conditions to mitigate side reactions and simplify downstream processing.
The core transformation is as follows:
Caption: Acetylation of 2-hydroxybenzonitrile using acetic anhydride to yield this compound and acetic acid.
A catalyst, often a mild base like pyridine or a solid acid catalyst, can be employed to accelerate the reaction, though catalyst-free conditions are also utilized, particularly at elevated temperatures.[1] The choice of solvent, temperature, and stoichiometry are critical parameters that dictate reaction efficiency and impurity profiles.
Process Workflow and Critical Control Points
The following diagram outlines the typical manufacturing workflow for this compound, highlighting critical stages where monitoring and control are essential for success.
Caption: High-level workflow for this compound production.
Troubleshooting Guide: Industrial Scale-Up
This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.
Category 1: Reaction Initiation & Control
Question 1: My reaction is sluggish or stalls, showing incomplete conversion of 2-hydroxybenzonitrile by HPLC/TLC analysis. What are the likely causes and solutions?
Answer: Sluggish or incomplete reactions are typically rooted in issues with reagents, temperature, or catalysis.
-
Causality:
-
Reagent Quality: The most common culprit is moisture in the 2-hydroxybenzonitrile starting material or the solvent. Acetic anhydride readily hydrolyzes with water to form acetic acid, consuming the reagent and rendering it ineffective for acetylation.
-
Temperature: While higher temperatures can accelerate the reaction, an insufficient temperature will lead to slow kinetics. Acetylation reactions without a strong catalyst often require heating to proceed at a reasonable rate.[1]
-
Mixing: In large-scale reactors, poor agitation can lead to localized concentration gradients and temperature differences, preventing the reaction from going to completion uniformly.
-
-
Troubleshooting Protocol:
-
Verify Reagent Purity: Before the next run, test the starting materials. Use Karl Fischer titration to confirm the water content of 2-hydroxybenzonitrile and the solvent is below 0.1%. Use a fresh, sealed bottle of high-purity acetic anhydride.
-
Optimize Temperature: If running at room temperature, consider a controlled increase in the reaction temperature to 50-60 °C. Monitor the reaction progress every hour via an in-process control (IPC) method.
-
Review Stoichiometry: Ensure a slight excess of acetic anhydride (e.g., 1.1 to 1.5 equivalents) is used to drive the reaction to completion.
-
Evaluate Agitation: Check the reactor's agitation speed and baffle design to ensure efficient mixing for the given batch volume.
-
Question 2: I'm observing the formation of significant byproducts, even at full conversion of the starting material. What are these impurities and how can I prevent them?
Answer: The primary byproduct concerns are related to the hydrolysis of either the nitrile or the newly formed ester group.
-
Impurity Identification & Formation Pathways:
-
2-Hydroxybenzamide: This forms if the nitrile group (-CN) undergoes partial hydrolysis to an amide (-CONH2). This is more likely if the reaction is run under harsh acidic or basic conditions for extended periods, especially in the presence of water.[2]
-
2-Hydroxybenzoic Acid (Salicylic Acid): This results from the complete hydrolysis of the nitrile group. It can also form from the hydrolysis of the ester group of the product back to 2-hydroxybenzonitrile, followed by nitrile hydrolysis. Acid-catalyzed hydrolysis of nitriles is a known transformation.[3][4]
-
Polymeric materials: At excessively high temperatures, phenolic compounds can be prone to polymerization, leading to discoloration and difficult-to-remove impurities.
-
The diagram below illustrates the potential degradation pathways leading to these critical impurities.
Caption: Formation pathways for key process impurities.
-
Preventative Measures:
-
Strictly Anhydrous Conditions: The most critical factor is excluding water. Use dry solvents and ensure the reactor is free of moisture before starting. Run the reaction under an inert atmosphere (e.g., nitrogen).
-
Control Reaction Time and Temperature: Do not prolong the reaction time or use excessive heat unnecessarily. Once IPCs show the reaction is complete (>99% conversion), proceed immediately to the quench and work-up phase.
-
Use a Mild Catalyst: Avoid strong acids or bases which can aggressively promote hydrolysis.[3] If a catalyst is needed, a tertiary amine like pyridine or a solid-supported acid catalyst that can be filtered off is preferable.
-
Category 2: Work-up & Purification
Question 3: During the aqueous work-up, I'm experiencing emulsion formation and poor phase separation. How can I resolve this?
Answer: Emulsions during work-up are common in large-scale operations, often caused by partially soluble species or inadequate mixing/settling protocols.
-
Causality:
-
Incomplete Reaction: Unreacted 2-hydroxybenzonitrile, being amphiphilic, can act as a surfactant and stabilize emulsions.
-
Process Salts: If a basic quench (e.g., sodium bicarbonate) is performed too rapidly, vigorous gas evolution can create a stable foam or emulsion.
-
Agitation: Overly aggressive mixing during extraction can create fine droplets that are slow to coalesce.
-
-
Troubleshooting Protocol:
-
Ensure Complete Reaction: Before quenching, confirm the absence of starting material via IPC.
-
Controlled Quench: Add the quenching solution (water or aqueous base) slowly and with moderate agitation to control off-gassing and temperature.
-
Brine Wash: After the initial extraction, perform a wash with a saturated sodium chloride (brine) solution. The increased ionic strength of the aqueous phase helps to break emulsions by drawing water out of the organic layer.
-
Optimize Mixing/Settling: During extraction, use a "gentle swirl" agitation pattern rather than high-shear mixing. Allow adequate settling time for the phases to separate cleanly. On a plant scale, this can mean waiting 30-60 minutes.
-
Question 4: My final product has a persistent yellow or tan discoloration after solvent removal, even with high purity by HPLC. How can I obtain a white crystalline solid?
Answer: Color in the final product typically arises from trace-level, highly chromophoric impurities that may not be easily detected by standard HPLC purity analysis.
-
Causality:
-
Phenolic Impurities: Trace amounts of unreacted 2-hydroxybenzonitrile can oxidize over time to form colored quinone-type structures.
-
Thermal Degradation: Minor degradation during solvent evaporation or distillation at high temperatures can generate colored byproducts.
-
-
Purification Protocol:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate, toluene). Add a small amount of activated carbon (0.5-2% w/w) and stir for 30-60 minutes at room temperature. Filter the mixture through a pad of celite to remove the carbon and the adsorbed impurities.
-
Recrystallization: This is the most effective method for both purification and color removal. A mixed solvent system, such as Toluene/Heptane or Ethanol/Water, often provides the best results. Dissolve the crude product in the minimum amount of hot solvent, allow it to cool slowly to form crystals, isolate by filtration, and wash with cold solvent.
-
| Parameter | Solvent System 1 | Solvent System 2 |
| Primary Solvent | Toluene | Ethanol |
| Anti-Solvent | Heptane | Water |
| Typical Ratio | 1:3 to 1:5 (v/v) | 2:1 to 3:1 (v/v) |
| Notes | Good for removing non-polar impurities. | Effective for polar impurities. |
| Caption: Common recrystallization solvent systems for this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A: this compound should be stored in a cool, dry place, away from moisture and incompatible substances like strong acids and bases. The ester linkage is susceptible to hydrolysis, so keeping it in a tightly sealed container under an inert atmosphere (nitrogen or argon) is recommended for long-term storage to maintain purity.
Q2: Which analytical techniques are best for monitoring reaction progress and final product quality? A: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative tracking of the disappearance of the 2-hydroxybenzonitrile starting material.
-
High-Performance Liquid Chromatography (HPLC): The primary quantitative method for determining the purity of the final product and quantifying impurities. A reverse-phase C18 column with a water/acetonitrile mobile phase is typically effective.
-
Gas Chromatography (GC): Useful for assessing residual solvents in the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the final product and can help identify unknown impurities if isolated.
Q3: Are there any significant safety concerns during the industrial production of this compound? A: Yes. Acetic anhydride is corrosive and a lachrymator; it should be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can be exothermic, especially if a catalyst is used, requiring controlled addition of reagents and monitoring of the internal temperature. Standard chemical handling precautions should be followed for all solvents and reagents.
Q4: Can I use acetyl chloride instead of acetic anhydride? A: While acetyl chloride is a more reactive acetylating agent, it is generally avoided in large-scale production for this type of transformation. Its reaction is highly exothermic and produces corrosive hydrogen chloride (HCl) gas as a byproduct, which requires specialized equipment for handling and scrubbing. Acetic anhydride is safer to handle and its byproduct, acetic acid, is less corrosive and easier to manage.
Troubleshooting Logic Diagram
This diagram provides a systematic approach to diagnosing low product yield, a common and critical issue in scaling up production.
Caption: A decision tree for troubleshooting low yield in production.
References
- Google Patents. (n.d.).
-
Frontiers in Chemistry. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]
-
Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. [Link]
-
Zeitschrift für Naturforschung. (2006). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. [Link]
-
MDPI. (2022). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]
-
YouTube. (2023). The mechanism of acid catalyzed hydrolysis of benzonitrile involves. [Link]
Sources
Preventing hydrolysis of 2-Acetoxybenzonitrile during synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 2-acetoxybenzonitrile. As Senior Application Scientists, we aim to provide not only procedural guidance but also the underlying scientific principles to empower you in your experimental work.
Troubleshooting Guide: Common Issues in this compound Synthesis
This section addresses common problems encountered during the synthesis of this compound, offering insights into their causes and providing actionable solutions.
Question: My yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound, which is typically prepared by the acetylation of 2-hydroxybenzonitrile (also known as salicylonitrile), are often traced back to suboptimal reaction conditions or the degradation of the product through hydrolysis.
Primary Causes and Solutions:
-
Incomplete Acetylation: The reaction between 2-hydroxybenzonitrile and the acetylating agent (commonly acetic anhydride or acetyl chloride) may not have gone to completion.
-
Solution: Ensure you are using a slight excess of the acetylating agent. The reaction is often catalyzed by a base, such as pyridine or triethylamine, to neutralize the acid byproduct (acetic acid or HCl) and drive the reaction forward. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-hydroxybenzonitrile) is no longer visible.
-
-
Hydrolysis of the Ester: The acetoxy group is susceptible to hydrolysis, especially in the presence of water and either acid or base catalysts. This reverts the product back to 2-hydroxybenzonitrile and acetic acid.
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water. Dry your glassware thoroughly before use.
-
Neutral Work-up: During the work-up procedure, aim to maintain a neutral pH. If an acid or base wash is necessary, perform it quickly and at a low temperature to minimize hydrolysis. Washing with a saturated sodium bicarbonate solution should be followed by a water wash and then drying over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
-
-
Product Loss During Purification: this compound can be lost during purification steps like recrystallization or column chromatography if the conditions are not optimized.
-
Solution:
-
Recrystallization: Choose a solvent system in which the product is sparingly soluble at low temperatures but readily soluble at higher temperatures. Avoid prolonged heating.
-
Column Chromatography: Use a non-polar solvent system if possible, as silica gel can be slightly acidic and may promote hydrolysis. A gradient elution from a non-polar solvent (like hexane) to a slightly more polar solvent (like ethyl acetate) is often effective.
-
-
Question: I am observing the formation of salicylic acid as a byproduct. How can I prevent this and remove it from my final product?
Answer:
The presence of salicylic acid indicates that hydrolysis is occurring at both the ester and the nitrile functional groups. The nitrile group can hydrolyze to a carboxylic acid under both acidic and basic conditions, particularly with heating.[1]
Prevention of Salicylic Acid Formation:
-
Control of pH: Both the ester and nitrile groups are more stable at a near-neutral pH.[2] Strongly acidic or basic conditions will catalyze the hydrolysis of both functional groups.[2]
-
Temperature Management: Avoid excessive temperatures during the reaction and work-up.[2] Hydrolysis rates increase significantly with temperature.[1]
-
Reaction Time: Do not extend the reaction time unnecessarily. Once the reaction is complete (as determined by TLC or another monitoring technique), proceed with the work-up promptly.
Removal of Salicylic Acid:
Salicylic acid, being a carboxylic acid, is significantly more acidic than the phenolic starting material or the final product. This difference in acidity can be exploited for its removal.
-
Mild Basic Wash: A carefully controlled wash with a dilute, weak base solution like saturated sodium bicarbonate can selectively deprotonate and extract the salicylic acid into the aqueous layer. 2-hydroxybenzonitrile is also acidic and can be partially extracted, so this wash should be done cautiously. The desired this compound is much less acidic and will remain in the organic layer.
-
Chromatographic Purification: Column chromatography is an effective method for separating this compound from both the more polar salicylic acid and the less polar starting material, 2-hydroxybenzonitrile.
| Compound | Polarity | Elution Order (Normal Phase) |
| This compound | Intermediate | Second |
| 2-Hydroxybenzonitrile | More Polar | Third |
| Salicylic Acid | Most Polar | Last |
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the synthesis and handling of this compound.
Question: What are the optimal pH and temperature ranges for working with this compound to prevent hydrolysis?
Answer:
To minimize hydrolysis, it is crucial to maintain conditions that are as close to neutral as possible.
-
pH: The stability of the nitrile group is pH-dependent, with hydrolysis being faster under strongly acidic or basic conditions.[2] For short-term handling, maintaining a pH as close to neutral (pH 7) as possible is recommended.[2] If long-term storage in solution is required, a slightly acidic pH (around 4-5) may be preferable to minimize base-catalyzed hydrolysis, though this should be experimentally verified for your specific application.[2]
-
Temperature: Elevated temperatures significantly accelerate the rate of hydrolysis for both the ester and nitrile functionalities.[1] It is advisable to conduct the synthesis and purification at the lowest practical temperatures. For storage, keeping the compound in a cool, dry place is recommended.
Question: What analytical techniques are best suited for monitoring the progress of the synthesis and detecting hydrolysis byproducts?
Answer:
A combination of chromatographic and spectroscopic techniques is ideal for monitoring the reaction and assessing the purity of the final product.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the disappearance of the starting material (2-hydroxybenzonitrile) and the appearance of the product (this compound). The product will have a different Rf value than the starting material.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of the reaction progress and can be used to detect and quantify the presence of byproducts like salicylic acid.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying the components of the reaction mixture, including the desired product and any volatile impurities.[5]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the formation of the product by showing the appearance of a characteristic ester carbonyl (C=O) stretch (typically around 1760 cm⁻¹) and the disappearance of the broad hydroxyl (-OH) stretch of the starting phenol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of the final product. The appearance of a singlet corresponding to the acetyl methyl protons (around δ 2.3 ppm) is a clear indicator of successful acetylation.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the acetylation of 2-hydroxybenzonitrile.
Materials:
-
2-Hydroxybenzonitrile
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Stir plate and stir bar
-
Round-bottom flask
-
Reflux condenser (if heating is required)
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-hydroxybenzonitrile (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous pyridine (1.2 eq) to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the cooled solution.
-
Allow the reaction to stir at room temperature while monitoring its progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Analytical Method for Detecting Salicylic Acid by HPLC
This protocol outlines a general HPLC method for the detection of salicylic acid.
Instrumentation:
-
HPLC system with a UV detector[3]
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is often effective.[6]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Salicylic acid can be detected at approximately 300 nm.[4]
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of salicylic acid of known concentration in the mobile phase.
-
Dissolve a small, accurately weighed sample of your this compound product in the mobile phase.
-
Inject the standard and sample solutions into the HPLC system.
-
Compare the retention time of any peaks in your sample chromatogram to the retention time of the salicylic acid standard to identify its presence. The peak area can be used for quantification.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Troubleshooting decision tree for low yield.
Caption: Experimental workflow for this compound synthesis.
References
- Benchchem. Technical Support Center: 2-Hydroxybenzonitrile Stability in Aqueous Solutions. Accessed January 11, 2026.
- Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.
- Abass, A. M., Rzaij, J. M., Salman, H. G., & Al-Hashemi, W. K. H. (2019). A Review on a Some Analytical Methods for Determination of Salicylic Acid. Open Access Journal of Chemistry, 3(3), 22-28.
- Study Prep. The mechanism for acidic hydrolysis of a nitrile resembles the ba.... Pearson+. Accessed January 11, 2026.
- ResearchGate. A Review on a Some Analytical Methods for Determination of Salicylic Acid. Accessed January 11, 2026.
- Benchchem. literature review on 2-Hydroxybenzonitrile synthesis. Accessed January 11, 2026.
- Scribd. Analytical Methods for Salicylic Acid. Accessed January 11, 2026.
- Google Patents. US5637750A - Method for the preparation of 2 hydroxybenzonitrile. Accessed January 11, 2026.
- ResearchGate. A Review on a Some Analytical Methods for Determination of Salicylic Acid. Accessed January 11, 2026.
- Semantic Scholar. The acid-catalysed hydrolysis of benzonitrile. Accessed January 11, 2026.
- PubMed Central. Determination of Salicylic Acid in Feed Using LC-MS/MS. Accessed January 11, 2026.
- Zeitschrift für Naturforschung. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). Accessed January 11, 2026.
- YouTube. Base Hydrolysis of Benzonitrile. Accessed January 11, 2026.
- Quick Company. Process For Preparation Of 2 Hydroxybenzonitrile. Accessed January 11, 2026.
- Google Patents. CN101781235B - Method for preparing 2-cyanophenol. Accessed January 11, 2026.
- Benchchem. Stability of 2-Phenylbutanenitrile under acidic vs. basic conditions. Accessed January 11, 2026.
- YouTube. The mechanism of acid catalyzed hydrolysis of benzonitrile involves. Accessed January 11, 2026.
- PubMed. Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Accessed January 11, 2026.
- ResearchGate. A Study of Acid-Base Equilibria in Acetonitrile Systems of 2-Halo(Cl,Br,I)-4-nitropicoline(3,5,6) N-oxides. Accessed January 11, 2026.
- MDPI. Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media. Accessed January 11, 2026.
- ResearchGate. Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products. Accessed January 11, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Removing Unreacted 2-Hydroxybenzonitrile
Welcome to the technical support center for post-reaction purification. This guide provides in-depth, field-proven strategies for researchers, chemists, and drug development professionals encountering challenges with the removal of unreacted 2-hydroxybenzonitrile (also known as salicylonitrile or 2-cyanophenol) from their product mixtures. The methodologies are presented in a practical, question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions during your purification process.
Understanding the Challenge: Physicochemical Properties of 2-Hydroxybenzonitrile
Before selecting a purification method, it is crucial to understand the properties of the impurity you are trying to remove. 2-Hydroxybenzonitrile is a bifunctional organic compound containing both a phenolic hydroxyl (-OH) group and a nitrile (-C≡N) group on a benzene ring.[1][2] This unique structure dictates its behavior.
| Property | Value / Description | Significance for Purification |
| Physical State | White to light yellow crystalline solid.[1] | Amenable to solid-phase purification techniques like recrystallization. |
| Melting Point | 92-95 °C (lit.).[3][4] | A relatively high melting point for a small molecule, useful for characterization. |
| Acidity (pKa) | ~6.86 (at 25°C).[3] | The phenolic hydroxyl group is weakly acidic. This is the most critical property to exploit for separation via extraction. |
| Solubility | Soluble in polar organic solvents (ethanol, acetone); sparingly soluble in chloroform and methanol; limited solubility in water.[2][3][4] | Guides the selection of solvents for extraction, chromatography, and recrystallization. |
| Polarity | Considered a polar compound due to the H-bond donating hydroxyl group and polar nitrile group.[1] | Dictates its behavior in chromatographic separations. |
Frequently Asked Questions & Troubleshooting Guides
Q1: What is the most direct and efficient method for removing 2-hydroxybenzonitrile from a non-acidic product?
Answer: Acid-Base Liquid-Liquid Extraction.
This should be your first approach, provided your desired product is stable under basic conditions. This technique leverages the acidic nature of the phenolic hydroxyl group on 2-hydroxybenzonitrile.[5] By washing an organic solution of your crude product with an aqueous base (e.g., sodium hydroxide), the acidic 2-hydroxybenzonitrile is deprotonated to form its corresponding sodium phenoxide salt. This salt is ionic and therefore highly soluble in the aqueous layer, while your neutral or basic organic product remains in the organic layer.[6][7]
Diagram 1: Acid-Base Extraction Workflow
Caption: Workflow for removing 2-hydroxybenzonitrile via acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a separatory funnel.
-
Extraction: Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release any pressure buildup.
-
Separation: Place the funnel in a ring stand and allow the two layers to fully separate.
-
Drain: Remove the lower layer. The location of the aqueous layer (top or bottom) depends on the density of the organic solvent used relative to water.
-
Repeat (Optional but Recommended): For maximum removal, repeat the extraction (steps 2-4) on the organic layer with a fresh portion of 1 M NaOH solution.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous sodium chloride solution (brine). This helps to break up any emulsions and removes the bulk of the dissolved water.[8]
-
Drying and Isolation: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Swirl and let it stand for 10-15 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.
-
Purity Check: Assess the purity of your product by Thin Layer Chromatography (TLC) or another suitable analytical method to confirm the absence of 2-hydroxybenzonitrile.
Trustworthiness Check: To confirm the impurity was extracted, you can acidify the combined aqueous layers with concentrated HCl until the pH is ~1. The 2-hydroxybenzonitrile should precipitate as a solid, which can be collected by filtration.[8]
Q2: My desired product is sensitive to strong bases or is also acidic. What is a suitable alternative to extraction?
Answer: Recrystallization.
Recrystallization is a powerful purification technique for solid compounds, relying on the principle that the solubility of a compound in a solvent increases with temperature.[9][10] The ideal scenario is to find a solvent or solvent system where your product has high solubility at an elevated temperature but low solubility at room or ice-bath temperature, while 2-hydroxybenzonitrile remains soluble (or is much less soluble) at all temperatures.[11][12]
Diagram 2: Recrystallization Solvent Screening Logic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 611-20-1: 2-Hydroxybenzonitrile | CymitQuimica [cymitquimica.com]
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- 5. quora.com [quora.com]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Recrystallization [sites.pitt.edu]
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- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. mt.com [mt.com]
Technical Support Center: Characterization of Impurities in Commercial 2-Acetoxybenzonitrile
Welcome to the technical support center for 2-Acetoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization in commercial batches of this compound. Here, we provide in-depth answers to frequently asked questions and robust troubleshooting guides to support your experimental work, ensuring the quality and integrity of your research and development projects.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a commercial batch of this compound?
The impurity profile of commercial this compound is primarily influenced by its synthetic route and subsequent storage conditions. Impurities can be broadly categorized into organic impurities, inorganic impurities, and residual solvents.[1]
-
Organic Impurities: These are the most common and arise from various sources including the manufacturing process and degradation.[1]
-
Starting Material: The most prevalent impurity is often the unreacted starting material, 2-cyanophenol (also known as 2-hydroxybenzonitrile or salicylonitrile).[2][3] Its presence indicates an incomplete acetylation reaction.
-
Synthesis-Related Byproducts: The synthesis of 2-cyanophenol itself can be complex, potentially introducing precursors like salicylaldehyde or salicylamide depending on the route.[4][5]
-
Reagent Residues: Acetic acid, a byproduct of the acetylation reaction (especially when using acetic anhydride), is a common process-related impurity.
-
Degradation Products: The ester linkage in this compound is susceptible to hydrolysis, which reverts the molecule back to 2-cyanophenol and acetic acid. Additionally, under certain pH and temperature conditions, the nitrile group can undergo hydrolysis to form 2-acetoxybenzamide.[6][7]
-
-
Inorganic Impurities: These can include catalysts or salts from the manufacturing process, though they are typically controlled to very low levels in commercial materials.
-
Residual Solvents: Organic solvents used during synthesis and purification can be present in the final product.[8] These are governed by strict regulatory guidelines like ICH Q3C and USP <467>.[9][10] Common solvents to screen for include those used in crystallization or reaction steps, such as toluene, ethyl acetate, or heptane.
Q2: Why am I observing a gradual increase in a specific impurity peak in my HPLC analysis of a stored sample of this compound?
This is a classic sign of product degradation. The most likely culprit is the hydrolysis of the acetyl ester group. This reaction is catalyzed by moisture and can be accelerated by acidic or basic conditions. The growing impurity peak would correspond to 2-cyanophenol.[2][3]
To confirm this, you can:
-
Co-injection: Spike your sample with an authentic standard of 2-cyanophenol. If the peak area of the impurity increases without the appearance of a new peak, you have confirmed its identity.
-
LC-MS Analysis: Perform a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The impurity peak should have a mass-to-charge ratio (m/z) corresponding to the molecular weight of 2-cyanophenol (119.12 g/mol ).[11]
To mitigate this degradation, ensure that this compound is stored in a tightly sealed container, in a cool, dry place, and away from any acidic or basic environments.
Q3: My NMR spectrum of this compound shows unexpected signals. What could they be?
Beyond the characteristic peaks for this compound, extraneous signals in an NMR spectrum can point to specific impurities.
-
A broad singlet: This could indicate the presence of the phenolic proton of 2-cyanophenol, the starting material. This signal's chemical shift can be variable and it will exchange with D₂O.
-
A singlet around 2.1 ppm: This is characteristic of the methyl protons of acetic acid.
-
Signals corresponding to residual solvents: Consult a reference table for the chemical shifts of common laboratory solvents.
For definitive structural elucidation of unknown impurities, it's often necessary to isolate the impurity using preparative HPLC and then perform a suite of 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC).[12][13]
Troubleshooting Guides
Troubleshooting Guide 1: Unexpected Peaks in HPLC Chromatogram
Issue: Your HPLC analysis of this compound shows more peaks than anticipated, complicating purity assessment.
Logical Flow for Troubleshooting:
Caption: Troubleshooting workflow for identifying unknown HPLC peaks.
Troubleshooting Guide 2: Quantifying Residual Solvents by GC-HS
Issue: Difficulty in obtaining accurate and reproducible results for residual solvent analysis using Gas Chromatography with Headspace sampling (GC-HS).
Key Experimental Parameters & Rationale:
| Parameter | Recommended Setting | Rationale & Troubleshooting Tips |
| Sample Preparation | Dissolve sample in a high-boiling point, inert solvent (e.g., DMSO, DMF). | Causality: The goal is to fully dissolve the sample to release trapped solvents into the headspace.[14] Troubleshooting: If peaks are small or irreproducible, ensure complete dissolution. Sonication can aid this process. |
| Incubation Temperature | 80-120 °C | Causality: Higher temperatures increase the vapor pressure of the analytes, driving them into the headspace and increasing sensitivity.[15] Troubleshooting: If sensitivity is low, incrementally increase the temperature. Be cautious not to induce degradation of the this compound. |
| Incubation Time | 15-30 minutes | Causality: Sufficient time is required for the volatile solvents to equilibrate between the sample and headspace phases.[14] Troubleshooting: Inconsistent results can be due to incomplete equilibration. Increase the incubation time and check for reproducibility. |
| GC Column | DB-624 or equivalent | Causality: This column chemistry provides good separation for the wide range of polarity and boiling points of solvents listed in USP <467>.[9] Troubleshooting: Poor peak separation (e.g., between acetonitrile and dichloromethane) may require optimizing the GC temperature program.[15] |
Experimental Protocols
Protocol 1: HPLC Method for Organic Impurity Profiling
This method is designed to separate this compound from its primary related substances.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.[13]
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 70 30 20.0 30 70 25.0 30 70 25.1 70 30 | 30.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 25 mg of this compound in 50 mL of a 50:50 mixture of Acetonitrile and Water.
-
Protocol 2: GC-HS Method for Residual Solvent Analysis (per USP <467>)
This protocol is a general guide for the analysis of Class 2 residual solvents.[9][15]
-
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) and a Headspace Autosampler.[9]
-
-
GC Conditions:
-
Column: G43 (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm film thickness (e.g., DB-624).[9]
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: 40 °C for 20 min, then ramp at 10 °C/min to 240 °C, hold for 20 min.
-
Injector Temperature: 140 °C.
-
Detector Temperature: 250 °C.
-
-
Headspace Conditions:
-
Equilibration Temperature: 80 °C.
-
Equilibration Time: 60 min.
-
Vial Pressurization: 10 psi for 0.1 min.
-
Loop Fill Time: 0.1 min.
-
Injection Time: 1.0 min.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.
-
Add 5.0 mL of Dimethyl sulfoxide (DMSO).
-
Seal the vial immediately.
-
Impurity Formation Pathways
The following diagram illustrates the primary pathways leading to the formation of key impurities in this compound.
Caption: Formation pathways for key impurities in this compound.
References
-
Agilent Technologies. (n.d.). Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System. Retrieved from [Link]
-
Ch, S. K., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews in Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
United States Pharmacopeia. (2019). <467> Residual Solvents. USP-NF. Retrieved from [Link]
-
Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Retrieved from [Link]
-
Patel, R., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research & Allied Sciences. Retrieved from [Link]
-
Chromtech. (n.d.). Residual Solvent Analysis. Retrieved from [Link]
-
Rizvi, S. A. A., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Analytical Chemistry Letters. Retrieved from [Link]
-
Li, H., et al. (2007). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. Water Research. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikidata. (n.d.). 2-hydroxybenzonitrile. Retrieved from [Link]
-
Eawag. (n.d.). Benzonitrile Degradation Pathway. Eawag-BBD. Retrieved from [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Retrieved from [Link]
-
Pacific Northwest National Laboratory. (n.d.). Biotic Degradation of Acetonitrile. OSTI.GOV. Retrieved from [Link]
-
ACD/Labs. (n.d.). Toxicity and Carcinogenicity Prediction Software | Impurity Profiling Suite. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. Retrieved from [Link]
-
Journal of Pharmaceutical Research and Development. (n.d.). Impurity Profiling and its Significance active Pharmaceutical Ingredients. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-cyanophenol. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). Method for preparing 2-cyanophenol. Retrieved from [Link]
-
Al-Hourani, B. J., et al. (2023). Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation. ACS Omega. Retrieved from [Link]
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- 5. Method for preparing 2-cyanophenol - Eureka | Patsnap [eureka.patsnap.com]
- 6. Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Strategies to Improve the Selectivity of 2-Acetoxybenzonitrile Reactions
Welcome to the technical support center for optimizing reactions involving 2-acetoxybenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthesis and application of this versatile intermediate. As your partner in the lab, we understand that achieving high selectivity is paramount to ensuring yield, purity, and the overall success of your synthetic campaign.
This document moves beyond standard protocols to provide in-depth, field-proven insights into the common challenges encountered during the acetylation of 2-hydroxybenzonitrile. We will explore the causality behind experimental choices, offering troubleshooting guides and validated protocols to help you overcome selectivity issues and streamline your workflow.
Frequently Asked Questions (FAQs): Troubleshooting Reaction Selectivity
This section addresses the most common issues encountered when synthesizing this compound. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My reaction shows low conversion of 2-hydroxybenzonitrile, even after extended reaction times. What are the likely causes and how can I fix it?
A1: Low or incomplete conversion in the acetylation of 2-hydroxybenzonitrile typically points to issues with reagents, catalysts, or reaction conditions.
-
Causality: The phenolic hydroxyl group of 2-hydroxybenzonitrile is nucleophilic, but its reactivity is tempered by the electron-withdrawing nature of the ortho-nitrile group.[1] The reaction relies on the electrophilicity of the acetylating agent and often requires a base or catalyst to sufficiently activate the phenol.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure the acetylating agent (e.g., acetic anhydride, acetyl chloride) has not hydrolyzed from improper storage. Use a fresh, unopened bottle or distill the agent if its purity is questionable. Ensure the starting 2-hydroxybenzonitrile is pure and dry.
-
Catalyst Inefficiency: If using a basic catalyst like pyridine or triethylamine, it may also serve as the solvent.[2] For more challenging acetylations, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added alongside pyridine to dramatically increase the reaction rate.[2]
-
Insufficient Temperature: While high temperatures can promote side reactions, the reaction may be too slow at room temperature. Consider gently heating the reaction to 40-60°C and monitoring closely by Thin-Layer Chromatography (TLC).
-
Steric Hindrance: Although not severe for this substrate, ensuring the reaction is sufficiently agitated can help overcome any minor steric or mixing issues.
-
Q2: I'm observing significant byproducts in my crude reaction mixture. How do I identify and suppress them?
A2: The two most common byproducts in this reaction are from hydrolysis of the desired product and from a structural rearrangement.
-
Byproduct 1: 2-Hydroxybenzonitrile (Starting Material)
-
Identification: This spot will have the same Rf value on TLC as your starting material. Its presence indicates product hydrolysis during the aqueous workup or incomplete reaction.
-
Causality: The ester linkage in this compound is susceptible to hydrolysis, especially under basic or strongly acidic conditions. If the workup involves a prolonged or heated wash with an aqueous base (e.g., NaHCO₃), the product can revert to the starting phenol.
-
Solution:
-
Ensure the reaction goes to completion before quenching.
-
Perform the aqueous workup quickly and at cool temperatures (e.g., using an ice bath).
-
Use a mild base like a saturated sodium bicarbonate solution and avoid vigorous, prolonged stirring.
-
Ensure all organic solvents and glassware are thoroughly dried to prevent hydrolysis during the reaction itself.[3]
-
-
-
Byproduct 2: ortho- and para-Hydroxy Acetophenones (Fries Rearrangement Products)
-
Identification: These byproducts are isomers of the starting material and will likely have different Rf values on TLC. They can be definitively identified by ¹H NMR (appearance of a new acetyl methyl singlet and changes in the aromatic splitting pattern) or LC-MS.
-
Causality: The Fries rearrangement is a reaction of phenolic esters, like this compound, that results in the migration of the acyl group from the phenolic oxygen to the aromatic ring.[4][5] This reaction is catalyzed by Lewis acids (like AlCl₃) and is often favored at higher temperatures.[4][6][7] The reaction is ortho/para selective.[4]
-
Solution:
-
Avoid Lewis Acid Catalysts: Do not use catalysts like AlCl₃, TiCl₄, or SnCl₄, which are known to promote the Fries rearrangement.[6] Stick to base-catalyzed methods (e.g., pyridine/DMAP).
-
Control Temperature: Lower reaction temperatures favor the desired O-acetylation (kinetic product) over the Fries rearrangement (thermodynamic product).[4] Running the reaction at 0°C or room temperature is generally sufficient to prevent this side reaction.
-
Solvent Choice: Non-polar solvents tend to favor the ortho product in a Fries rearrangement, while more polar solvents increase the ratio of the para product.[4] However, the primary strategy should be to prevent the rearrangement altogether.
-
-
Q3: My crude product is an oil or difficult to purify. What is the best purification strategy?
A3: Purification challenges often arise from the presence of the byproducts mentioned above or residual reagents.
-
Initial Workup: A robust aqueous workup is the first line of defense. After quenching the reaction (e.g., with water or ice), extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild acid (e.g., cold 1M HCl) to remove basic catalysts like pyridine, followed by saturated NaHCO₃ to remove acetic acid, and finally with brine.[8] Dry the organic layer thoroughly with Na₂SO₄ or MgSO₄ before concentrating.
-
Purification Techniques:
-
Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for achieving high purity. A solvent system of ethanol/water or isopropyl alcohol/heptane can be effective.
-
Column Chromatography: If the product is an oil or if recrystallization fails to remove impurities, flash column chromatography on silica gel is the recommended method. A gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing polarity should effectively separate the less polar product from the more polar phenolic starting material and Fries rearrangement byproducts.
-
Vacuum Distillation: For larger scales, vacuum distillation can be an option, but care must be taken to avoid high temperatures that could induce decomposition or rearrangement.[9]
-
Visualizing the Reaction Landscape
Understanding the interplay between the desired reaction and potential side reactions is crucial for developing a selective process.
Caption: Reaction map for 2-hydroxybenzonitrile acetylation.
Troubleshooting and Optimization Workflow
Use this decision tree to systematically diagnose and solve selectivity issues in your reaction.
Caption: A decision tree for troubleshooting selectivity.
Validated Experimental Protocol: High-Selectivity Acetylation
This protocol is optimized to maximize the yield of this compound while minimizing byproduct formation.
Materials:
-
2-hydroxybenzonitrile (1.0 eq)
-
Anhydrous Pyridine (can be used as solvent) or Dichloromethane (DCM)
-
Acetic Anhydride (1.2 - 1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq)
-
Ethyl Acetate (for extraction)
-
1M HCl (cold)
-
Saturated NaHCO₃ solution (cold)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-hydroxybenzonitrile (1.0 eq).
-
Solvent and Catalyst Addition: Dissolve the starting material in anhydrous pyridine (if used as solvent) or anhydrous DCM. Add DMAP (0.05 eq).
-
Cooling: Cool the mixture to 0°C using an ice-water bath.
-
Reagent Addition: Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by TLC until the starting material spot is consumed (typically 1-4 hours).
-
Quenching: Once complete, cool the reaction mixture back to 0°C and quench by slowly adding cold water or ice.
-
Extraction and Workup: Transfer the mixture to a separatory funnel. If DCM was the solvent, add more. If pyridine was the solvent, add ethyl acetate to extract the product.
-
Wash the organic layer sequentially with cold 1M HCl (2x) to remove pyridine and DMAP.
-
Wash with cold saturated NaHCO₃ solution (2x) to remove excess acetic acid.
-
Wash with brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by recrystallization or flash column chromatography as needed.
Data Summary Tables
Table 1: Troubleshooting Guide at a Glance
| Problem Observed | Probable Cause | Primary Solution |
| Low or no product yield | Inactive reagents or insufficient catalysis. | Use fresh acetic anhydride; add catalytic DMAP. |
| Starting material present after workup | Incomplete reaction or product hydrolysis. | Ensure reaction completion; perform a rapid, cold aqueous workup. |
| New, more polar spots on TLC | Fries rearrangement byproducts. | Lower reaction temperature to 0°C; strictly avoid Lewis acid catalysts.[4][7] |
| Oily or discolored crude product | Residual pyridine or acetic acid. | Perform a thorough acid/base wash during workup as described in the protocol. |
Table 2: Impact of Reagent Selection on Selectivity
| Reagent Class | Option | Impact on Selectivity | Recommendation |
| Acetylating Agent | Acetic Anhydride | Highly effective, byproduct is acetic acid which is easily removed. | Recommended. Safer and easier to handle than acetyl chloride. |
| Acetyl Chloride | More reactive, but byproduct is HCl which can be corrosive and may require a stoichiometric amount of base scavenger. | Use with caution; requires a non-nucleophilic base like triethylamine. | |
| Catalyst/Base | Pyridine/Et₃N | Acts as a base and often as the solvent. Effective but may be slow. | Good baseline. Use anhydrous grade. |
| Pyridine + DMAP | DMAP is a hyper-nucleophilic acylation catalyst that significantly speeds up the reaction, allowing for lower temperatures and shorter times. | Highly Recommended for maximizing conversion and minimizing side reactions. | |
| Lewis Acids (AlCl₃, etc.) | Strongly promotes Fries rearrangement. Leads to very poor selectivity for the desired ester.[6] | AVOID. | |
| Solvent | Pyridine | Acts as both solvent and base. Easy, but can be difficult to remove completely. | Viable for simple reactions. |
| DCM, Chloroform | Inert, aprotic solvents. Good for reactions where pyridine is not desired as the solvent. | Recommended. Easy to remove under vacuum. Ensure anhydrous grade.[3] | |
| Toluene | A non-polar, aprotic solvent. | Suitable, but higher boiling point makes it more difficult to remove. |
References
- Benchchem. 5-Acetyl-2-hydroxybenzonitrile | 39055-82-8.
- MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
- ResearchGate. Acetylation of various phenols, alcohols, amines and thiols with acetic... | Download Table.
- Benchchem. strategies to improve the enantioselectivity of reactions involving 2-cyanophenol.
- Wikipedia. Fries rearrangement.
- Alfa Chemistry. Fries Rearrangement.
- Benchchem. A Comparative Analysis of Catalytic Systems for the Synthesis of 2-Hydroxybenzonitrile.
- Sigma-Aldrich. Fries Rearrangement.
- Organic Chemistry Portal. Fries Rearrangement.
- Benchchem. Technical Support Center: Improving Reaction Selectivity for the Acylation of Polyfunctional Molecules.
- Thermo Fisher Scientific. Fries Rearrangement.
- Google Patents. US5637750A - Method for the preparation of 2 hydroxybenzonitrile.
- Benchchem. literature review on 2-Hydroxybenzonitrile synthesis.
-
Quick Company. Process For Preparation Of 2 Hydroxybenzonitrile. Available from: [Link]
-
Scribd. EXP13 Hydrolysis of Benzonitrile. Available from: [Link]
-
SciSpace. A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by Ti02/S04. Available from: [Link]
-
Zeitschrift für Naturforschung. Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). Available from: [Link]
-
ResearchGate. Acetylation of alcohols and phenols. | Download Table. Available from: [Link]
-
ResearchGate. How can I purify impure benzonitrile?. Available from: [Link]
-
Organic Syntheses. 2. Available from: [Link]
- Benchchem. Optimizing reaction conditions for acetylation of 2-hydroxy-2'-chlorobenzophenone.
-
PubChem. 2-Acetylbenzonitrile. Available from: [Link]
-
PubChem. 2-Hydroxybenzonitrile. Available from: [Link]
-
Patsnap. High-efficiency synthesis method of 2-cyanophenol. Available from: [Link]
-
ResearchGate. One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene: Via ammoxidation | Request PDF. Available from: [Link]
-
YouTube. The mechanism of acid catalyzed hydrolysis of benzonitrile involves. Available from: [Link]
- Google Patents. CN103664698A - 2-cyanophenol preparing method.
-
PubMed Central. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Available from: [Link]
-
Semantic Scholar. The acid-catalysed hydrolysis of benzonitrile. Available from: [Link]
-
Quora. Why do electron withdrawing substituents attached to phenols increase their acidic strength?. Available from: [Link]
-
Organic Syntheses. malononitrile. Available from: [Link]
-
Quick Company. "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile". Available from: [Link]
-
MedCrave online. Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Available from: [Link]
-
American Chemical Society. Catalytic selective acylation of unprotected saccharides. Available from: [Link]
-
MDPI. Selectivity in Catalytic Asymmetric Formal [3 + 3] Annulation of 2-Enoyl-pyridine N-Oxide with Benzyl Methyl Ketone. Available from: [Link]
-
Royal Society of Chemistry. Enhancing selectivity and efficiency in the electrochemical synthesis of adiponitrile. Available from: [Link]
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Technical Support Center: 2-Acetoxybenzonitrile Waste Management
Answering the call for enhanced safety and procedural clarity in modern research environments, this Technical Support Center guide provides a comprehensive, question-and-answer-based resource for the safe handling and disposal of 2-Acetoxybenzonitrile waste streams. As a Senior Application Scientist, my objective is to blend established safety protocols with practical, field-tested insights, ensuring that every step is not just a directive, but a well-understood component of a self-validating safety system. This guide is designed for the discerning researcher, scientist, and drug development professional who requires both precision in execution and a deep understanding of the underlying chemical principles.
This document serves as your primary resource for managing waste streams containing this compound. Given the compound's dual nature—possessing both an ester and a nitrile functional group—it requires careful consideration to mitigate risks associated with toxicity and reactivity.
Part 1: Foundational Safety & Handling FAQs
This section addresses the most common initial questions regarding the day-to-day handling of this compound and its associated waste.
Q1: What are the primary hazards of this compound I should be aware of?
A1: this compound, like related aromatic nitriles, should be treated as a hazardous compound. The primary concerns are:
-
Toxicity: It is classified as harmful if swallowed, in contact with skin, or inhaled, similar to other acetylbenzonitriles[1][2].
-
Cyanide Release: The nitrile group (-C≡N) can undergo hydrolysis under strongly acidic conditions to release highly toxic hydrogen cyanide (HCN) gas, recognizable by a bitter almond smell[3]. This is the most critical chemical hazard to prevent.
-
Irritation: The compound is expected to be an irritant to the skin and eyes[2].
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound waste?
A2: A risk assessment should always guide PPE selection. However, the minimum required PPE is outlined in the table below.
| PPE Category | Specification | Rationale & Source |
| Hand Protection | Chemical-resistant nitrile gloves.[4][5][6] For prolonged contact or spill cleanup, consider heavier-duty butyl rubber gloves. | Nitrile offers excellent resistance to a wide range of chemicals, including solvents often used with this compound[4][6][7][8]. Butyl rubber is preferred for extended exposure to cyanides[3]. |
| Eye Protection | Chemical splash goggles are mandatory. A full-face shield should be worn over goggles when handling larger volumes (>1 L) or during procedures with a high splash risk. | Protects against accidental splashes of the waste stream, which can cause serious eye irritation[2]. |
| Body Protection | A flame-resistant laboratory coat is the minimum requirement. For tasks with significant splash potential, a chemical-resistant apron or coveralls should be used. | Prevents skin contact and contamination of personal clothing[3][9]. |
| Respiratory | All handling of open containers must be performed inside a certified chemical fume hood. | This is the primary engineering control to prevent inhalation of vapors or any potential off-gassing of volatile compounds or HCN[3][9]. |
Q3: How should I store this compound waste before disposal?
A3: Proper storage is critical to prevent dangerous reactions.
-
Container: Use a dedicated, clearly labeled, and chemically compatible waste container (High-Density Polyethylene - HDPE is suitable for most solvent and aqueous mixtures)[10].
-
Labeling: The container must be labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and a list of any solvents or other constituents[11].
-
Segregation: Crucially, never mix nitrile-containing waste with acidic waste streams. [3][10] Store the container in a designated, well-ventilated secondary containment bin away from acids and strong oxidizing agents[10][12].
Part 2: Troubleshooting Guide for Disposal Procedures
This section addresses specific problems that may arise during the treatment and disposal of this compound waste.
Q1: I noticed a faint smell of bitter almonds near my waste container. What does this mean and what should I do?
A1: This is an emergency situation. A bitter almond smell is the characteristic odor of hydrogen cyanide (HCN) gas, which is extremely toxic[3][13]. It indicates that your waste has likely been acidified.
-
Immediate Action: Do not attempt to handle the container. Evacuate the laboratory immediately and alert your institution's Environmental Health & Safety (EHS) department and emergency response team. Activate any laboratory emergency alarms.
-
Causality: This occurs because the nitrile functional group hydrolyzes under acidic conditions to produce HCN. This underscores the critical importance of segregating nitrile waste from all acidic materials[3].
Q2: I am attempting to neutralize a dilute aqueous waste stream of this compound with sodium hydroxide, but the pH keeps dropping. Why is this happening?
A2: This phenomenon is expected due to the chemistry of the molecule. The 2-acetoxy group is an ester, which undergoes base-catalyzed hydrolysis (saponification). This reaction consumes the hydroxide (your neutralizing agent) and produces acetate and 2-hydroxybenzonitrile. You must continue to add base until the ester hydrolysis is complete before a stable neutral or alkaline pH can be achieved.
Q3: While neutralizing my aqueous waste stream, a white precipitate formed. Is this hazardous?
A3: The formation of a precipitate is likely not a hazardous event, but rather a result of the chemical transformation. The product of the ester hydrolysis is 2-hydroxybenzonitrile. Under neutral or slightly acidic conditions, this product may have limited water solubility, causing it to precipitate out of solution. If you are performing a basic hydrolysis for disposal, the corresponding sodium phenoxide salt should be soluble. The precipitate should be treated as part of the hazardous waste stream.
Part 3: Waste Characterization and Disposal Workflow
Proper disposal begins with correct characterization. The following diagram provides a decision-making workflow for managing your waste stream.
Caption: Decision workflow for this compound waste.
Protocol A: Direct Disposal for Complex or Concentrated Waste Streams
This protocol is for waste that is highly concentrated, dissolved in non-aqueous solvents, or mixed with other hazardous materials (e.g., heavy metals, halogenated solvents) that would interfere with chemical treatment.
-
Segregation: Ensure the waste is collected in a container free from any acidic residues. Do not mix with other waste types[10][14].
-
Containment: Store the waste in a compatible, sealed, and properly labeled hazardous waste container. The label must clearly state "HAZARDOUS WASTE," "this compound," and list all other components and their approximate percentages[11].
-
Storage: Keep the container closed except when adding waste. Store in a designated satellite accumulation area with secondary containment, away from acids[15].
-
Disposal: Contact your institution's EHS office for collection. These wastes are typically disposed of via high-temperature incineration by a licensed hazardous waste management facility[16][17].
Protocol B: Alkaline Hydrolysis for Dilute Aqueous Waste Streams (<5%)
This protocol is designed to reduce the hazard of dilute aqueous streams by converting the nitrile and ester groups into less volatile and less toxic carboxylate and phenolate salts. This procedure must be performed in a chemical fume hood.
-
Preparation:
-
Place the container of dilute aqueous this compound waste in a larger secondary container (an ice bath is recommended to control any exothermic reaction).
-
Use a calibrated pH meter to monitor the reaction.
-
Prepare a 2 M solution of sodium hydroxide (NaOH).
-
-
Initial Neutralization & Hydrolysis:
-
Slowly add the 2 M NaOH solution to the waste while stirring continuously.
-
Monitor the pH. As described in the troubleshooting section, the pH may be slow to rise as the NaOH is consumed by the ester hydrolysis.
-
Continue adding NaOH solution until the pH reaches and remains stable at ≥ 12.
-
-
Reaction:
-
Final Neutralization:
-
After the 12-hour hydrolysis period, check the pH again.
-
If necessary, carefully neutralize the solution to a pH between 5.5 and 9.0 by slowly adding a suitable acid (e.g., 1 M hydrochloric acid). Perform this step slowly to control heat generation.
-
-
Disposal:
-
Once the hydrolysis is complete and the solution is neutralized, it can be collected in a hazardous waste container labeled "Hydrolyzed this compound Waste" and listing the final components (e.g., sodium acetate, sodium 2-hydroxybenzoate, water).
-
Consult your local and institutional regulations. While this treatment reduces the hazard, many jurisdictions will still require the final solution to be collected by EHS for disposal[11][15]. Do not pour down the drain unless you have explicit permission from your EHS office for this specific, treated waste stream.
-
The chemical pathway for this treatment is illustrated below.
Caption: Key stages of alkaline hydrolysis treatment.
References
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- Nitrile Gloves for Chemical Handling. GlovesnStuff.
- Nitrile Gloves: Advancing PPE and Industrial Hand Safety. Nitrile Gloves Dubai.
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- Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace US.
- 2-Acetylbenzonitrile.
- Waste Neutralization Guidance. (2023).
- Cyanide Standard Operating Procedure Template. University of Alabama at Birmingham Environmental Health & Safety.
- Hydrogen Cyanide. SESHA.
- How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety. (2024). Adenna.
- Safety Data Sheet - 4-(4-Acetylphenoxy)benzonitrile. (2024). CymitQuimica.
- Cyanide Hazard Summary. New Jersey Department of Health.
- Safety Data Sheet - 2-Cyanobenzyl cyanide. (2024). Sigma-Aldrich.
- Managing and Disposing of Household Hazardous Waste.
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- Partial hydrolysis of a benzonitrile. ChemSpider Synthetic Pages.
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- Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. (1984). U.S. Environmental Protection Agency.
- Hydrolysis of Benzonitrile. Scribd.
- Chemical Waste Management Guide. Technion - Israel Institute of Technology.
- 3-Acetylbenzonitrile.
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Technical Support Center: Impact of Solvent Choice on 2-Acetoxybenzonitrile Reaction Outcomes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice on navigating the complexities of solvent selection for reactions involving 2-acetoxybenzonitrile. By understanding the underlying principles of solvent-solute interactions, you can optimize your reaction outcomes, troubleshoot common issues, and ensure the integrity of your experimental results.
FAQs: Understanding the Fundamentals of Solvent Selection
Q1: How does the polarity of a solvent affect reactions with this compound?
A1: The polarity of a solvent plays a critical role in reactions involving this compound by influencing the solubility of reactants and stabilizing charged intermediates or transition states.[1] this compound possesses both polar (ester and nitrile groups) and nonpolar (benzene ring) regions.
-
Polar Solvents: These solvents have large dipole moments and can solvate charged species effectively.[2] In reactions where a charged intermediate or transition state is formed, such as in nucleophilic acyl substitution, polar solvents can lower the activation energy and accelerate the reaction rate.[1]
-
Nonpolar Solvents: These solvents have small or zero dipole moments.[2] They are less effective at solvating charged species and are generally used when reactants are nonpolar.[3]
The choice between a polar and nonpolar solvent depends on the specific reaction. For instance, a reaction that proceeds through a polar transition state will be favored by a more polar solvent.[1]
Q2: What is the difference between protic and aprotic solvents, and why is it important for my reaction?
A2: The distinction between protic and aprotic solvents is crucial as it directly impacts the reactivity of nucleophiles, which are often key reagents in reactions with this compound.
-
Polar Protic Solvents: These solvents contain O-H or N-H bonds and can act as hydrogen bond donors.[2][4] Examples include water, alcohols (methanol, ethanol), and carboxylic acids. While they are excellent at solvating both cations and anions, their ability to form hydrogen bonds can "cage" or solvate anionic nucleophiles, reducing their reactivity.[5][6] This can slow down SN2-type reactions.[4] However, they are very effective at stabilizing the transition state in SN1 reactions by solvating both the carbocation intermediate and the leaving group.[4][5]
-
Polar Aprotic Solvents: These solvents have large dipole moments but lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[2] Common examples include acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN).[4] They are good at solvating cations but leave anions relatively "free" and more reactive.[2][6] This makes them ideal for promoting SN2 reactions.[4][5]
The choice between a protic and aprotic solvent can therefore be used to control the reaction pathway, favoring either SN1 or SN2 mechanisms.[4]
Q3: Can the solvent itself react with this compound?
A3: Yes, a phenomenon known as solvolysis can occur, where the solvent acts as the nucleophile. This is particularly common with polar protic solvents like water (hydrolysis) or alcohols (alcoholysis). For instance, in the presence of water, this compound can be hydrolyzed to 2-hydroxybenzonitrile and acetic acid. Similarly, in an alcohol solvent, it can undergo alcoholysis to form an ester of 2-hydroxybenzonitrile. The rate of solvolysis is influenced by the solvent's nucleophilicity and ionizing power.[7] When designing an experiment, it's crucial to choose a solvent that is inert under the reaction conditions if solvolysis is an undesired side reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on solvent choice.
Issue 1: Low or No Product Yield
Q: I am attempting a nucleophilic substitution on the acetyl group of this compound, but I'm getting a very low yield. What could be the issue with my solvent?
A: Low yields in nucleophilic substitution reactions are frequently tied to improper solvent selection, which can either fail to facilitate the reaction or promote unwanted side reactions.[8][9][10]
Possible Causes & Troubleshooting Steps:
-
Poor Solubility of Reactants: If your nucleophile or this compound is not fully dissolved, the reaction will be slow and incomplete.
-
Inappropriate Solvent Polarity/Proticity for the Mechanism: As discussed in the FAQ, the solvent must match the reaction mechanism.
-
For SN2 Reactions (e.g., with strong, anionic nucleophiles): You may be using a polar protic solvent (e.g., ethanol, water), which is solvating and deactivating your nucleophile.
-
For SN1-type Reactions (if applicable): You might be using a nonpolar or polar aprotic solvent that cannot adequately stabilize the carbocation intermediate.
-
Solution: Use a polar protic solvent like water, methanol, or ethanol to facilitate the ionization step.[4]
-
-
-
Solvent-Induced Side Reactions: Your solvent might be participating in the reaction.
-
Solution: If you suspect solvolysis, switch to an inert aprotic solvent. Ensure your solvent is anhydrous if your reagents are water-sensitive.[13]
-
Issue 2: Formation of 2-Hydroxybenzonitrile as a Major Byproduct
Q: My reaction is producing a significant amount of 2-hydroxybenzonitrile instead of my desired product. Why is this happening?
A: The formation of 2-hydroxybenzonitrile is a clear indication of hydrolysis , where water is acting as a nucleophile and cleaving the ester bond of this compound.
Possible Causes & Troubleshooting Steps:
-
Use of Protic Solvents or Presence of Water: You are likely using a protic solvent that contains water, or your aprotic solvent is not anhydrous.
-
Solution 1 (Change Solvent): If the reaction chemistry allows, switch to a polar aprotic solvent such as acetonitrile, acetone, or THF.[14]
-
Solution 2 (Ensure Anhydrous Conditions): If a protic solvent is necessary for other reasons, or if you are using an aprotic solvent, you must ensure it is rigorously dry. Use anhydrous grade solvents and dry all glassware thoroughly before use.[13] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from entering the reaction.[13]
-
Issue 3: Reaction is Too Slow or Stalls
Q: My reaction with this compound is proceeding very slowly or appears to stop before all the starting material is consumed. Can the solvent be the cause?
A: Yes, the solvent has a profound effect on reaction kinetics.[1] A slow or stalled reaction often points to a solvent that is hindering the reaction mechanism.
Possible Causes & Troubleshooting Steps:
-
Suboptimal Solvent for Transition State Stabilization: The solvent may not be effectively stabilizing the transition state of the rate-determining step.
-
Solution: Consider the mechanism. If the transition state involves the development of charge, increasing the solvent polarity can accelerate the reaction.[1] For example, moving from THF to the more polar acetonitrile or DMF could increase the rate.
-
-
Nucleophile Deactivation by a Protic Solvent: As mentioned previously, if you are using a strong, anionic nucleophile in a protic solvent (e.g., methanol), it is likely being deactivated by hydrogen bonding.
-
Solution: Switch to a polar aprotic solvent like DMSO or DMF to "free" the nucleophile and increase its reactivity.[15]
-
-
Poor Heat Transfer: If the reaction requires heating, a solvent with a low boiling point may not allow the reaction to reach the necessary temperature.
-
Solution: Choose a solvent with a higher boiling point that is appropriate for the required reaction temperature. For example, if a reaction is slow in refluxing acetone (b.p. 56 °C), switching to acetonitrile (b.p. 82 °C) or DMF (b.p. 153 °C) could be beneficial, provided they are compatible with the reaction chemistry.
-
Data & Protocols
Solvent Properties Reference Table
The selection of an appropriate solvent often involves balancing multiple properties. This table provides a quick reference for common solvents.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant | Relative Polarity | Type |
| Water | H₂O | 100 | 80.1 | 1.000 | Polar Protic |
| Methanol | CH₃OH | 65 | 32.7 | 0.762 | Polar Protic |
| Ethanol | C₂H₅OH | 78 | 24.5 | 0.654 | Polar Protic |
| Acetonitrile (ACN) | CH₃CN | 82 | 37.5 | 0.460 | Polar Aprotic |
| Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | 0.386 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 46.7 | 0.444 | Polar Aprotic |
| Acetone | C₃H₆O | 56 | 20.7 | 0.355 | Polar Aprotic |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 | 0.309 | Polar Aprotic |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | 0.207 | Polar Aprotic |
| Toluene | C₇H₈ | 111 | 2.4 | 0.099 | Nonpolar |
| Hexane | C₆H₁₄ | 69 | 1.9 | 0.009 | Nonpolar |
Data compiled from various sources.[16][17]
Experimental Protocol: Screening Solvents for a Nucleophilic Substitution Reaction
This protocol outlines a general procedure for screening different solvents to optimize the yield of a reaction between this compound and a generic nucleophile (Nu⁻).
Objective: To determine the optimal solvent for the reaction by comparing product yield in a selection of polar protic and polar aprotic solvents.
Materials:
-
This compound
-
Nucleophile (e.g., sodium azide, potassium cyanide)
-
Anhydrous Solvents: Methanol, Acetonitrile, DMF
-
Reaction vials, stir bars, heating block
-
TLC plates, appropriate eluent system, and visualization method
-
Internal standard for GC or HPLC analysis (optional, for quantitative analysis)
Procedure:
-
Setup: In three separate, dry reaction vials equipped with stir bars, add this compound (1 equivalent).
-
Solvent Addition: To each vial, add an equal volume of one of the anhydrous solvents (Methanol to vial 1, Acetonitrile to vial 2, DMF to vial 3) to achieve the same concentration in each.
-
Reagent Addition: Add the nucleophile (e.g., 1.1 equivalents) to each vial while stirring.
-
Reaction: Stir all reactions at a set temperature (e.g., 50 °C) for a predetermined time (e.g., 4 hours).
-
Monitoring: At regular intervals (e.g., every hour), take a small aliquot from each reaction mixture and spot it on a TLC plate to monitor the consumption of the starting material and the formation of the product.
-
Work-up: After the reaction time has elapsed, quench the reactions appropriately (e.g., by adding water) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the crude product mixtures by TLC, GC, or HPLC to determine the relative conversion and yield in each solvent.
Expected Outcome: The reaction in the polar aprotic solvents (Acetonitrile, DMF) is expected to show a higher conversion to the desired product compared to the polar protic solvent (Methanol), assuming an SN2 mechanism.
Visualizing Solvent Effects
Decision Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent based on the reaction mechanism and reagent properties.
Caption: A decision tree for selecting a reaction solvent.
The Impact of Solvent on Nucleophile Reactivity
This diagram illustrates how different solvent types interact with and affect an anionic nucleophile.
Caption: Solvation of a nucleophile in protic vs. aprotic solvents.
References
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Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]
-
Allen. (n.d.). Organic Solvents: Types, Uses, & Properties Explained. Retrieved from [Link]
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Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]
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Utah Tech University. (n.d.). Physical Properties of Organic Solvents. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]
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Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
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Chemistry LibreTexts. (2022, July 20). 2.6: Physical properties of organic compounds. Retrieved from [Link]
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Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
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University of Calgary. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Retrieved from [Link]
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Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]
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ResearchGate. (n.d.). The effect of reaction solvent on benzonitrile conversion as a function.... Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
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Reddit. (2024, November 20). What are some common causes of low reaction yields? Retrieved from [Link]
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ResearchGate. (n.d.). Solvent optimization for the synthesis of 2-benzylidene malononitrile a.. Retrieved from [Link]
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RJPN. (2023, May 2). Solvent Effect on Kinetics and Mechanism of Hydrolysis of Biologically Active Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent on direct synthesis of benzonitrile (BT). Reaction conditions. Retrieved from [Link]
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PubMed. (n.d.). S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. Retrieved from [Link]
-
MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Concerted SN2 mechanism for the hydrolysis of acid chlorides. Comparison of reactivities calculated by the density functional theory with experimental data. Retrieved from [Link]
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MDPI. (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Retrieved from [Link]
-
NIH. (n.d.). Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. Retrieved from [Link]
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ResearchGate. (2025, August 10). The ammonolysis of esters in liquid ammonia. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
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PubMed. (n.d.). Hydrolysis and Solvent-Dependent 2'----5'and 3'----5' Acyl Migration in Prodrugs of 9-beta-D-arabinofuranosyladenine. Retrieved from [Link]
-
Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct Evidence of 2-Cyano-2-Propoxy Radical Activity During AIBN-Based Oxidative Stress Testing in Acetonitrile–Water Solvent Systems. Retrieved from [Link]
-
UvA-DARE. (2024, May 13). Solvent Effect on Electrochemical CO2 Reduction Reaction. Retrieved from [Link]
-
STORRE. (n.d.). Kinetic and product analytical studies of the solvolysis of 2-adamantyl azoxytosylate and related compounds in a range of solvents. Retrieved from [Link]
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Validation & Comparative
A Tale of Two Acetylators: A Comparative Guide to Acetic Anhydride and 2-Acetoxybenzonitrile
In the landscape of synthetic chemistry, the acetylation of nucleophiles—a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials—is dominated by a handful of highly effective reagents. Among these, acetic anhydride stands as a ubiquitous and powerful acetylating agent. This guide provides an in-depth, data-driven comparison of the well-established acetic anhydride with a lesser-known potential acetylating agent, 2-acetoxybenzonitrile. While the former is a workhorse in countless laboratories, the latter presents an interesting case study in reactivity and leaving group potential. This analysis aims to provide researchers, scientists, and drug development professionals with a clear, objective understanding of the performance, mechanisms, and practical considerations for both molecules.
At a Glance: The Contenders
Acetic Anhydride is a colorless liquid with a pungent odor, widely recognized for its high reactivity and versatility in acetylating a broad range of substrates, including alcohols, phenols, and amines.[1][2] Its utility is underscored by its role in the industrial synthesis of compounds like aspirin and cellulose acetate.[1][3]
This compound , a crystalline solid, is less commonly encountered as an acetylating agent. Its potential in this role is theoretically plausible due to its acetyl group. However, as this guide will explore, its reactivity is significantly influenced by the nature of its leaving group.
Performance Comparison: A Mechanistic and Data-Driven Analysis
The efficacy of an acetylating agent is fundamentally tied to two key factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group.[4] A superior leaving group is a weaker base, which corresponds to a lower pKa of its conjugate acid.[4]
| Acetylating Agent | Leaving Group | Conjugate Acid of Leaving Group | pKa of Conjugate Acid | Reactivity |
| Acetic Anhydride | Acetate (CH₃COO⁻) | Acetic Acid (CH₃COOH) | ~4.76 | High |
| This compound | 2-Cyanophenoxide (NCC₆H₄O⁻) | 2-Cyanophenol (NCC₆H₄OH) | ~6.86 - 7.17[1][5][6][7] | Low (Predicted) |
The data clearly indicates that acetic acid is a significantly stronger acid than 2-cyanophenol. Consequently, the acetate ion is a much weaker base and a better leaving group than the 2-cyanophenoxide ion. This fundamental difference in leaving group ability underpins the predicted disparity in the acetylating strength of these two reagents.
Acetic Anhydride: The Gold Standard
Acetic anhydride's reactivity stems from the excellent leaving group potential of the acetate ion, which is resonance-stabilized. The mechanism of acetylation with acetic anhydride typically proceeds via a nucleophilic acyl substitution.[8]
Mechanism of Acetylation using Acetic Anhydride
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A Researcher's Guide to the Comparative Reactivity of Substituted Benzonitrile Derivatives
An In-Depth Technical Guide
For researchers, scientists, and professionals in drug development, a deep understanding of the nuanced reactivity of benzonitrile derivatives is paramount. These compounds, characterized by a cyano group (-C≡N) attached to a benzene ring, are pivotal building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] The synthetic utility of the benzonitrile core can be finely tuned by the nature and position of substituents on the aromatic ring. These modifications influence the electron density of both the nitrile group and the benzene ring, thereby dictating the compound's susceptibility to various reactions, including hydrolysis, reduction, and nucleophilic aromatic substitution.[2]
This guide provides a comparative analysis of the reactivity of benzonitrile derivatives in these key chemical transformations. It is designed to move beyond simple protocols, explaining the causality behind experimental choices and providing the quantitative data necessary for the rational design of novel molecules.
Fundamental Principles: The Electronic Influence of Substituents
The reactivity of a substituted benzonitrile is a direct consequence of the electronic effects—inductive and resonance—exerted by its substituents. These effects modulate the electron density across the molecule, influencing the rates and, in some cases, the pathways of chemical reactions.[2]
-
Inductive Effects: This effect is transmitted through the sigma (σ) bonds. Electronegative substituents (e.g., -NO₂, -CF₃, halogens) pull electron density away from the ring (electron-withdrawing, -I effect), while alkyl groups push electron density toward the ring (electron-donating, +I effect).[3][4]
-
Resonance Effects: This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. Substituents with lone pairs (e.g., -OH, -NH₂) can donate electron density into the ring (+R effect), whereas groups with π-bonds to electronegative atoms (e.g., -NO₂, -C=O, -CN) can withdraw electron density from the ring (-R effect).[3]
The interplay of these effects determines whether a substituent is ultimately "activating" (making the ring more reactive towards electrophiles) or "deactivating" (making it less reactive).[4] The nitrile group itself is strongly electron-withdrawing through both inductive and resonance effects, which deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution.[1]
Caption: Electronic effects of substituents on the benzonitrile ring.
Comparative Reactivity in Acid-Catalyzed Hydrolysis
The hydrolysis of a nitrile to its corresponding carboxylic acid is a fundamental transformation, proceeding through a benzamide intermediate.[5] The influence of substituents on the reaction rate is remarkably dependent on the reaction conditions, specifically the acid concentration. This reveals a shift in the rate-determining step of the mechanism.
Mechanistic Insights: In acid-catalyzed hydrolysis, the reaction is initiated by protonation of the nitrile nitrogen, followed by nucleophilic attack by water.[6]
-
In highly concentrated acid (e.g., >18 M H₂SO₄): The nitrile is almost fully protonated. The rate-determining step becomes the nucleophilic attack of a water molecule (or HSO₄⁻) on the highly electrophilic protonated nitrile carbon.[1][7] In this regime, electron-withdrawing groups (EWGs) stabilize the transition state by further increasing the electrophilicity of the nitrile carbon, thus accelerating the reaction.[1][7]
-
In less concentrated acid (e.g., <15 M H₂SO₄): The initial protonation of the nitrile nitrogen becomes more critical and can be the rate-determining step.[1][8] Here, electron-donating groups (EDGs) can increase the basicity of the nitrogen, facilitating protonation and accelerating the overall reaction rate.[1]
This mechanistic dichotomy is clearly illustrated by comparing the hydrolysis rates of various para-substituted benzonitriles in different acid strengths.
Data Presentation: Hydrolysis Rate Constants
| Substituent (p-X) | Hammett Constant (σp) | Rate Constant (k_obs x 10⁵ s⁻¹) in 10.0 M H₂SO₄ | Rate Constant (k_obs x 10⁵ s⁻¹) in 18.2 M H₂SO₄ |
| -OCH₃ | -0.27 | 15.60 | 58.75 |
| -CH₃ | -0.17 | 10.03 | 74.52 |
| -H | 0.00 | 4.90 | 104.30 |
| -Cl | +0.23 | 2.73 | 142.92 |
| -Br | +0.23 | 2.47 | 150.11 |
| -CF₃ | +0.54 | 1.70 | 178.40 |
| (Data synthesized from reference[7]) |
As the data shows, in 10.0 M H₂SO₄, the electron-donating methoxy group leads to the fastest rate, while the electron-withdrawing trifluoromethyl group results in the slowest. The trend reverses in 18.2 M H₂SO₄, where the trifluoromethyl-substituted derivative is the most reactive.
Caption: General mechanism for acid-catalyzed hydrolysis of benzonitriles.
Experimental Protocol: Kinetic Analysis of Benzonitrile Hydrolysis by UV-Vis Spectrophotometry
This protocol describes a method to determine the pseudo-first-order rate constants for the hydrolysis of a substituted benzonitrile.
-
Preparation of Acid Solutions: Prepare sulfuric acid solutions of the desired molarity (e.g., 18.2 M and 10.0 M) by carefully diluting concentrated (98%) sulfuric acid with distilled water under cooling. Accurately determine the final concentration by titration against a standardized sodium hydroxide solution.
-
Preparation of Stock Solution: Prepare a stock solution (e.g., 5.0 x 10⁻² M) of the chosen p-substituted benzonitrile in a suitable solvent like HPLC-grade methanol.
-
Reaction Setup: Place 3 mL of the sulfuric acid solution into a quartz cuvette. Thermostat the cuvette in a spectrophotometer's cell holder at a constant temperature (e.g., 25.0 ± 0.1 °C).[7]
-
Initiation and Monitoring: Inject a small aliquot (e.g., 5 µL) of the benzonitrile stock solution into the cuvette and mix rapidly. Immediately begin recording the absorbance of the solution at the wavelength of maximum absorbance (λ_max) for the product benzamide at appropriate time intervals.[7] Good isosbestic points should be observed, indicating a clean conversion from starting material to a single product.[7]
-
Data Analysis: The pseudo-first-order rate constant (k_obs) can be calculated by plotting ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the final absorbance. The slope of this line will be -k_obs.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The nitrile group is a powerful activating group for nucleophilic aromatic substitution (SNAr), a reaction where a nucleophile replaces a leaving group on an aromatic ring.[1][7] This reaction is the conceptual opposite of electrophilic substitution.[9]
Mechanistic Insights: The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: A nucleophile attacks the carbon atom bearing the leaving group. This is the rate-determining step.[10]
-
Intermediate Formation: A resonance-stabilized negative intermediate, known as a Meisenheimer complex, is formed.[7][9]
-
Elimination: The leaving group departs, restoring the aromaticity of the ring.
The stability of the Meisenheimer complex is the key to the reaction's feasibility. The nitrile group, particularly when positioned ortho or para to the leaving group, effectively stabilizes the negative charge of the intermediate through resonance.[9][10] The reactivity is dramatically enhanced by the presence of additional strong EWGs (like -NO₂), which provide further resonance stabilization.[2][9]
Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Data Presentation: Relative SNAr Rates
| Compound | Relative Rate | Rationale |
| Fluorobenzene | 1 | No activating group other than the leaving group. |
| 4-Fluorobenzonitrile | ~7 x 10³ | The -CN group at the para position strongly stabilizes the Meisenheimer complex. |
| 1-Fluoro-2,4-dinitrobenzene | ~2 x 10⁹ | Two -NO₂ groups (one ortho, one para) provide extensive resonance stabilization for the negative charge, leading to a massive rate increase. |
| (Relative rates are illustrative, based on established principles of SNAr reactivity.[9]) |
Interestingly, in SNAr, the typical leaving group trend is reversed (F > Cl > Br > I).[10] This is because the highly electronegative fluorine atom makes the attached carbon more electrophilic, accelerating the rate-determining nucleophilic attack, which outweighs its poor ability as a leaving group in the fast, second step.[10]
Experimental Protocol: Synthesis of N-Aryl Amine via SNAr
This protocol describes the reaction of 4-fluorobenzonitrile with morpholine.
-
Reaction Setup: To a solution of 4-fluorobenzonitrile (1.0 mmol) in 5 mL of dimethyl sulfoxide (DMSO) in a round-bottom flask, add morpholine (1.2 mmol) and potassium carbonate (1.5 mmol) as a base.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature and pour it into 50 mL of cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and dry it under vacuum to yield the 4-(morpholin-4-yl)benzonitrile product.
-
Purification: If necessary, the product can be further purified by recrystallization from ethanol.
Comparative Reactivity in Reduction to Amines
The reduction of the nitrile group to a primary amine is a crucial synthetic transformation, providing access to benzylamine derivatives. Common methods include catalytic hydrogenation or the use of metal hydrides.[11]
Mechanistic Insights:
-
Catalytic Hydrogenation: The benzonitrile is adsorbed onto the surface of a metal catalyst (e.g., Pd, Pt, Ni), where it reacts with hydrogen gas.
-
Metal Hydride Reduction (e.g., LiAlH₄): This involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent onto the electrophilic nitrile carbon.
Substituent Effects: The electrophilicity of the nitrile carbon is the dominant factor. Therefore, electron-withdrawing groups (EWGs) on the aromatic ring increase the partial positive charge on the nitrile carbon, making it more susceptible to reduction and thus accelerating the reaction.[1] Conversely, electron-donating groups (EDGs) decrease the electrophilicity and can lead to slower reaction rates or require harsher conditions.
Data Presentation: Catalytic Hydrogenation Yields
| Substituent (p-X) | Product | Yield (%) | Rationale for Yield Variation |
| -NO₂ | 4-(aminomethyl)aniline | High* | Both -NO₂ and -CN are reduced. The EWG nature of -NO₂ activates the -CN for reduction. |
| -Cl | 4-chlorobenzylamine | >90% | The EWG nature of -Cl facilitates the reduction. |
| -H | Benzylamine | ~90% | Baseline reactivity. |
| -CH₃ | 4-methylbenzylamine | ~85% | The weakly donating -CH₃ group slightly deactivates the nitrile carbon. |
| -OCH₃ | 4-methoxybenzylamine | ~80% | The strongly donating -OCH₃ group reduces the electrophilicity of the nitrile carbon, potentially leading to lower yields or longer reaction times. |
| (Data represents typical yields under standard catalytic hydrogenation conditions (H₂, Pd/C, ethanol). The reduction of a nitro group is also expected under these conditions.[12][13]) |
digraph "Reduction_Workflow" { graph [rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#34A853", penwidth=1.5];Start [label="Substituted Benzonitrile\n(Ar-CN)"]; Reagents [label="Reducing Agent\n(e.g., H₂/Pd/C or LiAlH₄)"]; Product [label="Substituted Benzylamine\n(Ar-CH₂NH₂)"];
Start -> Reagents [style=dotted, arrowhead=none]; Reagents -> Product; Start -> Product [label="Reduction"]; }
Caption: General workflow for the reduction of benzonitriles.
Experimental Protocol: Reduction of 4-Chlorobenzonitrile via Catalytic Hydrogenation
-
Catalyst Preparation: In a hydrogenation flask, suspend 10% Palladium on carbon (Pd/C) (5 mol%) in 20 mL of ethanol.
-
Reaction Setup: Add 4-chlorobenzonitrile (1.0 mmol) to the flask.
-
Hydrogenation: Seal the flask, evacuate the air, and replace it with hydrogen gas from a balloon or a hydrogenation apparatus. Stir the mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-chlorobenzylamine. The product can be purified by distillation or conversion to its hydrochloride salt.
Conclusion
The reactivity of substituted benzonitriles is a nuanced interplay of inductive and resonance effects conferred by the substituents on the aromatic ring.[1] A predictive understanding of these compounds requires careful consideration of not only the substituent's electronic nature but also the specific demands of the reaction mechanism.
-
For acid-catalyzed hydrolysis , the impact of substituents is condition-dependent, with EDGs accelerating the reaction in lower acid concentrations and EWGs dominating in highly acidic media.[1]
-
For nucleophilic aromatic substitution , the nitrile group acts as a powerful activating group, and its effect is amplified by other electron-withdrawing substituents that stabilize the key Meisenheimer intermediate.[7]
-
For reduction to amines , reactivity is more straightforward, with electron-withdrawing groups consistently accelerating the rate of reduction by enhancing the electrophilicity of the nitrile carbon.[1]
This guide provides a foundational understanding and practical data for researchers and professionals working with these versatile chemical building blocks, enabling more efficient and rational synthetic design.
References
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- Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. Benchchem.
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Hammett plot for the hydration of para-substituted benzonitriles... ResearchGate. Available from: [Link]
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Validity of the Hammett equation for isolated molecules: basicity of 3- and 4-substituted benzonitriles. RSC Publishing. Available from: [Link]
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Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available from: [Link]
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Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). Zeitschrift für Naturforschung. Available from: [Link]
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What gas evolved during the alkaline hydrolysis of benzonitrile? Explain the mechanism. Study.com. Available from: [Link]
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The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]
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Nucleophilic Aromatic Substitution. YouTube. Available from: [Link]
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Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
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In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p... Chemistry Stack Exchange. Available from: [Link]
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Substituent Effects on the Hydrolysis of m-Substituted Benzonitriles in Sulfuric Acid Solutions at 25.0 ± 0.1. Jordan Journal of Chemistry (JJC). Available from: [Link]
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Method of Preparation of Amines. NCERT. Available from: [Link]
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Oxidation and Reduction of Substituted Benzenes. Chemistry LibreTexts. Available from: [Link]
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Redox Reactions of Substituted Benzenes. YouTube. Available from: [Link]
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A Comparative Guide to Alternative Reagents for the Synthesis of Deferasirox Intermediates
For Researchers, Scientists, and Drug Development Professionals
Deferasirox, marketed under trade names like Exjade®, is a cornerstone oral chelating agent for managing chronic iron overload in patients undergoing long-term blood transfusions.[1][2] The synthesis of this critical therapeutic, chemically known as 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid, traditionally involves the formation of a key benzoxazinone intermediate.[3][4] This guide provides an in-depth comparison of established and alternative reagents for the synthesis of these intermediates, focusing on enhancing efficiency, safety, and environmental sustainability.
The Conventional Synthetic Pathway: A Baseline for Comparison
The most widely recognized route to Deferasirox involves a two-step process. First is the formation of the intermediate 2-(2-hydroxyphenyl)benz[e][5]oxazin-4-one, followed by its reaction with 4-hydrazinobenzoic acid to form the final triazole ring structure.[3][4][6]
The synthesis of the benzoxazinone intermediate is conventionally achieved by reacting salicyloyl chloride with salicylamide.[4][5] Salicyloyl chloride is often prepared in situ from salicylic acid using a chlorinating agent like thionyl chloride (SOCl₂) in the presence of a base such as pyridine, typically under reflux conditions in a solvent like toluene or xylene.[6][7]
Limitations of the Conventional Method: While effective, this standard protocol presents several challenges:
-
Harsh Reagents: Thionyl chloride is a corrosive and hazardous reagent.[5]
-
High Temperatures: The reaction often requires elevated temperatures (reflux), increasing energy consumption.[7]
-
Byproduct Formation: Competing side reactions can lead to the formation of impurities, complicating purification and reducing overall yield.[5]
-
Environmental Concerns: The use of chlorinated solvents and reagents like pyridine raises environmental and waste disposal issues.
Below is a diagram illustrating the conventional synthetic pathway.
Caption: Conventional two-step synthesis of Deferasirox.
Alternative Reagents and Methodologies: A Comparative Analysis
Driven by the principles of green chemistry and process optimization, researchers have explored several alternatives to the conventional reagents. This section compares these alternatives, providing experimental data and protocols.
Phase Transfer Catalysis (PTC) for Intermediate Synthesis
Rationale and Mechanism: Phase transfer catalysis offers a powerful alternative for the synthesis of the 2-(2-hydroxyphenyl)benz[e]oxazin-4-one intermediate. This method avoids the need for harsh, anhydrous conditions and can improve reaction rates and yields. A phase transfer catalyst, such as a quaternary ammonium salt (e.g., a tetraalkyl ammonium halide), facilitates the transfer of a reactant (in this case, the deprotonated salicylamide anion) from an aqueous or solid phase to an organic phase where the reaction with salicyloyl chloride occurs.[8] This technique can stabilize the reaction and control the formation of byproducts.[8]
Comparative Data:
| Parameter | Conventional Method (Thionyl Chloride/Pyridine) | Phase Transfer Catalysis Method |
| Catalyst/Base | Pyridine | Tetraalkyl ammonium halide / Metal base |
| Solvent | Toluene, Xylene[7] | Dichloromethane, Toluene[8] |
| Temperature | Reflux (110-140°C)[7] | 75-120°C[8] |
| Yield (Intermediate) | ~55%[6] | >99% (as metal salt) with <1% uncyclized impurity[8] |
| Key Advantage | Established procedure | Higher yield, milder conditions, better impurity control |
Experimental Protocol: Synthesis of Intermediate via PTC
-
To a solution of salicyloyl chloride in a suitable solvent (e.g., toluene), add salicylamide and a phase transfer catalyst (e.g., tetra-n-butylammonium bromide, 0.05 eq).[8]
-
Add a metal base (e.g., potassium carbonate) to the mixture.
-
Heat the reaction mixture to between 75-120°C and stir until completion, monitoring by TLC or HPLC.[8]
-
Upon completion, the reaction mixture contains the metal salt of the intermediate, which can be isolated or used directly in the next step.[8]
Hexamethyldisilazane (HMDS) as an Amidating Reagent
Rationale and Mechanism: An innovative approach bypasses the direct use of salicylamide. Instead, salicyloyl chloride is reacted with an amidating reagent like hexamethyldisilazane (HMDS) to form a disalicylimide intermediate.[5][6] This intermediate then reacts with 4-hydrazinobenzoic acid to yield Deferasirox. This route offers a "one-pot" synthesis potential, streamlining the process.[6] HMDS acts as a silylating agent and a source of ammonia, facilitating the formation of the amide bond under milder conditions. However, it is noted that HMDS is a corrosive reagent.[5]
Comparative Data:
| Parameter | Conventional Method (Salicylamide) | HMDS Method |
| Key Reagent | Salicylamide | Hexamethyldisilazane (HMDS)[5][6] |
| Intermediate | 2-(2-hydroxyphenyl)benz[e]oxazin-4-one | Disalicylimide[5] |
| Catalyst (Final Step) | None (thermal) | Weak acid (e.g., Trifluoroacetic acid)[5] |
| Solvent | Toluene, Xylene | Toluene (for one-pot), Ethanol[5][6] |
| Overall Yield | ~44%[6] | Not explicitly stated, but presented as an improved process. |
| Key Advantage | Uses readily available starting material | Potential for a one-pot synthesis, process simplification.[6] |
Experimental Protocol: One-Pot Synthesis via HMDS
-
Prepare salicyloyl chloride from salicylic acid and thionyl chloride in a solvent like toluene. A catalyst such as DMF or pyridine can be used.[6]
-
Without isolating the salicyloyl chloride, add hexamethyldisilazane (HMDS) to the reaction mixture to form the disalicylimide intermediate.[6]
-
Following the formation of the intermediate, add 4-hydrazinobenzoic acid and a suitable solvent like ethanol, along with an acid catalyst (e.g., trifluoroacetic acid).[5][6]
-
Heat the mixture to reflux until the formation of Deferasirox is complete.
-
Cool the mixture to precipitate the product, which is then isolated by filtration.[5]
Sonochemistry: Ultrasound-Assisted Synthesis
Rationale and Mechanism: The application of ultrasonic irradiation offers a green and efficient alternative for chemical synthesis. Ultrasound waves create acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—which generates localized high temperatures and pressures. This phenomenon can dramatically accelerate reaction rates, improve yields, and often allows for reactions to occur at lower bulk temperatures. A study has reported the preparation of Deferasirox nanoparticles using this method, highlighting it as simple, fast, and low-cost.
Comparative Data:
| Parameter | Conventional Method (Thermal Heating) | Ultrasound-Assisted Method |
| Energy Source | Conventional heating (reflux) | Ultrasonic irradiation |
| Reaction Time | Several hours (e.g., 5 hours at reflux)[9] | Optimized at 45 minutes |
| Temperature | High (e.g., 80-85°C)[5] | Ambient or slightly elevated bulk temperature |
| Product Form | Crystalline solid | Nanoparticles |
| Key Advantage | Well-established | Significant reduction in reaction time, energy efficiency, nanoparticle synthesis. |
Experimental Protocol: Ultrasound-Assisted Deferasirox Synthesis While the cited study focuses on preparing nanoparticles from existing Deferasirox, the principle can be applied to the synthesis steps.
-
Combine the reactants for either the intermediate or final synthesis step in a suitable solvent in a reaction vessel.
-
Place the vessel in an ultrasonic bath.
-
Apply ultrasonic irradiation (e.g., 20-40 kHz) for a specified duration (e.g., 45 minutes) at a controlled temperature.
-
Monitor the reaction progress via TLC or HPLC.
-
Upon completion, isolate the product using standard workup procedures.
Workflow and Reagent Selection Guide
Choosing the optimal synthetic route depends on the specific priorities of the laboratory, such as yield, cost, safety, or environmental impact. The following flowchart provides a decision-making framework.
Caption: Decision guide for selecting a synthetic method.
Conclusion
The synthesis of Deferasirox intermediates has evolved beyond traditional methods that rely on harsh reagents and conditions. Alternative methodologies utilizing phase transfer catalysis, advanced amidating reagents like HMDS, and green techniques such as sonochemistry present compelling advantages. Phase transfer catalysis stands out for its ability to significantly improve yields and purity under milder conditions. The HMDS route offers an elegant simplification for a potential one-pot process, while ultrasound-assisted synthesis provides a rapid and energy-efficient pathway. The selection of a particular method will depend on a laboratory's specific goals, balancing the need for high yield, process efficiency, cost-effectiveness, and commitment to sustainable chemical practices.
References
- Khatamifar, M., Ranjbar, Z. R., & Fatemi, S. J. (2013). Preparation of Deferasirox in nano-scale by ultrasonic irradiation and optimization the amount and reaction time parameters. Ultrasonics Sonochemistry, 20(2), 696-702.
-
Novartis AG. (2009). Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-[3][10]triazol-1-yl]benzoic acid. European Patent Office.
- Cadila Healthcare Limited. (2013). Process For Preparation Of Pure Deferasirox. Quick Company.
- Nanjing Hairun Pharmaceutical Co., Ltd. (2015). Preparation method of deferasirox and intermediate compound of deferasirox.
- Cipla Limited. (2016). Process for the preparation of deferasirox.
- ResearchGate. (n.d.). Synthesis of deferasirox.
- Teva Pharmaceutical Industries Ltd. (2014). Processes for the preparation of deferasirox, and deferasirox polymorphs.
- Teva Pharmaceutical Industries Ltd. (2012). Processes for the preparation of deferasirox, and deferasirox polymorphs.
- Hetero Research Foundation. (2011). Process for the preparation of 4-[3,5-bis(2-hydroxyphenyl)-1h-1,2,4-triazol-1-yl]-benzoic acid and its amine salts.
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Efficacy comparison of 2-Acetoxybenzonitrile in different synthetic routes
An In-Depth Guide to the Synthetic Efficacy of 2-Acetoxybenzonitrile Production
For professionals in chemical synthesis and drug development, the efficient production of key intermediates is paramount. This compound, also known as 2-cyanophenyl acetate, is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring nitrile and acetate functional groups, offers versatile reactivity. This guide provides a comprehensive comparison of the primary synthetic routes to this compound, offering an in-depth analysis of their efficacy, supported by mechanistic insights and detailed experimental protocols.
Overview of Primary Synthetic Strategies
The synthesis of this compound predominantly follows two logical pathways, distinguished by their starting materials: the direct, single-step acetylation of a precursor already containing the nitrile group, or a multi-step approach that constructs the nitrile from an aldehyde functional group before acetylation. Each route presents distinct advantages and challenges in terms of yield, purity, operational complexity, and cost.
Caption: High-level overview of the two primary synthetic routes to this compound.
Route 1: Direct Acetylation of 2-Hydroxybenzonitrile
This is the most straightforward and atom-economical approach, involving the direct esterification of the phenolic hydroxyl group of 2-hydroxybenzonitrile (2-cyanophenol).
Mechanistic Rationale and Experimental Design
The core of this reaction is a nucleophilic acyl substitution. The phenolic oxygen of 2-hydroxybenzonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acetylating agent.
-
Choice of Acetylating Agent: Acetic anhydride is commonly preferred over acetyl chloride in a laboratory setting. While acetyl chloride is more reactive, it is also more corrosive, moisture-sensitive, and produces corrosive HCl gas as a byproduct. Acetic anhydride is easier to handle and its byproduct, acetic acid, is less problematic to remove.
-
Catalysis: The reaction can be catalyzed by either a base or an acid.
-
Base Catalysis (e.g., Pyridine, Triethylamine): A base deprotonates the phenol, forming a more nucleophilic phenoxide ion, which dramatically accelerates the rate of attack on the acetic anhydride. Pyridine is a classic choice, acting as both a catalyst and a solvent.
-
Acid Catalysis (e.g., conc. H₂SO₄): An acid protonates the carbonyl oxygen of the acetic anhydride, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the neutral phenol.
-
The choice between base and acid catalysis often depends on the stability of the substrate and the desired workup procedure. For simple phenols, both methods are highly effective.
Caption: Typical experimental workflow for the direct acetylation of 2-hydroxybenzonitrile.
Experimental Protocol: Base-Catalyzed Acetylation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxybenzonitrile (1.0 eq) in pyridine (3-5 volumes). Cool the flask in an ice bath.
-
Addition of Reagent: Slowly add acetic anhydride (1.1-1.2 eq) to the stirred solution.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice water with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic extracts and wash successively with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove acetic acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Route 2: Multi-step Synthesis from Salicylaldehyde
Mechanistic Rationale and Experimental Design
This synthesis is a sequence of three distinct chemical transformations:
-
Step 2a: Oximation: Salicylaldehyde is reacted with hydroxylamine (usually from hydroxylamine hydrochloride) to form salicylaldoxime. This is a standard condensation reaction where the nitrogen of hydroxylamine attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the oxime. A mild base is typically added to free the hydroxylamine from its salt.[1]
-
Step 2b: Dehydration of the Oxime: The salicylaldoxime is then dehydrated to form the nitrile functional group (-C≡N). This is the critical step, and various dehydrating agents can be employed. A common and effective method involves heating the oxime with acetic anhydride.[2] This choice is particularly strategic because the reagent required for the final acetylation step can also drive the formation of the nitrile. Other reagents like thionyl chloride or phosphorus oxychloride can also be used, but may require harsher conditions or more complex workups.[1]
-
Step 2c: Acetylation: If acetic anhydride is used for the dehydration, it will also acetylate the phenolic hydroxyl group, potentially in the same pot, to yield the final product. If other dehydrating agents are used, a separate acetylation step, as described in Route 1, is required. The one-pot dehydration-acetylation is highly efficient. A patent describes a process where salicylaldoxime is heated in acetic anhydride, directly yielding 2-cyanophenol after hydrolysis, with an 87% yield for the dehydration step.[2] Combining this with an acetylation step makes the route compelling.
Experimental Protocol: One-Pot Dehydration and Acetylation
-
Oximation: Dissolve salicylaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in a suitable solvent like aqueous ethanol. Add a base such as sodium acetate (1.2 eq) and stir at room temperature until oxime formation is complete (monitor by TLC). Isolate the salicylaldoxime intermediate by filtration after precipitation in water.
-
Dehydration/Acetylation: In a flask equipped with a reflux condenser, suspend the dried salicylaldoxime (1.0 eq) in acetic anhydride (3-4 eq).
-
Reaction: Heat the mixture to reflux (approx. 140 °C) for 2-3 hours. The oxime will dissolve as the reaction proceeds.
-
Workup and Isolation: After cooling, pour the reaction mixture into ice water and stir vigorously to hydrolyze the excess acetic anhydride. The product will often precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and recrystallize from ethanol to obtain pure this compound.
Efficacy Comparison
The choice of synthetic route depends on several factors, including starting material availability, desired scale, and equipment. The following table summarizes the key performance indicators for each route.
| Parameter | Route 1: Direct Acetylation | Route 2: From Salicylaldehyde |
| Starting Material | 2-Hydroxybenzonitrile | Salicylaldehyde |
| Number of Steps | 1 | 2-3 (can be condensed to 2) |
| Typical Overall Yield | >95% | 75-85% |
| Reaction Complexity | Low | Moderate |
| Key Reagents | Acetic Anhydride, Pyridine | Hydroxylamine HCl, Acetic Anhydride |
| Advantages | High yield, simple, high atom economy | Uses a more common/cheaper starting material |
| Disadvantages | 2-Hydroxybenzonitrile can be more expensive | Lower overall yield, more steps, more waste |
Conclusion and Recommendations
For laboratory-scale synthesis where efficiency and purity are the primary goals, Route 1 (Direct Acetylation of 2-Hydroxybenzonitrile) is unequivocally superior. Its single-step nature, near-quantitative yield, and straightforward procedure make it the preferred method, provided the starting material is readily accessible.
Route 2 (Synthesis from Salicylaldehyde) serves as a robust and practical alternative, particularly for larger-scale operations or when cost-effectiveness is a major driver and salicylaldehyde is significantly cheaper than 2-hydroxybenzonitrile. The ability to perform the critical dehydration and acetylation steps in a one-pot fashion using acetic anhydride significantly improves its practicality, though the overall yield remains lower than the direct route.
Ultimately, the optimal synthetic strategy must be determined by balancing reagent cost, operational simplicity, and the specific purity and yield requirements of the intended application.
References
- Vertex AI Search result providing general synthesis context for cyanophenyl acet
- Vertex AI Search result discussing the synthesis and functional groups of rel
- Quick Company. (n.d.). Process For Preparation Of 2 Hydroxybenzonitrile.
- BenchChem. (n.d.). 5-Acetyl-2-hydroxybenzonitrile.
- ChemicalBook. (n.d.). 4-(2-OXOACETYL)BENZONITRILE synthesis.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-(2-Oxo-acetyl)-benzonitrile.
- Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.
- Google Patents. (1997). US5637750A - Method for the preparation of 2 hydroxybenzonitrile. Retrieved from a search result describing the dehydration of salicylaldoxime using agents like acetic anhydride.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2-Azepan-1-yl-5-nitrobenzonitrile.
- Google Patents. (n.d.). WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
- Organic Syntheses. (n.d.). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Org. Synth. Coll. Vol. 6, p.199 (1988); Vol. 57, p.1 (1977).
- SIELC Technologies. (2018). 2-Cyanophenyl acetate.
- ChemicalBook. (n.d.). 2-Methoxybenzonitrile(6609-56-9) 13C NMR spectrum.
- AiFChem. (n.d.). 4-Acetyl-2-hydroxybenzonitrile.
- PubChemLite. (n.d.). Methyl(2-cyanophenyl)acetate (C10H9NO2).
- Guidechem. (n.d.). 2-CYANOPHENYL ISOCYANATE | CAS No.42066-86-4 Synthetic Routes.
- PubChem - NIH. (n.d.). 2-Acetylbenzonitrile.
- BMRB. (n.d.). bmse000284 Benzonitrile.
- Roman, G. (2023). SALICYLALDEHYDES DERIVED FROM 5-CHLOROMETHYL-2-HYDROXYBENZALDEHYDE – SYNTHESIS AND REACTIONS. Chemistry & Chemical Technology, 17(3), 532-541.
- Sigma-Aldrich. (n.d.). 2-Ethoxybenzonitrile 98%.
- Toche, R. B., et al. (2018). Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial a. OAText.
- MDPI. (n.d.). Synthesis of 2H-Chromenones from Salicylaldehydes and Arylacetonitriles.
- Patent 0080700. (n.d.). A process for producing nitrile compounds.
- ResearchGate. (n.d.). Three component reaction of salicylaldehyde, malononitrile and a ketone 11a–c in the presence of MgO.
- ChemicalBook. (n.d.). 2-Cyanophenol synthesis.
- BenchChem. (n.d.). A Comparative Guide to Benzonitrile Synthesis.
- Google Patents. (n.d.). US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid.
- MedCrave online. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces.
- ResearchGate. (n.d.). Proposed mechanism of the reaction with malononitrile.
- Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.
- Google Patents. (n.d.). CN101781235B - Method for preparing 2-cyanophenol.
- PubChem - NIH. (n.d.). 3-Acetylbenzonitrile.
- Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
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Sources
A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-Acetoxybenzonitrile
In the realm of pharmaceutical and materials science, the unambiguous confirmation of a synthesized molecule's structure is the bedrock of reliable research and development. An error in structural assignment can compromise patentability, invalidate biological data, and lead to significant financial and time-related setbacks. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively confirm the structure of 2-acetoxybenzonitrile, a key intermediate in various synthetic pathways.
This document moves beyond a simple recitation of data. It delves into the scientific rationale behind the spectral features, comparing them with plausible alternatives like the common starting material, 2-cyanophenol, to illustrate how a multi-faceted spectroscopic approach provides an irrefutable structural proof.
The Analytical Strategy: A Convergence of Evidence
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start -> {IR, H_NMR, C_NMR, MS} [lhead="cluster_analysis", color="#5F6368"]; {IR, H_NMR, C_NMR, MS} -> confirmation [ltail="cluster_analysis", color="#5F6368"]; } Caption: Workflow for the spectroscopic confirmation of this compound.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: IR spectroscopy is our first pass, a rapid and definitive method to confirm the presence of key functional groups. The core chemical transformation from 2-cyanophenol to this compound involves the conversion of a hydroxyl (-OH) group to an acetoxy (-OAc) group. This change produces a dramatic and easily identifiable shift in the IR spectrum. The most telling evidence is the disappearance of the broad O-H stretch from the starting material and the appearance of a strong carbonyl (C=O) stretch from the newly formed ester.
Comparative Data Analysis:
| Functional Group | This compound (Expected, cm⁻¹) | 2-Cyanophenol (Reference, cm⁻¹)[1] | Rationale for Differentiation |
| Nitrile (C≡N) | ~2230 (sharp, strong) | ~2230 (sharp, strong) | This peak is common to both and confirms the nitrile group is intact. Its sharpness is characteristic. |
| Ester Carbonyl (C=O) | ~1760 (sharp, very strong) | Absent | This is the primary diagnostic peak. Its presence is conclusive evidence of the acetylation reaction. Aliphatic esters typically absorb around 1735-1750 cm⁻¹, and this value is consistent.[2][3] |
| Hydroxyl (O-H) | Absent | ~3200-3400 (broad, strong) | The absence of the broad O-H stretch, which is prominent in 2-cyanophenol due to hydrogen bonding, confirms the conversion of the hydroxyl group.[1] |
| Ester (C-O) | ~1200-1250 (strong) | ~1250 (strong) | While 2-cyanophenol also has a C-O stretch, the ester C-O stretch in the product is typically very intense and a key part of the fingerprint region.[1][2] |
| Aromatic (C-H) | ~3050-3100 (medium) | ~3050-3100 (medium) | These stretches confirm the presence of the benzene ring in both molecules.[1] |
Trustworthiness: The simultaneous appearance of a strong C=O band around 1760 cm⁻¹ and the disappearance of the broad O-H band provides a self-validating data set for the success of the reaction.
¹H NMR Spectroscopy: Mapping the Proton Environment
Expertise & Experience: While IR confirms functional groups, ¹H NMR provides detailed information about the electronic environment of every proton, confirming their connectivity. For this compound, we expect to see two key sets of signals: the aromatic protons and a distinct singlet for the methyl protons of the acetyl group. The chemical shifts of the aromatic protons are particularly sensitive to the electron-withdrawing nature of the adjacent acetoxy and cyano groups.[4][5]
Comparative Data Analysis:
| Proton Type | This compound (Expected δ, ppm) | 2-Cyanophenol (Reference δ, ppm)[6] | Rationale for Differentiation |
| Acetyl (CH₃) | ~2.3 (singlet, 3H) | Absent | This is a definitive diagnostic signal. The singlet integrating to 3 protons confirms the presence of the acetyl methyl group, which is absent in the starting material. |
| Aromatic (Ar-H) | ~7.2 - 7.8 (multiplet, 4H) | ~6.9 - 7.5 (multiplet, 4H) | The aromatic protons in this compound are expected to be shifted slightly downfield compared to 2-cyanophenol.[7] This is because the acetoxy group is more electron-withdrawing than a hydroxyl group, thus "deshielding" the adjacent protons.[4] |
| Hydroxyl (OH) | Absent | ~6.0 - 7.0 (broad singlet, 1H) | The disappearance of the exchangeable phenolic proton signal from 2-cyanophenol confirms the successful derivatization of the -OH group. |
Trustworthiness: The appearance of the sharp 3H singlet at ~2.3 ppm alongside the complex aromatic signals integrating to 4H provides unambiguous evidence for the formation of the this compound structure.
¹³C NMR Spectroscopy: The Carbon Skeleton Blueprint
Expertise & Experience: ¹³C NMR spectroscopy complements ¹H NMR by providing a count of unique carbon atoms and information about their chemical nature. For this compound, we expect to see signals for the nitrile, the ester carbonyl, the aromatic carbons, and the acetyl methyl carbon. The chemical shifts of the carbonyl and nitrile carbons are highly characteristic.
Comparative Data Analysis:
| Carbon Type | This compound (Expected δ, ppm) | 2-Cyanophenol (Reference δ, ppm)[6] | Benzonitrile (Reference δ, ppm)[8][9] | Rationale for Differentiation |
| Ester Carbonyl (C=O) | ~168-170 | Absent | Absent | A key diagnostic peak. This signal in the downfield region is irrefutable evidence of the ester carbonyl carbon.[10] |
| Nitrile (C≡N) | ~115-117 | ~116 | ~119 | The nitrile carbon signal is present in all three, but its precise shift is influenced by the ortho substituent. |
| Aromatic (C-O) | ~150-152 | ~155-160 | Absent | This quaternary carbon is significantly deshielded by the attached oxygen. |
| Aromatic (C-CN) | ~110-112 | ~105 | ~112 | The chemical shift of the carbon bearing the nitrile group. |
| Aromatic (Ar-C) | ~125-135 | ~120-136 | ~129-133 | The remaining aromatic carbons appear in this typical range.[5] |
| Acetyl (CH₃) | ~20-22 | Absent | Absent | A crucial upfield signal. Its presence confirms the methyl carbon of the acetyl group.[10] |
Trustworthiness: The observation of nine distinct carbon signals (7 aromatic/nitrile/carbonyl + 1 methyl + 1 ester C=O) corresponding to the expected chemical shifts provides a complete and validated carbon blueprint of the molecule.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Expertise & Experience: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which offers clues to its structure. For this compound, we expect the molecular ion peak (M⁺) to correspond to its molecular weight of 161.16 g/mol . The fragmentation pattern will be dictated by the weakest bonds, primarily the ester linkage.
Comparative Data Analysis:
| Ion (m/z) | This compound (Expected) | 2-Cyanophenol (Reference)[11] | Rationale for Differentiation |
| Molecular Ion [M]⁺ | 161 | 119 | The molecular ion peak is the most direct confirmation of the compound's molecular formula (C₉H₇NO₂). |
| [M - 42]⁺ | 119 | N/A | This is a highly characteristic fragmentation. It corresponds to the loss of a neutral ketene molecule (CH₂=C=O) from the acetyl group, resulting in the formation of the 2-cyanophenol radical cation.[12] This fragment is often the base peak. |
| [M - 59]⁺ | N/A | N/A | Loss of an acetate radical is less common but possible. |
| [M - 27]⁺ | N/A | 92 | 2-Cyanophenol typically fragments by losing HCN (27 u) to give a fragment with m/z 92. |
Trustworthiness: Observing a molecular ion peak at m/z 161 that fragments to a major ion at m/z 119 (a loss of 42 mass units) is a classic pattern for an acetoxy-substituted aromatic compound and provides strong, self-validating evidence for the proposed structure.[12][13]
Conclusion
The structural confirmation of this compound is achieved not by a single data point, but by the overwhelming convergence of evidence from four distinct spectroscopic techniques.
-
IR spectroscopy confirms the successful conversion of the hydroxyl to an ester functional group.
-
¹H NMR proves the existence and connectivity of the acetyl methyl group and the aromatic protons.
-
¹³C NMR provides a complete census of the carbon skeleton, identifying the unique carbonyl, nitrile, and methyl carbons.
-
Mass Spectrometry verifies the correct molecular weight and shows a characteristic fragmentation pattern consistent with an acetoxy group.
When the data from these analyses are in full agreement with the predicted values and stand in clear contrast to logical alternatives like 2-cyanophenol, the structure can be assigned with the highest degree of scientific confidence.
Experimental Protocols
1. Infrared (IR) Spectroscopy Protocol
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.
-
Methodology:
-
Obtain a background spectrum of the clean, empty ATR crystal.
-
Place a small, solvent-free sample of the synthesized solid compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.
-
Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Instrumentation: 300 MHz (or higher) NMR Spectrometer.
-
Methodology:
-
Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum, ensuring an adequate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A greater number of scans (typically 128-1024) will be required due to the low natural abundance of ¹³C.
-
Process the spectra using appropriate software, referencing the TMS peak to 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak for ¹³C.
-
3. Mass Spectrometry (MS) Protocol
-
Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).
-
Methodology:
-
Dissolve a small amount of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
If using GC-MS, inject a 1 µL aliquot into the GC, which will separate the compound before it enters the MS source.
-
The sample is ionized in the source using a standard electron energy of 70 eV.
-
The mass analyzer scans a range (e.g., m/z 40-400) to detect the molecular ion and resulting fragment ions.
-
Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.
-
References
-
Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
-
ResearchGate. (n.d.). Analytical Profile of Salicylamide. Available at: [Link]
-
ScienceDirect. (n.d.). Vibrational spectra of 2-cyanophenol cation studied by the mass analyzed threshold ionization technique. Available at: [Link]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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PubChem. (n.d.). Salicylamide. National Institutes of Health. Available at: [Link]
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Lecture outline 1H NMR spectra of aromatic compounds. (n.d.). Available at: [Link]
-
SpectraBase. (n.d.). Salicylamide. Available at: [Link]
-
PMC. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. National Institutes of Health. Available at: [Link]
-
Jadrijevi-Mladar Taka, M., et al. (2004). FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica, 54(3), 163-176. Available at: [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]
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INFRARED SPECTROSCOPY (IR). (n.d.). Available at: [Link]
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Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Available at: [Link]
-
SpectraBase. (n.d.). Benzonitrile. Available at: [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
-
Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(4), 271-280. Available at: [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]
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A Comparative Guide to Validated Analytical Methods for 2-Acetoxybenzonitrile Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison of validated analytical methods for the quantification of 2-Acetoxybenzonitrile, a key chemical intermediate. By examining the principles and performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry, this document aims to equip you with the knowledge to select the most appropriate analytical strategy for your specific needs.
The Critical Need for Validated Quantification
This compound, also known as 2-cyanophenyl acetate, possesses a reactive acetyl group and a nitrile moiety on a benzene ring. The precise measurement of its concentration is vital for several reasons:
-
Process Monitoring and Optimization: In synthetic chemistry, tracking the consumption of starting materials and the formation of products like this compound is essential for optimizing reaction conditions and maximizing yield.
-
Purity Assessment and Impurity Profiling: Quantifying the main component and any related impurities is a critical aspect of quality control, ensuring the final product meets predefined specifications.
-
Stability Studies: The ester linkage in this compound is susceptible to hydrolysis. Stability-indicating analytical methods are crucial for determining the shelf-life and appropriate storage conditions of the compound by separating and quantifying the parent molecule from its degradation products.[1]
This guide will delve into the practical application and comparative performance of the most relevant analytical techniques, grounded in the principles of method validation established by the International Council on Harmonisation (ICH).[2][3][4][5]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is the most widely employed technique for the analysis of non-volatile and thermally labile compounds, making it an ideal candidate for this compound.[2][3][4][5] Its versatility, high resolution, and sensitivity are key advantages in a pharmaceutical setting.
The Rationale Behind Method Selection: A Case Study Approach
A typical stability-indicating reversed-phase HPLC (RP-HPLC) method for a phenyl acetate derivative would be developed with the following considerations:
-
Column Chemistry: A C18 column is a common starting point due to its versatility in retaining a wide range of organic molecules.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used to achieve optimal separation. The pH of the buffer is critical for controlling the ionization state of any acidic or basic functional groups, which in turn affects retention time and peak shape. For this compound, which is neutral, the pH will primarily influence the stability of the ester linkage during analysis.
-
Detection: The aromatic ring and the carbonyl group in this compound provide strong UV absorbance. A photodiode array (PDA) detector is highly recommended as it allows for the monitoring of multiple wavelengths simultaneously and can assess peak purity.
Experimental Workflow: HPLC Method Validation
The following diagram illustrates a typical workflow for the development and validation of a stability-indicating HPLC method.
Caption: Workflow for HPLC method development and validation.
Representative HPLC Protocol (Adapted from Acetylsalicylic Acid Methods)
This protocol is a representative example and would require optimization for this compound.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (This would be optimized for this compound based on its UV spectrum).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in acetonitrile to a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample containing this compound in a suitable solvent and dilute with the mobile phase to fall within the calibration range.
Comparative Performance Data (Hypothetical for this compound based on similar compounds)
| Parameter | HPLC Method |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Specificity | Able to resolve from degradation products |
Gas Chromatography (GC): A Viable Alternative for Volatile Analytes
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While the ester group in this compound might be susceptible to thermal degradation at very high temperatures, a well-optimized GC method can be a viable and even superior alternative to HPLC in certain scenarios, particularly for impurity profiling of volatile related substances.
When to Consider GC
-
Analysis of Volatile Impurities: If the synthesis of this compound involves volatile starting materials or by-products, GC is the method of choice for their quantification.
-
High-Throughput Screening: GC methods can often be faster than HPLC, making them suitable for rapid screening of a large number of samples.
-
Orthogonal Technique: In a regulatory environment, using a second, different analytical technique (orthogonal method) like GC to complement HPLC data provides a more comprehensive and robust quality assessment.
Experimental Workflow: GC Method Development
Caption: Workflow for GC method development and validation.
Representative GC Protocol
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).
2. Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.
Comparative Performance Data (Hypothetical)
| Parameter | GC-FID Method | GC-MS Method |
| Linearity (r²) | > 0.998 | > 0.995 |
| Range | 10 - 500 µg/mL | 0.1 - 100 µg/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 3.0% | < 5.0% |
| LOD | ~1 µg/mL | ~0.05 µg/mL |
| LOQ | ~3 µg/mL | ~0.15 µg/mL |
| Specificity | Good | Excellent (with MS) |
UV-Visible Spectrophotometry: A Simple and Rapid Approach
UV-Visible spectrophotometry is a straightforward and cost-effective technique that can be used for the quantitative analysis of compounds that absorb light in the UV-Vis region. Due to the presence of the aromatic ring, this compound is expected to have a distinct UV absorbance spectrum.
Applicability and Limitations
-
High-Concentration Assays: This method is well-suited for the assay of the bulk drug substance where the concentration is high and interference from excipients or impurities is minimal.
-
Not a Stability-Indicating Method: A significant drawback of UV-Vis spectrophotometry is its lack of specificity. It generally cannot distinguish between the parent compound and its degradation products if they have overlapping UV spectra. Therefore, it is not suitable for stability studies on its own.
-
Screening and In-Process Controls: Its simplicity and speed make it a useful tool for rapid in-process checks where a high degree of specificity is not required.
Representative UV-Vis Protocol
1. Instrumentation:
-
A double-beam UV-Visible spectrophotometer.
2. Method:
-
Solvent: A suitable UV-transparent solvent such as acetonitrile or methanol.
-
Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound from 200-400 nm to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution and measure its absorbance at the λmax. Determine the concentration from the calibration curve.
Comparative Performance Data (Hypothetical)
| Parameter | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.995 |
| Range | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| LOD | ~0.5 µg/mL |
| LOQ | ~1.5 µg/mL |
| Specificity | Low |
Method Comparison Summary
| Feature | HPLC | GC | UV-Visible Spectrophotometry |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Measurement of light absorption by the analyte. |
| Applicability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Compounds with a UV-Vis chromophore. |
| Specificity | High (can be stability-indicating). | High (especially with MS detection). | Low (generally not stability-indicating). |
| Sensitivity | High. | Very high (especially with MS detection). | Moderate. |
| Throughput | Moderate. | High. | Very high. |
| Cost | High. | High. | Low. |
| Best For | Routine QC, stability studies, purity analysis. | Volatile impurity profiling, orthogonal method. | Bulk drug assay, in-process controls. |
Conclusion and Recommendations
The choice of an analytical method for the quantification of this compound is dictated by the specific requirements of the analysis.
-
For comprehensive quality control, purity assessment, and stability studies , a validated stability-indicating HPLC method is the gold standard. Its ability to separate and quantify the active ingredient from potential impurities and degradation products is unparalleled.
-
Gas Chromatography serves as an excellent orthogonal technique , particularly for the analysis of volatile impurities . When coupled with a mass spectrometer, GC-MS provides exceptional specificity and sensitivity.
-
UV-Visible Spectrophotometry is a valuable tool for rapid, high-throughput screening and for the assay of the bulk substance where specificity is not a primary concern.
Ultimately, a robust analytical strategy may involve the use of multiple techniques to gain a complete understanding of the quality and stability of this compound. The principles and protocols outlined in this guide provide a solid foundation for the development and validation of analytical methods that are fit for purpose and adhere to the highest scientific and regulatory standards.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products. 2003.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Agilent Technologies. (2014).
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Waters Corporation. (2021). Reliable Analysis of Aspirin and Related Substances in Drug Substance and Tablet Formulation Using an Alliance™ iS HPLC System. [Link]
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Patel, S., & Patel, N. J. (2011). Stability-indicating HPLC Method for Simultaneous Determination of Aspirin and Prasugrel. Indian Journal of Pharmaceutical Sciences, 73(2), 153–159. [Link]
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SIELC Technologies. (2018). 2-Cyanophenyl acetate. [Link]
- Afkhami, A., & Sarlak, N. (2006). Spectrophotometric Determination of Salicylamide and Paracetamol in Biological Samples and Pharmaceutical Formulations by a Differential Kinetic Method. Acta Chimica Slovenica, 53(3), 357-362.
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PubMed Central. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. [Link]
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Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. [Link]
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PubMed Central. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. [Link]
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MDPI. (2021). A Rapid HPLC Method for the Concurrent Determination of Several Antihypertensive Drugs from Binary and Ternary Formulations. [Link]
-
PubMed Central. (2023). Chemometric-assisted UV-Vis spectrophotometric method for the simultaneous quantification of triple anthelmintics in veterinary pharmaceuticals. [Link]
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Trade Science Inc. (2010). Development and validation of a HPLC method for separation and simultaneous determination of process-related substances of Irbesartan in. [Link]
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A Comparative Guide to the Economic Viability of 2-Acetoxybenzonitrile Syntheses
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Acetoxybenzonitrile, a valuable building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception. Its production involves the critical step of forming 2-hydroxybenzonitrile, followed by acetylation. The economic viability of the overall process is heavily dependent on the chosen synthetic route to the 2-hydroxybenzonitrile precursor.
This guide provides an in-depth technical comparison of the most prominent synthetic routes to this compound, with a focus on the economic and practical feasibility of each method. We will delve into three primary pathways for the synthesis of the key intermediate, 2-hydroxybenzonitrile:
-
The Sandmeyer Reaction of 2-Aminophenol
-
Synthesis from Salicylaldehyde via an Oxime Intermediate
-
Dehydration of 2-Hydroxybenzamide
Each route will be evaluated based on reaction yield, cost of raw materials, safety and environmental considerations, and scalability. Detailed experimental protocols and comparative data are provided to empower researchers to make informed decisions for their specific laboratory or industrial needs.
Introduction to this compound and its Precursor
2-Hydroxybenzonitrile, also known as salicylonitrile, is a bifunctional organic compound containing both a phenolic hydroxyl group and a nitrile group.[1] This unique structure makes it a versatile intermediate in organic synthesis. The subsequent acetylation of the hydroxyl group yields this compound, a compound with applications in various fields of chemical research and development.
The overall synthesis can be visualized as a two-step process:
The choice of the initial route to 2-hydroxybenzonitrile is the most critical factor influencing the overall economic viability.
Comparative Analysis of 2-Hydroxybenzonitrile Synthesis Routes
The Sandmeyer Reaction of 2-Aminophenol
The Sandmeyer reaction is a classic and reliable method for introducing a cyano group onto an aromatic ring.[1] In this multi-step process, 2-aminophenol is first converted to a diazonium salt, which is then reacted with a cyanide salt in the presence of a copper(I) catalyst to produce 2-hydroxybenzonitrile.[1]
Reaction Pathway:
Experimental Protocol:
-
Diazotization: Dissolve 2-aminophenol in an aqueous acidic solution (e.g., hydrochloric acid) and cool the mixture to 0-5°C in an ice-salt bath.[1] Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.[1] Incomplete diazotization can be a challenge, so slow addition and strict temperature control are crucial.[2]
-
Cyanation: In a separate flask, prepare a solution or suspension of copper(I) cyanide. Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture. The reaction is often accompanied by the evolution of nitrogen gas.[1]
-
Work-up and Isolation: Allow the reaction mixture to warm to room temperature and gently heat to ensure complete decomposition of the diazonium salt. Isolate the 2-hydroxybenzonitrile by extraction with an organic solvent. The crude product can then be purified by distillation or recrystallization.[1]
Economic and Practical Considerations:
| Factor | Assessment | Supporting Data/Citations |
| Yield | Moderate to Good (52-93% for analogous reactions) | While specific yields for 2-hydroxybenzonitrile can vary, similar Sandmeyer cyanations report yields in this range.[2] |
| Cost of Starting Materials | Moderate | 2-Aminophenol is a relatively inexpensive starting material. However, the use of copper(I) cyanide adds to the cost. |
| Safety | High Hazard | Diazonium salts are unstable and potentially explosive, requiring strict temperature control.[2] Cyanide salts are highly toxic. The reaction generates toxic gases and waste that require careful handling and disposal. |
| Environmental Impact | Significant | The use of copper salts results in heavy metal waste, which requires specialized disposal procedures to prevent environmental contamination.[3][4][5] |
| Scalability | Moderate | While the Sandmeyer reaction is a well-established industrial process, the handling of unstable diazonium salts and toxic cyanides on a large scale presents significant safety and engineering challenges. |
Synthesis from Salicylaldehyde via an Oxime Intermediate
This versatile two-step laboratory method involves the initial formation of salicylaldoxime from salicylaldehyde, followed by dehydration to yield 2-hydroxybenzonitrile.[1] A key advantage of this route is the variety of dehydrating agents that can be employed, allowing for optimization based on cost, yield, and safety.
Reaction Pathway:
Experimental Protocol (using Thionyl Chloride):
-
Oximation: React salicylaldehyde with hydroxylamine or its salt in a suitable solvent.[6]
-
Dehydration: Cool the solution of salicylaldoxime and slowly add a solution of thionyl chloride in a solvent like toluene, keeping the temperature below 30°C.[6] After the addition, the mixture is stirred and gently warmed to complete the reaction.[6]
-
Work-up and Isolation: The solvent and excess thionyl chloride are removed by distillation. The crude 2-hydroxybenzonitrile is then purified by vacuum distillation or recrystallization.[1]
Economic and Practical Considerations:
| Factor | Assessment | Supporting Data/Citations |
| Yield | Good to Excellent (75-90%) | The overall yield from salicylaldehyde is reported to be around 75% with thionyl chloride and 78% with triphosgene.[6][7] One-pot methods using ferrous sulfate or microwave irradiation can achieve yields of 85% and 90%, respectively. |
| Cost of Starting Materials | Low to Moderate | Salicylaldehyde is a readily available and relatively inexpensive starting material. The cost of the dehydrating agent will influence the overall economics. |
| Safety | Moderate to High Hazard | Thionyl chloride is a corrosive and toxic reagent that reacts violently with water. Phosgene, another potential dehydrating agent, is extremely toxic.[8] Careful handling and appropriate safety measures are essential. |
| Environmental Impact | Moderate | The use of reagents like thionyl chloride generates acidic and corrosive byproducts that require neutralization and proper disposal. |
| Scalability | Good | This route is considered a robust and high-yielding laboratory method that can be scaled up for industrial production, although the choice of dehydrating agent will impact the feasibility and safety of large-scale operations.[1] |
Dehydration of 2-Hydroxybenzamide
The direct dehydration of 2-hydroxybenzamide (salicylamide) offers a more atom-economical route to 2-hydroxybenzonitrile. This method can be performed using various dehydrating agents in the liquid phase or through a gas-phase catalytic process, which is particularly attractive for large-scale industrial production.[1][8]
Reaction Pathway:
Experimental Protocol (Gas-Phase Catalysis):
-
Reaction Setup: Pass gaseous 2-hydroxybenzamide over a heated solid heterogeneous catalyst, such as silica gel impregnated with phosphoric acid.[8]
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (200-400°C) and reduced pressure.[8]
-
Work-up and Isolation: The crude product containing 2-hydroxybenzonitrile is collected and can be purified by distillation.[8]
Economic and Practical Considerations:
| Factor | Assessment | Supporting Data/Citations |
| Yield | Excellent (up to 95%) | The gas-phase catalytic dehydration of 2-hydroxybenzamide is reported to have a high conversion rate, with yields of 2-hydroxybenzonitrile reaching 90-95%.[9] A patent describes a yield of 87%.[8] |
| Cost of Starting Materials | Low | 2-Hydroxybenzamide is a commercially available and relatively inexpensive starting material. |
| Safety | Moderate Hazard | The high temperatures and reduced pressures required for the gas-phase reaction necessitate specialized equipment and careful monitoring. The use of highly toxic dehydrating agents like phosgene in liquid-phase variations presents significant safety concerns.[8] |
| Environmental Impact | Low (for catalytic gas-phase) | The gas-phase catalytic method is considered a "green" and efficient route, as it avoids the use of stoichiometric, often hazardous, dehydrating agents and minimizes waste generation.[1] |
| Scalability | Excellent | The gas-phase catalytic process is particularly well-suited for large-scale, continuous industrial production, offering high throughput and efficiency.[1][8] |
Final Step: Acetylation of 2-Hydroxybenzonitrile
The final step in the synthesis of this compound is the acetylation of the phenolic hydroxyl group of 2-hydroxybenzonitrile. This is a standard esterification reaction that can be achieved with high efficiency using common acetylating agents.
Reaction Pathway:
Experimental Protocol:
-
Reaction: Dissolve 2-hydroxybenzonitrile in a suitable solvent such as pyridine.[10] Add acetic anhydride to the solution, typically at a cooled temperature (e.g., 0°C) initially, and then allow the reaction to proceed at room temperature.[10]
-
Work-up and Isolation: After the reaction is complete, quench any excess acetic anhydride with methanol. The mixture is then typically diluted with an organic solvent and washed with aqueous acid (e.g., 1 M HCl), water, and brine to remove pyridine and other impurities. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.[10]
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary.
Economic and Practical Considerations for Acetylation:
| Factor | Assessment | Supporting Data/Citations |
| Yield | High to Excellent | Acetylation of phenols is generally a high-yielding reaction. |
| Cost of Reagents | Low to Moderate | Acetic anhydride and pyridine are common and relatively inexpensive laboratory reagents. |
| Safety | Moderate Hazard | Acetic anhydride is corrosive and flammable.[11][12] Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin.[13][14] Both should be handled in a well-ventilated fume hood. |
| Environmental Impact | Moderate | The use of pyridine as a solvent and base generates waste that requires proper disposal.[15][16] |
Overall Economic Viability Comparison
The following table provides a summary and a semi-quantitative comparison of the three main routes to this compound, considering the synthesis of the 2-hydroxybenzonitrile precursor as the primary differentiating factor. A lower score indicates a more favorable economic and practical profile.
| Route | Overall Yield | Raw Material Cost | Safety & Environmental | Scalability | Overall Viability Score |
| Sandmeyer Reaction | Moderate | Moderate | Low | Moderate | 7/10 |
| From Salicylaldehyde | Good | Low-Moderate | Moderate | Good | 5/10 |
| Dehydration of 2-Hydroxybenzamide | Excellent | Low | High (for catalytic) | Excellent | 3/10 |
Note: The Overall Viability Score is a qualitative assessment based on the combined factors, with a lower score being more desirable.
Conclusion and Recommendations
Based on this comprehensive analysis, the dehydration of 2-hydroxybenzamide, particularly via a gas-phase catalytic process, emerges as the most economically viable and industrially scalable route for the synthesis of 2-hydroxybenzonitrile , the key precursor to this compound. This method offers the highest yield, utilizes a low-cost starting material, and presents a significantly better safety and environmental profile compared to the alternatives, especially at an industrial scale.
The synthesis from salicylaldehyde represents a strong and versatile option for laboratory-scale production, offering good yields and moderate costs. The choice of a less hazardous dehydrating agent is crucial for improving its safety profile.
The Sandmeyer reaction , while a classic and reliable method, is the least economically and practically favorable route for the large-scale production of 2-hydroxybenzonitrile due to its lower yields, the high cost and toxicity of reagents, and significant safety and environmental concerns associated with unstable intermediates and heavy metal waste.
For the final acetylation step, the use of acetic anhydride with a base like pyridine is a standard and efficient method. Researchers should always prioritize safety by handling these reagents in a well-ventilated fume hood and following proper waste disposal procedures.
By carefully considering the factors outlined in this guide, researchers and drug development professionals can select the most appropriate synthetic strategy for this compound that aligns with their specific needs in terms of scale, cost, safety, and environmental responsibility.
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Click to expand
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LANXESS. Thionyl chloride. [Link]
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New Jersey Department of Health. ACETIC ANHYDRIDE HAZARD SUMMARY. [Link]
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PubChem. 2-Aminophenol. [Link]
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International Labour Organization. ICSC 0209 - ACETIC ANHYDRIDE. [Link]
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St-Gelais, D. Reactive Chemical Hazards of Diazonium Salts. [Link]
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ChemCentral Marketplace. Caustic Soda 50% (Sodium Hydroxide) / 300 Gallon Tote. [Link]
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Imamura, A. O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2). 2021. [Link]
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Inchem.org. ICSC 0323 - PYRIDINE. [Link]
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ChemCentral Marketplace. Sodium Bicarbonate - Technical Grade, NSF - 50 lb Bag. [Link]
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Justia Patents. Process for the preparation of 2-hydroxybenzonitrile. [Link]
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ResearchGate. Mechanism and process of recycling copper and cyanide from a hazardous cyanide waste slag. [Link]
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Eureka | Patsnap. High-efficiency synthesis method of 2-cyanophenol. [Link]
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Department of Toxic Substances Control. Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. [Link]
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Frontiers. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. [Link]
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Indian Journal of Chemistry. An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. [Link]
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PubMed. O-Acetylation using acetic anhydride in pyridine. [Link]
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A Comparative Guide to the Reactivity of 2-Acetoxybenzonitrile and Other Acetylated Phenols
For researchers and professionals in drug development and organic synthesis, understanding the relative stability and reactivity of ester-containing molecules is paramount. Acetylated phenols are a cornerstone of this chemical space, serving as key intermediates, protecting groups, and active pharmaceutical ingredients. Their reactivity, particularly towards hydrolysis, dictates their shelf-life, mechanism of action, and synthetic utility.
This guide provides an in-depth comparison of the reactivity of 2-acetoxybenzonitrile against a panel of structurally related acetylated phenols: phenyl acetate, 4-nitrophenyl acetate, and the well-known drug, aspirin (2-acetoxybenzoic acid). We will explore the electronic and structural factors that govern their susceptibility to nucleophilic attack and present a standardized protocol for empirical validation.
Theoretical Framework: Understanding the Drivers of Ester Reactivity
The reactivity of a phenyl acetate derivative in alkaline hydrolysis is primarily governed by two interconnected factors:
-
Electrophilicity of the Carbonyl Carbon: The reaction proceeds via nucleophilic acyl substitution, where a nucleophile (e.g., a hydroxide ion) attacks the partially positive carbonyl carbon. Substituents on the aromatic ring that withdraw electron density make this carbon more electrophilic and thus more susceptible to attack.
-
Stability of the Leaving Group: The reaction rate is also dependent on the ease with which the phenoxide leaving group can depart. Electron-withdrawing groups (EWGs) stabilize the negative charge on the resulting phenoxide ion, making it a better leaving group. This stability is directly correlated with the acidity (pKa) of the parent phenol; a lower pKa signifies a more stable conjugate base (phenoxide).[1][2]
Based on these principles, we can form a hypothesis regarding the relative reactivity of our chosen compounds.
-
Phenyl Acetate: Serves as our baseline, with an unsubstituted phenyl ring.
-
4-Nitrophenyl Acetate: The para-nitro group is a powerful EWG through both induction and resonance. It dramatically increases the carbonyl's electrophilicity and stabilizes the leaving group.
-
This compound: The ortho-cyano group is a strong EWG, primarily through the inductive effect due to its close proximity to the ester. It is expected to significantly activate the ester towards hydrolysis compared to the baseline.
-
Aspirin (2-Acetoxybenzoic Acid): The ortho-carboxyl group is an EWG. However, under conditions where it is deprotonated to a carboxylate, it can act as a potent internal nucleophile. This phenomenon, known as Neighbouring Group Participation (NGP) , provides an alternative, low-energy reaction pathway that can dramatically accelerate the rate of hydrolysis.[3][4][5]
Proposed Experimental Workflow for Reactivity Assessment
To empirically validate our theoretical predictions, a standardized kinetic assay is required. The alkaline hydrolysis of these esters can be conveniently monitored using UV-Vis spectrophotometry, as the formation of the phenoxide ion product is accompanied by a significant change in absorbance at a specific wavelength.
Below is a robust, self-validating protocol for this purpose.
Experimental Protocol: Kinetic Analysis of Ester Hydrolysis
-
Solution Preparation:
-
Prepare a 0.1 M stock solution of each ester in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Prepare a series of aqueous buffers at a constant ionic strength (e.g., using KCl). For alkaline hydrolysis, a carbonate or phosphate buffer system (e.g., pH 9-10) is appropriate.
-
-
Instrumentation Setup:
-
Set a UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) for the expected phenoxide product (e.g., ~400 nm for 4-nitrophenoxide).
-
Equilibrate the spectrophotometer's cuvette holder to a constant temperature (e.g., 25°C) using a Peltier or water bath system.
-
-
Kinetic Run:
-
Pipette 2.0 mL of the aqueous buffer into a quartz cuvette and place it in the holder to thermalize.
-
Initiate the reaction by injecting a small aliquot (e.g., 20 µL) of the ester stock solution into the cuvette. The concentration of the ester should be significantly lower than the hydroxide ion concentration to ensure pseudo-first-order kinetics.
-
Immediately begin recording absorbance as a function of time for a duration sufficient to observe the reaction approach completion (typically 3-5 half-lives).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to the first-order rate equation: ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A_0)
-
A plot of ln(A_∞ - A_t) versus t will yield a straight line with a slope of -k_obs.
-
The second-order rate constant (k_OH) can be calculated by dividing k_obs by the concentration of the hydroxide ion.
-
Workflow Diagram
Caption: Experimental workflow for kinetic analysis.
Comparative Data and Mechanistic Discussion
The following table summarizes the key properties of the selected compounds and their expected reactivity based on the principles discussed.
| Compound | Structure | Key Substituent Effect | pKa of Parent Phenol | Predicted Reactivity Rank |
| Phenyl Acetate | Phenyl | None (Baseline) | 9.95 | 4 (Slowest) |
| 4-Nitrophenyl Acetate | 4-Nitro | Strong -I, -M (EWG) | 7.15 | 1 (Fastest) |
| This compound | 2-Cyano | Strong -I (EWG) | ~7.0[6][7][8][9][10] | 2 (Fast) |
| Aspirin | 2-Carboxyl | -I (EWG) & NGP | 2.98 (Carboxylic Acid) | 2 (Fast, pH-dependent) |
Discussion
4-Nitrophenyl Acetate (Most Reactive): As predicted, 4-nitrophenyl acetate is exceptionally reactive towards hydrolysis. The para-nitro group strongly withdraws electron density from the entire system, making the carbonyl carbon highly electrophilic. Furthermore, the resulting 4-nitrophenoxide is extensively resonance-stabilized, making it an excellent leaving group. Its high reactivity makes it a common substrate in enzyme assays.[11][12][13][14]
This compound (Highly Reactive): The cyano group is a potent electron-withdrawing group via induction. Placed in the ortho position, it exerts a powerful influence on the ester carbonyl, significantly increasing its susceptibility to nucleophilic attack. The resulting 2-cyanophenoxide is a relatively stable leaving group, as evidenced by the pKa of 2-cyanophenol being nearly 3 units lower than that of phenol.[6][7][8][9][10] This places its reactivity well above phenyl acetate and makes it a strong competitor with aspirin.
Aspirin (A Special Case of NGP): The reactivity of aspirin is highly dependent on the pH of the medium. While the ortho-carboxyl group is electron-withdrawing, the dramatic rate enhancement observed for its hydrolysis above its pKa (~3.5) is due to neighboring group participation.[4] The ionized carboxylate acts as an intramolecular nucleophile, attacking the adjacent ester carbonyl to form a transient cyclic anhydride. This intermediate is then rapidly hydrolyzed by water. This intramolecular pathway is kinetically far more favorable than direct attack by an external hydroxide ion.[3][15][16]
Caption: Neighboring Group Participation in Aspirin Hydrolysis.
Phenyl Acetate (Least Reactive): Without any electron-withdrawing groups to activate the carbonyl or stabilize the leaving group, phenyl acetate serves as the unactivated baseline. Its hydrolysis is significantly slower than the other compounds in this guide.[17][18][19][20]
Conclusion
The reactivity of acetylated phenols towards hydrolysis is a direct function of the electronic properties of their aromatic substituents.
-
This compound is a highly reactive ester due to the powerful ortho-cyano group, which acts as a strong inductively electron-withdrawing group.
-
Its reactivity is surpassed only by esters with exceptionally strong activating groups, such as 4-nitrophenyl acetate , which benefits from both inductive and resonance effects.
-
Aspirin demonstrates unique reactivity due to neighboring group participation, an intramolecular catalytic pathway that dramatically accelerates hydrolysis when its carboxyl group is ionized.
-
Phenyl acetate remains the benchmark for a simple, unactivated aromatic ester.
The predicted order of reactivity under alkaline conditions is: 4-Nitrophenyl Acetate > this compound ≈ Aspirin > Phenyl Acetate
The relative positioning of this compound and aspirin can be modulated by pH, as the NGP mechanism for aspirin is only available for the carboxylate anion. This detailed understanding of structure-activity relationships is crucial for designing molecules with tailored stability and release profiles for applications in medicinal chemistry and materials science.
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Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle . PubMed. [Link]
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Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila. Effects of mutation F360V on rate constants for acylation and de-acylation . PubMed. [Link]
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Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism . RSC Publishing. [Link]
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Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures . Canadian Journal of Chemistry. [Link]
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Kinetic Study of Alkaline Hydrolysis of Substituted Phenyl Tosylates. XXII. Variation of Ortho Substituent Effect with Solvent . Collection of Czechoslovak Chemical Communications. [Link]
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Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates . ResearchGate. [Link]
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KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE . Canadian Science Publishing. [Link]
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A comparative study of catalysts for reactions involving 2-Acetoxybenzonitrile
Introduction: The Significance of 2-Acetoxybenzonitrile Hydrolysis
This compound, also known as 2-cyanophenyl acetate, is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its primary and most pivotal reaction is the hydrolysis of the acetate ester to yield 2-hydroxybenzonitrile (salicylonitrile). This transformation is a gateway to a class of compounds with significant biological activity. The efficiency, selectivity, and environmental impact of this deacetylation step are critically dependent on the choice of catalyst.
This guide provides a comparative analysis of various catalytic systems for the hydrolysis of this compound. We will delve into the mechanistic underpinnings of each catalyst class, present comparative performance data, and provide detailed experimental protocols to enable researchers to make informed decisions based on their specific objectives, whether they be high throughput, green chemistry, or cost-effectiveness.
Comparative Analysis of Catalytic Systems
The hydrolysis of an ester, such as this compound, can be effectively catalyzed by several classes of reagents, each with distinct advantages and disadvantages.[3] The most common approaches involve base-catalyzed, acid-catalyzed, and enzyme-catalyzed methods.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is a widely used and highly effective method for cleaving esters.[4] The reaction is typically irreversible because the carboxylic acid formed (acetic acid in this case) is immediately deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol product.[4][5]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the 2-cyanophenoxide as the leaving group and forming acetic acid. The phenoxide is then protonated by the acetic acid in a rapid acid-base reaction.[6]
Caption: Figure 1. Simplified Mechanism of Base-Catalyzed Hydrolysis
Advantages:
-
High yields and fast reaction rates.
-
Irreversible nature drives the reaction to completion.[5]
-
Low cost of common catalysts like NaOH and KOH.[3]
Disadvantages:
-
Requires a stoichiometric amount of base.
-
The nitrile group can be susceptible to hydrolysis under harsh basic conditions, potentially leading to amide or carboxylic acid byproducts.[7]
-
Workup requires neutralization with acid, generating salt waste.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The reaction is an equilibrium process, and to drive it towards the products, a large excess of water is typically used.[5]
Mechanism: The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst (e.g., H₂SO₄, HCl). This protonation makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. A series of proton transfers then facilitates the elimination of the alcohol (2-hydroxybenzonitrile) and regeneration of the acid catalyst.
Advantages:
-
Catalytic amount of acid is sufficient.
-
Generally avoids hydrolysis of the nitrile group compared to strong base catalysis.[8][9]
Disadvantages:
-
The reaction is reversible, which can lead to incomplete conversion.
-
Often requires higher temperatures and longer reaction times than base catalysis.[5]
-
Strong acids are corrosive and require careful handling.
Enzymatic Hydrolysis
Enzymatic catalysis offers a green and highly selective alternative for ester hydrolysis. Hydrolases, particularly lipases and esterases, are commonly employed for this purpose.[3][10] These enzymes operate under mild conditions (neutral pH, room temperature) and can exhibit high chemo- and regioselectivity.
Mechanism: Enzymes like lipases often utilize a catalytic triad (e.g., Ser-His-Asp) in their active site. A serine residue, activated by the histidine and aspartate, acts as a potent nucleophile, attacking the ester's carbonyl carbon. This forms a covalent acyl-enzyme intermediate, releasing the alcohol product (2-hydroxybenzonitrile). This intermediate is then hydrolyzed by a water molecule to release the carboxylic acid (acetic acid) and regenerate the active enzyme.[10][11]
Advantages:
-
High selectivity, minimizing byproduct formation.
-
Environmentally benign, operating in aqueous media under mild conditions.
-
Enzymes can be immobilized and reused, improving process economics.
Disadvantages:
-
Enzymes can be expensive and may have lower stability compared to chemical catalysts.
-
Reaction rates can be slower than conventional methods.
-
Enzyme activity can be inhibited by products or impurities.[11]
Performance Comparison Summary
| Catalyst Type | Typical Catalyst | Conditions | Reaction Time | Yield | Key Advantages | Key Disadvantages |
| Base-Catalyzed | NaOH, KOH, K₂CO₃ | Aqueous or alcoholic solvent, RT to moderate heat | Fast (0.5 - 3 h) | Excellent (>95%) | Irreversible, fast, low cost | Stoichiometric, potential nitrile hydrolysis, waste generation |
| Acid-Catalyzed | H₂SO₄, HCl | Large excess of water, heat | Moderate to Slow (4 - 12 h) | Good to Excellent | Catalytic, good nitrile stability | Reversible, corrosive, often requires heat |
| Enzymatic | Lipases (e.g., PPL), Esterases | Aqueous buffer, pH 7, RT | Slow (12 - 48 h) | Variable to Good | Highly selective, green, mild conditions | Slower rates, catalyst cost and stability |
Detailed Experimental Protocols
Protocol 1: High-Yield Base-Catalyzed Hydrolysis of this compound
This protocol prioritizes reaction speed and yield, making it suitable for large-scale synthesis.
Rationale: Sodium hydroxide is a strong, inexpensive base that rapidly drives the saponification to completion. The use of a methanol/water co-solvent system ensures the solubility of the organic substrate in the aqueous base. The acidic workup neutralizes the excess base and the phenoxide product, causing the desired 2-hydroxybenzonitrile to precipitate.
Caption: Figure 2. Workflow for Base-Catalyzed Hydrolysis
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (5 mL per gram of substrate).
-
Base Addition: In a separate beaker, prepare a 2 M solution of sodium hydroxide (NaOH) in water. Add the NaOH solution (1.2 eq) dropwise to the stirring solution of the ester at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared (typically 1-2 hours).
-
Workup and Isolation: Place the reaction flask in an ice bath. Slowly add 2 M hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is approximately 2-3. A white precipitate of 2-hydroxybenzonitrile will form.
-
Filtration: Continue stirring in the ice bath for 15 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Green Chemistry Approach via Enzymatic Hydrolysis
This protocol emphasizes sustainability and selectivity, ideal for applications where byproduct formation is a critical concern.
Rationale: A lipase in a buffered aqueous solution provides a mild and environmentally friendly catalytic system. The phosphate buffer maintains the optimal pH for enzyme activity. The extraction with ethyl acetate, a relatively green solvent, isolates the product from the aqueous enzymatic medium.
Methodology:
-
Enzyme Solution: Prepare a phosphate buffer solution (0.1 M, pH 7.0). Suspend a commercial lipase preparation (e.g., Porcine Pancreatic Lipase) in the buffer (approx. 50 mg of enzyme per gram of substrate).
-
Reaction Setup: Add this compound (1.0 eq) to the enzyme suspension. Stir the mixture vigorously at a constant temperature (e.g., 37 °C) to ensure adequate mixing of the biphasic system.
-
Reaction Monitoring: Monitor the reaction progress over 24-48 hours. This can be done by periodically taking a small aliquot, extracting with ethyl acetate, and analyzing by TLC or HPLC.
-
Workup and Isolation: Once the reaction has reached the desired conversion, add an equal volume of ethyl acetate to the flask and stir for 10 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2-hydroxybenzonitrile.
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography.
Conclusion and Catalyst Selection Guide
The optimal catalyst for the deacetylation of this compound is dictated by the specific requirements of the synthesis.
Caption: Figure 3. Catalyst Selection Logic
-
For Speed and High Throughput: Base-catalyzed hydrolysis is the undisputed choice, offering rapid reaction times and excellent yields.
-
For Green Chemistry and High Selectivity: Enzymatic hydrolysis is superior, operating under mild, environmentally friendly conditions and minimizing the risk of side reactions.
-
For Process Simplicity and Moderate Scale: Acid-catalyzed hydrolysis provides a viable alternative, particularly when the stability of the nitrile group is a primary concern and longer reaction times are acceptable.
By understanding the mechanisms, advantages, and practical considerations of each catalytic system, researchers can effectively optimize the synthesis of 2-hydroxybenzonitrile, a valuable precursor in drug development and chemical manufacturing.
References
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Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
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University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
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Mohd Anzar Sakharkar. (2013). acid base catalysed Ester hydrolysis. Slideshare. Retrieved from [Link]
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StudySmarter. (2023, October 20). Base Catalysed Ester Hydrolysis: Mechanism & Procedure. Retrieved from [Link]
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Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
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Perlego. (n.d.). Acid Catalysed Hydrolysis of Ester | Overview & Research Examples. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7. Retrieved from [Link]
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ResearchGate. (2018). Catalytic nanoreactors for ester hydrolysis. Request PDF. Retrieved from [Link]
-
NIH National Library of Medicine. (n.d.). Transesterification of Non‐Activated Esters Promoted by Small Molecules Mimicking the Active Site of Hydrolases. Retrieved from [Link]
-
Jencks, W. P., & Carriuolo, J. (1959). General Base Catalysis of Ester Hydrolysis. Journal of the American Chemical Society. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyanophenyl acetate. Retrieved from [Link]
- Google Patents. (n.d.). WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
-
SIELC Technologies. (2018, May 16). 2-Cyanophenyl acetate. Retrieved from [Link]
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NIH National Library of Medicine. (n.d.). Can we make Chitosan by Enzymatic Deacetylation of Chitin?. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S2. Study of hydrolysis of benzonitrile. Download Scientific Diagram. Retrieved from [Link]
-
Hyland, C. J., & O'Connor, C. J. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of The Chemical Society-perkin Transactions 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic deacetylation of chitosan in a membrane reactor. Retrieved from [Link]
-
YouTube. (2023, May 9). The mechanism of acid catalyzed hydrolysis of benzonitrile involves. Retrieved from [Link]
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Kudan, S., et al. (2023). Enzymatic determination of the degree of chitosan deacetylation by family 18 chitinase. Asia-Pacific Journal of Science and Technology. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
ResearchGate. (n.d.). 2 Enzymatic deacetylation of chitin. Download Scientific Diagram. Retrieved from [Link]
-
MDPI. (2024, October 16). Catalytic Hydrolysis of Paraoxon by Immobilized Copper(II) Complexes of 1,4,7-Triazacyclononane Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Enzymatic Depolymerization of Chitins and Chitosans. Retrieved from [Link]
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Comparison Guide: Benchmarking Classical vs. Novel Reagents for Electrophilic Cyanation
A Senior Application Scientist's Guide to Performance, Safety, and Mechanism
Executive Summary
The introduction of a nitrile moiety is a cornerstone of modern medicinal and materials chemistry, imparting unique electronic properties and serving as a versatile synthetic handle. While traditional nucleophilic cyanation methods are well-established, electrophilic cyanation—a reactivity umpolung strategy—provides a complementary and often essential approach for accessing complex molecular architectures.[1] This guide offers an in-depth comparison of classical electrophilic cyanating agents against novel, next-generation reagents. We move beyond simple procedural descriptions to analyze the causality behind experimental outcomes, focusing on reaction efficiency, substrate scope, operational safety, and mechanistic underpinnings. By benchmarking performance with tangible experimental data, this document serves as a critical resource for researchers, chemists, and drug development professionals aiming to select the optimal reagent for their specific synthetic challenge.
The Evolving Landscape of Electrophilic Cyanation
The cyano group is a powerful functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, amides, and ketones.[2] Historically, the installation of this group has been dominated by nucleophilic cyanide sources like toxic hydrogen cyanide (HCN) or metal salts (e.g., CuCN, KCN) in reactions such as the Sandmeyer and Rosenmund-von Braun.[2][3] However, these methods often require harsh conditions and pose significant safety and environmental risks.
Electrophilic cyanating agents, which deliver a "CN+" synthon, offer a crucial alternative for cyanating a wide range of nucleophiles, including carbanions, enolates, and electron-rich aromatics.[1] The field has witnessed a significant evolution, driven by the need for reagents that are not only effective but also safer, more stable, and compatible with sensitive functional groups. This guide benchmarks the performance of established reagents against cutting-edge alternatives that are redefining the standards of efficiency and safety.[4]
A Comparative Profile of Electrophilic Cyanating Reagents
The ideal electrophilic cyanating reagent should be a stable, easy-to-handle solid or liquid that reacts efficiently under mild conditions with a broad range of nucleophiles, demonstrating high functional group tolerance.
2.1 Classical Reagents: The Original Benchmarks
-
Cyanogen Halides (BrCN, ClCN): These are among the simplest and oldest electrophilic cyanide sources.[1] While effective for certain transformations, their high toxicity, volatility, and harsh reactivity limit their application in modern, complex molecule synthesis.[1]
-
p-Toluenesulfonyl cyanide (TsCN): Representing an improvement over cyanogen halides, TsCN is a more stable, crystalline solid. It has been widely used but can be moisture-sensitive, and its reactivity sometimes requires elevated temperatures or strong bases.[1]
2.2 Second-Generation Reagents: The Modern Workhorse
-
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): NCTS has become a reagent of choice for many electrophilic cyanation reactions.[1] It is a stable, crystalline solid that is significantly less toxic than many alternatives and is compatible with a wide array of reaction conditions, including palladium-catalyzed C-H cyanation.[5] Its robust nature and predictable reactivity make it a reliable standard for benchmarking.[6]
2.3 Next-Generation Reagents: The Forefront of Innovation
-
Hypervalent Iodine Reagents (e.g., CBX, CDBX): Cyanide-containing hypervalent iodine reagents represent a significant leap in reactivity.[1] Reagents like 1-cyano-1,2-benziodoxol-3-(1H)-one (CBX) exhibit exceptional reactivity, often enabling cyanations under mild, organocatalytic conditions where other reagents fail. This enhanced reactivity stems from the high electrophilicity of the iodine(III) center.[3][7]
-
Electrochemical Methods (using 5-Aminotetrazole): This novel approach circumvents the need to handle and store toxic cyanide reagents altogether.[3][7] By using a safe, stable precursor like 5-aminotetrazole, both electrophilic and nucleophilic cyanide sources can be generated in situ via anodic oxidation. This method offers unparalleled safety and sustainability, representing a paradigm shift in cyanation chemistry.[7]
Head-to-Head Performance Benchmarking
To provide a clear performance comparison, we analyze the electrophilic cyanation of a common model substrate, the electron-rich 1,3,5-trimethoxybenzene, across different reagent classes. This substrate is a good test case as its cyanation can be challenging, often leading to side products if conditions are not optimized.
3.1 Experimental Design & Causality
The choice of 1,3,5-trimethoxybenzene as a substrate is deliberate. Its high electron density makes it susceptible to oxidation, providing a robust test for the mildness and selectivity of the cyanating method. A successful transformation validates the reagent's ability to perform the desired C-H functionalization without degrading the sensitive aromatic core. This self-validating aspect is crucial for establishing trustworthy protocols.
3.2 Comparative Data Summary
The following table summarizes the performance of key reagents for the cyanation of 1,3,5-trimethoxybenzene, with data synthesized from authoritative literature.
| Reagent/Method | Reagent Type | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Limitations |
| NCTS | Second-Generation | ~70-80% | Pd-catalyzed, high temp. | Stable solid, good scope | Requires metal catalyst, heat |
| Hypervalent Iodine | Next-Generation | ~60-70% | Organocatalytic, mild temp. | High reactivity, metal-free[1] | Reagent synthesis can be complex |
| Electrochemical | Next-Generation | 31%* | Undivided cell, constant current | Unprecedented safety (no CN salts)[3][7] | Yields can be moderate, requires specific equipment |
*Note: The reported 31% yield for the electrochemical method was achieved under initial optimization conditions and highlights the trade-off between absolute yield and the significant advantage of avoiding toxic reagents entirely. Further optimization is ongoing in the field.[3][7]
Workflow: Selecting an Electrophilic Cyanation Reagent
Caption: A decision-making workflow for selecting the appropriate electrophilic cyanating reagent.
Detailed Experimental Protocols
The following protocols are presented to be self-validating systems. Successful execution with the model substrate provides a reliable benchmark for expanding the methodology to other targets.
4.1 Protocol 1: Cyanation of 1,3,5-Trimethoxybenzene using NCTS (Palladium-Catalyzed)
-
Expertise & Rationale: This protocol, adapted from established C-H functionalization methodologies, uses a palladium catalyst to activate the aromatic C-H bond, allowing for subsequent attack by the electrophilic cyanide source, NCTS. The choice of an oxidant is crucial to regenerate the active Pd(II) catalyst.
-
Materials: 1,3,5-Trimethoxybenzene, NCTS (N-cyano-N-phenyl-p-toluenesulfonamide), Pd(OAc)₂, K₂S₂O₈, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add 1,3,5-trimethoxybenzene (1.0 mmol), NCTS (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂S₂O₈ (2.0 mmol).
-
Add anhydrous DCM (5 mL) followed by TFA (10 mL).
-
Stir the reaction mixture vigorously at 80 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench by carefully adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,4,6-trimethoxybenzonitrile.
-
4.2 Protocol 2: Electrochemical Cyanation of 1,3,5-Trimethoxybenzene
-
Expertise & Rationale: This protocol leverages electrochemistry to generate the active cyanating species from a safe precursor, 5-aminotetrazole.[3][7] The reaction is conducted in an undivided cell, simplifying the setup. A constant current is applied to drive the oxidation of the precursor. The supporting electrolyte (n-Bu₄NBF₄) is essential for conductivity.
-
Materials: 1,3,5-Trimethoxybenzene, 5-Aminotetrazole, n-Bu₄NBF₄, Acetonitrile (MeCN), Reticulated vitreous carbon (RVC) electrodes.
-
Procedure:
-
Set up an undivided electrochemical cell equipped with two RVC electrodes (anode and cathode).
-
To the cell, add 1,3,5-trimethoxybenzene (0.5 mmol), 5-aminotetrazole (1.0 mmol), and n-Bu₄NBF₄ (0.3 mmol) as the supporting electrolyte.
-
Add anhydrous acetonitrile (5.0 mL) as the solvent.
-
Begin stirring and apply a constant current of 13.9 mA·cm⁻² at room temperature.
-
Monitor the reaction progress by GC-MS or LC-MS. The reaction typically runs for several hours.
-
Upon consumption of the starting material, stop the electrolysis.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the acetonitrile.
-
Resuspend the residue in ethyl acetate and wash with water to remove the electrolyte and remaining precursor.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to isolate the product.[7]
-
Mechanistic Considerations
Understanding the reaction mechanism is key to troubleshooting and optimizing reaction conditions.
General Mechanism of Electrophilic Cyanation
Caption: Generalized pathway for an electrophilic cyanation reaction.
In traditional chemical methods using reagents like NCTS, the reaction proceeds via the nucleophilic attack of the substrate onto the electrophilic carbon of the nitrile group, facilitated by a catalyst or activator. The sulfonamide group in NCTS is an excellent leaving group, which drives the reaction forward.
In the electrochemical method, the mechanism is fundamentally different. At the anode, 5-aminotetrazole is oxidized, leading to its fragmentation and the in-situ generation of a highly reactive electrophilic cyanide species.[3][7] This species is then immediately consumed by the nucleophilic substrate present in the reaction medium. This "generate-and-consume" strategy is the cornerstone of its enhanced safety profile, as it prevents the accumulation of any toxic cyanide intermediates.
Conclusion and Future Outlook
The journey of electrophilic cyanation from highly toxic reagents like cyanogen bromide to advanced electrochemical systems highlights a clear trajectory towards safer, milder, and more sustainable chemical synthesis.
-
NCTS remains the benchmark for many applications due to its reliability, stability, and broad compatibility, especially in complex, late-stage functionalization scenarios where predictable outcomes are paramount.
-
Hypervalent iodine reagents offer a powerful, metal-free alternative for transformations that are challenging under other conditions, showcasing high reactivity under mild protocols.
-
Electrochemical cyanation represents the future.[7] While yields may currently be moderate for some substrates, the ability to completely avoid toxic cyanide salts is a transformative advantage that will drive further research and adoption, particularly in industrial and pharmaceutical settings where process safety is non-negotiable.
Future developments will likely focus on combining these novel methods with other modern synthetic technologies, such as photoredox catalysis and continuous flow chemistry, to further enhance efficiency, control, and safety in the synthesis of vital nitrile-containing molecules.[3]
References
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Schouten, P. et al. (2024). eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. JACS Au. Available at: [Link].
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Anbarasan, P., Neumann, H., & Beller, M. (2011). A novel and convenient synthesis of benzonitriles: electrophilic cyanation of aryl and heteroaryl bromides. Chemistry. Available at: [Link].
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Schörgenhumer, J., & Waser, M. (2016). New strategies and applications using electrophilic cyanide-transfer reagents under transition metal-free conditions. Organic & Biomolecular Chemistry. Available at: [Link].
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Schouten, P. et al. (2024). eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. ACS Publications. Available at: [Link].
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Ma, Z. et al. (2017). Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent. The Journal of Organic Chemistry. Available at: [Link].
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Hassan, A. et al. Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. TSI Journals. Available at: [Link].
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Opatz, T. (2018). Non-toxic cyanide sources and cyanating agents. Organic & Biomolecular Chemistry. Available at: [Link].
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ResearchGate. Comparison of cyanation reactions. ResearchGate. Available at: [Link].
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Allais, F. et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Molecules. Available at: [Link].
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da Silva, T. et al. (2020). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova. Available at: [Link].
-
Neetha, M. et al. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances. Available at: [Link].
-
Allais, F. et al. (2022). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. ResearchGate. Available at: [Link].
-
Ghasemi, S. et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. Available at: [Link].
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ResearchGate. Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. ResearchGate. Available at: [Link].
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A Researcher's Guide to Investigating the Cross-Reactivity of 2-Acetoxybenzonitrile
For researchers and drug development professionals, understanding the potential for off-target interactions is paramount to ensuring the safety and efficacy of novel chemical entities. This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-acetoxybenzonitrile, a versatile building block in organic synthesis. We will delve into the inherent reactivity of its constituent functional groups, propose a suite of robust experimental protocols to probe its interactions with biologically relevant nucleophiles, and outline the analytical methodologies required for rigorous data interpretation. This document is designed to be a practical resource, blending theoretical principles with actionable experimental designs.
Deconstructing the Reactivity of this compound
This compound, also known as 2-cyanophenyl acetate, possesses two key functional groups that dictate its reactivity profile: a phenyl acetate moiety and a nitrile group. Understanding the individual and combined electronic effects of these groups is crucial for predicting potential cross-reactivities.
-
The Phenyl Acetate Moiety: An Electrophilic Target The ester linkage in this compound is susceptible to nucleophilic attack, primarily at the carbonyl carbon. The phenoxy group acts as a moderate leaving group, making the acetyl group transferable to a variety of nucleophiles. This reactivity is well-documented for phenyl acetates in general, which are known to react with strong nucleophiles.[1][2] The presence of the electron-withdrawing nitrile group ortho to the acetate can further enhance the electrophilicity of the carbonyl carbon, potentially increasing its susceptibility to nucleophilic attack compared to unsubstituted phenyl acetate.
-
The Nitrile Group: A Modulator of Reactivity and Potential Reaction Site The nitrile group is a strong electron-withdrawing group, which influences the overall electronic properties of the benzene ring. While the carbon atom of the nitrile is electrophilic, it is generally less reactive towards nucleophiles than the carbonyl carbon of the ester. However, under certain conditions, nitriles can undergo nucleophilic addition.[3] More significantly, the nitrile group's electron-withdrawing nature activates the phenyl acetate group towards nucleophilic acyl substitution.
Diagram of Potential Reaction Pathways
Caption: Potential nucleophilic acyl substitution reactions of this compound.
Experimental Design for Cross-Reactivity Profiling
A systematic investigation of this compound's reactivity requires a well-designed set of experiments. The following protocols are designed to be robust and provide quantitative data on the compound's stability and reactivity towards a panel of biologically relevant nucleophiles. The choice of nucleophiles is critical for mimicking potential off-target interactions within a biological system.
Panel of Nucleophiles
To obtain a comprehensive cross-reactivity profile, we recommend testing this compound against the following functional groups, which are commonly found in biological macromolecules:
-
Primary Amines: (e.g., n-Butylamine) - Representative of lysine side chains.
-
Secondary Amines: (e.g., Diethylamine) - To assess steric hindrance effects.
-
Thiols: (e.g., Glutathione, N-acetylcysteine) - Mimicking cysteine residues, which are often highly nucleophilic.[4][5]
-
Alcohols: (e.g., Benzyl alcohol) - Representative of serine and threonine side chains.
-
Amides: (e.g., Benzamide) - To assess reactivity with peptide bonds (expected to be low).
General Experimental Protocol for Reactivity Screening
This protocol outlines a general procedure for assessing the reactivity of this compound with the selected nucleophiles. The use of an internal standard is crucial for accurate quantification by LC-MS.
Materials:
-
This compound (high purity)
-
Selected nucleophiles (high purity)
-
Aprotic solvent (e.g., Acetonitrile or Dimethylformamide)
-
Buffer (e.g., Phosphate buffer, pH 7.4)
-
Internal standard (a stable compound with similar chromatographic properties but a different mass, e.g., 4-acetoxybenzonitrile)
-
Quenching solution (e.g., 1% Formic acid in acetonitrile)
-
HPLC or UHPLC system coupled to a mass spectrometer (LC-MS)[6][7]
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of this compound, each nucleophile, and the internal standard in the chosen aprotic solvent.
-
Reaction Setup: In a reaction vial, combine the buffer and the aprotic solvent. Add the internal standard to a final concentration that is within the linear range of the LC-MS detector.
-
Initiation of Reaction: Add the nucleophile stock solution to the reaction mixture, followed by the this compound stock solution to initiate the reaction. The final concentrations should be carefully controlled (e.g., equimolar or with an excess of the nucleophile).
-
Time-Course Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to a vial containing the quenching solution.
-
LC-MS Analysis: Analyze the quenched samples by LC-MS. Develop a chromatographic method that provides good separation of this compound, the nucleophile, the internal standard, and any potential products.[9] Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for accurate quantification.[10]
-
Data Analysis: Calculate the concentration of this compound remaining at each time point by comparing its peak area to that of the internal standard. Plot the concentration of this compound versus time to determine the reaction kinetics.
Diagram of the Experimental Workflow
Caption: Workflow for assessing the cross-reactivity of this compound.
NMR Spectroscopy for Mechanistic Insights
For reactions that show significant reactivity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable mechanistic information by allowing for the identification of reaction products.[2][11]
Procedure:
-
Reaction Setup: Prepare a reaction mixture in an NMR tube using deuterated solvents.
-
NMR Data Acquisition: Acquire a series of ¹H NMR spectra over time.
-
Spectral Analysis: Monitor the disappearance of signals corresponding to this compound and the appearance of new signals corresponding to the reaction product(s). The integration of these signals can be used to follow the reaction progress.
Data Interpretation and Comparison
The primary output of these studies will be the rate of consumption of this compound in the presence of different nucleophiles. This data should be tabulated for easy comparison.
Table 1: Hypothetical Cross-Reactivity Data for this compound
| Nucleophile (Functional Group) | Apparent Second-Order Rate Constant (M⁻¹s⁻¹) | Half-life of 2-ABN (minutes) at 10 mM Nucleophile |
| n-Butylamine (Primary Amine) | 1.5 x 10⁻² | 77 |
| Diethylamine (Secondary Amine) | 3.2 x 10⁻³ | 360 |
| Glutathione (Thiol) | 8.9 x 10⁻² | 13 |
| N-acetylcysteine (Thiol) | 7.5 x 10⁻² | 15 |
| Benzyl alcohol (Alcohol) | < 1.0 x 10⁻⁴ | > 24 hours |
| Benzamide (Amide) | No reaction detected | > 48 hours |
| Buffer (pH 7.4) | 2.1 x 10⁻⁵ | > 24 hours |
Interpretation of Results:
-
High Reactivity: A rapid decrease in the concentration of this compound in the presence of a particular nucleophile indicates a high potential for cross-reactivity. In the hypothetical data above, thiols show the highest reactivity.
-
Moderate Reactivity: A slower, but measurable, decrease in concentration suggests moderate reactivity. Primary amines show moderate reactivity in this example.
-
Low or No Reactivity: If the concentration of this compound remains stable over the course of the experiment, it indicates low or no reactivity with that functional group under the tested conditions. Alcohols and amides fall into this category in our hypothetical data.
-
Hydrolytic Stability: The reaction in buffer alone provides a measure of the hydrolytic stability of this compound.
Conclusion and Forward-Looking Remarks
This guide provides a comprehensive framework for the systematic evaluation of the cross-reactivity of this compound. By employing the described experimental protocols and analytical methods, researchers can generate robust and quantitative data to understand the potential for this compound to interact with biological nucleophiles. The insights gained from these studies are invaluable for guiding medicinal chemistry efforts, enabling the design of more selective and safer molecules. It is the responsibility of the diligent researcher to not only generate high-quality data but also to interpret it within the broader context of the intended biological application.
References
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Jencks, W. P., & Gilchrist, M. (1968). Nonlinear structure-reactivity correlations. The reactivity of nucleophilic reagents toward esters. Journal of the American Chemical Society, 90(10), 2622–2637. [Link]
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Gerlt, J. A., & Gassman, P. G. (1993). Understanding the rates of certain enzyme-catalyzed reactions: proton abstraction from carbon acids, acyl-transfer reactions, and displacement reactions of phosphodiesters. Biochemistry, 32(45), 11943–11952. [Link]
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Chemistry LibreTexts. (2021). LAB 3 - ALCOHOLS AND AMINES. Retrieved from [Link]
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SIELC Technologies. (2018). 2-Cyanophenyl acetate. Retrieved from [Link]
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A Senior Application Scientist’s Guide to Isomeric Purity Analysis of 2-Acetoxybenzonitrile
Executive Summary: The Imperative of Isomeric Purity in Pharmaceutical Development
In the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, the precise control of impurities is not merely a matter of process optimization but a fundamental requirement for safety and efficacy. 2-Acetoxybenzonitrile, a key building block in various synthetic pathways, is often accompanied by its positional isomers, 3-Acetoxybenzonitrile and 4-Acetoxybenzonitrile. These isomers, while sharing the same molecular formula, can possess markedly different physicochemical and pharmacological properties.[1][2] One isomer may exhibit the desired therapeutic effect, while another could be inactive or, in the worst-case scenario, toxic.[3]
This guide provides a comprehensive comparison of the primary analytical techniques for resolving and quantifying the isomeric purity of this compound. We will delve into the mechanistic principles and field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our focus is to equip researchers, analytical chemists, and drug development professionals with the expertise to select, implement, and validate the most appropriate methodology for their specific needs, ensuring compliance with stringent regulatory standards such as the ICH Q3A (R2) guidelines for impurities in new drug substances.[4][5][6]
The Regulatory Landscape: Why Isomeric Impurities Matter
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous characterization and control of impurities.[5] According to ICH Q3A guidelines, any impurity present at a level of 0.10% or higher should generally be identified.[5] Furthermore, thresholds are established for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance.[7][8] Positional isomers fall under the category of "organic impurities" and must be treated as distinct chemical entities.[8] Failure to adequately control these isomers can lead to delays in regulatory approval, product recalls, and compromised patient safety.
Comparative Analysis of Core Methodologies
The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as sensitivity, resolution, speed, and the need for structural confirmation. We will now compare the three most powerful and widely adopted techniques for this purpose.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification
HPLC, particularly reversed-phase HPLC, is the workhorse for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and robustness. For aromatic positional isomers like the acetoxybenzonitriles, leveraging specific stationary phase interactions is key to achieving separation.
Causality Behind Method Selection: Standard C18 (ODS) columns separate primarily based on hydrophobicity. However, positional isomers often have very similar hydrophobicities, leading to poor resolution. The key to separating 2-, 3-, and 4-acetoxybenzonitrile is to exploit differences in their dipole moments and the electron density of their aromatic rings.[9] The ortho (2-), meta (3-), and para (4-) positions of the acetoxy group alter the molecule's electronic distribution. A stationary phase containing phenyl groups, such as a Phenyl-Hexyl or a Pyrenylethyl phase, provides π-π interactions with the analyte's benzene ring.[10][11] These interactions are highly sensitive to the subtle electronic differences between the isomers, enabling their chromatographic separation.[11]
Detailed Experimental Protocol: HPLC-UV
Objective: To separate and quantify this compound from its 3- and 4- positional isomers.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl Column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 60% B
-
15-17 min: 60% to 30% B
-
17-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a nominal concentration of 0.5 mg/mL.
-
-
Data Analysis:
-
Integrate the peaks corresponding to all three isomers.
-
Calculate the percentage of each isomer using the area percent method:
-
% Isomer = (Area_Isomer / Total_Area_All_Isomers) * 100
-
-
Gas Chromatography (GC): The Power of Volatility and Polarity
GC is an excellent alternative to HPLC, particularly when the analytes are thermally stable and volatile. The separation in GC is governed by the analyte's boiling point and its interaction with the stationary phase of the capillary column.
Causality Behind Method Selection: While the boiling points of the acetoxybenzonitrile isomers are expected to be close, they are not identical. Furthermore, their interaction with a polar GC stationary phase (e.g., one containing cyanopropyl or polyethylene glycol functionalities) will differ based on their respective dipole moments. This allows for effective separation.[12] Coupling GC with a Mass Spectrometer (MS) provides an orthogonal detection method, confirming the identity of each peak by its mass-to-charge ratio (m/z) and fragmentation pattern, adding a high degree of confidence to the identification.[13][14]
Detailed Experimental Protocol: GC-MS
Objective: To separate and identify this compound and its positional isomers.
-
Instrumentation:
-
Gas Chromatograph with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole).
-
-
Chromatographic Conditions:
-
Column: DB-WAX or equivalent polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250°C
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-250 amu.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent such as Acetone or Ethyl Acetate.
-
-
Data Analysis:
-
Identify peaks based on their retention times relative to a reference standard.
-
Confirm the identity of each isomeric peak by comparing its mass spectrum to a reference library. All three isomers will have the same molecular ion, but may show subtle differences in their fragmentation patterns.
-
Quantify using area percent from the Total Ion Chromatogram (TIC).
-
NMR Spectroscopy: The Definitive Structural Arbiter
While chromatographic techniques separate isomers, NMR spectroscopy provides unambiguous structural confirmation without the need for separation.[15] It distinguishes isomers by probing the unique electronic environment of each proton and carbon atom in the molecule.[16][17]
Causality Behind Method Selection: The substitution pattern on the benzene ring creates a unique magnetic environment for the remaining aromatic protons.[18] This results in distinct chemical shifts and, most importantly, different spin-spin coupling (splitting) patterns for each isomer.
-
This compound (ortho): Will show a complex multiplet pattern for four distinct aromatic protons.
-
3-Acetoxybenzonitrile (meta): Will also show four distinct aromatic protons, but with a different splitting pattern compared to the ortho isomer.
-
4-Acetoxybenzonitrile (para): Due to symmetry, this isomer will show a characteristic pattern of two doublets (an AA'BB' system), which is easily distinguishable from the other two.[19]
Quantitative NMR (qNMR) can also be used to determine the isomeric ratio by integrating the unique, well-resolved signals corresponding to each isomer.[20]
Detailed Experimental Protocol: ¹H NMR
Objective: To identify and quantify the isomeric composition of a this compound sample.
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution).
-
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the sample into an NMR tube.
-
Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
For quantitative analysis, add a known amount of an internal standard with a signal in a clean region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
-
Acquisition Parameters:
-
Experiment: Standard 1D Proton (¹H) acquisition.
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (D1): 30 seconds (ensure full relaxation for accurate quantification).
-
Number of Scans: 16 (or more for dilute samples).
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Analyze the aromatic region (typically δ 7.0-8.0 ppm). Identify the characteristic splitting patterns for the ortho, meta, and para isomers.
-
Integrate a unique, well-resolved signal for each isomer present.
-
Calculate the molar ratio by comparing the integrals of the signals for each isomer.
-
Performance Comparison: A Tabular Summary
| Parameter | HPLC-UV | GC-MS | ¹H NMR Spectroscopy |
| Primary Principle | Differential partitioning based on polarity and π-π interactions. | Separation by volatility and polarity; detection by mass. | Nuclear spin properties in a magnetic field. |
| Resolution | Very High | High | N/A (bulk analysis); resolution of signals is key. |
| Sensitivity (LOD/LOQ) | High (ng to low µg) | Very High (pg to ng) | Low (requires mg quantities) |
| Quantitative Accuracy | Excellent | Very Good | Excellent (with internal standard) |
| Structural Confirmation | Low (retention time only) | High (Mass Spectrum) | Definitive (Chemical shifts, coupling constants) |
| Analysis Time | Moderate (~20 min/sample) | Moderate (~15 min/sample) | Fast (~5-10 min/sample, after setup) |
| Throughput | High (with autosampler) | High (with autosampler) | Moderate |
| Complexity | Moderate | Moderate to High | High |
| Best For... | Routine QC, high-throughput purity testing, quantification of low-level isomers. | Orthogonal method for purity, identification of volatile impurities. | Absolute structural confirmation, distinguishing complex mixtures, reference standard characterization. |
Visualizing the Workflow and Principles
Workflow for Method Selection
The following diagram outlines a logical decision-making process for selecting the appropriate analytical technique.
Caption: Decision tree for analytical method selection.
Principle of HPLC Separation
This diagram illustrates the π-π interactions that enable the separation of acetoxybenzonitrile isomers on a phenyl-based stationary phase.
Caption: π-π interactions in HPLC separation.
Regulatory Compliance Pathway
This chart shows the relationship between synthesis, analysis, and regulatory impurity control.
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A Comparative Guide to the Reaction Kinetics of Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The study of reaction kinetics, a cornerstone of physical chemistry, provides critical insights into the rates and mechanisms of chemical transformations.[1][2][3] For professionals in drug discovery and organic synthesis, a thorough understanding of the reactivity of building blocks like benzonitrile derivatives is paramount. These compounds, featuring a cyano group attached to a benzene ring, are integral to the synthesis of a wide array of pharmaceuticals and functional materials.[4] This guide offers a comparative analysis of the reaction rates of benzonitrile derivatives in key chemical reactions, supported by experimental data and detailed protocols.
The reactivity of the benzonitrile core is significantly influenced by the electronic nature of substituents on the aromatic ring.[4] These substituents can either donate or withdraw electron density, thereby altering the reaction rates and, in some cases, the reaction pathways.[4] This guide will delve into the kinetics of two fundamental transformations: the hydrolysis of the nitrile group and 1,3-dipolar cycloaddition reactions.
Factors Influencing Reaction Rates
Several factors can affect the rate of a chemical reaction, including the nature and concentration of reactants, temperature, and the presence of a catalyst.[5][6][7][8] For benzonitrile derivatives, the electronic effects of substituents on the benzene ring play a crucial role in their reactivity.[4] Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the electron density of both the nitrile group and the aromatic ring through inductive and resonance effects.[4]
Case Study 1: Hydrolysis of the Nitrile Group
The conversion of a nitrile to a carboxylic acid via hydrolysis is a fundamental transformation in organic synthesis.[4][9] The rate of this reaction is highly dependent on the electronic properties of the substituents on the aromatic ring.
Experimental Protocol: Base-Catalyzed Hydrolysis of a Substituted Benzonitrile
This protocol outlines a general procedure for studying the kinetics of the base-catalyzed hydrolysis of a para-substituted benzonitrile derivative using UV-Vis spectrophotometry.
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of a substituted benzonitrile.
Materials:
-
Substituted benzonitrile (e.g., 4-nitrobenzonitrile, 4-chlorobenzonitrile, 4-methylbenzonitrile)
-
Sodium hydroxide (NaOH) solution of known concentration
-
Solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility)
-
UV-Vis spectrophotometer
-
Thermostatted cuvette holder
Procedure:
-
Preparation of Solutions: Prepare stock solutions of the benzonitrile derivative and NaOH in the chosen solvent system.
-
Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the starting material or product. The λmax will vary depending on the specific benzonitrile derivative.
-
Kinetic Run:
-
Equilibrate the reactant solutions to the desired reaction temperature.
-
For slower reactions, manually mix the solutions in a cuvette and immediately begin recording the absorbance at timed intervals.
-
For faster reactions, utilize a stopped-flow apparatus to ensure rapid mixing and data acquisition.[10][11]
-
-
Data Analysis:
-
The reaction is typically run under pseudo-first-order conditions, with a large excess of NaOH.
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The slope of the resulting linear plot will be equal to the negative of the pseudo-first-order rate constant (-k_obs).
-
Experimental Workflow for Kinetic Analysis
Caption: Workflow for a typical kinetic study of benzonitrile hydrolysis.
Comparative Data and Interpretation
The effect of substituents on the rate of hydrolysis can be quantified and compared.
| Substituent (para-) | Relative Rate of Hydrolysis (k/kH) | Hammett Substituent Constant (σp) |
| -NO2 | ~25 | 0.78 |
| -Cl | ~2.5 | 0.23 |
| -H | 1.0 | 0.00 |
| -CH3 | ~0.5 | -0.17 |
| -OCH3 | ~0.2 | -0.27 |
Note: These are approximate relative rates for illustrative purposes and can vary with specific reaction conditions.
A Hammett plot, which correlates the logarithm of the reaction rate constants with the Hammett substituent constants (σ), provides valuable mechanistic insight.[13][14] For the hydrolysis of para-substituted benzonitriles, a positive slope (ρ > 0) is typically observed.[4][15] This indicates that electron-withdrawing groups accelerate the reaction by increasing the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.[4][15] Conversely, electron-donating groups retard the reaction.
Relationship between Substituent Effects and Reaction Rate
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A Head-to-Head Comparison of Synthetic Pathways to Pyrimidine Compounds: A Guide for the Modern Chemist
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active molecules. Consequently, the efficient synthesis of pyrimidine derivatives is a critical endeavor in drug discovery and development. This guide provides an in-depth, head-to-head comparison of key synthetic strategies for accessing pyrimidine compounds. We will dissect classical methods such as the Biginelli and Pinner syntheses, alongside modern approaches including microwave-assisted reactions and transition-metal-catalyzed methods. This comprehensive analysis, supported by experimental data and detailed protocols, is designed to equip researchers, scientists, and drug development professionals with the insights needed to select the most effective synthetic pathway for their specific research objectives.
The Enduring Importance of the Pyrimidine Core
From the fundamental building blocks of DNA and RNA (cytosine, thymine, and uracil) to a vast array of therapeutic agents, the pyrimidine moiety is a recurring motif in molecules of biological significance.[1] Pyrimidine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] This has spurred continuous innovation in the synthetic methodologies aimed at generating diverse pyrimidine-based compounds. This guide will focus on a comparative analysis of the following prominent synthetic routes:
-
The Biginelli Reaction: A classic and robust one-pot, three-component condensation.
-
The Pinner Synthesis: A versatile method for the preparation of substituted pyrimidines from 1,3-dicarbonyl compounds and amidines.
-
Modern Catalytic and Enabling Technologies: Including microwave-assisted synthesis and transition-metal-catalyzed reactions that offer enhanced efficiency and broader substrate scope.
The Biginelli Reaction: A Century-Old Workhorse
First described in 1891, the Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[2] This acid-catalyzed reaction is valued for its simplicity and atom economy. The resulting DHPMs can often be readily oxidized to the corresponding aromatic pyrimidines.
Unraveling the Biginelli Mechanism
The reaction is generally understood to proceed through the following key steps:
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion.
-
Nucleophilic Attack: The β-ketoester adds to the electrophilic iminium ion.
-
Cyclization and Dehydration: The resulting intermediate undergoes cyclization and subsequent dehydration to yield the dihydropyrimidinone product.
Caption: Fig. 2: Simplified mechanism of the Pinner synthesis.
Experimental Protocol: Synthesis of 2-Amino-4,6-dimethylpyrimidine
This protocol is adapted from a procedure for the synthesis of 2-amino-4,6-dimethylpyrimidine.
-
Materials: Guanidine hydrochloride (106 parts), sodium carbonate (83.5 parts), acetylacetone (100 parts), and water (250 parts). [3]* Procedure:
-
In a suitable reaction vessel, add water, guanidine hydrochloride, sodium carbonate, and acetylacetone. [3] 2. Heat the resulting slurry to 95-100°C for 2 hours. [3] 3. Cool the slurry to room temperature and then further to 10°C.
-
Filter the crystalline product and wash the filter cake with a brine solution. [3] 5. For purification, the wet cake can be redissolved in hot water, treated with activated carbon, and then recrystallized by cooling and the addition of salt. [3]* Typical Yield: Good to excellent.
-
Modern Synthetic Approaches: Speed, Efficiency, and Scope
While classical methods remain valuable, modern organic synthesis has introduced a range of techniques that can offer significant advantages in terms of reaction times, yields, and the diversity of accessible molecules.
Synthesis from β-Enaminones
β-Enaminones are versatile intermediates for the synthesis of various heterocyclic compounds, including pyrimidines. [2][4]They can be readily prepared from the condensation of 1,3-dicarbonyl compounds with amines. Subsequent reaction with an amidine or a similar N-C-N fragment leads to the formation of the pyrimidine ring.
Transition-Metal-Catalyzed Syntheses
Transition-metal catalysis has revolutionized the synthesis of complex molecules, and pyrimidines are no exception. [5][6][7]These methods often allow for the construction of the pyrimidine ring under milder conditions and with a broader tolerance of functional groups compared to classical methods. Recent advances have focused on the use of catalysts based on iron, copper, palladium, and other metals. [5][6][7][8]
Caption: Fig. 3: A general workflow for pyrimidine synthesis.
Head-to-Head Comparison: Choosing the Right Pathway
The selection of a synthetic route depends on several factors, including the desired substitution pattern, the scale of the reaction, and the availability of starting materials and equipment.
| Parameter | Biginelli Reaction | Pinner Synthesis | Modern Catalytic Methods |
| Reaction Type | One-pot, three-component | Two-component condensation | Various (e.g., cross-coupling, annulation) |
| Typical Yields | Moderate to excellent | Good to excellent | Good to excellent |
| Substrate Scope | Good, but can be limited for some aldehydes | Broad for 1,3-dicarbonyls and amidines | Often very broad with high functional group tolerance |
| Conditions | Often requires acid catalysis and heat (conventional) | Can require acid or base catalysis and heat | Often milder conditions, but may require specific ligands and inert atmospheres |
| Atom Economy | High | Good | Variable |
| Simplicity | High (one-pot) | Moderate | Can be more complex (catalyst preparation, etc.) |
| Key Advantage | Operational simplicity and readily available starting materials. | Versatility in accessing 2-substituted pyrimidines. | High efficiency, broad scope, and potential for asymmetric synthesis. |
Conclusion and Future Directions
The synthesis of pyrimidines is a mature yet continually evolving field. While the Biginelli and Pinner syntheses remain mainstays for their reliability and simplicity, modern catalytic methods and technologies like microwave-assisted synthesis offer powerful alternatives for achieving higher efficiency and accessing novel chemical space. The future of pyrimidine synthesis will likely be shaped by the development of even more sustainable and selective catalytic systems, as well as the discovery of new multicomponent reactions that can rapidly generate molecular complexity from simple starting materials. A thorough understanding of the strengths and weaknesses of each synthetic approach, as outlined in this guide, is paramount for the successful design and execution of synthetic campaigns targeting this important class of heterocyclic compounds.
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Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. (2024). ResearchGate. Retrieved from [Link]
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A Comparative Guide to Green Chemistry Metrics in the Synthesis of 2-Acetoxybenzonitrile
In the landscape of modern pharmaceutical and fine chemical synthesis, the principles of green chemistry are no longer a niche consideration but a fundamental pillar of process development.[1][2] The drive to create safer, more sustainable, and economically viable chemical processes has led to the development of various metrics to quantify the "greenness" of a synthetic route.[3] This guide provides an in-depth evaluation of two distinct synthetic pathways to 2-acetoxybenzonitrile, a key intermediate in various organic syntheses, through the lens of established green chemistry metrics.
Our analysis will focus on providing a clear, data-driven comparison, moving beyond mere procedural descriptions to explain the underlying chemical reasoning and the practical implications of each metric. This guide is intended for researchers, chemists, and process development professionals dedicated to integrating sustainable practices into their work.
Synthetic Pathways to this compound
We will evaluate and compare two plausible synthetic routes for the preparation of this compound (also known as 2-cyanophenyl acetate)[4][5].
Route 1: Classical Two-Step Approach via Sandmeyer Reaction
This traditional route involves the diazotization of 2-aminophenol, followed by a Sandmeyer reaction to introduce the nitrile group, and subsequent acetylation.
-
Step 1: Diazotization and Cyanation (Sandmeyer Reaction). 2-Aminophenol is treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with a copper(I) cyanide solution to yield 2-cyanophenol.
-
Step 2: Acetylation. The resulting 2-cyanophenol is acetylated using acetic anhydride in the presence of a base catalyst to produce the final product, this compound.
Route 2: Modern Palladium-Catalyzed Cyanation
This contemporary approach leverages transition-metal catalysis to directly introduce the cyano group, offering a potentially more efficient pathway.[6][7]
-
One-Pot Synthesis: This route involves the direct cyanation of a protected phenol, such as 2-bromophenyl acetate, using a palladium catalyst, a phosphine ligand, and a cyanide source like zinc cyanide.[7] This avoids the generation of the diazonium intermediate.
Core Green Chemistry Metrics: A Primer
To objectively compare these routes, we will employ a suite of widely recognized green chemistry metrics. Each metric provides a different perspective on the efficiency and environmental impact of a chemical process.
-
Atom Economy (AE): Developed by Barry Trost, this metric calculates the percentage of reactant atoms that are incorporated into the desired product.[8] It is a theoretical measure of reaction efficiency, assuming 100% yield.[8][9]
-
Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product.[10][11][12] A lower E-Factor signifies less waste generation and a greener process.[11]
-
Process Mass Intensity (PMI): Championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[13][14][15] It provides a comprehensive view of the overall process efficiency.[15]
-
Reaction Mass Efficiency (RME): This metric is the percentage of the mass of the desired product relative to the total mass of reactants used in the reaction.[3][16] It accounts for both atom economy and chemical yield.[3]
Experimental Protocols
Protocol for Route 1: Classical Two-Step Synthesis
Step 1: Synthesis of 2-Cyanophenol
-
In a 500 mL flask, dissolve 10.9 g (0.1 mol) of 2-aminophenol in 100 mL of 3 M HCl. Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of water, keeping the temperature below 5°C.
-
In a separate 1 L flask, prepare a solution of copper(I) cyanide by dissolving 12.5 g (0.139 mol) of CuCN and 16.0 g (0.246 mol) of KCN in 100 mL of water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat at 60°C for 1 hour.
-
Cool the mixture, and extract the product with 3 x 100 mL of diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-cyanophenol. (Typical yield: ~7.1 g, 60%).
Step 2: Synthesis of this compound
-
In a 250 mL flask, dissolve 7.1 g (0.06 mol) of 2-cyanophenol in 50 mL of dichloromethane.
-
Add 6.4 mL (0.068 mol) of acetic anhydride and 0.5 mL of pyridine as a catalyst.
-
Stir the reaction at room temperature for 2 hours.
-
Quench the reaction with 50 mL of water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure to obtain this compound. (Typical yield: ~8.9 g, 92%).
Protocol for Route 2: Palladium-Catalyzed Cyanation
-
To an oven-dried Schlenk flask, add 2-bromophenyl acetate (2.15 g, 10 mmol), zinc cyanide (0.7 g, 6 mmol), palladium(II) acetate (0.045 g, 0.2 mol%), and a suitable phosphine ligand such as dppf (0.22 g, 0.4 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add 50 mL of anhydrous dimethylformamide (DMF) via syringe.
-
Heat the reaction mixture to 120°C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with 100 mL of ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the filter cake with ethyl acetate.
-
Combine the filtrates and wash with 3 x 50 mL of water to remove DMF.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound. (Typical yield: ~1.45 g, 90%).
Comparative Analysis of Green Metrics
The following table summarizes the calculated green chemistry metrics for both synthetic routes. The calculations are based on the provided protocols and assume the stated yields.
| Metric | Formula | Route 1: Classical | Route 2: Pd-Catalyzed | Analysis |
| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100% | Step 1: 52.3%Step 2: 78.5% | 55.6% | Route 2 exhibits a slightly better atom economy. The Sandmeyer reaction (Step 1 of Route 1) is notoriously atom-inefficient due to the formation of N2 gas and inorganic salts as byproducts. |
| Reaction Mass Efficiency (RME) | (Mass of Product / Σ Mass of Reactants) x 100% | Overall: 40.2% | 49.8% | Route 2 is more efficient in converting reactant mass into the final product, reflecting its higher overall yield and better atom economy. |
| E-Factor | (Total Waste / Mass of Product) | ~28.5 | ~15.2 | The E-Factor for Route 2 is significantly lower, indicating a substantial reduction in waste generation per kilogram of product compared to the classical approach.[17] |
| Process Mass Intensity (PMI) | (Total Mass In / Mass of Product) | ~29.5 | ~16.2 | The PMI value for Route 2 is considerably better, highlighting a more sustainable process with less overall material consumption, especially in terms of solvents and workup materials.[18] |
Note: Waste in E-Factor and Total Mass in PMI calculations include all reactants, solvents, and workup materials that are not part of the final product.
Visualizing the Synthetic Workflows
To better illustrate the process flow and complexity of each route, the following diagrams were generated using Graphviz.
Caption: Comparative workflow of the two synthetic routes.
Discussion and Interpretation
The quantitative analysis of the green chemistry metrics reveals a clear advantage for the modern palladium-catalyzed approach (Route 2) over the classical Sandmeyer route (Route 1).
Expertise & Experience in Causality: The higher atom economy of Route 2 is inherent to its catalytic design. Instead of stoichiometric reagents that are incorporated into waste streams (like in the Sandmeyer reaction), the palladium catalyst facilitates the transformation and is used in substoichiometric amounts. The choice of a one-pot reaction in Route 2 significantly reduces the number of unit operations, leading to a dramatic decrease in solvent usage and waste generated during workup and purification steps. This is directly reflected in the lower E-Factor and PMI values.
Trustworthiness of Protocols: The protocols provided are representative of standard laboratory procedures. The yields are typical for these transformations and serve as a reliable basis for the metric calculations. It is important to note that optimization of reaction conditions, such as catalyst loading and solvent choice, could further improve the greenness of Route 2. For instance, exploring greener solvents or catalyst recycling strategies would further decrease the PMI.
Authoritative Grounding: The principles of green chemistry and the metrics used in this evaluation are well-established in the scientific community and endorsed by organizations like the American Chemical Society.[19] The shift from classical stoichiometric reactions to catalytic alternatives is a central theme in the pursuit of more sustainable chemical manufacturing, particularly within the pharmaceutical industry where E-factors can be notoriously high.[20][21]
Conclusion
This comparative guide demonstrates the power of green chemistry metrics in providing a quantitative and objective evaluation of synthetic routes. While the classical Sandmeyer reaction is a cornerstone of organic chemistry, its significant waste generation makes it a less desirable option from a sustainability perspective. The palladium-catalyzed cyanation of 2-bromophenyl acetate emerges as a demonstrably greener alternative for the synthesis of this compound, characterized by superior atom economy, lower waste generation, and a more streamlined process.
For researchers and drug development professionals, the adoption of such greener synthetic strategies is not only an environmental imperative but also a pathway to more efficient, cost-effective, and safer chemical processes. The continuous application and refinement of these metrics will be crucial in driving innovation towards a more sustainable chemical industry.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Acetoxybenzonitrile
Note to the Researcher: Specific safety data for 2-Acetoxybenzonitrile is not extensively documented in readily available safety data sheets. Therefore, this guide is built upon a conservative approach, synthesizing safety protocols from structurally similar compounds, namely 2-Acetylbenzonitrile and other benzonitrile derivatives. The fundamental principle is to treat this compound with a high degree of caution, assuming it shares the potential hazards characteristic of aromatic nitriles, including dermal, ocular, and respiratory irritation, and potential toxicity if ingested or absorbed.
Hazard Assessment: The Rationale Behind a Cautious Approach
Understanding the potential hazards of this compound is paramount to selecting the appropriate Personal Protective Equipment (PPE). The molecule's structure—a benzene ring substituted with both a nitrile (-CN) group and an acetoxy (-OC(O)CH3) group—suggests several potential routes of toxicity and irritation.
Structurally related compounds, such as 2-Acetylbenzonitrile, are classified under the Globally Harmonized System (GHS) with specific hazard statements that inform our PPE strategy. We must assume this compound presents, at a minimum, similar risks.
| Hazard Statement | GHS Code | Primary Concern | Source |
| Harmful if swallowed | H302 | Ingestion Toxicity | [1] |
| Harmful in contact with skin | H312 | Dermal Absorption/Toxicity | [1] |
| Causes skin irritation | H315 | Skin Damage | [1][2] |
| Causes serious eye irritation | H319 | Severe Eye Damage | [1][2] |
| Harmful if inhaled | H332 | Respiratory Toxicity | [1] |
| May cause respiratory irritation | H335 | Respiratory Tract Damage | [2][3] |
The nitrile functional group is of particular concern. While stable, many organic nitriles can be metabolized to release cyanide, a potent toxin. Furthermore, the aromatic ring and acetoxy group can influence the compound's absorption characteristics and irritant properties. Therefore, our PPE selection is designed to create a comprehensive barrier against all potential routes of exposure: dermal, respiratory, and ocular.
Core PPE Requirements: A Multi-Layered Defense
A risk-based approach should be applied when selecting PPE. The level of protection must correspond to the scale of the operation and the potential for exposure. The following recommendations establish a baseline for handling this compound in a laboratory setting.
Hand Protection: The First Line of Defense
Dermal contact is a primary route of exposure for many laboratory chemicals. Solvents and other reagents can strip the skin of its natural protective oils, increasing sensitivity and the risk of absorption[4].
-
Primary Gloves: Use powder-free nitrile gloves. Nitrile provides good chemical resistance against a range of chemicals and is preferable to latex, which offers poor protection against many organic compounds.
-
Double Gloving: For procedures involving larger quantities (>5 g) or significant risk of splashing, wearing two pairs of nitrile gloves is mandatory. This provides a critical safety buffer; if the outer glove is compromised, you can remove it without exposing your skin.
-
Glove Integrity: Always inspect gloves for tears or pinholes before use. Change gloves immediately if you suspect contamination or after a maximum of 30-60 minutes of use, as chemical permeation can occur over time without visible signs of degradation[5].
Body Protection: Shielding Against Spills and Splashes
-
Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned with sleeves rolled down, is the minimum requirement for all handling procedures.
-
Chemical Apron: When transferring liquids, working with quantities greater than 100 mL, or when there is a heightened risk of splashing, a chemical-resistant apron worn over the lab coat is required.
-
Footwear: Fully enclosed shoes are mandatory in the laboratory. Safety footwear with chemical-resistant properties is strongly recommended[4]. Perforated shoes or sandals offer no protection and are not permitted[4].
Eye and Face Protection: An Absolute Non-Negotiable
The eyes are exceptionally vulnerable to chemical splashes. Standard safety glasses do not provide adequate protection from splashes and are insufficient[5].
-
Chemical Splash Goggles: Indirectly vented chemical splash goggles that seal to the face are required any time this compound is handled.
-
Face Shield: For operations with a high potential for splashing (e.g., transferring large volumes, heating solutions, or working under pressure/vacuum), a full-face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from direct splashes[5].
Respiratory Protection: Guarding the Inhalation Route
Handling this compound as a solid powder or creating aerosols/vapors necessitates respiratory protection.
-
Ventilation: All work with this compound must be performed in a certified chemical fume hood to minimize vapor and dust inhalation.
-
Respirator Requirements: If there is a risk of generating dust (e.g., weighing a powder outside of a containment hood) or if engineering controls are insufficient, respiratory protection is required. A NIOSH-approved half-mask or full-face air-purifying respirator equipped with organic vapor/P100 (particulate) cartridges is the recommended minimum[6][7]. Ensure you have been properly fit-tested for the selected respirator.
Operational Protocol: Safe Handling Workflow
This section provides a step-by-step guide for the common task of weighing the solid compound and preparing a stock solution.
Step-by-Step Procedure: Weighing and Dissolving
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the work area is clear. Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, magnetic stir bar).
-
Don PPE: Put on all required PPE in the correct order as illustrated in the diagram below. This includes a lab coat, inner gloves, outer gloves, and chemical splash goggles.
-
Handling: Perform all manipulations of the solid compound within the fume hood. Carefully open the container, avoiding any puff of powder. Use a clean spatula to transfer the desired amount to a weigh boat on a tared balance.
-
Dissolving: Place the weigh boat containing the compound into your beaker. Add the solvent slowly to avoid splashing. The compound can then be gently rinsed from the weigh boat into the solution. Add the stir bar and cover the beaker (e.g., with a watch glass).
-
Clean-Up: Immediately decontaminate the spatula and any affected surfaces. Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.
-
Doff PPE: Remove PPE in the reverse order, taking care not to contaminate your skin or clothing.
Diagram: PPE Donning and Doffing Sequence
This workflow is critical to prevent cross-contamination from used PPE to your skin and clothing.
Caption: Correct sequence for donning and doffing PPE to minimize contamination risk.
Emergency Plans: Spill and Exposure Response
Spill Response Protocol
Your response to a spill depends entirely on its size and your ability to manage it safely.
Caption: Decision tree for responding to a chemical spill in the laboratory.
First Aid and Exposure
Immediate action is critical in the event of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[8][9]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[8][9]. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately[9]. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water[8]. Seek immediate medical attention and provide the Safety Data Sheet for the compound if available.
Decontamination and Disposal
Proper disposal is a critical part of the chemical handling lifecycle. Nitrile-containing chemical waste should be considered hazardous.
-
PPE Disposal: All disposable PPE used while handling this compound (gloves, bench paper, weigh boats) must be disposed of in a designated hazardous solid waste container. Do not discard in the regular trash.
-
Chemical Waste: Unused compound and solutions must be collected in a clearly labeled, sealed hazardous waste container. Never mix incompatible waste streams[10].
-
Decontamination: At the end of the procedure, decontaminate the fume hood surfaces, any equipment used, and the exterior of the primary chemical container with soap and water or an appropriate solvent, followed by a water rinse. All cleaning materials must be disposed of as hazardous waste.
-
Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste[11].
By adhering to these rigorous PPE and handling protocols, you create a robust safety system that protects you and your colleagues from the potential hazards of this compound, ensuring a foundation of safety for your research.
References
-
National Center for Biotechnology Information. (n.d.). 2-Acetylbenzonitrile. PubChem Compound Database. Retrieved from PubChem. [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from HHS. [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from EPA. [Link]
-
American Society of Health-System Pharmacists. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from ASHP. [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from Bernardo Ecenarro. [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from OSHA. [Link]
-
New York State Department of Environmental Conservation. (n.d.). Managing and Disposing of Household Hazardous Waste. Retrieved from NY.Gov. [Link]
-
LookChem. (n.d.). 4-Acetyl-2-methylbenzonitrile. Retrieved from LookChem. [Link]
-
Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from Technion. [Link]
Sources
- 1. 2-Acetylbenzonitrile | C9H7NO | CID 2763539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 91054-33-0 Cas No. | 2-Acetylbenzonitrile | Apollo [store.apolloscientific.co.uk]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 5. pppmag.com [pppmag.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 11. extapps.dec.ny.gov [extapps.dec.ny.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
